molecular formula C53H67N9O5 B1174793 RecG protein CAS No. 145137-68-4

RecG protein

Cat. No.: B1174793
CAS No.: 145137-68-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The RecG protein is a monomeric, ATP-dependent helicase from Escherichia coli , classified as a Superfamily 2 (SF2) double-stranded DNA translocase . It exhibits a high affinity for and unwinds a variety of branched DNA structures central to DNA repair and recombination processes . Its key function is to act as a guardian of the bacterial genome by preventing pathological re-replication of the chromosome . RecG performs this critical role by catalyzing the reversal of stalled or damaged replication forks, converting them into Holliday junctions that can be processed and resolved by other repair proteins like RuvABC . Furthermore, RecG is highly effective in unwinding R-loops (RNA-DNA hybrids) and D-loops, thereby limiting illegitimate initiation of DNA replication at these sites . The protein's structure comprises multiple domains, with the N-terminal domain conferring specificity for branched DNA junctions and the C-terminal domains housing the characteristic helicase motifs . In research, RecG is an essential tool for in vitro studies aimed at understanding the mechanisms of replication fork rescue, Holliday junction migration, and the processing of recombination intermediates . Strains of E. coli lacking RecG show a mild sensitivity to UV radiation and cross-linking agents on their own, but exhibit extreme sensitivity and a severe defect in conjugational recombination when combined with mutations in the RuvABC pathway, highlighting its vital and overlapping role in maintaining genomic integrity . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

145137-68-4

Molecular Formula

C53H67N9O5

Synonyms

RecG protein

Origin of Product

United States

Foundational & Exploratory

The Primary Function of RecG Protein in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Escherichia coli RecG protein is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA repair and recombination. As a member of the Superfamily 2 (SF2) of DNA helicases, RecG is a monomeric enzyme that specializes in the recognition and remodeling of branched DNA structures.[1][2][3] Its primary function is to catalyze the ATP-dependent reversal, or "regression," of stalled DNA replication forks. This action converts the three-way junction of a stalled fork into a four-way Holliday junction intermediate, a process essential for allowing DNA repair enzymes to access lesions and for facilitating the subsequent restart of DNA replication.[3][4] This guide provides an in-depth examination of the molecular function of RecG, its enzymatic properties, key experimental methodologies for its study, and its role in cellular DNA maintenance pathways.

Core Function and Mechanism of RecG

The this compound is a specialized DNA helicase with a principal role in the rescue of stalled replication forks, which can arise from DNA damage, protein-DNA roadblocks, or secondary structures in the template.[4] Unlike many helicases that translocate along single-stranded DNA (ssDNA), RecG is a double-stranded DNA (dsDNA) translocase that binds specifically to the junction of branched DNA structures.[5][6]

The canonical function of RecG is replication fork regression . When a replication fork stalls, RecG binds to the junction and, using the energy from ATP hydrolysis, simultaneously unwinds the two newly synthesized (nascent) DNA strands from their templates while re-annealing the parental template strands behind it.[3][7] This process effectively reverses the fork's movement, creating a four-way Holliday junction structure often referred to as a "chicken foot" intermediate.[1] This remodeling serves several critical purposes:

  • Lesion Bypass: It moves the point of replication stalling away from the DNA lesion, allowing repair enzymes to access and correct the damage on the parental strand.

  • Template Switching: The Holliday junction intermediate provides an opportunity for the replication machinery to use the newly synthesized sister strand as a template to bypass the lesion.

  • Replication Restart: The processed junction serves as a substrate for other proteins, such as the RuvABC complex for resolution or PriA for reloading the replisome, to ultimately restart DNA synthesis.[7][8]

RecG also functions in the processing of other branched DNA intermediates, including D-loops and R-loops (RNA:DNA hybrids), highlighting its broader role as a guardian of genome stability.[3]

Quantitative Analysis of RecG Enzymatic Activity

The function of RecG is underpinned by its specific enzymatic properties, including its ATPase activity, helicase processivity, and binding affinity for various DNA substrates. The following table summarizes key quantitative data from in vitro studies.

ParameterSubstrateValueConditionsReference
ATPase Activity (kcat) Negatively Supercoiled DNA570 min-137°C, 4 mM MgCl2, 1 mM ATP[1][9]
4-Way Junction (Holliday)1200 min-137°C, 8 mM MgCl2, 1 mM ATP[1]
M13 ssDNA330 min-137°C, 10 mM MgCl2, 1 mM ATP[1]
Linear Duplex DNA200 min-137°C, 10 mM MgCl2, 1 mM ATP[1]
Helicase Rate Forked DNA (Hairpin Substrate)269 ± 2 bp/s17 pN opposing force, single-molecule assay[10]
Processivity Forked DNA (Hairpin Substrate)480 ± 20 bp per binding event17 pN opposing force, single-molecule assay[10]
DNA Binding Affinity (KD) SSB C-terminal Peptide3.1 ± 0.4 µMFluorescence anisotropy[11]
Holliday JunctionHigh Affinity (nM range)Electrophoretic Mobility Shift Assay (EMSA)[12]
Stoichiometry SSB Tetramer2 RecG monomers per SSB tetramerIn solution binding assays[2]

Signaling Pathways and Molecular Interactions

RecG does not act in isolation. Its function is tightly integrated into the broader network of DNA replication and repair. Its primary interactions are with the stalled fork structure itself and with other key proteins like Single-Stranded DNA Binding Protein (SSB) and the replication restart primosome protein, PriA.

RecG-Mediated Replication Fork Regression Pathway

The diagram below illustrates the central role of RecG in converting a stalled replication fork into a Holliday junction, which can then be processed by the RuvABC resolvase complex to restart replication.

RecG_Fork_Regression cluster_0 Replication Fork Stalling cluster_1 Fork Regression cluster_2 Replication Restart StalledFork Stalled Replication Fork (e.g., due to DNA lesion) RecG_active RecG binds to fork junction StalledFork->RecG_active RecG recruitment (SSB-mediated) RecG_inactive RecG SSB SSB Proteins SSB->StalledFork stabilizes ssDNA ATP_hydrolysis ATP Hydrolysis RecG_active->ATP_hydrolysis Fork_reversal Fork Regression: Nascent strands unwound, Parental strands re-annealed RecG_active->Fork_reversal ATP_hydrolysis->Fork_reversal Energy HJ Holliday Junction Intermediate Formed Fork_reversal->HJ RuvABC RuvABC Complex HJ->RuvABC Processing Path 1 PriA PriA-dependent Replisome Reloading HJ->PriA Processing Path 2 Resolution Holliday Junction Resolution & Ligation RuvABC->Resolution Restart Replication Resumes PriA->Restart Resolution->Restart

Caption: RecG pathway for stalled replication fork rescue.

The interaction between RecG and PriA is particularly complex. PriA is essential for reloading the DnaB replicative helicase to restart a collapsed fork. RecG and PriA can have opposing activities on certain DNA structures. It is proposed that RecG first remodels the stalled fork, creating a substrate that PriA can then act upon to initiate replisome assembly without causing deleterious events.[8][13]

Experimental Protocols

Characterizing the biochemical activities of RecG requires specific in vitro assays. Below are detailed methodologies for protein purification and for assessing its core helicase function.

Purification of His-tagged this compound

This protocol is adapted for the purification of N-terminally His-tagged RecG from an E. coli expression system.[14]

  • Cell Culture and Induction:

    • Transform an E. coli BL21(DE3) strain containing a recG null mutation with a plasmid encoding His-tagged RecG.

    • Grow cells in 500 mL of LB broth at 37°C to an OD650 of 0.4-0.6.

    • Induce protein expression with 0.4 mM IPTG and incubate for an additional 3 hours.

    • Harvest cells by centrifugation and resuspend the pellet in 4 mL of Lysis Buffer (5 mM imidazole, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).

  • Lysis and Clarification:

    • Lyse cells by sonication on ice (e.g., 3 cycles of 30 seconds).

    • Clarify the lysate by centrifugation at 28,000 x g for 20 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with Lysis Buffer.

    • Wash the column extensively with Lysis Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with Elution Buffer (1 M imidazole, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).

  • Gel Filtration and Storage:

    • Dialyze the eluted fractions against a buffer containing 200 mM KCl, 1 mM EDTA, 50 mM Tris-HCl, pH 8.0.

    • Further purify the protein using a gel filtration column (e.g., Superose 12) with the same buffer.

    • Dialyze the final protein into a storage buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 50% v/v glycerol) and store at -80°C.

    • Determine protein concentration using a Bradford assay.[14]

In Vitro Helicase/Fork Regression Assay

This assay measures the ability of RecG to unwind a model DNA fork substrate. The substrate is typically a synthetic oligonucleotide-based structure with a radiolabeled or fluorescently labeled strand that is displaced upon unwinding.

Helicase_Assay_Workflow Experimental Workflow: RecG Helicase Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Substrate Prepare labeled DNA fork substrate (e.g., 32P-labeled) Mix Combine Substrate, Buffer, BSA, and RecG in a microfuge tube Substrate->Mix Enzyme Dilute purified RecG to desired concentrations Enzyme->Mix Buffer Prepare Reaction Buffer: 20 mM Tris-HCl pH 7.5 5 mM MgCl2, 2 mM DTT Buffer->Mix Start Initiate reaction by adding 5 mM ATP Mix->Start Incubate Incubate at 37°C for a defined time (e.g., 30 min) Start->Incubate Stop Terminate reaction with Stop Solution (SDS, EDTA, Proteinase K) Incubate->Stop Load Add loading dye and run samples on a native polyacrylamide gel (PAGE) Stop->Load Visualize Dry gel and visualize bands by autoradiography or fluorescence scanning Load->Visualize Quantify Quantify the percentage of unwound (ssDNA) vs. substrate (dsDNA) bands Visualize->Quantify

Caption: Workflow for a typical in vitro RecG helicase assay.

Detailed Protocol Steps:

  • Substrate Preparation: Synthesize and anneal oligonucleotides to form a Y-shaped fork structure. One of the strands that will be displaced is typically end-labeled with 32P-ATP or a fluorescent dye.

  • Reaction Setup: In a 10-20 µL reaction volume, combine:

    • Helicase Assay Buffer (final concentration: 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 100 µg/mL BSA).

    • Labeled DNA substrate (e.g., 1-5 nM).

    • Purified this compound (titrated concentrations, e.g., 0-100 nM).

  • Initiation and Incubation:

    • Pre-incubate the mix at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate at 37°C for 15-30 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of Stop Buffer (e.g., 0.4% SDS, 50 mM EDTA, 2 mg/mL Proteinase K).

    • Add loading dye (containing glycerol (B35011) and a tracking dye).

    • Separate the products (unwound single strand) from the substrate (fork structure) on a native polyacrylamide gel (e.g., 8-12% TBE gel).

    • Visualize the bands using autoradiography or a fluorescence imager and quantify the percentage of substrate unwound.[15][16]

Conclusion and Future Directions

RecG is a cornerstone of the DNA maintenance machinery in E. coli, serving as the primary enzyme for the regression of stalled replication forks. Its ability to remodel complex DNA architectures is fundamental to resolving replication stress and preventing genomic instability. The synergistic genetic relationship with the RuvABC system underscores its importance, as the simultaneous loss of these pathways is severely detrimental to the cell.[2]

For drug development professionals, DNA repair pathways represent attractive targets for antimicrobial agents, particularly for combination therapies that enhance the efficacy of DNA-damaging drugs. As a key node in the bacterial replication stress response, RecG and its associated molecular interactions present a potential target for the development of novel inhibitors that could compromise bacterial viability and potentiate existing antibiotics. Future research will continue to elucidate the precise regulatory mechanisms governing RecG activity and its coordination with the replisome and other repair factors, offering deeper insights for therapeutic intervention.

References

RecG Protein: A Comprehensive Technical Guide to its Structure, Domains, and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The RecG protein is a crucial enzyme in bacterial DNA repair and recombination, playing a vital role in the maintenance of genomic integrity. As a DNA translocase, RecG recognizes and remodels branched DNA structures, particularly stalled replication forks and Holliday junctions, to facilitate DNA repair and restart replication. This technical guide provides a detailed overview of the this compound's structure, its distinct functional domains, and the experimental methodologies used to elucidate its function, tailored for an audience of researchers, scientists, and drug development professionals.

This compound: Core Structural and Quantitative Data

The this compound is a monomeric helicase belonging to the Superfamily 2 (SF2) of helicases.[1] Its structure has been extensively studied, with the crystal structure of the Thermatoga maritima this compound in complex with a three-way DNA junction providing significant insights into its mechanism.[1][2]

PropertyEscherichia coli RecGThermatoga maritima RecG
Amino Acid Count 693~780
Molecular Weight ~76 kDa~88 kDa (Calculated)
PDB Accession Code Not Available1GM5
Crystal Structure Resolution Not Available3.24 Å

The Architectural Blueprint: this compound Domains

The this compound is characterized by a multi-domain architecture, which is fundamental to its specialized function in recognizing and processing branched DNA structures. The crystal structure of Thermatoga maritima RecG has revealed three distinct domains.[1] While the full crystal structure of E. coli RecG is not available, its domain organization is thought to be highly similar.

DomainThermatoga maritima Residue BoundariesEscherichia coli Key Motifs/FeaturesPrimary Function
Domain 1 (N-terminal Wedge Domain) 1-350Greek key motif (residues 154–252)Binds specifically to the junction of branched DNA structures like stalled replication forks and Holliday junctions.[1][3] This domain is crucial for substrate recognition and specificity.[4]
Domain 2 (Helicase Domain 1) 351–549Conserved helicase motifsPart of the motor domain that hydrolyzes ATP to fuel the translocation of the protein along DNA.[1][3]
Domain 3 (Helicase Domain 2) 550–780Conserved helicase motifsWorks in conjunction with Domain 2 to form the ATP-binding pocket and drive the conformational changes necessary for DNA unwinding and branch migration.[1][3]

RecG in Action: DNA Repair and Replication Fork Rescue

RecG plays a central role in the repair of stalled or damaged replication forks, a critical process for cell survival. When a replication fork encounters DNA damage, it can stall, leading to genomic instability. RecG acts to remodel these stalled forks into a four-way Holliday junction intermediate.[1] This process, known as fork regression, allows for template switching and subsequent bypass of the DNA lesion.[2] The newly formed Holliday junction can then be resolved by other enzymes, such as the RuvABC complex, to restore a functional replication fork.[1]

Signaling Pathway: RecG-mediated Replication Fork Rescue

RecG_Pathway cluster_0 DNA Replication cluster_1 RecG-mediated Repair cluster_2 Resolution and Restart Replication_Fork Replication Fork DNA_Damage DNA Damage Replication_Fork->DNA_Damage encounters Stalled_Fork Stalled Replication Fork DNA_Damage->Stalled_Fork leads to RecG This compound Stalled_Fork->RecG recognized by Holliday_Junction Holliday Junction RecG->Holliday_Junction remodels into RuvABC RuvABC Complex Holliday_Junction->RuvABC resolved by Resolved_Fork Resolved Fork RuvABC->Resolved_Fork Replication_Restart Replication Restart Resolved_Fork->Replication_Restart

Caption: RecG-mediated repair of a stalled replication fork.

Experimental Protocols for Studying this compound

The following sections provide detailed methodologies for key experiments used to characterize the this compound.

Recombinant this compound Expression and Purification

This protocol describes the overexpression of His-tagged RecG in E. coli and its subsequent purification.

Experimental Workflow: RecG Purification

RecG_Purification_Workflow Transformation Transform E. coli with RecG expression vector Culture_Growth Grow E. coli culture Transformation->Culture_Growth Induction Induce RecG expression with IPTG Culture_Growth->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Lysis Lyse cells by sonication Cell_Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elute RecG with imidazole (B134444) IMAC->Elution Dialysis Dialyze to remove imidazole and for buffer exchange Elution->Dialysis Purity_Check Assess purity by SDS-PAGE Dialysis->Purity_Check

Caption: Workflow for recombinant this compound purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • RecG expression vector with a His-tag

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM EDTA, 50% glycerol)

  • Ni-NTA affinity resin

Protocol:

  • Transform the RecG expression vector into a suitable E. coli expression strain.

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged this compound with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.

  • Assess the purity of the protein by SDS-PAGE.

DNA Helicase Assay

This assay measures the ability of RecG to unwind a branched DNA substrate.

Protocol:

  • Prepare a radiolabeled or fluorescently labeled branched DNA substrate (e.g., a synthetic Holliday junction or a forked duplex).

  • Set up the reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), ATP, and the labeled DNA substrate.

  • Initiate the reaction by adding purified this compound.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

  • Separate the unwound single-stranded DNA from the duplex substrate by native polyacrylamide gel electrophoresis (PAGE).

  • Visualize the DNA bands by autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to detect the binding of RecG to its DNA substrates.

Protocol:

  • End-label the DNA substrate (e.g., a Holliday junction) with a radioisotope (e.g., ³²P) or a fluorescent dye.

  • Incubate the labeled DNA probe with increasing concentrations of purified this compound in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).

  • Resolve the protein-DNA complexes from the free DNA probe on a native polyacrylamide gel.

  • Visualize the bands by autoradiography or fluorescence imaging. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the this compound.

Protocol:

  • Purify a highly concentrated and homogenous sample of this compound, often in complex with a DNA substrate and a non-hydrolyzable ATP analog.

  • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Optimize the conditions that yield initial crystals to obtain large, well-ordered crystals suitable for X-ray diffraction.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the protein structure using computational methods.

Conclusion and Future Directions

The this compound is a fascinating molecular machine essential for maintaining genome stability in bacteria. Its unique structure, with a dedicated DNA junction-binding domain and a powerful helicase motor, allows it to efficiently remodel a variety of branched DNA intermediates. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate mechanisms of RecG function. Future research in this area, particularly focusing on the dynamic interactions of RecG with other DNA repair proteins and its potential as a target for novel antimicrobial drug development, will undoubtedly continue to yield exciting discoveries. The detailed understanding of RecG's structure and function is not only crucial for fundamental biological research but also holds promise for the development of new therapeutic strategies.

References

The role of RecG in Holliday junction resolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of RecG in Holliday Junction Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RecG protein is a critical bacterial helicase involved in DNA repair and the maintenance of genome integrity. It plays a pivotal role in the processing of branched DNA intermediates, particularly Holliday junctions (HJs) and stalled replication forks. This technical guide provides a comprehensive overview of the function of RecG in Holliday junction resolution, detailing its biochemical activities, interactions with other key proteins in DNA metabolism, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and cellular pathways involving RecG are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of DNA repair, recombination, and for professionals involved in the development of novel antimicrobial agents targeting these essential bacterial processes.

Introduction: The Central Role of RecG in DNA Metabolism

Homologous recombination (HR) is a fundamental DNA repair pathway that is essential for the accurate repair of DNA double-strand breaks and the rescue of stalled or collapsed replication forks. A key intermediate in this process is the Holliday junction (HJ), a four-way DNA structure that must be processed to allow for the segregation of chromosomes. In bacteria, two main pathways exist for the processing of HJs: the RuvABC resolvase system and the RecG helicase pathway.[1][2][3] While the RuvABC complex directly cleaves HJs in a process known as resolution, RecG acts as a specialized DNA helicase that catalyzes the branch migration of HJs.[4][5][6]

RecG is a 76 kDa monomeric protein belonging to the Superfamily 2 (SF2) of helicases.[1][7] It exhibits a unique ability to recognize and remodel a variety of branched DNA structures, including HJs, replication forks, D-loops, and R-loops.[7][8] Its primary role is often described as the reversal of stalled replication forks, a process that converts a three-way junction into a four-way Holliday junction, thereby allowing for DNA lesion bypass and subsequent replication restart.[1][9][10] Strains of Escherichia coli with mutations in the recG gene show increased sensitivity to DNA damaging agents like UV radiation and mitomycin C, highlighting its importance in DNA repair.[1][8] The phenotype of recG mutants is significantly more severe when combined with mutations in the ruv genes, indicating that RecG and RuvABC represent two overlapping and crucial pathways for processing recombination intermediates.[1][2]

Biochemical Activities of RecG

The function of RecG is intrinsically linked to its biochemical properties as a DNA helicase and ATPase.

DNA Substrate Specificity

RecG displays a strong preference for binding to branched DNA structures over linear duplex DNA.[5][8] Its primary substrates include:

  • Holliday Junctions (HJs): RecG can bind to and catalyze the branch migration of HJs.[3][6][11]

  • Replication Forks: A key function of RecG is the regression of stalled replication forks.[1][9][10] It recognizes the three-way junction of a fork and unwinds the newly synthesized strands.

  • D-loops and R-loops: RecG is also capable of unwinding D-loops (formed during strand invasion) and R-loops (RNA:DNA hybrids), which can be important for the initiation of DNA replication and repair.[7][8][12]

Helicase and Translocase Activity

RecG functions as a DNA helicase with a 3' to 5' polarity.[7] It utilizes the energy from ATP hydrolysis to move along duplex DNA and unwind branched structures.[1] A unique feature of RecG is its ability to couple the unwinding of two DNA duplexes with the rewinding of the parental strands, a key step in fork regression.[1][7] This translocation is driven by conformational changes within the protein upon ATP binding and hydrolysis.[1]

ATPase Activity

Like all helicases, the activity of RecG is dependent on the hydrolysis of ATP.[1][3][11] RecG is a DNA-dependent ATPase, with its ATP hydrolysis activity being significantly stimulated by the presence of its preferred DNA substrates.[3][11][13] Studies have shown that negatively supercoiled DNA is a particularly potent cofactor for RecG's ATPase activity.[13][14]

Structural Insights into RecG Function

The crystal structure of RecG from Thermatoga maritima bound to a model replication fork has provided significant insights into its mechanism.[1][9][15] The protein consists of three distinct domains:[1][15]

  • Domain 1 (N-terminal "Wedge" Domain): This large domain is responsible for recognizing and binding to the branched DNA structure. A specific "wedge" or "pin" motif within this domain separates the template strands of the leading and lagging strands.[7][16]

  • Domains 2 and 3 (C-terminal Helicase Domains): These two domains are homologous to other SF2 helicases and contain the conserved helicase motifs responsible for ATP binding and hydrolysis, which power the translocation of the enzyme along the DNA.[1][15]

The binding of RecG to a fork induces a significant bend in the DNA, facilitating the strand separation and rewinding process.[17]

Interaction with other Proteins

RecG functions within a network of DNA repair and replication proteins.

  • RuvABC Complex: RecG and the RuvABC complex provide alternative pathways for Holliday junction processing.[1][2][3] While they can function independently, genetic evidence points to a synergistic relationship.[1][18] RecG can generate HJs from stalled forks, which can then be resolved by the RuvABC complex.[6]

  • Single-Stranded DNA Binding Protein (SSB): RecG interacts with SSB, which plays a crucial role in targeting RecG to stalled replication forks.[7] SSB coats the single-stranded DNA regions at a stalled fork and facilitates the loading of RecG, while inhibiting the binding of RuvAB.[7][19]

  • PriA: RecG shows a genetic interaction with PriA, a protein essential for replication restart.[20] This suggests a coordinated action where RecG first remodels the stalled fork, followed by PriA-mediated reloading of the replication machinery.

Data Presentation: Quantitative Analysis of RecG Activity

The following tables summarize key quantitative data from biochemical studies of RecG.

Table 1: ATPase Activity of E. coli RecG

DNA CofactorKm for ATP (μM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Negatively Supercoiled DNA9 ± 28.3 ± 1.79.2 x 105[13][21]
Linear dsDNA120 ± 300.7 ± 0.25.8 x 103[13]
ssDNA (poly d(T))150 ± 402.5 ± 0.51.7 x 104[13]
No DNA-~0.003-[13]

Table 2: DNA Binding Affinity of E. coli RecG

DNA SubstrateDissociation Constant (Kd) (nM)MethodReference
Holliday JunctionLow nanomolar rangeGel Retardation Assay[7]
Replication ForkLow nanomolar rangeGel Retardation Assay[7]
Three-Strand JunctionVaries with MgCl2 concentrationGel Retardation Assay[22]
Four-Strand JunctionVaries with MgCl2 concentrationGel Retardation Assay[22]

Table 3: Helicase Activity of E. coli RecG

ParameterValueReference
Polarity3' -> 5'[7]
ATP molecules hydrolyzed per base pair unwound~0.25 (unwinds 4 bp per ATP)[23]

Experimental Protocols

Detailed methodologies are crucial for the study of RecG. Below are outlines of key experimental protocols.

Overexpression and Purification of this compound
  • Cloning: The recG gene is cloned into an expression vector, often with a tag (e.g., His-tag) for affinity purification.[11][15]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.

  • Lysis: Cells are harvested and lysed by sonication or French press in a buffer containing protease inhibitors.

  • Purification: The protein is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.[11]

  • Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a method like the Bradford assay or by measuring absorbance at 280 nm.

DNA Helicase Assay
  • Substrate Preparation: A DNA substrate mimicking a branched structure (e.g., a synthetic Holliday junction or replication fork) is prepared. One of the oligonucleotides is typically radiolabeled (e.g., with 32P) at the 5' end.[12]

  • Reaction Mixture: The reaction contains the purified this compound, the labeled DNA substrate, ATP, and a suitable buffer with Mg2+.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for E. coli RecG).

  • Quenching: The reaction is stopped by the addition of a stop buffer containing EDTA and a loading dye.

  • Analysis: The products of the reaction (unwound single-stranded DNA) are separated from the substrate by native polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA. The amount of unwound product is quantified.[12]

ATPase Assay (Coupled Spectrophotometric Assay)
  • Principle: This assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction involves pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

  • Reaction Mixture: The reaction buffer contains RecG, a DNA cofactor (e.g., negatively supercoiled plasmid DNA), ATP, phosphoenolpyruvate (B93156) (PEP), NADH, PK, and LDH.[13][14]

  • Measurement: The reaction is initiated by the addition of RecG or ATP, and the change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Substrate Preparation: A radiolabeled DNA probe (e.g., a synthetic Holliday junction) is prepared.

  • Binding Reaction: Purified this compound is incubated with the labeled DNA probe in a binding buffer.

  • Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide or agarose (B213101) gel.

  • Visualization: The gel is dried and visualized by autoradiography. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex.[3][11]

  • Quantification: The fraction of bound DNA can be quantified to determine the binding affinity (Kd).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key aspects of RecG function.

RecG_Function_at_Stalled_Fork cluster_replication Stalled Replication Fork cluster_processing Fork Regression cluster_resolution Resolution Pathways StalledFork Stalled Replication Fork (3-way junction) Lesion DNA Lesion RecG RecG StalledFork->RecG binds ADP_Pi ADP + Pi RecG->ADP_Pi hydrolyzes HJ Holliday Junction (4-way junction) RecG->HJ catalyzes fork regression ATP ATP ATP->RecG RuvABC RuvABC HJ->RuvABC cleavage RecG_BranchMigration RecG (Reverse Branch Migration) HJ->RecG_BranchMigration migration Resolved Resolved DNA RuvABC->Resolved RecG_BranchMigration->StalledFork restores

Caption: RecG-mediated processing of a stalled replication fork.

RecG_vs_RuvABC_Pathway cluster_RecG RecG Pathway cluster_RuvABC RuvABC Pathway start Holliday Junction Intermediate RecG_BM RecG-mediated Branch Migration start->RecG_BM RuvAB_BM RuvAB-mediated Branch Migration start->RuvAB_BM Dissociation Dissociation of Recombination Intermediate (No Cleavage) RecG_BM->Dissociation RuvC_Res RuvC-mediated Resolution (Cleavage) RuvAB_BM->RuvC_Res Recombinant_Products Recombinant DNA Products RuvC_Res->Recombinant_Products

Caption: Alternative pathways for Holliday junction processing.

Experimental_Workflow_Helicase_Assay start Start step1 Prepare 32P-labeled branched DNA substrate start->step1 step2 Incubate Substrate with RecG, ATP, and Mg2+ step1->step2 step3 Stop reaction with EDTA-containing buffer step2->step3 step4 Separate products by native PAGE step3->step4 step5 Visualize by autoradiography step4->step5 step6 Quantify unwound DNA step5->step6 end End step6->end

Caption: Workflow for a RecG DNA helicase assay.

Conclusion and Future Directions

RecG is a multifaceted enzyme that plays a central role in bacterial DNA repair and the maintenance of genome stability. Its ability to remodel various branched DNA structures, particularly stalled replication forks and Holliday junctions, underscores its importance as a guardian of the genome. The synergistic and partially redundant functions of RecG and the RuvABC system highlight the robustness of bacterial DNA repair pathways.

For drug development professionals, the essential and conserved nature of RecG in bacteria makes it an attractive target for the development of novel antimicrobial agents. Inhibitors of RecG could potentiate the effects of DNA-damaging antibiotics or be effective as standalone therapies.

Future research will likely focus on several key areas:

  • High-resolution structural studies: Capturing RecG in different conformational states and in complex with various DNA substrates and protein partners will provide a more dynamic view of its mechanism.

  • Single-molecule studies: Techniques like optical tweezers and magnetic tweezers can provide detailed insights into the kinetics and mechanics of RecG translocation and unwinding.

  • In vivo dynamics: Advanced cell imaging techniques can be used to visualize the localization and dynamics of RecG at sites of DNA damage and replication in living cells.

  • Inhibitor screening and development: High-throughput screening for small molecule inhibitors of RecG's helicase or ATPase activity could lead to the identification of new drug candidates.

A deeper understanding of the intricate mechanisms of RecG will not only advance our fundamental knowledge of DNA metabolism but also open new avenues for therapeutic intervention against bacterial pathogens.

References

RecG Protein: A Linchpin in Replication Fork Restart and Genome Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of DNA replication is paramount for cellular viability and the prevention of genomic instability, a hallmark of numerous diseases, including cancer. Replication forks, the mobile machinery responsible for DNA duplication, frequently encounter obstacles that can lead to stalling and potential collapse. The RecG protein, a highly conserved ATP-dependent DNA helicase, plays a pivotal role in the rescue of these stalled replication forks, thereby ensuring the complete and accurate duplication of the genome. This technical guide provides a comprehensive overview of the molecular mechanisms underlying RecG's function in replication fork restart, its interplay with other key DNA repair proteins, and detailed methodologies for its study. Quantitative data on RecG's biochemical activities and its interactions are summarized, and key pathways and experimental workflows are visually represented to facilitate a deeper understanding of this critical cellular process. This document is intended to serve as a valuable resource for researchers investigating DNA repair, genome integrity, and for professionals involved in the development of novel therapeutic agents targeting these pathways.

Introduction

The progression of the DNA replication machinery can be impeded by a variety of obstacles, including DNA lesions, tightly bound protein-DNA complexes, and secondary DNA structures. Such impediments lead to the stalling of the replication fork, a precarious state that if not resolved can lead to fork collapse, the formation of double-strand breaks, and ultimately, genomic instability. To counteract these threats, cells have evolved a sophisticated network of DNA repair and replication restart pathways. Central to these pathways in many bacteria is the this compound.

RecG is a monomeric helicase belonging to the Superfamily 2 (SF2) of helicases.[1] It exhibits a unique ability to recognize and remodel branched DNA structures, with a particular affinity for substrates that mimic stalled replication forks.[1] The primary function of RecG at a stalled fork is to catalyze a process known as "fork reversal" or "fork regression".[2] In this process, RecG utilizes the energy of ATP hydrolysis to unwind the newly synthesized leading and lagging strands and promote their annealing, effectively reversing the replication fork and extruding a fourth duplex DNA arm, thereby forming a four-way Holliday junction-like structure.[3][4] This remodeling of the fork architecture is a critical step that allows for subsequent processing by other DNA repair enzymes to bypass the lesion and ultimately restart DNA synthesis.

This guide will delve into the intricate details of RecG's mechanism of action, its crucial interactions with other proteins involved in replication restart, and provide a toolkit of experimental protocols for its characterization.

Mechanism of Action: The Fork Reversal Specialist

RecG's ability to rescue stalled replication forks is intrinsically linked to its unique structural and enzymatic properties. It functions as a monomer and possesses three distinct domains: a "wedge" domain responsible for recognizing and binding to the branched DNA structure of a stalled fork, and two RecA-like helicase domains that power the translocation and unwinding of DNA through ATP hydrolysis.[1]

The catalytic cycle of RecG at a stalled replication fork can be summarized in the following key steps:

  • Recognition and Binding: RecG exhibits a strong preference for branched DNA structures that resemble stalled replication forks, particularly those with a lagging strand nascent duplex.[4] The wedge domain plays a crucial role in inserting into the fork junction and separating the DNA duplexes.

  • Fork Reversal: Upon binding, RecG utilizes its helicase activity to simultaneously translocate along both the leading and lagging strand template duplexes.[5] This dual translocation activity allows RecG to unwind the nascent leading and lagging strands from their templates.

  • Holliday Junction Formation: The unwound nascent strands, being complementary, anneal to form a new duplex, resulting in the formation of a four-way Holliday junction structure. This process effectively moves the fork junction away from the site of the DNA lesion.[3][4]

  • Recruitment of Downstream Factors: The newly formed Holliday junction serves as a substrate for other DNA processing enzymes, such as the RuvABC complex, which can resolve the junction, or it can be a substrate for reverse branch migration to restore a functional fork structure, allowing for the recruitment of the replication restart machinery, including the PriA protein.[6]

Interaction with Key Partners in Replication Restart

RecG does not act in isolation. Its function is tightly integrated with a network of other proteins that collaboratively ensure the efficient and accurate restart of stalled replication forks.

  • Single-Strand Binding Protein (SSB): SSB plays a crucial role in protecting the single-stranded DNA exposed at stalled forks and also directly interacts with RecG. The interaction with SSB is thought to facilitate the loading and stabilization of RecG at the stalled fork.[7] Evidence suggests that RecG binds to the C-terminus of SSB, forming a complex that enhances RecG's association with ssDNA.[7][8]

  • PriA Helicase: PriA is another critical helicase involved in replication restart. It recognizes the D-loop structures formed during homologous recombination-mediated repair and is essential for reloading the replicative helicase, DnaB. RecG and PriA have been shown to have both synergistic and antagonistic interactions. RecG can process stalled forks to create substrates for PriA-mediated restart.[9] Conversely, in some contexts, the helicase activity of PriA can be detrimental, and this is counteracted by RecG.[10] The interplay between RecG and PriA is crucial for directing the appropriate restart pathway.

Quantitative Data

The biochemical activity of RecG has been characterized through various in vitro assays. The following tables summarize key quantitative data regarding its enzymatic kinetics and binding affinities.

ParameterValueDNA SubstrateReference
ATPase Activity
kcat1200 min-14-way Holliday Junction[11]
kcat570 min-1Negatively supercoiled DNA[11]
kcat330 min-1M13 ssDNA[11]
kcat200 min-1Linear duplex DNA[11]
Km for ATP9 µMDNA junction[12]
Helicase Activity
Unwinding Rate26 bp s-13-way DNA junction[13]
Translocation Step Size~3 bp per ATP hydrolyzedDuplex DNA[13]
Processivity480 ± 20 bp per binding eventFork regression substrate[2]
DNA Binding Affinity
KD~2 nMHolliday Junction (junction 3)[7]
Protein Interaction Affinity
KD (RecG-SSB-Ct)3.1 ± 0.4 µMSSB C-terminal peptide[8]

Table 1: Kinetic Parameters of E. coli this compound. This table summarizes the key kinetic parameters for the ATPase and helicase activities of RecG on various DNA substrates.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involving RecG in replication fork restart.

RecG_Fork_Restart_Pathway cluster_0 Replication Fork Stalling cluster_1 RecG-Mediated Fork Reversal cluster_2 Downstream Processing and Restart Stalled Replication Fork Stalled Replication Fork RecG RecG Stalled Replication Fork->RecG binds DNA Damage DNA Damage DNA Damage->Stalled Replication Fork causes Holliday Junction Holliday Junction RecG->Holliday Junction catalyzes fork reversal RuvABC RuvABC Holliday Junction->RuvABC binds and resolves PriA PriA Holliday Junction->PriA binds ATP ATP ATP->RecG hydrolyzes Resolved Fork Resolved Fork RuvABC->Resolved Fork Replication Restart Replication Restart PriA->Replication Restart initiates RecG_Protein_Interactions RecG RecG SSB SSB RecG->SSB interacts with C-terminus PriA PriA RecG->PriA functional interplay Stalled Fork DNA Stalled Fork DNA RecG->Stalled Fork DNA binds SSB->Stalled Fork DNA binds ssDNA PriA->Stalled Fork DNA binds

References

Mechanism of RecG-mediated DNA branch migration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of RecG-mediated DNA Branch Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

RecG, a monomeric helicase belonging to the Superfamily 2 (SF2) helicase family, is a critical enzyme in bacterial DNA repair and recombination pathways.[1] Its primary role involves the processing of branched DNA intermediates, such as stalled replication forks and Holliday junctions, to facilitate DNA repair and restart stalled replication. RecG catalyzes the ATP-dependent branch migration of these DNA structures.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of RecG action, detailing its structure, enzymatic activity, and interactions with key cellular partners. It includes quantitative kinetic and binding data, detailed experimental protocols for studying RecG activity, and visualizations of its mechanistic pathways.

Core Mechanism of RecG-Mediated Branch Migration

RecG functions as a specialized DNA helicase that recognizes and binds to branched DNA structures, with a preference for three-way and four-way junctions.[2][4] Its core function is to remodel these junctions in a process that is strictly dependent on ATP hydrolysis.[5]

Fork Reversal and Holliday Junction Formation

A primary role of RecG in vivo is the rescue of stalled replication forks. When a replication fork encounters DNA damage or other obstacles, it can stall, leading to potential genome instability. RecG addresses this by catalyzing a process known as "fork reversal" or "fork regression".[2][4][6] In this process, RecG engages the fork and unwinds the two newly synthesized (nascent) DNA strands from their templates.[2] Subsequently, the two parental template strands reanneal, and the two nascent strands anneal to each other, converting the three-way replication fork into a four-way Holliday junction structure (often termed a "chicken-foot" intermediate).[6][7][8] This Holliday junction is a central intermediate in homologous recombination and can be processed by other enzymes, such as the RuvABC complex, to resolve the stalled fork and allow for DNA repair and the eventual restart of replication.[6]

RecG achieves this by translocating simultaneously along both the leading and lagging strand template DNA strands.[2][4] This coordinated movement actively unwinds the nascent duplex arms of the fork, facilitating the formation of the Holliday junction.[2]

Interaction with Cellular Partners

RecG's function is intricately linked with other proteins in the DNA metabolism pathways.

  • Single-Strand Binding Protein (SSB): RecG physically interacts with SSB.[9] This interaction is mediated via the C-terminus of SSB and is crucial for the efficient loading of RecG onto stalled replication forks.[9][10] SSB can be viewed as a chaperone, directing RecG to sites of stalled replication that contain single-stranded DNA regions.[9][11] The stoichiometry of this interaction has been determined to be two RecG monomers per SSB tetramer in solution.[9]

  • PriA Helicase: RecG shares a functional relationship with the PriA helicase, which is involved in primosome assembly and replication restart.[2][10] Both proteins can be localized by SSB. It is proposed that RecG and PriA act at different stages of fork processing, with RecG initiating fork reversal and PriA acting on the subsequently processed structures to reload the replication machinery.[2][10][11]

  • RuvABC Complex: RecG and the RuvABC complex represent two major pathways for processing Holliday junctions in E. coli. While RecG can generate Holliday junctions from stalled forks, the RuvABC complex is a resolvasome that specifically recognizes and cleaves Holliday junctions to separate the recombining DNA molecules.[6] Genetic studies show that the absence of both RecG and Ruv functions leads to severe defects in DNA repair and recombination.

The interplay between these factors ensures the efficient and orderly processing of DNA intermediates, maintaining genome stability.

RecG_Pathway cluster_0 Replication Fork Stalling cluster_1 RecG-Mediated Fork Reversal cluster_2 Downstream Processing StalledFork Stalled Replication Fork RecG RecG SSB SSB StalledFork->SSB binds ssDNA HJ Holliday Junction (Chicken-foot) RecG->HJ ATP-dependent fork reversal SSB->RecG recruits RuvABC RuvABC HJ->RuvABC recognition & cleavage PriA PriA HJ->PriA processing Resolution Junction Resolution RuvABC->Resolution Restart Replication Restart PriA->Restart Resolution->Restart Protein_Purification_Workflow Start E. coli Culture (His-RecG Plasmid) Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Sonication (Lysis Buffer) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Elution Imidazole Elution NiNTA->Elution Dialysis Dialysis Elution->Dialysis GelFiltration Gel Filtration (Optional) Dialysis->GelFiltration Storage Storage (-80°C) (50% Glycerol) GelFiltration->Storage

References

Discovery and initial characterization of RecG helicase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Initial Characterization of RecG Helicase

Introduction

The integrity of the genome is paramount for cellular life, and a complex network of DNA repair and recombination pathways ensures its fidelity. A key player in this network, particularly in the processing of branched DNA intermediates and the rescue of stalled replication forks, is the RecG helicase. First identified in Escherichia coli, RecG is a structure-specific, ATP-dependent DNA helicase belonging to the Superfamily 2 (SF2) of helicases.[1][2] This technical guide provides a comprehensive overview of the seminal findings related to the discovery and initial biochemical and genetic characterization of the RecG protein, tailored for researchers, scientists, and professionals in drug development.

Discovery of the recG Locus

The recG gene was first identified through genetic screens designed to isolate mutants of Escherichia coli that exhibited deficiencies in homologous recombination.[3] A transposon insertion, initially labeled rec-258, was found to confer sensitivity to DNA damaging agents like mitomycin C and ultraviolet (UV) light, alongside a significant reduction in the efficiency of conjugational recombination.[4][5][6] Through linkage mapping and complementation studies, this mutation was located at minute 82.1 on the E. coli chromosome and identified as an allele of a previously reported but uncharacterized locus, recG.[4][5]

The initial genetic characterization revealed that recG mutants displayed a moderate recombination-deficient phenotype.[4][5] However, the most striking discovery was the synthetic lethality or extreme sensitivity to DNA damage observed when a recG null mutation was combined with mutations in the ruvABC genes, which encode the RuvABC Holliday junction resolvase complex.[1][7] This powerful genetic synergy indicated that RecG and RuvABC operate in parallel, overlapping pathways for processing recombination intermediates, highlighting the critical importance of their combined functions for genome maintenance.[1][7]

Experimental Workflow: Genetic Screen for Recombination-Deficient Mutants

The discovery of recG was rooted in classical bacterial genetics. The following diagram illustrates a generalized workflow for such a genetic screen.

G cluster_0 Mutagenesis cluster_1 Screening cluster_2 Identification & Characterization A Wild-Type E. coli Population B Transposon Mutagenesis (e.g., using Tn5) A->B C Library of Random Insertion Mutants B->C D Replica Plating onto Plates Containing a DNA Damaging Agent (e.g., Mitomycin C or UV exposure) C->D E Identification of Sensitive Colonies (Fail to grow) D->E F Screening for Reduced Recombination Frequency (Conjugation Assay) E->F Isolate sensitive mutants G Mapping of Transposon Insertion Site (e.g., P1 transduction, PCR, Sequencing) F->G H Identification of the Affected Gene (recG) G->H I Complementation Test with Cloned Wild-Type Gene H->I Confirm gene identity

Caption: Generalized workflow for the genetic screen that led to the identification of recG.

Initial Genetic Characterization

The phenotype of recG single mutants provided the first clues to its cellular function. Strains carrying recG null alleles exhibit distinct characteristics related to DNA repair and recombination, which are summarized in the table below.

PhenotypeObservation in recG MutantReference(s)
Sensitivity to DNA Damage Increased sensitivity to UV radiation, ionizing radiation, and mitomycin C.[1][3][4][5]
Conjugational Recombination 3- to 10-fold deficiency in the formation of recombinants in Hfr crosses.[4][5][6]
Cell Division and Chromosome Segregation After UV irradiation, cells form long filaments with unpartitioned chromosomes, suggesting a defect in resolving chromosome linkage.[7][3][7]
Genetic Interaction with ruvABC Double mutants (recG ruvA, recG ruvB, or recG ruvC) are significantly more sensitive to UV damage than either single mutant, approaching the sensitivity of a recA null strain.[7][7]
Genetic Interaction with other rec genes Double mutants like recB recG and recG recJ show much higher UV sensitivity than the respective single mutants, indicating complex functional relationships with other DNA repair pathways.[4][6][4][6]
SOS Response The basal level of SOS gene expression is elevated two- to threefold in recG mutants, suggesting the chronic presence of endogenous DNA damage or repair intermediates.[4][6][4][6]

Biochemical Characterization of the this compound

Following its genetic identification, the recG gene was cloned, and the protein was overexpressed and purified, allowing for its direct biochemical characterization.[8] These studies established RecG as a monomeric, ATP-dependent DNA helicase with a unique substrate specificity.[1][9][10]

Helicase Activity and Substrate Specificity

RecG is not a general-purpose helicase that unwinds simple duplex DNA. Instead, it is a structure-specific helicase that preferentially recognizes and binds to branched DNA molecules.[11] Its primary role is to catalyze the branch migration of various DNA junction intermediates.[1][11]

  • Preferred Substrates : In vitro assays demonstrated that RecG binds and unwinds various branched structures, including model replication forks, Holliday (four-way) junctions, D-loops, and R-loops (RNA-DNA hybrids).[1][2][3][8][12]

  • Fork Regression : A key proposed function is the remodeling of stalled replication forks. RecG is thought to catalyze the regression of a stalled fork by unwinding the two newly synthesized strands and re-annealing the parental strands, effectively converting the fork into a four-way Holliday junction.[1][9][13] This process is central to one major pathway of replication restart.

  • Polarity : RecG exhibits a 3' → 5' unwinding polarity with respect to the parental duplex DNA it translocates along during fork regression.[2][14]

ATPase Activity

The energy required for RecG's helicase and translocation activity is derived from ATP hydrolysis.[1] The ATPase activity of RecG is strongly dependent on the presence of a DNA cofactor, with a profound preference for specific DNA structures.[15][16]

  • DNA Cofactor Preference : The most potent DNA cofactor for stimulating RecG's ATPase activity is negatively supercoiled DNA.[15][16] High activity is also observed on model four-way (chicken foot) and three-way DNA junctions.[15][16] The activity is significantly lower on linear double-stranded or single-stranded DNA.[15]

  • Kinetic Parameters : The steady-state kinetic parameters for ATP hydrolysis have been determined, providing quantitative insight into its enzymatic efficiency.

The following table summarizes key quantitative data from the initial biochemical characterization of E. coli RecG.

ParameterValue / ObservationReference(s)
Quaternary Structure Functions as a monomer in solution and during catalysis.[9][10][17]
Molecular Weight ~76 kDa for the E. coli protein.[2][3]
ATPase Activity (DNA Cofactor) Highest activity observed with negatively supercoiled DNA and model 4-way junctions ("chicken foot").[15][16] Relaxation of supercoiled DNA leads to a ~12-fold decrease in ATPase activity.[15][16][15][16]
Apparent Affinity for Substrates Apparent affinity for a 4-way junction is ~46-fold higher than for a 3-way junction with two single-stranded arms.[15][16][15][16]
Steady-State ATPase Kinetics (with DNA) Km (ATP): 9 (± 2) µM kcat: 8.3 (± 1.7) s-1[18]
Steady-State ATPase Kinetics (no DNA) DNA activates ATPase activity ~50-fold.[18]
Nucleotide Binding ADP binds tightly with a Ki of 7.3 (± 2.1) µM.[18]

Proposed Mechanism of Action: Replication Fork Regression

The genetic and biochemical data converged to support a primary role for RecG in managing stalled DNA replication forks. The fork regression model posits that when a replication fork encounters a blocking lesion, RecG can rewind the nascent DNA duplexes, extruding the lesion on a fourth arm and forming a Holliday junction. This intermediate can then be processed by other enzymes (like the RuvABC complex) to repair the damage and allow for the eventual restart of replication.

G cluster_0 Stalled Replication Fork cluster_1 Fork Regression by RecG cluster_2 Holliday Junction Intermediate A 5'--▶--3' 3'--◀--5' C Lesion (X) A->C P1 B ▶--3'  --5' D RecG B->D C->B P2 E ATP → ADP + Pi F 5'--▶-- --◀--5' 3'--◀-- --▶--3' D->F P3 I RuvABC Resolution F->I G ◀--5' ▶--3' P4 H X J Repair & Replication Restart I->J

Caption: Proposed model of RecG-mediated replication fork regression.

Detailed Experimental Protocols

The characterization of RecG relied on several key biochemical assays. Detailed methodologies are provided below.

Protein Purification (General Method for His-tagged RecG)

This protocol is based on the purification of N-terminally histidine-tagged this compound.[8]

  • Expression : Transform an E. coli expression strain (e.g., BL21(DE3) pLysS) deficient in endogenous recG with a plasmid encoding the His-tagged this compound under an inducible promoter (e.g., T7).

  • Cell Growth and Induction : Grow cells in LB broth at 37°C to an OD650 of 0.4-0.6. Induce protein expression with IPTG (e.g., 0.4 mM) and continue growth for 3 hours.

  • Harvesting and Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 5 mM imidazole (B134444), protease inhibitors). Lyse cells by sonication or French press.

  • Clarification : Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography : Apply the cleared supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing : Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution : Elute the His-tagged this compound using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage : Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) and store at -20°C or -80°C. Protein concentration is typically determined using a Bradford assay with BSA as a standard.[19][20]

DNA Helicase Assay (Gel-Based)

This assay directly visualizes the unwinding of a radiolabeled, branched DNA substrate.[19]

  • Substrate Preparation : A synthetic DNA substrate (e.g., a three-way or four-way junction) is constructed by annealing oligonucleotides. One oligonucleotide is 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP. The labeled oligo is annealed to its complementary strands to form the desired branched structure. The labeled substrate is purified from unincorporated nucleotides.

  • Reaction Mixture : Prepare the reaction mixture in a buffer such as 20 mM Tris-HCl (pH 7.5), 2 mM DTT, 100 µg/ml BSA, and specified concentrations of MgCl2 (e.g., 1-10 mM) and ATP (e.g., 2 mM).

  • Initiation and Incubation : Add the purified this compound to the reaction mixture containing ~0.3 nM of the 32P-labeled DNA substrate. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction : Terminate the reaction by adding a stop solution containing SDS (to denature the protein), EDTA (to chelate Mg2+), and proteinase K (to digest the protein).

  • Analysis : Analyze the reaction products by electrophoresis on a non-denaturing polyacrylamide gel (e.g., 8-10% TBE-PAGE).

  • Visualization : Dry the gel and expose it to a phosphor screen or X-ray film. The unwound, single-stranded labeled oligonucleotide will migrate faster than the intact, branched duplex substrate. Quantify the percentage of unwound substrate.

G cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis A Oligonucleotide 1* (32P-labeled) C Anneal to form Branched DNA Substrate* A->C B Oligonucleotides 2, 3, ... B->C D Reaction Buffer (Tris, MgCl2, ATP, BSA) C->D E Add this compound D->E F Incubate at 37°C E->F G Stop Reaction (SDS, EDTA, Proteinase K) F->G H Non-denaturing PAGE G->H I Autoradiography & Quantification H->I

Caption: Workflow for a gel-based DNA helicase assay.
ATPase Assay (Coupled Spectrophotometric)

This continuous assay measures ATP hydrolysis by linking it to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[15]

  • Principle : The ADP produced by RecG is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. For every molecule of ATP hydrolyzed by RecG, one molecule of NADH is oxidized.

  • Reaction Mixture : Prepare a reaction mixture containing assay buffer (e.g., 25 mM Tris-acetate pH 7.5, 100 mM potassium acetate, 10 mM magnesium acetate, 1 mM DTT), an ATP regeneration system (2.5 mM PEP, 20-30 units/mL PK), an NADH-coupled system (20-30 units/mL LDH, 300 µM NADH), the desired DNA cofactor (e.g., 10 µg/mL negatively supercoiled plasmid DNA), and a range of ATP concentrations.

  • Measurement : Place the reaction mixture in a cuvette and monitor the baseline absorbance at 340 nm in a spectrophotometer at 37°C.

  • Initiation : Start the reaction by adding a known concentration of purified this compound.

  • Data Acquisition : Record the decrease in absorbance at 340 nm over time. The rate of ATP hydrolysis is calculated from the linear phase of the reaction using the extinction coefficient of NADH (6220 M-1cm-1).

  • Kinetics : Repeat the assay at various substrate (ATP and DNA) concentrations to determine kinetic parameters such as Km and kcat.

Conclusion and Future Implications

The discovery and initial characterization of RecG helicase established it as a critical monomeric enzyme in bacterial DNA metabolism. Genetic studies revealed its role in a pathway for recombination and repair that runs parallel to the RuvABC system, while biochemical analyses defined its function as an ATP-dependent, structure-specific helicase that remodels branched DNA intermediates. The fork regression model, born from these early studies, has largely stood the test of time and positioned RecG as a key guardian of replication fork stability. This foundational knowledge has paved the way for more detailed structural and single-molecule studies and provides a critical framework for understanding its role in bacterial pathogenesis and as a potential target for novel antimicrobial drug development.

References

The Guardian of the Genome: A Technical Guide to RecG Homologs in Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial genetics, maintaining genome integrity is paramount for survival and propagation. Central to this process is a class of enzymes known as DNA helicases, which play critical roles in DNA replication, recombination, and repair. Among these, the RecG protein stands out as a crucial guardian of the bacterial genome. RecG is a structure-specific DNA helicase that recognizes and remodels branched DNA intermediates, particularly stalled replication forks, thereby preventing genomic instability. The widespread presence of RecG homologs across a diverse range of bacterial species underscores its fundamental importance in bacterial physiology.[1][2]

This in-depth technical guide provides a comprehensive overview of RecG homologs in various bacterial species. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the function, structure, and enzymatic activities of these vital proteins. By presenting comparative data, detailed experimental protocols, and visual representations of molecular pathways, this guide aims to facilitate a deeper understanding of RecG and its potential as a target for novel antimicrobial therapies.

I. The Widespread Presence and Core Functions of RecG Homologs

RecG is a highly conserved ATP-dependent DNA helicase found in most bacterial species, highlighting its essential role in bacterial life.[1][2][3] While the amino acid sequence of the N-terminal region, which is responsible for recognizing branched DNA structures, can show some variability between species, the C-terminal region containing the helicase active site is highly conserved.[4]

The primary function of RecG is to rescue stalled replication forks, which can arise from DNA damage or encounters with tightly bound proteins. RecG actively unwinds the nascent leading and lagging strands at a stalled fork, promoting the formation of a four-way Holliday junction intermediate.[5][6] This process, known as fork regression, allows for the repair of the DNA lesion before replication can be faithfully restarted.

In addition to its role in replication fork rescue, RecG is also involved in homologous recombination and the resolution of R-loops, which are three-stranded nucleic acid structures that can impede replication and transcription.[2] The absence of RecG in bacteria such as Escherichia coli leads to reduced recombination efficiency and increased sensitivity to DNA damaging agents.[1]

II. Comparative Analysis of RecG Homologs

While RecG function is broadly conserved, subtle differences in the biochemical properties of its homologs exist across different bacterial species. Understanding these variations is crucial for developing species-specific inhibitors. This section presents a comparative overview of RecG homologs from several key bacterial species.

A. Data Presentation: Biochemical Properties of RecG Homologs

The following table summarizes the available quantitative data for the biochemical properties of RecG homologs from different bacterial species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Bacterial SpeciesMolecular Weight (kDa)Optimal Temperature (°C)DNA Substrate SpecificityKm for ATP (μM)kcat for ATP Hydrolysis (s-1)DNA Binding Affinity (Kd, nM)
Escherichia coli ~7637Forked DNA, Holliday Junctions, R-loops~200~24 (ssDNA-dependent)~1-10 (for Holliday Junctions)
Bacillus subtilis ~7837Forked DNA, Holliday JunctionsData not availableData not availableData not available
Streptococcus pneumoniae Data not available37Forked DNA, Holliday JunctionsData not availableData not availableData not available
Aquifex aeolicus Data not available60-85Forked DNA, Holliday JunctionsData not availableData not availableData not available
Thermotoga maritima Data not available~80Forked DNA, Holliday JunctionsData not availableData not availableData not available
Helicobacter pylori Data not available37Data not availableData not availableData not availableData not available

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature under comparable conditions.

B. Functional Insights from Different Bacterial Species
  • Escherichia coli : As the most studied model organism, E. coli RecG is known to be crucial for DNA repair and recombination. It actively remodels stalled replication forks and resolves R-loops.[1][2]

  • Bacillus subtilis : The RecG homolog in this Gram-positive bacterium is also essential for DNA repair and is involved in the preservation of genome integrity.[7][8]

  • Streptococcus pneumoniae : RecG in this pathogenic bacterium plays a role in DNA repair and genome maintenance, and its activity is conserved with that of E. coli RecG.

  • Aquifex aeolicus : The RecG homolog from this hyperthermophilic bacterium exhibits high thermal stability and is active at elevated temperatures, demonstrating the adaptation of this enzyme to extreme environments.[9][10]

  • Thermotoga maritima : Similar to the A. aeolicus homolog, the RecG from this hyperthermophile is thermostable and provides insights into the structural basis of RecG function at high temperatures.[11][12]

  • Helicobacter pylori : The RecG homolog in this gastric pathogen is implicated in maintaining genomic integrity by limiting recombination events, which is particularly important for a highly diverse species. Interestingly, unlike in E. coli, it does not appear to be directly involved in DNA repair, suggesting a degree of functional divergence.[4]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RecG homologs. These protocols are based on established methods and can be adapted for the study of RecG from various bacterial species.

A. This compound Purification

Objective: To obtain highly pure and active this compound for biochemical and structural studies. This protocol is based on the purification of His-tagged RecG from E. coli.

Methodology:

  • Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the His-tagged RecG homolog. Grow the cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a protease inhibitor cocktail, and a detergent (e.g., Triton X-100) to ensure efficient cell disruption. Lyse the cells using a sonicator or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged this compound.

  • Affinity Chromatography: Load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tag on the this compound will bind to the nickel resin.

  • Washing: Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound from the column using an elution buffer with a high concentration of imidazole.

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer containing glycerol (B35011) for stability and store at -80°C.

B. ATPase Assay

Objective: To measure the ATP hydrolysis activity of RecG, which is essential for its helicase function. The malachite green assay is a common colorimetric method for this purpose.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a reaction buffer (e.g., Tris-HCl, pH 7.5), MgCl2, a DNA cofactor (e.g., single-stranded or forked DNA), and the purified this compound.

  • Initiation: Start the reaction by adding ATP to the mixture. Incubate at the optimal temperature for the specific RecG homolog.

  • Termination and Color Development: At various time points, stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.

  • Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.

  • Quantification: Generate a standard curve using known concentrations of Pi to determine the amount of ATP hydrolyzed in the enzymatic reaction. The rate of ATP hydrolysis can then be calculated.

C. DNA Unwinding (Helicase) Assay

Objective: To directly measure the ability of RecG to unwind a branched DNA substrate. This assay often uses a radiolabeled or fluorescently labeled DNA substrate.

Methodology:

  • Substrate Preparation: Prepare a forked DNA substrate by annealing complementary oligonucleotides, one of which is labeled (e.g., with 32P at the 5' end or with a fluorescent dye).

  • Reaction Setup: In a reaction tube, combine the labeled DNA substrate, purified this compound, ATP, and a reaction buffer containing MgCl2.

  • Reaction Incubation: Incubate the reaction at the optimal temperature for the RecG homolog for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Gel Electrophoresis: Separate the unwound single-stranded DNA product from the double-stranded substrate on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the DNA bands using autoradiography (for radiolabeled substrates) or a fluorescence imager. The percentage of unwound substrate can be quantified to determine the helicase activity.

D. DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To assess the ability of RecG to bind to its specific DNA substrates, such as forked DNA or Holliday junctions.

Methodology:

  • Probe Labeling: Label the DNA substrate (probe) with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the purified this compound in a binding buffer.

  • Gel Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide gel and perform electrophoresis. The protein-DNA complexes will migrate slower than the free DNA probe.

  • Detection: Visualize the bands by autoradiography or fluorescence imaging.

  • Analysis: The appearance of a slower-migrating band indicates the formation of a protein-DNA complex. The affinity of the protein for the DNA (dissociation constant, Kd) can be determined by quantifying the fraction of bound DNA at different protein concentrations.[13][14][15][16]

IV. Visualization of Pathways and Workflows

A. Signaling Pathway: RecG-mediated Stalled Replication Fork Rescue

The following diagram illustrates the key steps in the RecG-mediated pathway for rescuing a stalled replication fork.

RecG_Pathway StalledFork Stalled Replication Fork RecG_Binding RecG Binding StalledFork->RecG_Binding RecG recognizes stalled fork ForkRegression Fork Regression (ATP Hydrolysis) RecG_Binding->ForkRegression RecG unwinds nascent strands HJ Holliday Junction ForkRegression->HJ Formation of Holliday Junction Repair DNA Repair HJ->Repair Lesion accessible for repair enzymes HJ_Resolution Holliday Junction Resolution (e.g., RuvABC) Repair->HJ_Resolution ReplicationRestart Replication Restart HJ_Resolution->ReplicationRestart Restoration of replication fork Purification_Workflow Start Start: E. coli culture with RecG expression plasmid Induction Induce Protein Expression (e.g., IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom Wash Wash Column AffinityChrom->Wash Elute Elute RecG Wash->Elute PurityCheck Assess Purity (SDS-PAGE) Elute->PurityCheck End End: Purified this compound PurityCheck->End RecG_Repair_Relationship DNADamage DNA Damage StalledFork Stalled Replication Fork DNADamage->StalledFork RecG RecG StalledFork->RecG activates RecA RecA StalledFork->RecA activates HomologousRecombination Homologous Recombination RecG->HomologousRecombination promotes DNA_Repair DNA Repair RecG->DNA_Repair contributes to RecA->HomologousRecombination mediates RuvABC RuvABC RuvABC->DNA_Repair HomologousRecombination->RuvABC resolves Holliday Junctions

References

The Evolutionary Conservation of the RecG Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RecG protein, a crucial ATP-dependent DNA helicase, stands as a highly conserved guardian of genomic integrity across the bacterial kingdom. Its primary role involves the rescue of stalled replication forks, a process essential for preventing replication collapse and subsequent cell death. RecG recognizes and remodels branched DNA structures, such as stalled replication forks, into Holliday junctions, which can then be resolved by other DNA repair machinery. This technical guide provides an in-depth exploration of the evolutionary conservation, structure, and function of the this compound. It further details experimental protocols for studying its activity and discusses its potential as a target for novel antibacterial drug development.

Introduction

DNA replication is a fundamental process for all life, yet it is fraught with obstacles that can lead to the stalling of replication forks. These stalled forks are potent sources of genomic instability and, if not repaired, can lead to double-strand breaks and cell death. Bacteria have evolved sophisticated mechanisms to address this challenge, with the this compound playing a central role.

RecG is a monomeric helicase belonging to Superfamily 2 (SF2) that specifically recognizes and binds to branched DNA structures.[1][2] Its helicase and translocase activities are fueled by ATP hydrolysis, allowing it to remodel stalled replication forks into four-way Holliday junctions.[3] This activity provides a substrate for the RuvABC complex or other resolvases to process, ultimately leading to the restoration of a functional replication fork.[2] The functional importance of RecG is underscored by its widespread conservation across most bacterial species.[3] While direct sequence homologs are absent in eukaryotes, functional analogs that perform similar roles in fork regression are known to exist, highlighting a conserved evolutionary strategy for maintaining genome stability.[2]

This guide will delve into the molecular details of RecG's conservation, its biochemical activities, and the methodologies used to study this essential protein. Furthermore, it will explore the potential for targeting RecG in the development of novel antimicrobial agents.

Evolutionary Conservation of RecG

The this compound is remarkably conserved throughout the bacterial domain, indicating a strong and persistent selective pressure to maintain its function. This conservation is evident at both the sequence and structural levels.

Sequence Conservation

Table 1: Quantitative Data on RecG Conservation (Illustrative Example)

To generate a comprehensive analysis of RecG sequence conservation, the following bioinformatic workflow is recommended:

  • Retrieve RecG Orthologs: Utilize databases such as the NCBI Orthologs database or perform BLASTp searches with a known RecG sequence (e.g., E. coli RecG, UniProt ID: P24230) against a diverse set of bacterial reference genomes.

  • Perform Multiple Sequence Alignment: Align the retrieved protein sequences using tools like Clustal Omega or MUSCLE.

  • Calculate Pairwise Sequence Identity: Use sequence alignment analysis tools (e.g., available in Jalview or online identity matrix calculators) to generate a percentage identity matrix.

Organism Phylum RecG Accession Number Sequence Identity to E. coli K-12 RecG (%)
Escherichia coli K-12ProteobacteriaP24230100%
Helicobacter pylori 26695ProteobacteriaO2589553.6%[4]
Bacillus subtilis 168FirmicutesP37523(Data to be generated)
Mycobacterium tuberculosis H37RvActinobacteriaP9WJ69(Data to be generated)
Chlamydia trachomatis D/UW-3/CXChlamydiaeO84443(Data to be generated)
Thermotoga maritima MSB8ThermotogaeQ9X0L6(Data to be generated)

Note: This table provides an illustrative structure. The user is encouraged to perform the bioinformatic analysis described above to populate it with comprehensive data.

Conserved Structural Domains

The crystal structure of RecG from Thermotoga maritima reveals a three-domain architecture that is conserved across bacteria.[2][5]

  • Domain 1 (N-terminal "Wedge" Domain): This domain is responsible for recognizing and binding to the branched DNA structure of a stalled replication fork.[6][7] It contains a conserved Greek key motif that is critical for this interaction.[2] A highly conserved "QPW" (Gln-Pro-Trp) motif within the wedge domain has been identified in Deinococcus species and shown to be important for DNA binding and repair.[7][8]

  • Domains 2 and 3 (Helicase Domains): These two domains form the motor of the protein and contain the conserved helicase motifs characteristic of SF2 helicases.[2] The binding and hydrolysis of ATP in the cleft between these domains drive the conformational changes necessary for DNA unwinding and translocation.[3]

Molecular Function and Signaling Pathways

RecG functions at the crossroads of DNA replication, repair, and recombination. Its primary role is to rescue stalled replication forks, preventing their collapse into lethal double-strand breaks.

RecG-Mediated Fork Regression

When a replication fork encounters a DNA lesion or other impediment, it stalls. RecG binds to this stalled fork and, using the energy from ATP hydrolysis, catalyzes the reversal of the fork.[1] This process, known as fork regression, involves unwinding the newly synthesized leading and lagging strands and re-annealing the parental strands, forming a four-way Holliday junction structure, often referred to as a "chicken foot."[1][3]

RecG_Fork_Regression cluster_0 Stalled Replication Fork cluster_1 RecG Binding and Fork Regression cluster_2 Holliday Junction Formation StalledFork RecG_Action StalledFork->RecG_Action RecG ATP HollidayJunction RecG_Action->HollidayJunction

RecG-mediated regression of a stalled replication fork.
Interaction with other DNA Repair Proteins

RecG does not act in isolation. Its function is intricately linked with a network of other DNA metabolism proteins. Genetic interaction studies in E. coli have revealed synthetic lethal or synergistic relationships with several proteins, indicating partially overlapping or complementary functions.[6]

RecG_Interaction_Pathway RecG RecG RuvABC RuvABC RecG->RuvABC Provides Substrate (Holliday Junction) RecA RecA RecG->RecA Genetic Interaction SSB SSB RecG->SSB Physical Interaction PriA PriA RecG->PriA Genetic Interaction Dam Dam RecG->Dam Synthetic Lethality UvrD UvrD RecG->UvrD Synthetic Lethality RnhA RnhA RecG->RnhA Synthetic Lethality RadA RadA RecG->RadA Synthetic Lethality Rep Rep RecG->Rep Synthetic Lethality RecFOR RecF/O/R RecG->RecFOR Genetic Interaction Helicase_Assay_Workflow Start Prepare Reaction Mix (Buffer, DNA, RecG) Incubate Incubate at 37°C (5 min) Start->Incubate Add_ATP Add ATP (Initiate Reaction) Incubate->Add_ATP Measure Measure Fluorescence (Plate Reader, 37°C) Add_ATP->Measure Analyze Analyze Data (Rate of Unwinding) Measure->Analyze EMSA_Workflow Start Prepare Binding Reactions (Probe, RecG, Competitor) Incubate Incubate at RT (20-30 min) Start->Incubate Electrophoresis Native PAGE Incubate->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Detection Chemiluminescent Detection Transfer->Detection Analyze Analyze Shifted Bands Detection->Analyze

References

Whitepaper: The Central Role of RecG Helicase in Maintaining Genomic Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Genomic integrity is paramount for cellular survival and the prevention of diseases such as cancer. The cellular machinery is constantly challenged by DNA damage and impediments to DNA replication, which can lead to stalled replication forks and potentially catastrophic genomic rearrangements. In bacteria, the RecG protein, a specialized Superfamily 2 (SF2) helicase, serves as a critical guardian of the genome.[1] This technical guide provides an in-depth analysis of RecG's biochemical functions, its mechanistic role in the rescue of stalled replication forks, and its interplay with other key DNA repair proteins. We present quantitative data on its enzymatic activity, detailed experimental protocols for its characterization, and visual diagrams of its core pathways, offering a comprehensive resource for researchers in DNA metabolism and drug development.

Biochemical Properties and Enzymatic Activity of RecG

RecG is a monomeric, ATP-dependent DNA helicase and translocase that recognizes and remodels branched DNA structures.[2][3][4] Its primary function is to catalyze the branch migration of Holliday junctions and the regression of stalled replication forks.[5] Unlike many helicases that translocate along single-stranded DNA, RecG moves along duplex DNA to unwind and rewind DNA strands simultaneously.[6] This activity is fueled by ATP hydrolysis and is essential for its biological roles.[2]

The structure of RecG from Thermatoga maritima reveals three distinct domains.[2] A critical "wedge" domain is responsible for recognizing and binding the junction of a branched DNA structure, separating the nascent DNA strands from their templates.[7] The two other domains are RecA-like helicase domains that power the translocation of the protein along the parental duplex DNA.[1][2] RecG exhibits a strong substrate preference for branched DNAs, including three-way junctions (forks) and four-way Holliday junctions, while showing minimal activity on linear duplex DNA.[5][8]

Quantitative Enzymatic Data

The efficiency and processivity of RecG have been characterized through various biochemical and single-molecule assays. These data are crucial for understanding its mechanism and for the development of potential inhibitors.

ParameterValueSubstrate / ConditionReference
Helicase Activity
Unwinding Rate269 ± 2 bp/sModel replication fork (in vitro)[9]
Processivity480 ± 20 ntModel replication fork (in vitro)[9]
Force Generation> 30 pNDuring fork regression[10]
ATPase Activity
Energy Efficiency~4 bp unwound / ATP hydrolyzed[11]
Preferred CofactorNegatively supercoiled DNAIn vitro ATPase assay[12][13]
Binding Affinity
K_D for SSB-Ct peptide3.1 ± 0.4 µMEquilibrium fluorescence anisotropy[14]

Core Function: Replication Fork Rescue

A primary role of RecG is to rescue replication forks that have stalled due to DNA lesions, secondary structures, or protein roadblocks.[15][16] Failure to resolve these stalled forks can lead to fork collapse, the formation of DNA double-strand breaks, and genomic instability.[16] RecG resolves these structures through a process called "fork regression".[10]

In this mechanism, RecG binds to the stalled fork and, using the energy from ATP hydrolysis, translocates along the parental DNA duplex.[17][18] This action simultaneously unwinds the two nascent daughter strands from their templates and anneals the two template strands back together behind it.[2][17] The displaced nascent strands are then free to anneal to each other, forming a four-way Holliday junction intermediate, often referred to as a "chicken foot" structure.[9][10] This key intermediate can then be processed by other enzymes, such as the RuvABC complex, to resolve the junction and allow for DNA repair and the subsequent restart of replication.[2][16]

Caption: RecG-mediated regression of a stalled replication fork into a Holliday junction.

Role in DNA Repair and Protein Interactions

RecG functions within a network of DNA repair pathways. Its role often overlaps with that of the RuvABC complex, which is a canonical Holliday junction resolvase.[19][20] While both RecG and RuvAB can catalyze branch migration, they represent two distinct, albeit overlapping, pathways for processing recombination intermediates.[2] Genetic studies show that double mutants of recG and ruvABC are significantly more sensitive to DNA damaging agents than single mutants, highlighting their synergistic roles in maintaining genome stability.[2][19][20]

Interaction with Single-Strand Binding Protein (SSB)

The interaction between RecG and the Single-Strand Binding (SSB) protein is critical for its function at stalled forks.[15] SSB coats the single-stranded DNA regions exposed at a stalled fork and acts as a platform to recruit various DNA repair proteins.[21] RecG interacts with the intrinsically disordered C-terminal tail of SSB, which facilitates its loading onto the correct DNA substrate.[14][15] This interaction remodels RecG, enabling it to bind the parental duplex and efficiently initiate fork regression.[15][22]

Interplay with Other Repair Pathways

RecG is also implicated in the repair of DNA double-strand breaks (DSBs) and the processing of R-loops (RNA-DNA hybrids).[5][23] In DSB repair, RecG can act on D-loop intermediates formed by RecA-mediated strand invasion.[23][24] By processing these intermediates, RecG contributes to pathways that allow for the accurate repair of the break.[23] Its ability to unwind R-loops helps prevent inappropriate replication initiation and transcription-associated recombination.[1][5]

RecG_Pathways StalledFork Stalled Replication Fork (3-way junction) RecG RecG StalledFork->RecG Fork Regression DLoop D-Loop DLoop->RecG D-Loop Processing HJ Holliday Junction (4-way junction) HJ->RecG Branch Migration RuvABC RuvABC HJ->RuvABC Branch Migration & Cleavage PriA PriA HJ->PriA Resolution Resolution of Junction ReplicationRestart Replication Restart Resolution->ReplicationRestart RecG->HJ RuvABC->Resolution PriA->ReplicationRestart Primosome Loading

Caption: Interplay of RecG with RuvABC and PriA in processing DNA intermediates.

Experimental Methodologies

The study of RecG's function relies on a variety of specialized biochemical assays. Below are detailed protocols for two fundamental experiments used to characterize its enzymatic activity.

Protocol: Gel-Based DNA Helicase Assay

This assay measures the ability of RecG to unwind a branched DNA substrate, such as a model replication fork or Holliday junction.

1. Substrate Preparation: a. A synthetic DNA oligonucleotide representing one strand of the desired structure is radiolabeled (e.g., with ³²P) at its 5' end using T4 polynucleotide kinase. b. The labeled oligonucleotide is annealed to the other unlabeled, complementary oligonucleotides to form the branched DNA substrate. c. The annealed, labeled substrate is purified from unincorporated nucleotides using a spin column.

2. Helicase Reaction: a. Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA. b. In a reaction tube, combine the reaction buffer, 5 mM ATP, and a defined amount of the purified, labeled DNA substrate (e.g., 1 nM). c. Add a molar excess of an unlabeled "trap" oligonucleotide identical to the labeled strand. This will prevent the re-annealing of the unwound labeled strand. d. Initiate the reaction by adding the purified this compound to the desired final concentration (e.g., 0-100 nM). e. Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

3. Reaction Quenching and Analysis: a. Stop the reaction by adding a stop buffer containing SDS (to denature the protein) and EDTA (to chelate Mg²⁺). b. Add loading dye (containing glycerol (B35011) and a tracking dye) to the samples. c. Separate the reaction products (unwound single-stranded DNA vs. intact branched substrate) on a non-denaturing polyacrylamide gel (e.g., 8-12% PAGE) in TBE buffer. d. Dry the gel and expose it to a phosphor screen or X-ray film. e. Quantify the bands corresponding to the unwound and substrate DNA to determine the percentage of unwound substrate.[25][26]

Helicase_Assay_Workflow cluster_prep A. Substrate Preparation cluster_reaction B. Helicase Reaction cluster_analysis C. Analysis Label 1. Radiolabel Oligonucleotide Anneal 2. Anneal to Form Branched Substrate Label->Anneal Purify 3. Purify Substrate Anneal->Purify Mix 4. Combine Buffer, ATP, Substrate, and Trap DNA Purify->Mix Initiate 5. Add this compound Mix->Initiate Incubate 6. Incubate at 37°C Initiate->Incubate Quench 7. Stop Reaction (SDS/EDTA) Incubate->Quench PAGE 8. Separate Products by Native PAGE Quench->PAGE Visualize 9. Autoradiography PAGE->Visualize Quantify 10. Quantify Bands Visualize->Quantify

Caption: Experimental workflow for a gel-based DNA helicase assay.

Protocol: Coupled Spectrophotometric ATPase Assay

This continuous assay measures the rate of ATP hydrolysis by linking it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[12][13]

1. Reagents and Buffers: a. Assay Buffer: 50 mM Tris-acetate (pH 8.0), 30 mM potassium acetate, 3 mM magnesium acetate, 1 mM DTT. b. Coupled Enzyme System: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH). c. Substrates: ATP, phosphoenolpyruvate (B93156) (PEP), and NADH. d. DNA Cofactor: The specific DNA structure to be tested (e.g., negatively supercoiled plasmid DNA, synthetic Holliday junction).

2. Assay Procedure: a. Prepare a reaction master mix in the assay buffer containing ATP (e.g., 1 mM), PEP (e.g., 2 mM), NADH (e.g., 300 µM), the PK/LDH enzyme mix, and the DNA cofactor at the desired concentration. b. Aliquot the master mix into a UV-transparent cuvette or microplate. c. Place the cuvette in a spectrophotometer set to 340 nm and equilibrated at the desired temperature (e.g., 25°C). d. Record a baseline absorbance for 1-2 minutes to ensure the background rate is stable. e. Initiate the reaction by adding a small volume of purified this compound to the cuvette and mix quickly. f. Monitor the decrease in absorbance at 340 nm over time.

3. Data Analysis: a. The rate of ATP hydrolysis is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). b. The specific activity (mol ATP hydrolyzed/min/mol enzyme) can be determined. Kinetic parameters like K_m (for ATP) and k_cat can be obtained by varying the substrate concentrations.[12]

Conclusion and Implications for Drug Development

RecG is a central player in bacterial genome maintenance, acting as a versatile tool for resolving a variety of toxic DNA intermediates that arise during replication and repair.[16][27] Its ability to remodel stalled replication forks is a critical first step in a major pathway for tolerance of DNA damage, preventing the formation of lethal double-strand breaks.[16][23] The synergistic lethality observed when recG is combined with mutations in other repair genes (like ruvABC or uvrD) underscores its importance in a robust network of genome maintenance pathways.[1][2]

From a drug development perspective, the essential and conserved nature of RecG's function in bacteria makes it a potential target for novel antimicrobial agents.[27] Inhibiting RecG could sensitize pathogenic bacteria to DNA damaging agents or cripple their ability to repair endogenous DNA damage, leading to cell death. The detailed biochemical and structural understanding of RecG, combined with the robust assays described herein, provides a solid foundation for high-throughput screening of small molecule inhibitors. Such compounds could act as standalone antibiotics or as adjuvants to potentiate the effects of existing DNA-damaging drugs.

References

The Gatekeeper of Genomic Integrity: An In-depth Guide to the Substrate Specificity of RecG Protein for Branched DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RecG protein, a crucial enzyme in bacterial DNA metabolism, stands as a key guardian of genomic stability. Its remarkable ability to recognize and remodel a variety of branched DNA structures places it at the heart of DNA repair and recombination processes. This technical guide provides a comprehensive overview of the substrate specificity of RecG, detailing its preferential interactions with various DNA intermediates. By summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate molecular processes, this document serves as an essential resource for professionals seeking to understand and potentially target this critical bacterial helicase.

Core Function: A Structure-Specific Helicase

RecG is a monomeric DNA helicase that belongs to the Superfamily 2 (SF2) of helicases.[1] Unlike many conventional helicases that unwind duplex DNA by translocating along a single strand, RecG is a structure-specific helicase with a pronounced preference for branched DNA substrates.[2][3] Its primary role is to catalyze the branch migration of Holliday junctions (HJs), intermediates in homologous recombination, and to remodel stalled replication forks, thereby facilitating DNA repair and restarting DNA synthesis.[4][5][6] This activity is driven by the hydrolysis of ATP.[7][8]

The unique architecture of RecG, featuring a "wedge" domain, is critical for its ability to recognize and engage with the junction point of branched DNA structures.[2][9] This domain allows RecG to bind specifically to the four-way structure of a Holliday junction or the three-way structure of a replication fork.[8][10]

Quantitative Analysis of Substrate Binding and Enzymatic Activity

The substrate specificity of RecG can be quantitatively assessed by examining its binding affinity (dissociation constant, K_d) and its enzymatic efficiency (Michaelis constant, K_m, and catalytic rate, k_cat) for various DNA substrates. The following tables summarize key quantitative data from in vitro studies, providing a comparative view of RecG's activity on different DNA structures.

DNA SubstrateOrganismBinding Affinity (K_d, nM)Reference
Holliday Junction (X-junction)Escherichia coliHigh affinity (specific value not stated, but higher than for linear dsDNA)[11][12]
Flayed DuplexEscherichia coliMinimal stable complex formation[8]
4Y-substrate (chicken foot)Escherichia coliHigh apparent affinity (46-fold higher than a 2Y-substrate)[13][14]
Holliday JunctionMycobacterium tuberculosisHighest affinity among tested substrates[15]
Lagging strand replication forkMycobacterium tuberculosisHigh affinity[15]
3'- and 5'-overhang DNAMycobacterium tuberculosisPoorly bound[15]
Blunt-end duplex DNAMycobacterium tuberculosisVery poorly bound[15]
DNA CofactorOrganismMichaelis-Menten constant (K_m, µM for ATP)Catalytic efficiency (k_cat/K_m)Reference
Negatively supercoiled DNAEscherichia coliNot specifiedHighest among tested cofactors[13]
Model 4Y-substratesEscherichia coliNot specifiedHigh activity[13][14]
Linear double-stranded DNAEscherichia coliNot specifiedLower than negatively supercoiled DNA[13]
Single-stranded DNA (ssDNA)Escherichia coli1.7- to 5.8-fold higher than dsDNA cofactorsLower activity, enhanced by SSB[13][14]
Holliday Junction DNAEscherichia coliNot specifiedStimulates ATPase activity more than linear dsDNA[8]
Linear single-stranded DNAEscherichia coliNot specifiedDoes not stimulate ATPase activity[8]
Holliday JunctionMycobacterium tuberculosisNot specifiedHighest ATP hydrolysis efficiency (68%)[15]
Double-stranded DNAMycobacterium tuberculosisNot specifiedModerate ATP hydrolysis efficiency (32%)[15]
Single-stranded DNAMycobacterium tuberculosisNot specifiedNo ATP hydrolysis (0%)[15]

Key Experimental Protocols

The characterization of RecG's substrate specificity relies on a variety of in vitro biochemical assays. Below are detailed methodologies for the key experiments cited.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to qualitatively and quantitatively assess the binding of RecG to different DNA substrates.

Methodology:

  • Substrate Preparation: Synthetic oligonucleotides are designed to form specific branched DNA structures (e.g., Holliday junctions, replication forks). One or more strands are typically radiolabeled (e.g., with ³²P) for visualization. The oligonucleotides are annealed to form the desired DNA structure.

  • Binding Reaction: A fixed concentration of the radiolabeled DNA substrate is incubated with varying concentrations of purified this compound in a binding buffer. The buffer typically contains Tris-HCl, a salt (e.g., NaCl or KCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to prevent non-specific binding.

  • Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide or agarose (B213101) gel. Electrophoresis is carried out at a low temperature to maintain protein-DNA complexes.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The positions of the free DNA and the protein-DNA complexes are visualized. The fraction of bound DNA is quantified using densitometry. The dissociation constant (K_d) can be determined by plotting the fraction of bound DNA against the RecG concentration.[9]

Helicase Assay

This assay measures the DNA unwinding activity of RecG on its preferred substrates.

Methodology:

  • Substrate Preparation: A branched DNA substrate is constructed with a radiolabeled oligonucleotide annealed to a longer, unlabeled strand or strands. The unwinding of this labeled strand is monitored.

  • Helicase Reaction: The DNA substrate is incubated with this compound in a reaction buffer containing ATP and MgCl₂. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ and a loading dye. A protein-denaturing agent like SDS may also be included.

  • Product Separation: The reaction products (unwound single-stranded DNA and the remaining duplex DNA substrate) are separated by electrophoresis on a native or denaturing polyacrylamide gel.

  • Analysis: The gel is visualized and quantified as in the EMSA. The percentage of unwound substrate is calculated to determine the helicase activity.[15]

ATPase Assay

This assay measures the ATP hydrolysis activity of RecG in the presence of different DNA cofactors.

Methodology:

  • Coupled Spectrophotometric Assay: This is a continuous assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

    • Reaction Mixture: The reaction contains RecG, the DNA cofactor, ATP, and a coupling system consisting of pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH.

    • Measurement: The rate of ATP hydrolysis is determined by measuring the rate of decrease in NADH absorbance.[13][14]

  • Thin-Layer Chromatography (TLC) Assay: This is a discontinuous assay that directly measures the conversion of [γ-³²P]ATP to ADP and free ³²P-orthophosphate (³²Pi).

    • Reaction: RecG is incubated with the DNA cofactor and [γ-³²P]ATP.

    • Separation: Aliquots of the reaction are spotted onto a TLC plate at different time points. The ATP and ³²Pi are separated by chromatography.

    • Quantification: The amount of ³²Pi is quantified using a phosphorimager to determine the rate of ATP hydrolysis.[15]

Visualizing RecG's Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of RecG's function and the experimental workflows used to study it.

EMSA_Workflow cluster_steps EMSA Protocol Prep Prepare Radiolabeled Branched DNA Substrate Incubate Incubate DNA with Varying [RecG] Prep->Incubate Electrophoresis Native Gel Electrophoresis Incubate->Electrophoresis Visualize Autoradiography or Phosphorimaging Electrophoresis->Visualize Analyze Quantify Bound vs. Free DNA (Determine Kd) Visualize->Analyze Helicase_Assay_Workflow cluster_protocol Helicase Assay Protocol Substrate Prepare Branched DNA with Labeled Oligo Reaction Incubate Substrate with RecG, ATP, and Mg2+ Substrate->Reaction Stop Terminate Reaction (EDTA, SDS) Reaction->Stop Separate Separate Products by Gel Electrophoresis Stop->Separate Quantify Quantify Unwound Product Separate->Quantify

References

An In-depth Technical Guide to the ATPase Activity of the RecG Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive examination of the adenosine (B11128) triphosphatase (ATPase) activity of the RecG protein, a crucial enzyme in DNA repair and replication fork maintenance. We will delve into the core mechanisms, experimental protocols for its measurement, and quantitative data to facilitate a deeper understanding for research and therapeutic development.

Introduction to RecG and its ATPase Function

RecG is a monomeric helicase belonging to the Superfamily 2 (SF2) of helicases.[1][2] Its primary role in vivo is to catalyze the ATP-dependent regression of stalled replication forks, a critical process for genome stability.[3][4][5] This fork regression involves unwinding the nascent DNA duplexes and re-annealing the parental strands, effectively converting a stalled fork into a four-way Holliday junction intermediate.[6][7] This activity is fundamentally driven by its ability to hydrolyze ATP, coupling the energy released to mechanical translocation along double-stranded DNA (dsDNA).[8]

The this compound is structurally organized into three domains.[1][6] The N-terminal domain contains a "wedge" motif responsible for recognizing and binding to the branched DNA structures characteristic of replication forks.[1][8][9] The two C-terminal domains harbor the conserved SF2 helicase motifs that constitute the ATPase engine and are responsible for ATP binding and hydrolysis.[1][6][10][11] The N-terminus confers junction DNA specificity, while the C-terminus contains the helicase active site.[10][11]

RecG's ATPase activity is strictly DNA-dependent; in the absence of a DNA cofactor, the rate of ATP hydrolysis is negligible.[1] The enzyme exhibits a preference for specific DNA structures, which significantly influences its catalytic efficiency.

Quantitative Analysis of RecG ATPase Activity

The ATPase activity of RecG is modulated by the type of DNA substrate it encounters. The following table summarizes key kinetic parameters obtained under various conditions.

DNA CofactorKm for ATP (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (µM-1s-1)Notes
Negatively Supercoiled DNA~9~8.3~0.92Preferred cofactor, exhibiting the highest catalytic efficiency.[1][3][12]
4-way Junction (4Y)~9~8.3~0.92High activity, comparable to negatively supercoiled DNA.[1][3]
Linear dsDNA~9Not specifiedLower than (-)scDNAActivity is significantly lower than with supercoiled DNA.[1][3]
Relaxed Circular dsDNA~9Not specifiedLower than (-)scDNAActivity is comparable to linear dsDNA.[1][3]
Single-stranded DNA (ssDNA)15.3 - 52.2Not specifiedLower than dsDNA cofactorsActivity is enhanced by the presence of E. coli SSB protein.[1][3]
Poly(dT)~52.2Not specifiedLower than other cofactorsExhibits cooperative binding of ATP.[1]
No DNA-~0.0033-Negligible ATPase activity.[1]

Note: The precise kcat values for all substrates were not consistently available across the reviewed literature, but the relative activities and preferences are well-established. The Km for ATP is largely unaffected by the type of dsDNA cofactor. Data is primarily derived from studies on E. coli RecG.

Signaling and Regulatory Pathways

The ATPase activity of RecG is a critical component of the DNA damage response and replication restart pathways. Its function is to remodel stalled replication forks, thereby preventing their collapse into double-strand breaks.

RecG_Pathway cluster_replication Replication Fork cluster_recg RecG Action cluster_resolution Fork Resolution/Restart Replication Fork Replication Fork Stalled Fork Stalled Fork Replication Fork->Stalled Fork encounters RecG RecG Stalled Fork->RecG binds DNA Damage DNA Damage DNA Damage->Stalled Fork ATP Hydrolysis ATP Hydrolysis RecG->ATP Hydrolysis couples Holliday Junction Holliday Junction RecG->Holliday Junction regresses fork to ATP Hydrolysis->RecG powers translocation RuvABC RuvABC Holliday Junction->RuvABC resolved by Replication Restart Replication Restart Holliday Junction->Replication Restart allows RuvABC->Replication Restart

Caption: RecG-mediated replication fork reversal pathway.

Experimental Protocols: Measuring RecG ATPase Activity

A widely used method to measure the ATPase activity of RecG is the coupled spectrophotometric assay. This continuous assay links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

The assay relies on a series of enzymatic reactions:

  • RecG: ATP + H₂O → ADP + Pᵢ (in the presence of DNA)

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

For every molecule of ATP hydrolyzed by RecG, one molecule of NADH is oxidized to NAD⁺. The rate of ATP hydrolysis is therefore directly proportional to the rate of decrease in NADH concentration, measured as a change in absorbance at 340 nm.

ATPase_Assay_Workflow cluster_prep Reaction Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reaction Mixture Prepare reaction mix: - Buffer (Tris-HCl) - MgCl2 - DTT - PEP - NADH - PK/LDH enzymes - DNA cofactor Incubate Incubate mixture at assay temperature Reaction Mixture->Incubate Add RecG Initiate reaction by adding this compound Incubate->Add RecG Spectrophotometer Monitor A340 in a spectrophotometer (kinetic mode) Add RecG->Spectrophotometer Data Acquisition Record absorbance change over time Spectrophotometer->Data Acquisition Calculate Rate Calculate the rate of A340 decrease (ΔA340/min) Data Acquisition->Calculate Rate Convert to ATPase Rate Convert to ATPase rate (μM ATP/min) using NADH extinction coefficient Calculate Rate->Convert to ATPase Rate Kinetic Parameters Plot rate vs. substrate concentration and fit to Michaelis-Menten or Hill equation to determine Km and kcat Convert to ATPase Rate->Kinetic Parameters

Caption: Workflow for the coupled spectrophotometric ATPase assay.

Reagents and Buffers:

  • Reaction Buffer (10X): 250 mM Tris-HCl (pH 7.5), 1 M KCl, 50% (v/v) glycerol.

  • ATP Solution: 100 mM ATP, pH 7.5.

  • PEP Solution: 300 mM Phosphoenolpyruvate.

  • NADH Solution: 15 mM NADH.

  • MgCl₂ Solution: 1 M MgCl₂.

  • DTT Solution: 1 M Dithiothreitol.

  • PK/LDH Enzyme Mix: Pyruvate kinase (1000 U/ml) and Lactate dehydrogenase (1000 U/ml).

  • DNA Cofactor: e.g., negatively supercoiled plasmid DNA at a desired concentration (e.g., 15 µM in nucleotides).

  • This compound: Purified this compound at a known concentration.

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, combine the following components to the specified final concentrations:

    • 25 mM Tris-HCl (pH 7.5)

    • 10 mM KCl

    • 5% (v/v) glycerol

    • 10 mM MgCl₂ (Note: optimal Mg²⁺ concentration can vary with the DNA cofactor[1])

    • 1 mM DTT

    • 3 mM Phosphoenolpyruvate

    • 1.5 mM NADH

    • 10 U/ml Pyruvate Kinase

    • 10 U/ml Lactate Dehydrogenase

    • DNA cofactor (e.g., 15 µM negatively supercoiled DNA)

    • Desired concentration of ATP (for Kₘ determination, this will be varied)

    • Nuclease-free water to the final volume.

  • Equilibration: Incubate the reaction mixture in a temperature-controlled spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiation: Initiate the reaction by adding a small volume of purified this compound to a final concentration of, for example, 100 nM. Mix quickly but gently.

  • Data Collection: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-20 minutes) in kinetic mode.

  • Data Analysis:

    • Determine the linear rate of the reaction (ΔA₃₄₀/min) from the slope of the absorbance versus time plot.

    • Convert this rate to the rate of ATP hydrolysis using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

      • Rate (M/min) = (ΔA₃₄₀/min) / (ε * path length)

    • To determine kinetic parameters, repeat the assay with varying concentrations of ATP (while keeping the DNA concentration saturating) or varying concentrations of DNA (while keeping the ATP concentration saturating).

    • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation (or the Hill equation for cooperative substrates like poly(dT)[1]) to calculate Kₘ and Vₘₐₓ.

    • Calculate k꜀ₐₜ from Vₘₐₓ and the enzyme concentration (k꜀ₐₜ = Vₘₐₓ / [E]).

Implications for Drug Development

Given RecG's critical role in bacterial DNA repair and the maintenance of genome integrity, it represents a potential target for the development of novel antimicrobial agents.[9] Inhibitors of RecG's ATPase activity could sensitize bacteria to DNA damaging agents or potentiate the effects of existing antibiotics. The detailed understanding of its ATPase mechanism and the robust assays described herein provide a solid foundation for high-throughput screening of small molecule inhibitors. A successful inhibitor would likely disrupt the coupling between ATP hydrolysis and DNA translocation, thereby crippling a key DNA repair pathway in pathogenic bacteria.

References

The Genetic Context of the RecG Gene in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to RecG: The Guardian of the Fork

RecG is a highly conserved ATP-dependent DNA helicase, categorized as a Superfamily 2 (SF2) helicase, found in the vast majority of bacterial species.[1][2] Its primary role is to act as a crucial genome maintenance protein, specializing in the recognition and remodeling of branched DNA structures. These structures are common intermediates in DNA replication, recombination, and repair. RecG's main function involves the rescue of stalled or damaged replication forks by catalyzing their regression into a four-way Holliday junction structure.[2][3]

Inactivation of the recG gene typically results in a modest sensitivity to a range of DNA-damaging agents, including ultraviolet (UV) light, ionizing radiation, and cross-linking agents like mitomycin C.[1][2] However, its critical importance is underscored by the severe DNA repair defects and reduced viability observed in double mutants, particularly when combined with mutations in the ruvABC genes, which are responsible for resolving Holliday junctions.[2][4] This genetic synergy highlights that RecG and RuvABC constitute two overlapping, yet distinct, pathways for processing recombination intermediates and ensuring genomic stability.[2]

Genomic Organization and Operon Structure

The genomic neighborhood of the recG gene varies significantly across bacterial species, reflecting different evolutionary pressures and regulatory integrations. The gene's position and co-transcribed partners often provide critical clues about its regulation and functional linkages.

In Escherichia coli K-12, the recG gene is situated as the fourth and terminal gene within the spoT operon.[5] This operon begins with the spoT gene, a key regulator of the stringent response, followed by spoU and finally recG.[5] The genetic arrangement suggests a potential co-regulation and functional link between DNA repair and the metabolic stress response. Sequence analysis has not identified a strong independent promoter for recG, indicating that its primary transcription is driven from the promoter of the spoT operon.[5]

E_coli_recG_Operon cluster_spoT_operon spoT Operon (E. coli) promoter P_spoT spoT spoT promoter->spoT arrow_node promoter->arrow_node spoU spoU spoT->spoU recG_gene recG spoU->recG_gene

Caption: Genomic organization of the recG gene within the spoT operon in E. coli.

In contrast, many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, link recG directly to the oxidative stress response. In P. aeruginosa, recG is located in an operon with oxyR, a primary transcriptional regulator that activates the expression of detoxification enzymes in response to hydrogen peroxide.[6][7] The oxyR gene is positioned immediately upstream of recG, and their stop and start codons overlap, a strong indicator of translational coupling and co-transcription from a single promoter preceding oxyR.[7] This architecture ensures that the machinery for repairing DNA damage (RecG) is synthesized alongside the defenses against the damaging agents themselves (OxyR-regulated genes).[7]

P_aeruginosa_recG_Operon cluster_oxyR_operon oxyR-recG Operon (P. aeruginosa) promoter P_oxyR oxyR oxyR promoter->oxyR arrow_node promoter->arrow_node recG_gene recG oxyR->recG_gene

Caption: Genomic organization of the recG gene within the oxyR operon in P. aeruginosa.

Regulation of recG Expression and Activity

The expression and function of RecG are tightly integrated with cellular DNA damage response networks.

The SOS response is a global regulatory network induced by extensive DNA damage.[8] It is controlled by the RecA and LexA proteins. Following DNA damage, single-stranded DNA (ssDNA) accumulates, activating RecA, which then facilitates the autocatalytic cleavage of the LexA repressor.[9] This de-represses more than 50 genes in the SOS regulon that are involved in DNA repair, mutagenesis, and cell cycle arrest.[9][10]

While recG in E. coli is not considered a canonical member of the LexA-regulated SOS regulon, its function is deeply intertwined with the pathway. recG mutants exhibit phenotypes associated with SOS induction, such as cell filamentation.[11] This filamentation can be partially suppressed by a mutation in sfiA, an SOS-inducible inhibitor of cell division, demonstrating a functional link between RecG's role in processing DNA intermediates and the cellular consequences managed by the SOS response.[11] RecG acts on the very DNA structures (stalled forks) that generate the ssDNA signal for SOS induction.

SOS_Pathway cluster_regulation SOS Response Regulation ssDNA ssDNA (Damage Signal) RecA RecA ssDNA->RecA binds RecA_active RecA* RecA->RecA_active activates LexA LexA Repressor RecA_active->LexA promotes cleavage SOS_box SOS Box LexA->SOS_box binds & represses SOS_genes SOS Regulon Genes (recA, umuDC, etc.) Repair DNA Repair & Cell Cycle Arrest SOS_genes->Repair expression leads to Knockout_Workflow cluster_workflow Lambda Red Gene Knockout Workflow p1 1. Design Primers (50bp homology arms) p2 2. PCR Amplify Resistance Cassette p1->p2 p4 4. Electroporate Linear DNA p2->p4 p3 3. Prepare Cells (Express Red Recombinase) p3->p4 p5 5. Select on Antibiotic Plates p4->p5 p6 6. Verify Knockout by PCR p5->p6 ChIPseq_Workflow cluster_workflow ChIP-seq Experimental Workflow p1 1. Cross-link Proteins to DNA (in vivo with Formaldehyde) p2 2. Lyse Cells & Shear Chromatin (Sonication) p1->p2 p3 3. Immunoprecipitate (RecG Antibody + Beads) p2->p3 p4 4. Reverse Cross-links & Purify DNA p3->p4 p5 5. Prepare Sequencing Library p4->p5 p6 6. High-Throughput Sequencing p5->p6 p7 7. Data Analysis (Peak Calling) p6->p7

References

An In-depth Technical Guide to the RecG-SSB Interaction: Mechanism, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interaction between the RecG DNA helicase and the single-stranded DNA binding protein (SSB) is a cornerstone of bacterial genome maintenance, particularly in the rescue of stalled DNA replication forks. This technical guide provides a comprehensive overview of the molecular mechanisms governing this interaction, presents quantitative biophysical and biochemical data, and details the experimental protocols used to characterize this critical protein-protein complex. Recent findings have resolved a long-standing debate, demonstrating that RecG interacts directly and specifically with the C-terminal tip of SSB (SSB-Ct), rather than the previously proposed intrinsically disordered linker. This interaction is essential for the proper loading and remodeling of RecG at stalled forks, a process vital for cellular viability and resistance to DNA damaging agents. This document synthesizes current knowledge to serve as a resource for researchers investigating DNA repair pathways and for professionals exploring novel antimicrobial drug targets.

Introduction: The Guardians of Genome Integrity

In Escherichia coli, the faithful replication of the genome is paramount for survival. The progression of the replication machinery, however, is frequently impeded by DNA lesions, secondary structures, or tightly bound proteins, leading to stalled replication forks. The resolution of these stalled forks is a critical process, preventing replication collapse and the formation of lethal double-strand breaks. Two key proteins involved in this rescue operation are the RecG helicase and the single-stranded DNA binding protein (SSB).

  • RecG Helicase: RecG is a monomeric superfamily 2 DNA helicase that recognizes and binds to branched DNA structures, such as those mimicking a stalled replication fork.[1][2] Its primary role is believed to be the regression, or "reversal," of the fork, which involves unwinding the parental duplex and re-annealing the nascent strands to form a four-way Holliday junction intermediate.[3] This remodeling provides an opportunity for lesion repair and subsequent replication restart.

  • Single-Stranded DNA Binding Protein (SSB): SSB is an essential protein that binds with high affinity to the single-stranded DNA (ssDNA) that accumulates at stalled forks.[4] It protects the ssDNA from nucleolytic degradation and removes secondary structures.[4] Crucially, SSB also functions as a dynamic organizational hub, interacting with a network of over 20 different DNA metabolism proteins—the "SSB interactome"—to recruit them to their sites of action.[4][5]

The recruitment of RecG to a stalled fork is a pivotal, yet once contentious, step. It is now understood that a direct, physical interaction with SSB is the primary mechanism for targeting RecG to these structures, ensuring a timely and efficient rescue process.[1][6]

The Molecular Mechanism of the RecG-SSB Interaction

Two principal models were historically proposed to explain the RecG-SSB interaction. The first suggested that PxxP motifs within the flexible, intrinsically disordered linker (IDL) of SSB bind to an oligosaccharide/oligonucleotide binding (OB) fold within the "wedge" domain of RecG.[7][8] However, recent and compelling evidence has overturned this model in favor of a direct interaction with the highly conserved C-terminal tip of SSB.

The current consensus, supported by multiple in vitro studies, is that RecG is a canonical SSB-interacting protein (SIP) that binds directly and specifically to the last eight amino acids of the SSB C-terminus (SSB-Ct).[4][9][10] This interaction does not involve the SSB IDL or its PxxP motifs.[4][9][11] The binding site on RecG has been identified as an evolutionarily conserved pocket located on its second helicase domain (HD2).[9][12] Mutations within this binding pocket or at the SSB-Ct abolish the interaction, leading to increased sensitivity to DNA damaging agents and constitutive induction of the SOS DNA-damage response in vivo.[5][9][10]

RecG_SSB_Interaction_Models cluster_SSB SSB Tetramer cluster_RecG RecG Monomer SSB_OB OB Domain (DNA Binding) SSB_IDL Intrinsically Disordered Linker (IDL) SSB_Ct C-terminal Tip (SSB-Ct) RecG_Wedge Wedge Domain (OB-fold) SSB_IDL->RecG_Wedge Disproven Model: Proposed PxxP motif interaction RecG_HD2 Helicase Domain 2 (SSB-Ct Binding Pocket) SSB_Ct->RecG_HD2 Correct Model: Direct interaction with conserved binding pocket RecG_HD1 Helicase Domain 1

Caption: Competing models for the RecG-SSB interaction.

Quantitative Analysis of the RecG-SSB Interaction

Biophysical and biochemical assays have provided precise quantitative data on the stability, thermodynamics, and stoichiometry of the RecG-SSB complex, as well as the functional consequences of this interaction on enzymatic activity.

Table 1: Binding Affinity and Stoichiometry
MethodInteracting PartnersDissociation Constant (K_D)Stoichiometry (RecG:SSB)Reference(s)
Fluorescence AnisotropyRecG and fluorescently-labeled SSB-Ct peptide3.1 ± 0.4 µMN/A[10]
Fluorescence AnisotropyRecG (R95A variant) and SSB-Ct peptide1.8 ± 0.4 µMN/A[10]
Fluorescence AnisotropyRecG and SSB-Ct peptide (P to S mutation)23.0 ± 3.1 µMN/A[10]
Isothermal Titration Cal.RecG and full-length SSB tetramerNot reported1.05 ± 0.07 per protomer[10]
Co-precipitation AssaysRecG and SSB tetramerNot reported2 monomers per tetramer[1][13]
Table 2: Thermodynamic Properties of the Interaction

Data from Isothermal Titration Calorimetry (ITC).

Interacting PartnersGibbs Free Energy (ΔG°)Enthalpy (ΔH°)Entropy (TΔS°)Reference(s)
RecG and full-length SSB-7.9 ± 0.3 kcal/molNot reportedNot reported[10]
RecG and SSB-Ct peptide-7.4 ± 0.5 kcal/molNot reportedNot reported[10]

The near-identical Gibbs free energy values for RecG binding to full-length SSB and the isolated SSB-Ct peptide strongly indicate that the C-terminal tip constitutes the complete binding site for RecG.[10]

Table 3: Functional Impact of the SSB Interaction
Parameter MeasuredConditionValue / EffectReference(s)
RecG loading onto fork DNAWith SSB vs. without SSB3-fold increase in loading efficiency[6][14]
RecG fork regression rateWithout SSB269 ± 2 bp/s[3]
RecG fork regression rateWith SSB bound to fork arms110 ± 6 bp/s (2.5-fold slower)[3]
RecG ATPase activity (M13 ssDNA)With SSBStimulated[15]
PriA ATPase activity (M13 ssDNA)With SSBInhibited 4-fold[15]
RecG stabilization on ssDNA (STMP)With SSB vs. without SSB2.8-fold increase in salt titration midpoint (STMP)[15]

Functional Role in Stalled Replication Fork Rescue

The RecG-SSB interaction is not merely for recruitment; it is an intimate association that actively remodels RecG to facilitate its function at the fork. The process is a sequential and highly regulated pathway.

  • Fork Stalling & SSB Coating: Upon stalling, the replicative helicase uncouples from DNA synthesis, exposing ssDNA on the lagging strand template. SSB rapidly coats this exposed ssDNA.

  • SSB Recruits and Remodels RecG: Fork-bound SSB recruits RecG from solution via the SSB-Ct/RecG-HD2 interaction.[6][16] This binding event is critical and leads to a conformational change in RecG. The wedge domain of RecG, which is essential for binding to the DNA fork junction itself, is remodeled by SSB, making it inaccessible to the fork.[6][8]

  • Translocation on Duplex DNA: With its wedge domain occupied, the helicase domains of RecG instead bind to the parental duplex DNA ahead of the fork.[6][17] RecG can then translocate along this duplex, potentially clearing other proteins or obstacles in the immediate vicinity of the fork.[6]

  • Fork Regression: Following this translocation or remodeling, RecG engages the fork and initiates regression, creating a "chicken foot" or Holliday Junction structure.[3] During this process, RecG actively displaces SSB from the ssDNA arms.[3][16]

  • Downstream Processing: The resulting Holliday Junction can be resolved by the RuvABC complex or other pathways to ultimately allow for the PriA-dependent reloading of the replisome and the restart of DNA replication.[3][16]

Stalled_Fork_Rescue start Replication Fork Stalls ssb_binds SSB Binds to Exposed ssDNA start->ssb_binds recg_recruited SSB Recruits RecG via SSB-Ct Interaction ssb_binds->recg_recruited recg_remodeled SSB Remodels RecG: Wedge Domain Inaccessible recg_recruited->recg_remodeled recg_translocates RecG Binds and Translocates on Parental Duplex DNA recg_remodeled->recg_translocates fork_regression RecG Catalyzes Fork Regression recg_translocates->fork_regression hj_formed Holliday Junction ('Chicken Foot') Formed fork_regression->hj_formed end Replication Restart (via RuvABC, PriA, etc.) hj_formed->end

Caption: Pathway for RecG-mediated rescue of a stalled replication fork.

Key Experimental Protocols

The characterization of the RecG-SSB interaction relies on a suite of biophysical and biochemical techniques. Below are generalized protocols for key experiments.

Fluorescence Anisotropy for Binding Affinity

This method measures the change in the tumbling rate of a small fluorescently labeled molecule (e.g., an SSB-Ct peptide) upon binding to a larger protein (RecG).

Protocol Outline:

  • Probe Preparation: Synthesize and fluorescently label the SSB-Ct peptide (e.g., with fluorescein). Purify the labeled peptide by HPLC.

  • Protein Preparation: Purify RecG protein to homogeneity. Determine its concentration accurately (e.g., by UV absorbance at 280 nm).

  • Titration: Prepare a series of solutions with a constant, low concentration of the labeled SSB-Ct peptide (e.g., 10-25 nM) in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • RecG Addition: Add increasing concentrations of purified this compound to the peptide solutions. Allow the reactions to equilibrate (e.g., 30 minutes at 25°C).

  • Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers.

  • Data Analysis: Plot the change in anisotropy as a function of the RecG concentration. Fit the resulting binding isotherm to a one-site binding model to calculate the dissociation constant (K_D).[10]

Anisotropy_Workflow start Synthesize & Label SSB-Ct Peptide mix Mix Constant [Peptide] with Increasing [RecG] start->mix titrate Prepare Serial Dilution of this compound titrate->mix measure Measure Fluorescence Anisotropy mix->measure analyze Plot Data & Fit to Binding Model to Find K_D measure->analyze

Caption: Workflow for Fluorescence Anisotropy experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Protocol Outline:

  • Sample Preparation: Prepare purified RecG and full-length SSB (or SSB-Ct peptide) in identical, degassed dialysis buffer to minimize heats of dilution.

  • Instrument Setup: Load RecG into the sample cell of the ITC instrument and the SSB titrant into the injection syringe.

  • Titration: Perform a series of small, sequential injections of SSB into the RecG solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a heat-release/absorption peak.

  • Data Analysis: Integrate the peaks to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the reactants. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters of the interaction.[10]

Co-immunoprecipitation / Affinity Co-purification

This technique is used to demonstrate protein-protein interactions in vivo or in vitro.

Protocol Outline:

  • Expression (in vivo): Co-express a tagged version of one protein (e.g., His-tagged SSB) and the untagged partner protein (RecG) in E. coli.

  • Cell Lysis: Harvest the cells and prepare a cleared cell lysate under non-denaturing conditions.

  • Affinity Capture: Incubate the lysate with an affinity resin that specifically binds the tag (e.g., Ni-NTA agarose (B213101) for a His-tag).

  • Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the tagged protein and any interacting partners from the resin (e.g., using an imidazole (B134444) gradient for His-tags).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to determine if the untagged protein (RecG) co-eluted with the tagged protein (SSB), which indicates an interaction.[18][19]

Conclusion and Implications for Drug Development

The interaction between RecG and SSB is a highly specific and essential process for maintaining genome stability in bacteria. The definitive identification of the SSB-Ct as the binding motif and the conserved pocket on RecG's helicase domain as the interaction site provides a clear molecular basis for this crucial partnership.[4][9][10] This detailed understanding reveals the RecG-SSB interface as a potential target for the development of novel antimicrobial agents. Small molecules designed to disrupt this interaction could phenocopy recG or ssb mutations, sensitizing bacteria to DNA damaging agents and impairing their ability to repair stalled replication forks, ultimately leading to cell death. Future research should focus on high-throughput screening for inhibitors of this interaction and structural studies of the RecG-SSB co-complex to guide rational drug design.

References

The Foundational Role of RecG in Orchestrating DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role of the RecG helicase in bacterial DNA repair pathways. Tailored for researchers, scientists, and drug development professionals, this document consolidates foundational research, presenting detailed experimental methodologies, quantitative data, and visual representations of key molecular processes. Our aim is to furnish a comprehensive resource that facilitates a deeper understanding of RecG's mechanism and its potential as a therapeutic target.

Introduction: RecG as a Guardian of Genomic Integrity

RecG is a monomeric superfamily 2 (SF2) helicase that plays a critical role in the maintenance of genomic stability in bacteria.[1] It is a specialized enzyme that recognizes and remodels branched DNA structures, which are common intermediates in DNA replication, recombination, and repair.[2] The absence of RecG renders cells sensitive to DNA damaging agents and can lead to aberrant DNA replication and amplification, highlighting its essential function in preventing genomic instability.[3][4] This guide delves into the core mechanisms of RecG action, its interplay with other DNA repair proteins, and the experimental frameworks used to elucidate its function.

Core Function and Mechanism of RecG

RecG's primary function is to catalyze the branch migration of various DNA intermediates, most notably stalled replication forks. When a replication fork encounters a lesion in the DNA template, it can stall, posing a significant threat to genome integrity. RecG resolves this by remodeling the stalled fork into a four-way Holliday junction intermediate. This process, known as fork regression, involves unwinding the newly synthesized DNA strands and annealing the parental strands.[5][6] The resulting Holliday junction can then be processed by other enzymes, such as the RuvABC complex, to allow for DNA repair and the subsequent restart of replication.[7][8][9]

RecG's activity is not limited to stalled forks; it also acts on D-loops and R-loops.[2][6] Its ability to unwind these structures is crucial for preventing inappropriate replication initiation and ensuring proper chromosome segregation.[2]

The helicase and translocase activities of RecG are dependent on ATP hydrolysis.[10] The enzyme possesses a "wedge" domain that is crucial for recognizing and binding to the branched DNA structures.[2][11] Following binding, the two RecA-like helicase domains utilize the energy from ATP hydrolysis to drive the translocation along the DNA and remodel the substrate.[2]

Quantitative Analysis of RecG's Biochemical Activities

The enzymatic activities of RecG have been characterized through various in vitro assays, providing quantitative insights into its function. The following tables summarize key quantitative data from the literature.

Parameter Substrate Condition Value Reference
kcat (ATP hydrolysis) Holliday JunctionSaturating ATP and DNANot specified[3]
Km (ATP) Holliday JunctionSaturating DNA and RecG~0.2 mM[3]
Km (DNA) Holliday JunctionSaturating ATP and RecG~2 nM[3]
kcat (ATP hydrolysis) circular ssDNALimiting RecG>0.1 min⁻¹[12]
kcat (ATP hydrolysis) Holliday Junction DNALimiting RecG< kcat on cssDNA[12]

Table 1: Kinetic Parameters of RecG ATPase Activity. This table summarizes the catalytic rate (kcat) and Michaelis constants (Km) for ATP and DNA substrates, providing a measure of RecG's ATP hydrolyzing efficiency on different DNA structures.

Parameter Ligand Method Value Reference
Kd SSB-Ct peptideFluorescence Anisotropy3.1 ± 0.4 μM[13][14]
Kd SSB113 peptideNot specified6.9 ± 2.0 μM[15]

Table 2: DNA and Protein Binding Affinities of RecG. This table presents the dissociation constants (Kd) for RecG's interaction with key protein partners, indicating the stability of these complexes.

Parameter Substrate Condition Value Reference
Unwinding Rate dsDNA with 3'-ssDNA tailIn the presence of MutL~40 bp/s[16]
Translocation Speed ssDNAATP-dependent~190 nt/s[16]
Unwinding Rate dsDNA (as a homodimer)In vitro~70 bp/s[16]

Table 3: Helicase and Translocase Activity of RecG. This table highlights the rates at which RecG can unwind duplex DNA and move along single-stranded DNA, demonstrating its processivity.

Key Signaling and Repair Pathways Involving RecG

RecG functions within a network of DNA repair pathways, interacting with several key proteins to ensure a coordinated response to DNA damage.

RecG-Mediated Fork Regression Pathway

A primary role of RecG is the regression of stalled replication forks. This process creates a Holliday junction, a substrate for downstream repair enzymes.

RecG_Fork_Regression StalledFork Stalled Replication Fork RecG RecG StalledFork->RecG binds ADP_Pi ADP + Pi RecG->ADP_Pi hydrolyzes HJ Holliday Junction RecG->HJ catalyzes fork regression ATP ATP ATP->RecG RuvABC RuvABC Complex HJ->RuvABC binds Resolved Resolved DNA (Repair and Restart) RuvABC->Resolved resolves

Caption: RecG-mediated regression of a stalled replication fork to form a Holliday junction.

Interaction of RecG with Key DNA Repair Proteins

RecG's function is intricately linked with other DNA repair proteins, including the RuvABC complex, PriA, and Single-Stranded DNA Binding (SSB) protein.

RecG_Interactions cluster_RecG RecG Functions cluster_Partners Interacting Proteins RecG RecG ForkRegression Fork Regression RecG->ForkRegression HJ_BranchMigration Holliday Junction Branch Migration RecG->HJ_BranchMigration DLoop_Resolution D-Loop Resolution RecG->DLoop_Resolution SSB SSB RecG->SSB interacts with RuvABC RuvABC HJ_BranchMigration->RuvABC provides substrate for PriA PriA DLoop_Resolution->PriA enables binding of PriA->SSB interacts with

Caption: A logical diagram illustrating RecG's core functions and its interactions with key protein partners.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RecG's function.

Purification of Recombinant RecG Protein

A reliable source of pure, active RecG is essential for in vitro studies. The following is a general protocol for the purification of His-tagged RecG from E. coli.

Experimental Workflow:

RecG_Purification Start E. coli culture expressing His-tagged RecG Induction Induce expression with IPTG Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by ultracentrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin) Clarification->IMAC Wash Wash with buffer containing low concentration of imidazole (B134444) IMAC->Wash Elution Elute RecG with high concentration of imidazole Wash->Elution Dialysis Dialyze into storage buffer Elution->Dialysis QC Quality Control (SDS-PAGE, activity assays) Dialysis->QC

Caption: A standard workflow for the purification of recombinant this compound.

Protocol:

  • Expression: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding His-tagged RecG. Grow the culture at 37°C to an OD600 of 0.5-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow for 3-4 hours at 30°C.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/ml lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour to pellet cell debris.

  • IMAC Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to qualitatively and quantitatively assess the binding of RecG to specific DNA substrates.

Protocol:

  • Probe Preparation: Label a synthetic DNA substrate (e.g., a Holliday junction or a forked DNA structure) with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reaction: In a final volume of 10-20 µL, mix the labeled DNA probe (at a low concentration, e.g., 0.1-1 nM) with increasing concentrations of purified this compound in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol, and 0.1 mg/ml BSA). Incubate on ice for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel (e.g., 4-6%). Run the gel at a low voltage in a cold room (4°C) to prevent dissociation of the protein-DNA complexes.

  • Visualization and Analysis: Visualize the bands by autoradiography or fluorescence imaging. The appearance of a slower-migrating band compared to the free probe indicates the formation of a RecG-DNA complex. Quantify the intensity of the free and bound DNA bands to determine the fraction of bound DNA at each protein concentration and calculate the dissociation constant (Kd).

In Vitro Helicase Assay

This assay measures the ability of RecG to unwind a duplex DNA substrate.

Protocol:

  • Substrate Preparation: Prepare a helicase substrate consisting of a labeled oligonucleotide annealed to a longer single-stranded DNA molecule, creating a partial duplex with a 3' or 5' overhang for helicase loading.

  • Helicase Reaction: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 5 mM ATP), combine the helicase substrate with purified this compound. Initiate the reaction by adding ATP. Incubate at 37°C for a defined period.

  • Quenching: Stop the reaction by adding a quench solution containing EDTA (to chelate Mg²⁺) and a protein denaturant (e.g., SDS).

  • Analysis: Separate the unwound single-stranded oligonucleotide from the duplex substrate by native polyacrylamide gel electrophoresis.

  • Quantification: Quantify the amount of unwound product to determine the helicase activity, often expressed as the percentage of substrate unwound per unit of time.

ATPase Assay (Coupled Spectrophotometric Assay)

This assay measures the ATP hydrolysis activity of RecG, which is coupled to its helicase function.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate) and an NADH-coupled enzymatic system (lactate dehydrogenase). The buffer should contain components like Tris-HCl, MgCl₂, and KCl.

  • Assay Components: In a cuvette, combine the reaction mixture, NADH, the DNA substrate of interest (e.g., Holliday junction, forked DNA), and purified this compound.

  • Initiation and Measurement: Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. Monitor this change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law. This allows for the determination of kinetic parameters such as kcat and Km.

Conclusion and Future Directions

RecG is a multifaceted enzyme that stands as a central player in the intricate network of DNA repair. Its ability to recognize and remodel a variety of branched DNA structures is fundamental to the maintenance of genomic integrity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its complex mechanisms.

Future investigations will likely focus on the high-resolution structural dynamics of RecG in complex with its various DNA substrates and protein partners. Single-molecule techniques will continue to provide unprecedented insights into the real-time activity of RecG. Furthermore, a deeper understanding of the regulation of RecG activity in vivo will be crucial. Given its critical role in bacterial DNA repair, RecG represents a promising target for the development of novel antimicrobial agents that could potentiate the effects of existing DNA-damaging drugs. This technical guide serves as a valuable resource to propel these and other exciting avenues of research.

References

Methodological & Application

Application Notes and Protocols for Overexpression and Purification of RecG Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the overexpression and purification of the Escherichia coli RecG protein, a key enzyme involved in DNA repair and the rescue of stalled replication forks. The following sections detail the necessary reagents, step-by-step experimental procedures, and expected outcomes.

Introduction

RecG is a monomeric helicase that plays a crucial role in homologous recombination and DNA repair by remodeling branched DNA structures. Specifically, it recognizes and catalyzes the branch migration of Holliday junctions and can convert a stalled replication fork into a Holliday junction, an essential step for replication restart. Due to its central role in maintaining genome integrity, RecG is a protein of significant interest for studies in DNA metabolism and as a potential target for therapeutic development. This protocol describes the overexpression of His-tagged RecG in E. coli and its subsequent purification to high homogeneity using a multi-step chromatography process.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from a 1-liter E. coli culture. Yields can vary depending on the expression levels and the efficiency of each purification step.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)
Clarified Lysate1500 - 250050 - 100~5
His-tag Affinity Chromatography40 - 8035 - 70>85
Ion-Exchange Chromatography25 - 5020 - 45>95
Size-Exclusion Chromatography15 - 3515 - 35>99

Experimental Protocols

Overexpression of His-tagged this compound

This protocol is optimized for the expression of N-terminally His-tagged RecG in the E. coli BL21(DE3) strain.

Materials:

  • E. coli BL21(DE3) cells harboring the RecG expression plasmid (e.g., pET vector with N-terminal His6-tag)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., Kanamycin at 30 µg/mL)

  • 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the RecG expression plasmid. Incubate overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium with the antibiotic using the overnight starter culture.

  • Growth: Incubate the 1 L culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2]

  • Expression: Reduce the temperature to 18°C and continue to incubate for 16-18 hours with shaking. This lower temperature promotes proper protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of His-tagged this compound

This protocol employs a three-step chromatography process to achieve high-purity RecG.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

  • Lysozyme (B549824)

  • DNase I

  • Sonicator

  • High-speed centrifuge

Procedure:

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound.

Materials:

  • Ni-NTA Agarose resin

  • Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole.

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding Buffer.

  • Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the purified RecG.

Materials:

  • Anion exchange column (e.g., HiTrap Q HP)

  • Buffer A (Low Salt): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl.[3]

  • Buffer B (High Salt): 20 mM Tris-HCl (pH 8.0), 2 M NaCl.[3]

Procedure:

  • Dilute the pooled fractions from the affinity chromatography step with Buffer A to reduce the salt concentration to approximately 100 mM NaCl.

  • Equilibrate the anion exchange column with Buffer A.

  • Load the diluted protein sample onto the column.

  • Wash the column with Buffer A until the baseline absorbance at 280 nm is stable.

  • Elute the bound this compound using a linear gradient of 0-100% Buffer B over 20 column volumes.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure RecG.

Materials:

  • Size-exclusion column (e.g., HiLoad 26/60 Superdex 200)

  • SEC Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.

Procedure:

  • Concentrate the pooled fractions from the ion-exchange step to a volume of 1-2 mL using a centrifugal concentrator.

  • Equilibrate the size-exclusion column with at least 2 column volumes of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing highly pure RecG. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford or BCA).

  • For long-term storage, add glycerol (B35011) to a final concentration of 20-50% and store at -80°C.

RecG Helicase Activity Assay

This assay measures the ATP-dependent DNA unwinding activity of purified RecG using a forked DNA substrate.

Materials:

  • Forked DNA substrate (prepare by annealing a 5'-radiolabeled or fluorescently labeled oligonucleotide to a longer, unlabeled oligonucleotide to create a forked structure).

  • Helicase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 10% glycerol.[4]

  • ATP solution (10 mM)

  • Stop Solution: 0.2 M EDTA, 1% SDS, 0.1% Bromophenol Blue, 25% Glycerol.

  • Native polyacrylamide gel (e.g., 12%)

  • TBE Buffer

Procedure:

  • Set up the helicase reactions in a total volume of 20 µL. To the Helicase Assay Buffer, add 1 nM of the forked DNA substrate.

  • Add varying concentrations of purified this compound (e.g., 0, 5, 10, 20, 50 nM).

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of Stop Solution.

  • Resolve the products on a native polyacrylamide gel in 1x TBE buffer.

  • Visualize the unwound single-stranded DNA product by autoradiography (for radiolabeled substrates) or fluorescence imaging. The amount of unwound product should increase with the concentration of RecG.

Visualizations

RecG Overexpression and Purification Workflow

RecG_Purification_Workflow cluster_overexpression Overexpression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity His-tag Affinity Chromatography Lysis->Affinity IonExchange Ion-Exchange Chromatography Affinity->IonExchange SDS_PAGE SDS-PAGE Analysis Affinity->SDS_PAGE Purity Check SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion IonExchange->SDS_PAGE Purity Check SizeExclusion->SDS_PAGE Final Purity Check ActivityAssay Helicase Activity Assay SizeExclusion->ActivityAssay Functional Validation

Caption: Workflow for RecG overexpression and purification.

RecG-Mediated Stalled Replication Fork Rescue Pathway

RecG_Pathway cluster_resolution Holliday Junction Resolution StalledFork Stalled Replication Fork RecG_Binding RecG Binds to the Fork StalledFork->RecG_Binding ForkRegression Fork Regression (ATP-dependent) RecG_Binding->ForkRegression HJ_Formation Holliday Junction Formation ('Chicken Foot' Intermediate) ForkRegression->HJ_Formation RuvAB RuvAB Branch Migration HJ_Formation->RuvAB RuvC RuvC Resolution RuvAB->RuvC ReplicationRestart Replication Restart RuvC->ReplicationRestart

Caption: RecG's role in stalled replication fork rescue.

References

Probing the Guardian of the Genome: A Step-by-Step Guide to RecG Helicase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of molecular biology, ensuring the fidelity of our genetic blueprint is paramount. The RecG helicase stands as a crucial sentinel, actively involved in DNA repair and the resolution of stalled replication forks. To empower researchers, scientists, and drug development professionals in their quest to understand and modulate this key enzyme, we present a comprehensive guide to performing RecG helicase activity assays. These detailed application notes and protocols provide a robust framework for investigating the biochemical activities of RecG, a vital component in maintaining genomic stability.

RecG, a monomeric enzyme in solution, plays a pivotal role in processing branched DNA structures, such as Holliday junctions and stalled replication forks, which are critical intermediates in DNA recombination and repair.[1][2][3][4][5] Its ability to unwind these structures is dependent on the hydrolysis of ATP.[6][7] Dysfunctional RecG can lead to genomic instability, making it a potential target for therapeutic intervention. The following protocols detail established methods to quantitatively assess the DNA unwinding and ATPase activities of RecG.

Core Concepts and Experimental Design

A typical RecG helicase assay involves incubating the purified enzyme with a specific DNA substrate, often a synthetic oligonucleotide-based structure mimicking a replication fork or a Holliday junction.[2][5][8][9] The unwinding activity is monitored by detecting the separation of the DNA duplex into single strands. This is commonly achieved through gel electrophoresis of radiolabeled or fluorescently labeled DNA substrates.[10][11][12] Concurrently, the ATPase activity, which fuels the helicase action, can be measured by quantifying the release of inorganic phosphate (B84403) (Pi) or adenosine (B11128) diphosphate (B83284) (ADP).[1][10]

I. Quantitative Data Summary

The following table summarizes key quantitative parameters for RecG helicase activity assays, compiled from various studies. These values can serve as a starting point for experimental optimization.

ParameterTypical Range/ValueNotes
RecG Concentration 0.01 - 100 nMThe optimal concentration depends on the specific activity of the enzyme preparation and the substrate concentration.[1][9]
DNA Substrate Conc. 0.1 - 250 nMSubstrate concentration should be optimized based on the Km for the specific DNA structure.[1][9]
ATP Concentration 0.2 - 5 mMSaturating concentrations of ATP are typically used to ensure maximal enzyme activity.[1][9]
MgCl₂ Concentration 1 - 10 mMMagnesium is a crucial cofactor for ATP hydrolysis. The optimal concentration can influence substrate specificity.[5][9]
Reaction Temperature 30 - 37 °CThe standard incubation temperature for E. coli RecG activity.[1][9][12]
Reaction Time 10 - 60 minutesTime points should be chosen to ensure the reaction is in the linear range for kinetic studies.[9][12]
pH 7.5 - 8.0Tris-HCl or Tris-acetate buffers are commonly used to maintain a stable pH.[1][9]
Km for ATP ~0.2 mMThe Michaelis constant for ATP, indicating the concentration at which the reaction rate is half of the maximum.[1]
Km for Junction DNA ~2 nMThe Michaelis constant for a Holliday junction substrate.[1]

II. Experimental Protocols

Protocol 1: Gel-Based DNA Unwinding Assay

This protocol describes a classic method to directly visualize and quantify the unwinding of a DNA substrate by RecG helicase.

A. Materials and Reagents:

  • Purified RecG Helicase

  • Radiolabeled or Fluorescently Labeled DNA Substrate (e.g., forked duplex, Holliday junction)

  • 10x Helicase Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 20 mM DTT, 1 mg/mL BSA)

  • 100 mM ATP Solution

  • Stop Buffer (e.g., 20 mM EDTA, 0.5% SDS, 10% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol)

  • Proteinase K (10 mg/mL)

  • Nuclease-free water

  • Non-denaturing Polyacrylamide Gel (e.g., 8-12%)

  • 1x TBE Buffer (Tris-borate-EDTA)

B. Procedure:

  • Substrate Preparation: Prepare the DNA substrate by annealing a labeled oligonucleotide to one or more complementary unlabeled oligonucleotides to form the desired branched structure.[11][13] Purification of the annealed substrate is recommended to remove any unannealed single-stranded oligonucleotides.

  • Reaction Setup: On ice, prepare the reaction mixtures in a final volume of 20 µL. A typical reaction would include:

    • 2 µL of 10x Helicase Assay Buffer

    • 2 µL of 10 mM ATP (for a final concentration of 1 mM)

    • 1 nM of labeled DNA substrate

    • Desired concentration of RecG protein

    • Nuclease-free water to 20 µL

  • Initiate the Reaction: Start the reaction by adding the RecG enzyme to the mixture.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[12] For time-course experiments, aliquots can be removed at different time points and stopped as described below.

  • Stop the Reaction: Terminate the reaction by adding 5 µL of Stop Buffer containing Proteinase K.[9][12] The Proteinase K will digest the this compound, preventing it from re-binding to the DNA. Incubate at 37°C for an additional 10-15 minutes.

  • Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in 1x TBE buffer at a constant voltage until the dye fronts have migrated an adequate distance.[12]

  • Visualization and Quantification:

    • For radiolabeled substrates, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled substrates, visualize the gel using a suitable fluorescence scanner.

    • Quantify the bands corresponding to the intact substrate and the unwound single-stranded product using image analysis software. The percentage of unwound substrate can be calculated as: (Intensity of unwound product) / (Intensity of intact substrate + Intensity of unwound product) * 100.

Protocol 2: ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis, providing an indirect measure of RecG's enzymatic activity.

A. Materials and Reagents:

  • Purified RecG Helicase

  • Unlabeled DNA Substrate (e.g., forked duplex, Holliday junction)

  • Assay Buffer (e.g., 50 mM Tris-acetate pH 8.0, 20 mM Potassium Acetate, 5 mM Magnesium Acetate, 1 mM DTT, 100 µg/mL BSA)[1]

  • ATP Solution

  • Malachite Green Reagent (Ammonium molybdate (B1676688) and Malachite Green in acid)

  • Phosphate Standard Solution

B. Procedure:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate or microcentrifuge tubes. A typical 80 µL reaction includes:

    • Assay Buffer

    • Saturating concentration of DNA substrate (e.g., 250 nM Holliday junction)[1]

    • Saturating concentration of ATP (e.g., 5 mM)[1]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 1 minute.

  • Initiate the Reaction: Start the reaction by adding the RecG enzyme (e.g., 1-64 nM).[1]

  • Time Course: At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove a 10 µL aliquot of the reaction and immediately add it to 800 µL of the Malachite Green Reagent to stop the reaction and develop the color.[1]

  • Color Development: Allow the color to develop for a specified time according to the reagent manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

  • Quantification: Create a standard curve using the phosphate standard solution. Use the standard curve to determine the concentration of Pi released in each sample. The rate of ATP hydrolysis can then be calculated (e.g., in µM Pi released/min/µg of RecG).

III. Visualizing the Process

To further elucidate the experimental workflow and the underlying molecular mechanism, the following diagrams are provided.

RecG_Helicase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RecG Purified RecG Enzyme Mix Combine Reactants RecG->Mix Substrate Labeled DNA Substrate Substrate->Mix Buffer Assay Buffer + ATP Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis PAGE Stop->Electrophoresis Detect Visualize & Quantify Electrophoresis->Detect

Caption: Workflow for a gel-based RecG helicase unwinding assay.

Caption: RecG converts a stalled replication fork into a Holliday junction.

IV. Troubleshooting and Considerations

  • Nuclease Contamination: Ensure that the purified RecG enzyme preparation is free of contaminating nucleases, which can degrade the DNA substrate and lead to inaccurate results.[8]

  • Inactive Protein: It is crucial to determine the fraction of active protein in the enzyme preparation to ensure accurate interpretation of stoichiometric and kinetic data.[8]

  • Substrate Quality: The purity and correct annealing of the DNA substrate are critical for reproducible results.

  • ATP Hydrolysis without Unwinding: Some conditions or mutations might uncouple ATP hydrolysis from DNA unwinding. Performing both assays provides a more complete picture of the enzyme's activity.

By following these detailed protocols and considering the key parameters, researchers can effectively investigate the helicase and ATPase activities of RecG, paving the way for a deeper understanding of its biological functions and its potential as a therapeutic target.

References

Application Notes and Protocols for RecG DNA Binding Assays (EMSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to study protein-DNA interactions. This method is based on the principle that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose (B213101) gel. This application note provides a detailed protocol for performing EMSA to qualitatively and quantitatively analyze the binding of E. coli RecG protein to its preferred DNA substrates, such as forked DNA and Holliday junctions.

RecG is a crucial helicase involved in DNA repair and recombination, specifically in the processing of stalled replication forks.[1][2][3] It recognizes and binds to branched DNA structures, catalyzing their branch migration.[3][4] Understanding the binding affinity and specificity of RecG to these structures is essential for elucidating its biological function and for the development of potential therapeutic inhibitors.

Core Principles of RecG EMSA

The assay involves incubating purified this compound with a labeled DNA probe that mimics a physiological substrate (e.g., a forked duplex or a Holliday junction). The reaction mixture is then subjected to electrophoresis on a native gel. The mobility of the DNA probe is retarded upon binding to RecG, resulting in a "shifted" band corresponding to the RecG-DNA complex. The fraction of bound DNA can be quantified to determine the binding affinity (dissociation constant, Kd).

Experimental Protocols

Part 1: Purification of Recombinant His-tagged this compound

This protocol provides a general guideline for the overexpression and purification of His-tagged E. coli RecG from a bacterial expression system.[5][6][7]

1.1. Overexpression of RecG:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged RecG.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM.

  • Continue to grow the culture for an additional 3-4 hours at 30-37°C.[5][7]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

1.2. Cell Lysis:

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

1.3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with 10 column volumes of Lysis Buffer (without lysozyme (B549824) and PMSF).

  • Load the clarified lysate onto the column at a slow flow rate (0.5-1 mL/min).

  • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by Bradford assay.

1.4. Protein Dialysis and Storage:

  • Pool the fractions containing the purified this compound.

  • Dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol) to remove imidazole and for long-term stability.

  • Determine the protein concentration using a Bradford assay or by measuring A280.

  • Aliquot the purified protein and store at -80°C.

Part 2: Preparation of Labeled DNA Substrates

RecG preferentially binds to branched DNA structures.[1][4] Forked DNA and Holliday junctions are common substrates used in RecG EMSA. These can be prepared by annealing synthetic oligonucleotides. One of the oligonucleotides is typically labeled for detection. Non-radioactive labeling with fluorescent dyes (e.g., 6-FAM, Cy5) is a common and safer alternative to radioactive labeling.

2.1. Oligonucleotide Design:

  • Forked DNA Substrate: Requires at least three oligonucleotides to form a Y-shaped structure.

  • Holliday Junction Substrate: Requires four oligonucleotides that can anneal to form a four-way junction.

2.2. Example Oligonucleotide Sequences for a Forked DNA Substrate:

Oligo Name Sequence (5' to 3') Modification
Strand 1 GCT AAT TCG AGC TCG GTA CCC GGG GAT CCT CTA GAG TCA CCT 5' 6-FAM
Strand 2 AGG TGA CTC TAG AGG ATC CCC GGG TAC CGA GCT CGA ATT AGC None

| Strand 3 | GCT AAT TCG AGC TCG GTA CCC GGG GAT CCT CTA GAG TCA CCT GCA GGC ATG CAA GCT TGG CAC TGG CCG TCG TTT TAC | None |

2.3. Annealing Protocol:

  • Resuspend the oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

  • Mix the oligonucleotides in equimolar amounts in a microcentrifuge tube.

  • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

  • Allow the mixture to cool slowly to room temperature over several hours. This can be achieved by turning off the heat block and leaving the tube in it to cool.

  • The annealed DNA substrate can be purified from a native polyacrylamide gel to ensure homogeneity.

Part 3: RecG DNA Binding Reaction (EMSA)

3.1. Binding Buffer (5X):

  • 100 mM Tris-HCl (pH 8.0)

  • 250 mM KCl

  • 25 mM MgCl2

  • 5 mM DTT

  • 50% Glycerol

  • 0.5 mg/mL BSA

3.2. Binding Reaction Setup (20 µL total volume):

  • Prepare a master mix of the common reaction components.

  • In a microcentrifuge tube, combine the following on ice:

    • 4 µL of 5X Binding Buffer

    • 2 µL of 10X non-specific competitor DNA (e.g., 1 µg/µL poly(dI-dC))

    • X µL of purified this compound (titrate concentrations, e.g., 0-500 nM)

    • X µL of nuclease-free water to bring the volume to 19 µL.

  • Add 1 µL of the labeled DNA probe (final concentration typically 0.1-1 nM).

  • Gently mix and incubate at room temperature (or 37°C) for 20-30 minutes.

Part 4: Gel Electrophoresis and Detection

4.1. Gel Preparation:

  • Prepare a 5-8% native polyacrylamide gel in 0.5X TBE buffer. The percentage of the gel may need to be optimized depending on the size of the DNA substrate and the protein.

  • Pre-run the gel at 100-150V for 30-60 minutes in a cold room or using a cooling system to remove any remaining ammonium (B1175870) persulfate and to equilibrate the gel temperature.[8]

4.2. Electrophoresis:

  • Add 2 µL of 10X native gel loading dye (without SDS or reducing agents) to each binding reaction.

  • Carefully load the samples into the wells of the pre-run gel.

  • Run the gel at a constant voltage (e.g., 100-150V) in 0.5X TBE buffer until the dye front has migrated an appropriate distance. Electrophoresis should be performed at 4°C to maintain the stability of the protein-DNA complexes.

4.3. Detection:

  • Fluorescently Labeled Probes: Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the dye used.

  • Radiolabeled Probes: Dry the gel and expose it to a phosphor screen or X-ray film.

Data Presentation and Quantitative Analysis

Quantitative Data Summary

The binding affinity of RecG for different DNA substrates can be determined by quantifying the amount of free and bound DNA at various protein concentrations. The dissociation constant (Kd) is the protein concentration at which half of the DNA probe is bound.

DNA SubstrateOrganismDissociation Constant (Kd)Reference
Holliday JunctionDeinococcus radiodurans (Wedge Domain)~100 nM[9]
Forked DNAEscherichia coliHigh Affinity (specific Kd not stated)[10]
Holliday JunctionEscherichia coliHigh Affinity (specific Kd not stated)[2]

Note: The table will be populated with more specific Kd values as they are identified in the literature. The provided values are indicative.

Protocol for Quantitative Analysis of EMSA Data
  • Image Quantification: Use gel imaging software (e.g., ImageJ) to quantify the intensity of the bands corresponding to the free DNA probe and the shifted RecG-DNA complex in each lane.

  • Calculate Fraction Bound: For each protein concentration, calculate the fraction of the DNA probe that is bound using the following formula: Fraction Bound = Intensity of Bound DNA / (Intensity of Bound DNA + Intensity of Free DNA)

  • Data Plotting: Plot the Fraction Bound as a function of the this compound concentration.

  • Kd Determination: Fit the data to a binding isotherm equation, such as the Hill equation, using graphing software (e.g., GraphPad Prism, Origin). The Kd is the protein concentration at which the Fraction Bound is 0.5.[11][12][13]

Visualizations

EMSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Purify Recombinant This compound A1 Set up Binding Reaction: RecG + Labeled DNA P1->A1 P2 Prepare Labeled DNA Substrate P2->A1 A2 Incubate to allow complex formation A1->A2 B1 Native Polyacrylamide Gel Electrophoresis A2->B1 B2 Detect Labeled DNA (Fluorescence/Autoradiography) B1->B2 B3 Quantify Bands and Calculate Fraction Bound B2->B3 B4 Determine Kd B3->B4

Caption: Experimental workflow for the RecG Electrophoretic Mobility Shift Assay (EMSA).

RecG_Binding_Logic RecG This compound Complex RecG-DNA Complex RecG->Complex Binds to ForkedDNA Forked DNA Substrate ForkedDNA->Complex HJ Holliday Junction Substrate HJ->Complex Migration Slower Migration in Native Gel Complex->Migration Leads to

Caption: Logical relationship of RecG binding to branched DNA leading to a mobility shift.

References

Application Notes and Protocols for In Vitro Reconstitution of RecG-Mediated DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RecG is a crucial DNA helicase involved in the repair of stalled replication forks and the processing of recombination intermediates.[1][2] In Escherichia coli, RecG plays a vital role in maintaining genomic integrity by recognizing and remodeling various branched DNA structures.[2][3] Its primary function is to catalyze the branch migration of Holliday junctions and the regression of replication fork structures, processes that are dependent on ATP hydrolysis.[2][4] Understanding the biochemical activities of RecG is essential for elucidating the mechanisms of DNA repair and for the development of novel therapeutic agents targeting these pathways.

These application notes provide a comprehensive guide to the in vitro reconstitution of RecG-mediated DNA repair. Detailed protocols for the purification of recombinant RecG, the preparation of essential DNA substrates, and the execution of key functional assays are presented.

Data Presentation: Quantitative Parameters for In Vitro RecG Assays

The following tables summarize the key quantitative data for performing in vitro assays with RecG. These parameters have been compiled from various studies and provide a solid starting point for experimental design.

Table 1: Recombinant RecG Protein Purification Parameters

ParameterValueNotes
Expression SystemE. coli Rosetta2 (DE3)Suitable for expressing proteins with eukaryotic codons.
Affinity TagN-terminal Hexahistidine (6xHis)Allows for single-step immobilized metal affinity chromatography (IMAC).[5][6]
Lysis Buffer20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 0.5 mM PMSF, 30 mM imidazole (B134444)For batch purification of His-tagged proteins from E. coli.[7]
Wash Buffer20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 30-50 mM imidazoleImidazole concentration can be optimized to reduce non-specific binding.[7][8]
Elution Buffer20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 250-500 mM imidazoleHigh imidazole concentration competitively elutes the His-tagged protein.[7][8]
Storage Buffer20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM BMe, 0.5 mM EDTA, 5 mM MgCl₂, 20% glycerolFor long-term storage of purified RecG at -80°C.[7]

Table 2: DNA Substrate Preparation and Assay Concentrations

Substrate TypeDescriptionPreparation MethodTypical Assay Concentration
Holliday Junction (HJ)Synthetic four-way branched DNA structureAnnealing of four complementary oligonucleotides.[9]0.5 - 20 nM
Replication ForkSynthetic three-way branched DNA structure mimicking a stalled forkAnnealing of three partially complementary oligonucleotides.1 µM (frayed duplex)[6]
Fluorescent LabelingFor non-radioactive detection5' or 3' end-labeling with fluorophores like 6-FAM or Cy5.[10][11]As per substrate concentration
RadiolabelingFor sensitive detection5' end-labeling with ³²P using T4 Polynucleotide Kinase.[9]As per substrate concentration

Table 3: Reaction Conditions for RecG Functional Assays

Assay TypeRecG ConcentrationDNA Substrate ConcentrationATP ConcentrationMg²⁺ ConcentrationIncubation TemperatureIncubation Time
Helicase Assay 50 nM - 5 µM1 µM (frayed duplex)[6]0.1 - 1 mM[6][12]1 - 10 mM[12]37°C[1][12]10 - 30 min[1]
Branch Migration Assay 25 - 250 nM0.5 - 32 nM[9]1 - 2 mM[9]4 - 8 mM[12]37°C15 - 60 min
ATPase Assay 2 - 100 nM[12]15 µM (nucleotides)[12]1 mM (varied for kinetics)[12]4 - 10 mM (DNA-dependent)[12]37°C[12]15 - 60 min

Experimental Protocols

Protocol 1: Purification of Recombinant His-Tagged RecG

This protocol describes the purification of N-terminally 6xHis-tagged RecG from E. coli using immobilized metal affinity chromatography (IMAC).[5][6][7]

1. Cell Lysis and Lysate Preparation

  • Resuspend the frozen cell pellet from a 1 L culture in 20 mL of ice-cold Lysis Buffer.
  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice to lyse the cells and shear the genomic DNA.
  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
  • Carefully collect the supernatant (cleared lysate) for affinity purification.

2. Affinity Purification

  • Equilibrate 2 mL of Ni-NTA agarose (B213101) resin in a gravity-flow column with 10 column volumes (CV) of Lysis Buffer.[13]
  • Load the cleared lysate onto the equilibrated column. Allow the lysate to flow through by gravity. Collect the flow-through to check for unbound protein.
  • Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.
  • Elute the His-tagged this compound with 5-10 CV of Elution Buffer. Collect 1 mL fractions.

3. Analysis and Storage

  • Analyze the collected fractions by SDS-PAGE to identify those containing pure RecG.
  • Pool the purest fractions and dialyze against Storage Buffer.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Preparation of a Synthetic Holliday Junction (HJ) DNA Substrate

This protocol describes the preparation of a simple, non-migratable Holliday junction by annealing four synthetic oligonucleotides.[9]

1. Oligonucleotide Design and Preparation

  • Design four oligonucleotides that can anneal to form a stable X-shaped structure. Ensure a central core of homology for junction formation, flanked by non-homologous arm sequences to prevent spontaneous branch migration.
  • For detection, one oligonucleotide should be labeled at the 5' end, either with a fluorophore or with ³²P.[9][10]
  • Resuspend all purified oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

2. Annealing Reaction

  • Mix the four oligonucleotides in equimolar amounts in a microcentrifuge tube.
  • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
  • Allow the mixture to cool slowly to room temperature over several hours. This can be achieved by turning off the heat block and allowing it to cool naturally.

3. Purification of the Assembled Substrate

  • Analyze the annealed products on a non-denaturing polyacrylamide gel to confirm the formation of the HJ structure.
  • Excise the band corresponding to the Holliday junction and elute the DNA by crush-and-soak method in annealing buffer.
  • Purify the eluted DNA substrate to remove acrylamide (B121943) fragments.

Protocol 3: In Vitro Helicase Assay

This assay measures the ability of RecG to unwind a forked DNA duplex substrate. The unwinding of the substrate is typically monitored by separating the substrate and the unwound single-stranded product on a non-denaturing polyacrylamide gel.[1][14]

1. Reaction Setup

  • Prepare a master mix of the reaction buffer on ice. For a 20 µL reaction, the final concentrations should be:
  • 25 mM Tris-acetate, pH 7.5
  • 5 mM Magnesium Acetate[9]
  • 2 mM DTT[9]
  • 100 µg/mL Bovine Serum Albumin (BSA)[9]
  • 2 mM ATP[9]
  • 10 nM fluorescently-labeled forked DNA substrate
  • Aliquot 18 µL of the master mix into reaction tubes.
  • Add 2 µL of purified RecG (at various concentrations, e.g., 0, 50, 100, 200 nM) to the respective tubes to initiate the reaction.

2. Incubation and Termination

  • Incubate the reactions at 37°C for 30 minutes.[1]
  • Stop the reaction by adding 5 µL of Stop Solution (0.1 M EDTA, 0.5% SDS, 25% glycerol, and 0.025% bromophenol blue).

3. Product Analysis

  • Load the samples onto a non-denaturing 12% polyacrylamide gel.
  • Run the gel in 1x TBE buffer until the dye front reaches the bottom.
  • Visualize the results using a fluorescence imager (for fluorescent labels) or by autoradiography (for radiolabels). The unwound single-stranded DNA will migrate faster than the duplex substrate.
  • Quantify the percentage of unwound substrate in each lane.

Protocol 4: In Vitro Branch Migration Assay

This assay monitors the ability of RecG to catalyze the movement of the branch point in a Holliday junction.[9]

1. Reaction Setup

  • Prepare a reaction mix similar to the helicase assay. For a 20 µL reaction, the final concentrations should be:
  • 25 mM Tris-acetate, pH 7.5
  • 5 mM Magnesium Acetate[9]
  • 2 mM DTT[9]
  • 100 µg/mL BSA[9]
  • 2 mM ATP[9]
  • 1 nM ³²P-labeled Holliday junction substrate
  • Aliquot the reaction mix into tubes on ice.
  • Initiate the reaction by adding purified this compound to the desired final concentration (e.g., a titration from 25 nM to 250 nM).

2. Incubation and Termination

  • Incubate the reactions at 37°C for 20 minutes.
  • Terminate the reaction by adding 5 µL of Stop Solution (as described in the helicase assay).

3. Product Analysis

  • Analyze the reaction products by electrophoresis on a non-denaturing 8% polyacrylamide gel.
  • Dry the gel and expose it to a phosphor screen.
  • Visualize the results using a phosphorimager. RecG-mediated branch migration will result in the dissociation of the Holliday junction into duplex DNA products, which will migrate faster on the gel.
  • Quantify the amount of product formed to determine the branch migration activity.

Mandatory Visualizations

RecG_Pathway cluster_0 Stalled Replication Fork cluster_1 RecG-Mediated Repair StalledFork Stalled Replication Fork RecG RecG Helicase StalledFork->RecG binds ADP ADP + Pi RecG->ADP HJ Holliday Junction (Chicken Foot) RecG->HJ unwinds/rewinds (Fork Regression) ATP ATP ATP->RecG ReplicationRestart Replication Restart Proteins HJ->ReplicationRestart recruits RestoredFork Restored Fork ReplicationRestart->RestoredFork processes

Caption: RecG-mediated repair of a stalled replication fork.

Helicase_Assay_Workflow Substrate 1. Prepare Labeled Fork Substrate ReactionMix 2. Assemble Reaction Mix (Buffer, ATP, Substrate) Substrate->ReactionMix AddRecG 3. Add this compound to Initiate ReactionMix->AddRecG Incubate 4. Incubate at 37°C AddRecG->Incubate Stop 5. Terminate Reaction (EDTA/SDS) Incubate->Stop Gel 6. Analyze by Non-denaturing PAGE Stop->Gel Visualize 7. Visualize & Quantify Unwound Product Gel->Visualize

Caption: Experimental workflow for the in vitro RecG helicase assay.

Branch_Migration_Workflow Substrate 1. Prepare Labeled Holliday Junction ReactionMix 2. Assemble Reaction Mix (Buffer, ATP, HJ) Substrate->ReactionMix AddRecG 3. Add this compound to Initiate ReactionMix->AddRecG Incubate 4. Incubate at 37°C AddRecG->Incubate Stop 5. Terminate Reaction (EDTA/SDS) Incubate->Stop Gel 6. Analyze by Non-denaturing PAGE Stop->Gel Visualize 7. Visualize & Quantify Duplex Products Gel->Visualize

Caption: Experimental workflow for the in vitro RecG branch migration assay.

References

Techniques for Crystallizing RecG Protein for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression, purification, and crystallization of the RecG helicase, a crucial enzyme in DNA repair and replication fork maintenance. The methodologies outlined below are based on successful structural studies of RecG from both mesophilic (Escherichia coli) and thermophilic (Thermotoga maritima) organisms, offering a comprehensive guide for obtaining high-quality crystals suitable for X-ray crystallography.

Introduction

RecG is a monomeric helicase that plays a vital role in rescuing stalled replication forks by catalyzing their regression into Holliday junctions.[1][2] Understanding the three-dimensional structure of RecG, both alone and in complex with its DNA substrates, is paramount for elucidating its mechanism of action and for the rational design of inhibitors with therapeutic potential. This document provides detailed protocols for the expression and purification of His-tagged E. coli RecG and the crystallization of T. maritima RecG in complex with a three-way DNA junction, a mimic of a stalled replication fork.[3][4]

Data Presentation

Table 1: Summary of RecG Purification and Crystallization Data
ParameterEscherichia coli RecG (Purification)Thermotoga maritima RecG (Crystallization)
Expression System E. coli strain Rosetta2 (DE3)Not specified in crystallization paper
Protein Construct N-terminally His-taggedWild-type, complexed with three-way DNA junction
Purification Method Nickel Affinity Chromatography, Gel FiltrationNot specified in crystallization paper
Final Protein Buffer 20 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM EDTA, 1 mM DTT, 50% (v/v) glycerolNot specified in crystallization paper
Crystallization Method Not applicableHanging-drop vapor diffusion[3]
Protein Concentration Not applicableNot specified in crystallization paper
Precipitant Solution Not applicableNot specified in crystallization paper
Temperature 4°C (Purification)Not specified in crystallization paper
Crystal Space Group Not applicableC2[3]
Unit Cell Parameters Not applicablea = 133.7 Å, b = 144.6 Å, c = 84.0 Å, β = 113.8°[3]
Resolution Not applicable3.25 Å[3]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Escherichia coli RecG

This protocol describes the overexpression of N-terminally hexa-histidine tagged RecG in E. coli and its subsequent purification using a two-step chromatography process.

1. Expression:

  • Transform E. coli strain Rosetta2 (DE3) with a plasmid encoding the N-terminally His-tagged RecG.

  • Grow the cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C with shaking to an OD600 of 0.4-0.6.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

  • Continue to incubate the culture for 3 hours at 37°C.

  • Harvest the cells by centrifugation.

2. Lysis:

  • Resuspend the cell pellet in 4 ml of Lysis Buffer (5 mM imidazole, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 28,000 x g for 20 minutes at 4°C.

3. Nickel Affinity Chromatography:

  • Load the supernatant onto a 1 ml Ni-NTA (Nickel-Nitriloacetic Acid) column pre-equilibrated with Lysis Buffer.

  • Wash the column extensively with Lysis Buffer.

  • Elute the bound protein with Elution Buffer (1 M imidazole, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).

4. Gel Filtration Chromatography:

  • Dialyze the eluted protein against a buffer containing 20 mM Tris-HCl, pH 8.0, and 100 mM EDTA to remove nickel ions, followed by dialysis against Gel Filtration Buffer (200 mM KCl, 1 mM EDTA, 50 mM Tris-HCl, pH 8.0).

  • Concentrate the protein and load it onto a Superose 12 gel filtration column equilibrated with Gel Filtration Buffer.

  • Collect the fractions corresponding to monomeric RecG.

5. Storage:

  • Dialyze the purified RecG protein against a final storage buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM dithiothreitol, 50% (v/v) glycerol).

  • Store the purified protein at -80°C.

Protocol 2: Crystallization of Thermotoga maritima RecG in Complex with a Three-Way DNA Junction

This protocol is based on the successful crystallization of T. maritima RecG complexed with a synthetic three-way DNA junction, which mimics a stalled replication fork.[3]

1. Complex Formation:

  • Synthesize and purify the three single-stranded oligonucleotides that will form the three-way DNA junction.

  • Anneal the oligonucleotides to form the DNA junction.

  • Mix the purified T. maritima this compound with the DNA junction in a suitable buffer. The exact molar ratio and buffer composition may require optimization.

2. Crystallization by Hanging-Drop Vapor Diffusion:

  • Set up crystallization trials using the hanging-drop vapor diffusion method.

  • The drops are composed of a 1:1 ratio of the protein-DNA complex solution and the reservoir solution.

  • The reservoir solution composition was not explicitly stated in the original publication, therefore a screen of conditions is recommended. A starting point could be a buffer at neutral to slightly acidic pH with a salt and a polymer precipitant (e.g., PEG).

  • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

3. Crystal Handling and Data Collection:

  • Once crystals appear, they can be cryo-protected before being flash-cooled in liquid nitrogen.

  • The crystals that were successfully used for structure determination belonged to the space group C2 and diffracted to 3.25 Å resolution.[3]

Visualizations

Diagram 1: Workflow for His-tagged E. coli RecG Purification

RecG_Purification cluster_Expression Expression cluster_Purification Purification Transformation Transformation into E. coli Rosetta2 (DE3) Growth Cell Growth Transformation->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Ni_NTA Nickel Affinity Chromatography Clarification->Ni_NTA Gel_Filtration Gel Filtration (Superose 12) Ni_NTA->Gel_Filtration Purified_RecG Purified_RecG Gel_Filtration->Purified_RecG Purified RecG

Caption: Workflow for the expression and purification of His-tagged E. coli RecG.

Diagram 2: Crystallization Workflow for RecG-DNA Complex

RecG_Crystallization cluster_ComplexFormation Complex Formation cluster_Crystallization Crystallization cluster_Analysis Analysis Purified_RecG Purified this compound Mixing Mix Protein and DNA Purified_RecG->Mixing DNA_Junction Synthesized 3-Way DNA Junction DNA_Junction->Mixing Hanging_Drop Hanging-Drop Vapor Diffusion Mixing->Hanging_Drop Incubation Incubation Hanging_Drop->Incubation Crystal_Growth Crystal Growth Incubation->Crystal_Growth Cryo_Cooling Cryo-Cooling Crystal_Growth->Cryo_Cooling XRay_Diffraction X-Ray Diffraction Cryo_Cooling->XRay_Diffraction Structure_Determination Structure_Determination XRay_Diffraction->Structure_Determination Structure Determination

Caption: General workflow for the crystallization of a RecG-DNA complex.

References

Visualizing RecG Cellular Localization using Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecG is a crucial DNA translocase in bacteria, playing a vital role in the rescue of stalled replication forks and other aspects of DNA repair and recombination.[1][2] Understanding the spatiotemporal dynamics of RecG within the cell is essential for elucidating its precise mechanisms of action and for developing novel antimicrobial strategies that target DNA replication and repair pathways. This document provides detailed application notes and protocols for visualizing the cellular localization of RecG in bacteria, primarily Escherichia coli, using fluorescence microscopy. Two main approaches are detailed: the expression of RecG-fluorescent protein fusions for live-cell imaging and immunofluorescence for the detection of native or tagged RecG in fixed cells.

1. Visualizing RecG via Fluorescent Protein Fusions (Live-Cell Imaging)

Live-cell imaging of RecG fused to a fluorescent protein, such as Green Fluorescent Protein (GFP), is a powerful method to study its dynamic localization in living bacteria.[3][4] This approach allows for real-time observation of RecG's behavior in response to DNA damage or other cellular stimuli.

1.1. Experimental Workflow

The overall workflow for visualizing RecG-GFP fusions involves constructing an expression vector, transforming it into the bacterial strain of interest, inducing protein expression, and imaging the cells using fluorescence microscopy.

RecG_GFP_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression & Imaging RecG_PCR Amplify recG gene via PCR Ligation Ligate recG into vector in-frame with gfp RecG_PCR->Ligation Vector_Prep Prepare expression vector (e.g., pT7-7, pBAD) Vector_Prep->Ligation Transformation_Cloning Transform into cloning strain (e.g., DH5α) Ligation->Transformation_Cloning Verification Verify construct (Sequencing, RE digest) Transformation_Cloning->Verification Transformation_Expression Transform plasmid into expression strain (e.g., BL21(DE3)) Verification->Transformation_Expression Culture Grow bacterial culture Transformation_Expression->Culture Induction Induce RecG-GFP expression (e.g., with IPTG) Culture->Induction Microscopy_Prep Prepare cells for microscopy (e.g., agarose (B213101) pads) Induction->Microscopy_Prep Imaging Fluorescence Microscopy Microscopy_Prep->Imaging

Figure 1: Experimental workflow for visualizing RecG-GFP fusions.

1.2. Protocol: Construction and Expression of a RecG-GFP Fusion Protein

This protocol outlines the steps for creating a C-terminal RecG-GFP fusion. N-terminal fusions can also be constructed, but it's crucial to verify that the tag does not interfere with protein function.[5]

Materials:

  • E. coli strain for cloning (e.g., DH5α) and expression (e.g., BL21(DE3))

  • Plasmid vector for fluorescent protein fusions (e.g., pET vector series, pBAD vectors)[6][7]

  • Primers for amplifying the recG gene

  • DNA polymerase, restriction enzymes, T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Inducing agent (e.g., IPTG for pET vectors)

Procedure:

  • Amplification of recG: Amplify the recG gene from E. coli genomic DNA using PCR. Design primers to introduce restriction sites compatible with your chosen expression vector and to ensure an in-frame fusion with the gfp gene.

  • Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.

  • Ligation: Ligate the purified recG PCR product into the prepared vector.

  • Transformation and Verification: Transform the ligation mixture into a cloning strain. Select for transformants and verify the construct by restriction digest and DNA sequencing.

  • Protein Expression: Transform the verified plasmid into an expression strain.

  • Culture Growth and Induction: Grow an overnight culture of the expression strain. The next day, dilute the culture and grow to mid-log phase (OD600 ≈ 0.4-0.6). Induce protein expression with the appropriate inducer (e.g., 0.1-1 mM IPTG) and incubate for a further 2-4 hours at a suitable temperature (e.g., 30°C).

  • Verification of Expression: Confirm the expression of the RecG-GFP fusion protein by SDS-PAGE and Western blot using an anti-GFP antibody. The fluorescence of the fusion protein can also be a good indicator of expression.[8][9]

1.3. Protocol: Sample Preparation and Live-Cell Imaging

Materials:

  • Induced bacterial culture

  • Phosphate-buffered saline (PBS)

  • Agarose

  • Microscope slides and coverslips

Procedure:

  • Cell Harvest: Pellet 1 mL of the induced culture by centrifugation (e.g., 5000 x g for 2 minutes).

  • Washing: Gently resuspend the cell pellet in 1 mL of PBS and pellet again. Repeat this wash step once more.

  • Mounting: Prepare a 1% agarose pad in PBS or minimal media on a microscope slide. Spot a small volume (1-2 µL) of the washed cell suspension onto a coverslip and place it on the agarose pad.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for GFP (e.g., excitation ~488 nm, emission ~509 nm). Acquire both fluorescence and phase-contrast or DIC images to visualize the protein localization relative to the cell morphology.

2. Visualizing RecG via Immunofluorescence (Fixed-Cell Imaging)

Immunofluorescence is an alternative method that can be used to visualize the localization of native or epitope-tagged RecG. This technique is particularly useful if the fluorescent protein fusion affects RecG function or if you want to study the endogenous protein.

2.1. Experimental Workflow

RecG_IF_Workflow Culture_Harvest Culture Growth and Harvest Fixation Cell Fixation (e.g., Paraformaldehyde) Culture_Harvest->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Incubation with Primary Antibody (anti-RecG) Blocking->Primary_Ab Secondary_Ab Incubation with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mounting Mounting on Slide Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 2: Experimental workflow for RecG immunofluorescence.

2.2. Protocol: Immunofluorescence of RecG in E. coli

Materials:

  • E. coli culture

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (anti-RecG)

  • Fluorescently labeled secondary antibody

  • Mounting medium with antifade reagent

  • Poly-L-lysine coated slides

Procedure:

  • Cell Culture and Harvest: Grow E. coli to mid-log phase. Harvest cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 4% paraformaldehyde and incubate for 20-30 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Adhesion to Slide: Resuspend the cells in PBS and apply a drop to a poly-L-lysine coated slide. Allow the cells to adhere for 10-15 minutes.

  • Permeabilization: Gently wash the slide with PBS and then incubate with permeabilization buffer for 5-10 minutes.

  • Blocking: Wash with PBS and then incubate with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary anti-RecG antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the slide three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Final Washes and Mounting: Wash the slide three times with PBS in the dark. Mount a coverslip using mounting medium with an antifade reagent.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

3. Signaling Pathway and Regulation of RecG Localization

RecG is known to co-localize with sites of DNA replication.[1] Its recruitment to stalled replication forks is a critical step in DNA repair. The single-stranded DNA binding protein (SSB) plays a role in targeting RecG to these sites.[10] The activity of RecG at the fork can be regulated by other proteins, such as DisA, which can limit RecG-mediated fork reversal.[11]

RecG_Localization_Regulation cluster_fork Stalled Replication Fork Stalled_Fork Stalled Fork SSB SSB Stalled_Fork->SSB binds to ssDNA RecG RecG SSB->RecG recruits Fork_Reversal Fork Reversal & Replication Restart RecG->Fork_Reversal promotes DisA DisA DisA->RecG inhibits

Figure 3: Regulation of RecG localization and activity at a stalled replication fork.

4. Data Presentation and Quantitative Analysis

Table 1: Quantitative Analysis of RecG-YFP Localization in E. coli

Strain/ConditionPercentage of Cells with FociAverage Number of Foci per CellPredominant Localization Pattern
Wild-type (untreated)25%1.2Mid-cell/diffuse
Wild-type (+ Mitomycin C)70%2.5Multiple, distinct foci
recG mutant (complemented)23%1.1Mid-cell/diffuse

This is example data and should be replaced with experimental results.

Table 2: Comparison of Live-Cell Imaging and Immunofluorescence for RecG Visualization

FeatureLive-Cell Imaging (RecG-GFP)Immunofluorescence
Cell State Living cellsFixed and permeabilized cells
Temporal Resolution High (allows for time-lapse imaging)Low (provides a snapshot in time)
Potential for Artifacts Overexpression of fusion protein, interference of FP tag with protein functionFixation and permeabilization artifacts, antibody non-specificity
Protein Detected Fusion proteinNative or tagged protein
Complexity Relatively simple once the fusion construct is madeMore complex and time-consuming protocol

The visualization of RecG cellular localization through fluorescence microscopy is a powerful tool for understanding its role in bacterial DNA metabolism. Both live-cell imaging of fluorescent protein fusions and immunofluorescence of fixed cells offer valuable insights. The choice of method will depend on the specific experimental question. Careful experimental design, including proper controls and quantitative analysis, is crucial for obtaining reliable and meaningful results. These protocols and application notes provide a comprehensive guide for researchers to successfully visualize and study the dynamic localization of RecG.

References

Application Notes & Protocols: In Vivo Analysis of RecG Function Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecG is a crucial ATP-dependent DNA helicase found in many bacterial species, playing a vital role in genome maintenance.[1] It is implicated in several DNA repair and recombination pathways.[1][2] RecG recognizes and remodels branched DNA structures, with a preference for substrates like three-strand D-loops and Holliday junctions.[1][2] Its primary functions are believed to involve the regression of stalled replication forks and the processing of recombination intermediates to prevent genomic instability.[3][4] The in vivo analysis of RecG function through the generation of genetic knockouts (ΔrecG) in model organisms like Escherichia coli has been instrumental in elucidating its cellular roles. Loss of RecG leads to distinct, measurable phenotypes, including increased sensitivity to DNA damaging agents and defects in chromosome segregation.[1]

These application notes provide a summary of the known functions and phenotypes associated with RecG knockouts, alongside detailed protocols for creating and analyzing these mutant strains.

Data Presentation: Phenotypes and Genetic Interactions

The functional importance of RecG in vivo is highlighted by the distinct phenotypes observed in its absence and its genetic interactions with other DNA repair proteins.

Table 1: Summary of Phenotypes in E. coli ΔrecG Strains
PhenotypeDescriptionReferences
Sensitivity to DNA Damage ΔrecG mutants exhibit moderate sensitivity to DNA damaging agents such as UV light, mitomycin C, and ionizing radiation.[1][4][1][4]
Cellular Morphology Cells lacking recG often form filaments and struggle with chromosome segregation after DNA replication.[1] After exposure to low doses of UV radiation (e.g., 5J/m²), ΔrecG mutants form filamentous cells with unpartitioned chromosomes.[5][1][5]
DNA Amplification In the absence of RecG, DNA amplification occurs at sites of double-strand break repair (DSBR) and at arrested replication forks.[6] This can lead to over-replication, particularly in the terminus region of the chromosome.[7][6][7]
Recombination RecG limits recombination by facilitating the direct repair of replication fork lesions and dissolving D-loop recombination intermediates.[4][4]
Constitutive Stable DNA Replication (cSDR) Strains lacking recG exhibit cSDR activity, which can lead to a lethal DNA replication cascade.[1][1]
Table 2: Key Genetic Interactions with recG in E. coli
Interacting Gene(s)Double/Triple Mutant PhenotypeSignificanceReferences
ruvAB, ruvC ΔrecG ruvAB and ΔrecG ruvC double mutants are significantly more sensitive to UV radiation than single mutants, approaching the sensitivity of a ΔrecA strain. They also show extreme filamentation and chromosome non-disjunction even without UV exposure.[5]Suggests RecG and the RuvABC complex provide alternative pathways for processing Holliday junctions.[5]
priA A helicase-deficient priA mutation (priA300) suppresses the DNA loss observed in ΔrecG ruvAB mutants.[7][8] Suppressor mutations for the ΔrecG phenotype often appear as missense mutations within PriA helicase motifs.[1]Indicates RecG acts to ensure PriA is loaded correctly onto D-loops to direct DNA replication rather than unwind joint molecules.[7][8][1][7][8]
radD ΔrecG ΔradD mutants show a severe growth defect. This phenotype can be suppressed by deleting recombination mediator genes like recF or recO.[1]Reveals a synthetic interaction and suggests overlapping roles in DNA repair or recombination.[1]
uvrD ΔrecG ΔuvrD cells experience a "death by recombination" phenotype, which can be suppressed by the deletion of recF or recO.[1]Highlights the complex interplay between different helicases in managing recombination intermediates.[1]
rnhA The synthetic lethality of ΔrecG rnhA mutants is likely due to the toxicity associated with constitutive stable DNA replication (cSDR).[1]Links RecG function to the management of RNA-DNA hybrids and replication initiation.[1]

Visualizations: Workflows and Pathways

G cluster_0 Step 1: Prepare Linear DNA Substrate cluster_1 Step 2: Transform Recombineering-Proficient Cells cluster_2 Step 3: Selection and Verification pcr 1. PCR amplify antibiotic resistance cassette primers Use primers with 5' homology arms (40-50 bp) to recG locus purify 2. Purify PCR product (gel or column) pcr->purify electro 6. Electroporate with purified PCR product purify->electro culture 3. Grow E. coli with λ-Red plasmid (e.g., pKD46) at 30°C induce 4. Induce λ-Red expression (add L-arabinose, shift to 42°C) culture->induce competent 5. Prepare electrocompetent cells induce->competent competent->electro recover 7. Recover in SOC medium (1-2 hr) electro->recover plate 8. Plate on selective agar (B569324) (with appropriate antibiotic) recover->plate incubate 9. Incubate at 37°C plate->incubate verify 10. Verify knockout by PCR and/or sequencing incubate->verify

Caption: Workflow for generating a recG knockout in E. coli via λ-Red recombineering.

G cluster_WT Wild-Type (RecG Present) cluster_KO ΔrecG Knockout DLoop_WT D-loop intermediate (at stalled fork or DSB) RecG_WT RecG DLoop_WT->RecG_WT remodels PriA_WT PriA RecG_WT->PriA_WT promotes correct binding DnaB_WT DnaB Helicase PriA_WT->DnaB_WT loads Restart_WT Correct Replication Restart DnaB_WT->Restart_WT leads to DLoop_KO D-loop intermediate PriA_KO PriA DLoop_KO->PriA_KO binds incorrectly Unwind_KO Incorrect PriA action (unwinds joint molecule) PriA_KO->Unwind_KO Divergent_KO Divergent/Abnormal DNA Synthesis PriA_KO->Divergent_KO leads to

Caption: RecG's role in directing DNA synthesis and replication restart at D-loops.

Experimental Protocols

The following protocols provide detailed methodologies for the creation and functional analysis of recG knockout strains.

Protocol 1: Generation of a recG Null Mutant in E. coli using λ-Red Recombination

This protocol is adapted from established recombineering methods.[9][10] It utilizes a temperature-sensitive plasmid carrying the λ-Red genes (gam, beta, exo) to facilitate homologous recombination of a linear DNA cassette.

Materials:

  • E. coli strain (e.g., MG1655) carrying the pKD46 plasmid (temperature-sensitive, expresses λ-Red genes under an arabinose-inducible promoter).

  • Template plasmid containing an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance from pKD4 or chloramphenicol (B1208) resistance from pKD3) flanked by FRT sites.

  • Primers: 70-mer oligonucleotides with 50 nt homology to the regions flanking the recG gene and 20 nt for priming on the template plasmid.

  • LB Broth and LB Agar plates.

  • Antibiotics: Ampicillin (B1664943) (100 µg/ml), Kanamycin (25 µg/ml) or Chloramphenicol (25 µg/ml).

  • L-(+)-arabinose solution (1 M).

  • SOC medium.

  • Sterile water, 10% glycerol.

  • PCR reagents, DNA purification kits.

  • Electroporator and 0.1 cm electroporation cuvettes.

Methodology:

Part A: Preparation of the Linear DNA Cassette

  • Primer Design: Design forward and reverse primers. The 5' end of each primer must contain ~50 nucleotides of sequence homologous to the regions immediately upstream or downstream of the recG coding sequence. The 3' end should contain ~20 nucleotides that anneal to the template plasmid for amplification of the resistance cassette.

  • PCR Amplification: Perform PCR using the designed primers and a template plasmid (e.g., pKD4) to amplify the resistance cassette flanked by the recG homology regions.

  • Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the DNA fragment using a gel extraction kit or a PCR cleanup kit. Elute in sterile, nuclease-free water. Quantify the DNA concentration.

Part B: Preparation of Electrocompetent, Recombineering-Proficient Cells

  • Inoculate 50 ml of LB broth containing ampicillin with an overnight culture of the E. coli strain harboring pKD46.

  • Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.1.

  • When the OD₆₀₀ reaches ~0.2, add L-arabinose to a final concentration of 10 mM to induce the expression of the λ-Red recombinase genes.[11]

  • Continue incubation at 30°C until the OD₆₀₀ reaches 0.4-0.6.

  • Rapidly chill the culture on ice for 15-30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.

  • Wash the cell pellet twice with 50 ml of ice-cold sterile 10% glycerol.

  • Resuspend the final pellet in 50-100 µl of ice-cold sterile 10% glycerol. The cells are now electrocompetent and ready for transformation.

Part C: Electroporation and Selection

  • Add 50-100 ng of the purified linear DNA cassette to 50 µl of the electrocompetent cells in a pre-chilled electroporation cuvette.

  • Electroporate using standard E. coli settings (e.g., 1.8 kV, 25 µF, 200 Ω).

  • Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

  • Incubate at 37°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic resistance gene.

  • Plate 100-200 µl of the cell culture onto LB agar plates containing the appropriate antibiotic (e.g., kanamycin) to select for recombinants.

  • Incubate the plates overnight at 37°C. The higher temperature is non-permissive for the pKD46 plasmid, leading to its curing from the host cells.

Part D: Verification of the Knockout

  • Select several colonies from the antibiotic plate.

  • Confirm the correct insertion of the resistance cassette and deletion of the recG gene by colony PCR. Use a combination of primers: one primer that anneals upstream or downstream of the original recG locus and another that anneals within the antibiotic resistance cassette.

  • Further verification can be performed by DNA sequencing of the PCR product.

Protocol 2: UV Sensitivity Assay

This protocol assesses the sensitivity of the ΔrecG strain to DNA damage induced by ultraviolet radiation.

Materials:

  • Overnight cultures of wild-type and ΔrecG strains.

  • LB Broth and LB Agar plates.

  • Sterile saline solution (0.9% NaCl) or PBS.

  • UV crosslinker with a calibrated 254 nm UV source.

  • Spectrophotometer.

Methodology:

  • Grow wild-type and ΔrecG strains overnight in LB broth at 37°C.

  • In the morning, dilute the cultures 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Harvest the cells and wash them once with sterile saline solution. Resuspend the cells in saline to an OD₆₀₀ of 0.5.

  • Prepare a series of 10-fold serial dilutions (10⁻¹ to 10⁻⁶) of each cell suspension in sterile saline.

  • Spot 5-10 µl of each dilution onto LB agar plates. Prepare multiple identical plates for different UV doses.

  • Allow the spots to dry completely.

  • Expose the plates to varying doses of UV-C radiation (254 nm) in a UV crosslinker. A typical dose range to test for ΔrecG sensitivity is 0, 5, 10, and 20 J/m².[5] One plate should be left un-irradiated as a control (0 J/m²).

  • Incubate the plates in the dark (to prevent photoreactivation) at 37°C for 16-24 hours.

  • Compare the growth of the ΔrecG strain to the wild-type strain at each UV dose. Sensitivity is indicated by a significant reduction in colony-forming units (CFUs) at a given dose compared to the wild-type.

Protocol 3: Microscopic Analysis of Cell Filamentation

This protocol is used to visualize and quantify the cell division defects characteristic of ΔrecG mutants.

Materials:

  • Overnight cultures of wild-type and ΔrecG strains.

  • LB Broth.

  • Microscope slides and coverslips.

  • Phase-contrast or DIC microscope with a camera.

  • Optional: DAPI stain for visualizing nucleoids.

Methodology:

  • Grow wild-type and ΔrecG strains in LB broth to mid-log phase as described in Protocol 2.

  • Optional: If assessing post-damage effects, expose a liquid culture to a low dose of UV radiation (e.g., 5 J/m²) and continue to incubate for 1-2 hours to allow phenotypic expression.[5]

  • Pipette 2-3 µl of the cell culture onto a clean microscope slide and cover with a coverslip.

  • Optional: For DNA staining, briefly fix the cells (e.g., with 70% ethanol), wash, and resuspend in PBS containing DAPI (1 µg/ml) for 15 minutes before placing on the slide.

  • Visualize the cells under a microscope at high magnification (e.g., 100x oil immersion objective).

  • Capture images of multiple fields of view for both strains.

  • Analyze the images to compare cell length and morphology. ΔrecG mutants often appear as long filaments, indicating a failure of cell division.[1] If using DAPI, observe the distribution of nucleoids within the filaments; often they are unpartitioned or aggregated.[5]

  • Quantify the filamentation by measuring the lengths of at least 100 cells for each strain using image analysis software (e.g., ImageJ) and compare the length distributions.

References

Application Notes and Protocols for In Vivo Study of RecG Binding via Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecG, a crucial ATP-dependent DNA helicase in Escherichia coli and other bacteria, plays a pivotal role in genome maintenance.[1][2] It is primarily involved in the rescue of stalled replication forks, a critical process for ensuring the fidelity of DNA replication and repair.[1][2] RecG recognizes and binds to branched DNA structures, such as those that form at stalled replication forks, and catalyzes their remodeling into Holliday junctions.[1][3] This activity facilitates the restart of DNA replication and prevents the collapse of the replication fork, which could otherwise lead to genomic instability. Understanding the in vivo binding dynamics of RecG to chromatin is therefore essential for elucidating the mechanisms of DNA repair and for the development of novel therapeutics targeting bacterial genome integrity.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the interaction of proteins with DNA in their native cellular context. This application note provides a detailed protocol for performing ChIP to study RecG binding in E. coli, followed by quantitative PCR (qPCR) for data analysis.

Signaling and Logical Relationships

RecG Action at a Stalled Replication Fork

RecG is a key player in the intricate network of DNA damage response and replication restart pathways. When a replication fork encounters a lesion or other impediment, it stalls. RecG recognizes this stalled fork structure and initiates a process of fork regression, creating a Holliday junction intermediate. This "chicken foot" structure allows for template switching and subsequent repair or bypass of the lesion. The remodeled fork can then be processed by other enzymes, such as the RuvABC complex, to resolve the Holliday junction and allow for the faithful restart of DNA replication.[1][3]

RecG_Pathway RecG-mediated Rescue of Stalled Replication Forks cluster_replication DNA Replication cluster_repair Fork Rescue Pathway Replication_Fork Replication Fork Progression DNA_Damage DNA Damage / Lesion Replication_Fork->DNA_Damage encounters Stalled_Fork Stalled Replication Fork DNA_Damage->Stalled_Fork causes RecG RecG Helicase Stalled_Fork->RecG recruits Fork_Regression Fork Regression RecG->Fork_Regression catalyzes Holliday_Junction Holliday Junction Formation Fork_Regression->Holliday_Junction forms RuvABC RuvABC Complex Holliday_Junction->RuvABC resolved by Replication_Restart Replication Restart RuvABC->Replication_Restart enables Replication_Restart->Replication_Fork resumes

RecG-mediated rescue of a stalled replication fork.

Experimental Workflow

The Chromatin Immunoprecipitation (ChIP) procedure involves several key steps, starting from the in vivo cross-linking of proteins to DNA, followed by cell lysis, chromatin shearing, immunoprecipitation of the target protein-DNA complexes, and finally, analysis of the co-precipitated DNA.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow for RecG Start E. coli Culture Crosslinking In vivo Cross-linking (Formaldehyde) Start->Crosslinking Quenching Quench Cross-linking (Glycine) Crosslinking->Quenching Cell_Harvest Cell Harvesting and Lysis Quenching->Cell_Harvest Sonication Chromatin Shearing (Sonication) Cell_Harvest->Sonication IP Immunoprecipitation (with anti-RecG antibody) Sonication->IP Washes Wash Protein-DNA Complexes IP->Washes Elution Elution of Complexes Washes->Elution Reverse_Crosslinking Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification Analysis Analysis by qPCR or Sequencing DNA_Purification->Analysis

A generalized workflow for RecG ChIP.

Detailed Experimental Protocols

This protocol is adapted from standard bacterial ChIP procedures and optimized for studying the in vivo binding of RecG in E. coli.

I. In Vivo Cross-linking and Cell Lysis
  • Cell Culture: Grow E. coli cells in 50 mL of appropriate medium to an OD600 of 0.4-0.6. To induce DNA damage and potentially increase RecG binding at stalled forks, cells can be treated with a DNA damaging agent (e.g., Mitomycin C at a final concentration of 0.5 µg/mL for 30 minutes) before harvesting.

  • Cross-linking: Add formaldehyde (B43269) to the culture to a final concentration of 1% (vol/vol). Incubate at room temperature for 20 minutes with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with 25 mL of ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors). Incubate on ice for 10 minutes.

II. Chromatin Shearing by Sonication
  • Sonication: Shear the chromatin by sonication to an average fragment size of 200-800 bp. The optimal sonication conditions should be determined empirically for each sonicator. A typical starting point is 15 cycles of 30 seconds ON and 30 seconds OFF at a high power setting, keeping the sample on ice throughout the procedure.

  • Clarification: Centrifuge the sonicated lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared chromatin) to a new tube.

III. Immunoprecipitation
  • Chromatin Dilution: Dilute 100 µL of the cleared chromatin with 900 µL of ChIP Dilution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.1% Sodium Deoxycholate, and protease inhibitors).

  • Input Sample: Set aside 10% of the diluted chromatin as an "input" control.

  • Antibody Incubation: Add 2-5 µg of a ChIP-grade anti-RecG antibody to the remaining diluted chromatin. As a negative control, use a parallel sample with a non-specific IgG antibody. Incubate overnight at 4°C with rotation.

  • Immunocomplex Capture: Add 30 µL of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction. Incubate for 4 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers:

    • Low Salt Wash Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS) - 2 washes.

    • High Salt Wash Buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS) - 1 wash.

    • LiCl Wash Buffer (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate) - 1 wash.

    • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - 2 washes.

IV. Elution, Reverse Cross-linking, and DNA Purification
  • Elution: Resuspend the washed beads in 250 µL of Elution Buffer (100 mM NaHCO₃, 1% SDS). Incubate at 65°C for 30 minutes with vortexing every 5 minutes.

  • Reverse Cross-linking: Add 20 µL of 5 M NaCl to the eluted samples and the input control. Incubate at 65°C for at least 6 hours or overnight.

  • Protein and RNA Digestion: Add 10 µL of 0.5 M EDTA, 20 µL of 1 M Tris-HCl pH 6.5, and 2 µL of 10 mg/mL RNase A. Incubate at 37°C for 1 hour. Then, add 2 µL of 20 mg/mL Proteinase K and incubate at 45°C for 2 hours.

  • DNA Purification: Purify the DNA using a PCR purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation. Elute the DNA in 50 µL of nuclease-free water.

Data Presentation and Analysis

The enrichment of RecG at specific genomic loci is quantified by qPCR. The results are typically presented as "fold enrichment" relative to a negative control region and normalized to the input DNA.

Illustrative Quantitative ChIP-qPCR Data for RecG Binding

The following table presents hypothetical, yet realistic, quantitative data for RecG enrichment at a known replication fork pausing site and a negative control region in the E. coli genome.

Target LocusTreatment% Input (Anti-RecG IP)% Input (IgG Control)Fold Enrichment (vs. IgG)
Replication Fork Pause Site Untreated0.5%0.05%10
Replication Fork Pause Site Mitomycin C2.5%0.06%41.7
Negative Control Region (lacZ) Untreated0.04%0.03%1.3
Negative Control Region (lacZ) Mitomycin C0.05%0.04%1.25

Note: The data presented in this table is for illustrative purposes only and represents typical results expected from a successful ChIP-qPCR experiment.

qPCR Primer Design for ChIP Validation

The selection of appropriate primer pairs for qPCR is critical for the accurate quantification of RecG binding.

  • Positive Control Primers: These primers should target a genomic region where RecG is expected to be enriched. Based on its function, regions known to be replication fork barriers or pause sites are ideal positive controls.

  • Negative Control Primers: These primers should amplify a region where RecG is not expected to bind. A gene body of a moderately expressed gene, such as lacZ, can often serve as a good negative control.

The following table provides examples of hypothetical qPCR primers for ChIP validation.

Target LocusPrimer Sequence (Forward)Primer Sequence (Reverse)Amplicon Size (bp)
Replication Fork Pause Site 5'-GTCATCGGCGATAGCTTGAG-3'5'-AGCGGATAACAATTTCACACAGG-3'120
Negative Control Region (lacZ) 5'-GACAGTTACCAATGCTTAATCAG-3'5'-GTTTTCCCAGTCACGACGTT-3'100

Note: These primer sequences are for illustrative purposes and should be validated in silico and in vitro before use.

Conclusion

This application note provides a comprehensive guide for studying the in vivo binding of the DNA helicase RecG in E. coli using Chromatin Immunoprecipitation. The detailed protocols and illustrative data offer a solid foundation for researchers to investigate the role of RecG in genome maintenance and to explore its potential as a target for novel antibacterial drug development. Successful implementation of this ChIP protocol will enable a deeper understanding of the dynamic interactions between RecG and the bacterial chromosome, particularly in response to DNA damage and replication stress.

References

Application of RecG Helicase in Synthetic Biology Circuits: A Framework for DNA Structure-Responsive Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The RecG helicase from Escherichia coli is a robust ATP-dependent enzyme renowned for its crucial role in DNA repair and recombination.[1] Its primary function involves the recognition and remodeling of branched DNA structures, such as stalled replication forks and Holliday junctions.[2][3] This inherent specificity for non-canonical DNA architectures presents a unique opportunity for its application in synthetic biology as a component of novel genetic circuits that respond to specific DNA structural inputs.

Here, we propose the design and application of a synthetic circuit that leverages RecG's helicase activity to control gene expression in response to the formation of a three-way DNA junction (a Y-shaped structure), a known substrate for RecG.[3][4] This approach could be adapted to create biosensors for DNA damage, tools for controlling DNA-based computations, or dynamic regulators of metabolic pathways.

The core principle of the proposed circuit is the conditional expression of a reporter gene (or any gene of interest) based on the presence of a specific DNA structure that RecG can recognize and unwind. In its "OFF" state, a transcriptional terminator, flanked by sequences that can form a stable three-way DNA junction, is placed between a constitutive promoter and the gene of interest. This DNA structure physically blocks RNA polymerase, preventing transcription. Upon induction of RecG expression, the helicase recognizes and resolves the three-way junction, removing the transcriptional block and switching the circuit to the "ON" state, allowing for gene expression.

This system offers a novel modality for controlling gene expression, moving beyond traditional transcription factor-based regulation to one that is responsive to the physical structure of the DNA itself.

Quantitative Data on RecG Activity

The performance of any RecG-based synthetic circuit will be critically dependent on the enzyme's intrinsic kinetic and binding properties. The following tables summarize key quantitative data for E. coli RecG, collated from in vitro studies. This information is essential for modeling and predicting the behavior of synthetic circuits incorporating RecG.

ParameterValueConditionsReference
Unwinding Rate ~15-20 bp/s37°C, optimal ATP and Mg²⁺ concentrations
Step Size 3-5 bp per ATP hydrolyzedIn vitro unwinding assays
Substrate Specificity Holliday Junctions > Forked Duplexes > D-loops > R-loopsVaries with ATP and Mg²⁺ concentrations[3]
Optimal Temperature 37°CIn vitro helicase assays
Optimal pH 7.5 - 8.5In vitro helicase assays
ParameterValueSubstrateConditionsReference
k_cat (ATP hydrolysis) 0.3 - 10 s⁻¹Varies with DNA substrate25°C, saturating ATP and DNA
K_m (ATP) 10 - 100 µMDependent on DNA cofactor25°C
K_d (DNA) 1 - 10 nMHolliday Junction25°C, no ATP
Processivity Moderate to HighDependent on substrate and conditionsIn vitro single-molecule and bulk assays

Experimental Protocols

Protocol 1: Construction of a RecG-Responsive Genetic Circuit

This protocol outlines the steps for constructing a plasmid-based synthetic circuit in E. coli where RecG activity controls the expression of a Green Fluorescent Protein (GFP) reporter.

1. Plasmid Backbone Selection:

  • Choose a low-to-medium copy number plasmid (e.g., pSC101 or p15A origin) to minimize potential toxicity from protein overexpression and reduce metabolic burden.

  • The plasmid should contain a suitable antibiotic resistance marker for selection (e.g., kanamycin (B1662678) or chloramphenicol).

2. Design and Synthesis of the Regulatory Cassette:

  • The regulatory cassette will consist of a constitutive promoter (e.g., J23100 from the Anderson promoter collection), a specially designed transcriptional terminator, and the GFP coding sequence with a strong ribosome binding site (RBS).

  • The transcriptional terminator will be flanked by DNA sequences that are designed to anneal to a third oligonucleotide, forming a stable, immobile three-way junction in vivo. The sequence of these flanking regions and the third oligonucleotide should be carefully designed to ensure specific and stable hybridization.

  • The entire cassette (Promoter - 5' flanking sequence - Terminator - 3' flanking sequence - RBS - GFP - Transcriptional Terminator) should be synthesized commercially.

3. Cloning the Regulatory Cassette into the Plasmid Backbone:

  • Use standard restriction enzyme cloning or Gibson Assembly to insert the synthesized regulatory cassette into the plasmid backbone.[5][6]

  • Verify the correct insertion and sequence of the cassette by Sanger sequencing.

4. Cloning of the recG Gene:

  • The E. coli recG gene will be placed under the control of an inducible promoter (e.g., the arabinose-inducible pBAD promoter or the IPTG-inducible pLlacO-1 promoter) on a separate compatible plasmid (e.g., with a ColE1 origin if the first plasmid has a p15A origin) or on the same plasmid if space and compatibility allow.

  • Amplify the recG gene from E. coli genomic DNA using PCR primers that add appropriate restriction sites for cloning.

  • Clone the inducible recG cassette into the chosen plasmid.

  • Verify the sequence of the cloned recG gene.

5. Transformation:

  • Co-transform the two plasmids (the regulatory circuit plasmid and the inducible RecG expression plasmid) into a suitable E. coli expression strain (e.g., DH10B or BL21).

  • Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotics.

Protocol 2: Characterization of the RecG-Responsive Circuit

This protocol describes the experimental workflow to test the functionality of the constructed synthetic circuit.

1. Inoculation and Growth:

  • Pick a single colony from the transformation plate and inoculate a liquid culture (e.g., 5 mL of LB broth) with the appropriate antibiotics.

  • Grow the culture overnight at 37°C with shaking.

2. Induction of RecG Expression:

  • The next day, dilute the overnight culture into fresh media to an OD600 of ~0.1.

  • Divide the culture into two sets of triplicate samples: one set will be the uninduced control, and the other will be induced to express RecG.

  • To the induced samples, add the appropriate inducer (e.g., L-arabinose for the pBAD promoter or IPTG for the pLlacO-1 promoter) to a final concentration optimized for moderate RecG expression.

  • Incubate all cultures at 37°C with shaking.

3. Introduction of the Third Oligonucleotide:

  • To activate the switch, the third oligonucleotide that forms the three-way junction needs to be introduced into the cells. This can be achieved through methods like electroporation or by using cell-penetrating peptides conjugated to the oligonucleotide.

  • Prepare competent cells from the cultures at mid-log phase (OD600 ~0.4-0.6).

  • Introduce the third oligonucleotide into both the induced and uninduced sets of cultures.

4. Monitoring GFP Expression:

  • At regular time intervals (e.g., every hour for 6-8 hours) after the introduction of the oligonucleotide, take samples from all cultures.

  • Measure the OD600 to monitor cell growth.

  • Measure the fluorescence of the samples using a plate reader or a fluorometer (Excitation: ~485 nm, Emission: ~510 nm for GFP).

  • Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

5. Data Analysis:

  • Plot the normalized fluorescence over time for both the induced and uninduced cultures.

  • A successful circuit will show a significant increase in GFP expression in the cultures where RecG expression was induced, compared to the uninduced controls.

Visualizations

Signaling_Pathway cluster_circuit RecG-Responsive Synthetic Circuit cluster_output Circuit Output Promoter Constitutive Promoter Terminator 3-Way Junction Terminator Promoter->Terminator Transcription Blocked GFP GFP (Reporter Gene) Promoter->GFP Transcription Activated Transcription_OFF Transcription OFF Terminator->Transcription_OFF Default State RecG_Inducer Inducer (e.g., Arabinose) RecG_Gene recG Gene RecG_Inducer->RecG_Gene Induces RecG_Protein RecG Helicase RecG_Gene->RecG_Protein Expression RecG_Protein->Terminator Resolves Junction Transcription_ON Transcription ON Experimental_Workflow cluster_construction Circuit Construction cluster_characterization Circuit Characterization A Design & Synthesize Regulatory Cassette B Clone Cassette into Plasmid 1 A->B D Co-transform E. coli B->D C Clone Inducible recG into Plasmid 2 C->D E Overnight Culture D->E F Induce RecG Expression (+/- Inducer) E->F G Introduce 3rd Oligonucleotide F->G H Monitor GFP Fluorescence over time G->H I Data Analysis H->I Signaling_Pathway_Detail cluster_off OFF State cluster_on ON State Promoter_off Promoter DNA Junction Terminator 3-Way Junction Promoter_off:d->Junction:j Gene_off Gene DNA Junction:j->Gene_off:d Promoter_on Promoter Linear DNA RNAP_off RNA Polymerase RNAP_off->Junction:j Blocked Gene_on Gene DNA Promoter_on:d->Gene_on:d mRNA mRNA RNAP_on RNA Polymerase RNAP_on->Gene_on:g Transcription RecG_protein RecG Helicase RecG_protein->Junction Unwinds

References

Application Notes and Protocols: Utilizing Purified RecG Protein in DNA Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecG, a monomeric DNA helicase from Escherichia coli, is a robust molecular motor that recognizes and remodels branched DNA structures. Its primary biological role is in the rescue of stalled replication forks and DNA repair, where it catalyzes the branch migration of Holliday junctions and the regression of replication forks.[1][2] These unique activities make RecG a powerful tool for dynamic DNA nanotechnology, enabling the design and operation of nanoscale devices that can reconfigure, move, or process DNA structures in response to specific triggers.

This document provides detailed application notes and protocols for the use of purified RecG protein in DNA nanotechnology applications. It covers the biochemical properties of RecG, protocols for its purification and activity assessment, and potential applications in the manipulation of DNA nanostructures.

Data Presentation: Biochemical Properties of RecG

The functionality of RecG in DNA nanotechnology is dictated by its intrinsic biochemical and biophysical parameters. The following tables summarize key quantitative data for E. coli RecG.

Table 1: ATPase Activity of RecG on Various DNA Substrates

DNA SubstrateK_m (ATP) (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Conditions
Y-shaped DNA (two-strand junction)9 (± 2)8.3 (± 1.7)9.2 x 10⁵In the presence of the DNA junction.[3]
Negatively supercoiled DNA-High activityHigher than other cofactorsCoupled spectrophotometric assay.[4][5]
Linear dsDNA-Low activity-Coupled spectrophotometric assay.[4][5]
ssDNA-Significant, but lower activity-Activity enhanced by SSB protein.[4][5]
Three-strand junction-Preferentially unwound under certain conditions-Dependent on ATP and MgCl₂ concentrations.[6][7]
Four-strand (Holliday) junction---Activity is influenced by MgCl₂ concentration.[6][7]

Table 2: Translocation and Unwinding Activity of RecG

ParameterValueDNA SubstrateMethod
Translocation Rate26 bp/sSynthetic three-way DNA junctionFluorescence assay (Cy3-Dabcyl quenching).[8]
Unwinding Rate (Lagging strand)~40-fold higher than leading strandModel replication forkGel-based unwinding assay.[9]
Step Size~3-4 bp/ATPY-shaped DNAFluorescence-based kinetic analysis.[3][8]
Processivity-Negatively supercoiled DNAHeparin trapping.[4][5]

Table 3: DNA Binding Properties of RecG

DNA SubstrateApparent Affinity (Relative)Notes
Four-strand (Holliday) junctionHighBinds specifically.[10]
Three-strand junctionHighPreferential binding under certain MgCl₂ concentrations.[6]
Model 4Y-substrates ("chicken foot")46-fold higher than 2Y-substrateHigh apparent affinity.[4][5]
Fork with lagging strandHigher than fork with leading strandCorrelates with higher unwinding rate.[9]

Experimental Protocols

Protocol 1: Purification of His-tagged this compound

This protocol is adapted from established methods for purifying histidine-tagged RecG.

Materials:

  • E. coli BL21(DE3) strain carrying a pET vector with His-tagged RecG

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 5 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 250 mM imidazole

  • Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Storage Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 50% (v/v) glycerol[11]

  • Ni-NTA agarose (B213101) resin

  • Sonciator

  • Centrifuge

  • Chromatography column

Procedure:

  • Expression: Inoculate 1 L of LB broth (with antibiotic) with an overnight culture of the expression strain. Grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6. Induce protein expression with 0.4 mM IPTG and continue to grow for 3-4 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged this compound with 5 column volumes of Elution Buffer. Collect fractions.

  • Dialysis: Pool the fractions containing RecG and dialyze against Dialysis Buffer overnight at 4°C with at least two buffer changes.

  • Storage: Add glycerol (B35011) to the purified protein to a final concentration of 50% for long-term storage at -80°C.[12] For short-term storage, the protein can be kept at -20°C.[12] Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Fluorescence-Based Helicase Assay for RecG Activity

This protocol describes a continuous, real-time assay to measure the DNA unwinding activity of RecG using a fluorescently labeled DNA substrate.

Materials:

  • Purified this compound

  • Helicase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol

  • ATP solution (100 mM stock)

  • Fluorescently labeled DNA substrate (e.g., a forked DNA with a fluorophore and a quencher on opposite strands of one duplex arm)

  • Unlabeled "trap" oligonucleotide (complementary to the fluorescently labeled strand)

  • Fluorometer or plate reader capable of kinetic measurements

Procedure:

  • Substrate Preparation: Design and synthesize a DNA substrate that RecG can unwind, such as a three-way or four-way junction. One strand should be labeled with a fluorophore (e.g., FAM) and the complementary strand with a quencher (e.g., Dabcyl) such that fluorescence is quenched in the duplex state.

  • Reaction Setup: In a microplate well or cuvette, prepare the reaction mixture:

    • Helicase Assay Buffer

    • Fluorescently labeled DNA substrate (e.g., 10 nM final concentration)

    • Unlabeled trap oligonucleotide (e.g., 100 nM final concentration)

    • Purified this compound (e.g., 1-50 nM final concentration)

  • Initiation and Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) in the fluorometer.

    • Initiate the unwinding reaction by adding ATP to a final concentration of 2-5 mM.

    • Immediately begin recording the fluorescence intensity over time. As RecG unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction can be determined from the linear portion of the curve.

Applications in DNA Nanotechnology

RecG's ability to translocate along and remodel branched DNA structures can be harnessed for various applications in dynamic DNA nanotechnology.

Application 1: Reconfiguration of DNA Origami Structures

RecG can be used as a molecular motor to drive conformational changes in DNA origami structures. By designing a DNA origami with an embedded three-way or four-way junction that acts as a track for RecG, the translocation of the enzyme can be used to reconfigure the structure.

Conceptual Workflow:

  • Design: A DNA origami structure is designed with a movable component connected to a stationary part via a DNA junction (e.g., a Holliday junction).

  • Assembly: The DNA origami is self-assembled from a long scaffold strand and short staple strands.

  • Actuation: Purified this compound and ATP are added to the solution containing the assembled DNA origami.

  • Remodeling: RecG binds to the DNA junction and, through ATP hydrolysis, translocates along the DNA, causing branch migration of the junction. This movement results in a physical change in the conformation of the DNA origami structure.

Application 2: DNA Walkers and Nanobots

RecG can be conceptualized as the motor component of a DNA walker. A track composed of a series of DNA junctions can be designed on a DNA origami platform.

Conceptual Workflow:

  • Track Design: A linear array of Holliday junctions or three-way junctions is patterned onto a DNA origami tile.

  • Motor Attachment: RecG is introduced to the system.

  • Movement: In the presence of ATP, RecG will bind to a junction on the track and initiate branch migration. By designing the track with a specific polarity or by using external controls, directional movement of the RecG "walker" along the track could be achieved.

Visualizations

RecG_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Storage Storage Culture E. coli Culture with RecG Plasmid Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Dialysis Dialysis NiNTA->Dialysis Storage Add Glycerol & Store at -80°C Dialysis->Storage

Caption: Workflow for the purification of His-tagged this compound.

Helicase_Assay_Workflow cluster_Reaction Reaction Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Buffer Helicase Buffer Mix Combine & Equilibrate Buffer->Mix Substrate Fluorescent DNA Substrate Substrate->Mix RecG This compound RecG->Mix ATP Add ATP to Initiate Mix->ATP Measure Record Fluorescence vs. Time ATP->Measure Plot Plot Fluorescence Intensity Measure->Plot Rate Calculate Initial Rate Plot->Rate

Caption: Workflow for a fluorescence-based RecG helicase assay.

Caption: RecG-mediated regression of a stalled replication fork.

References

Application Notes and Protocols for Generating and Analyzing RecG Mutant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RecG is a crucial helicase in bacteria, playing a significant role in DNA repair and the maintenance of genome integrity by remodeling stalled replication forks.[1][2][3] Understanding the structure-function relationship of RecG is paramount for elucidating its molecular mechanisms and for the potential development of novel antimicrobial agents. This document provides detailed protocols for the generation of RecG mutant proteins via site-directed mutagenesis, their subsequent expression and purification, and the analysis of their biochemical activities through DNA binding and helicase assays.

I. Generation of RecG Mutant Proteins

A. Site-Directed Mutagenesis

Site-directed mutagenesis is employed to introduce specific mutations into the recG gene, allowing for the study of the functional consequences of these changes. A common approach involves using PCR with mutagenic primers that introduce the desired nucleotide changes.[4][5][6][7]

Experimental Protocol: Site-Directed Mutagenesis of the recG Gene

  • Primer Design:

    • Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation.[5]

    • The mutation should be located in the middle of the primers, with at least 10-15 bases of correct sequence on both sides.[5]

    • The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch, where N is the primer length.[5]

  • PCR Amplification:

    • Set up the PCR reaction as described in Table 1. A high-fidelity DNA polymerase is crucial to prevent secondary mutations.[8]

    • Use a plasmid containing the wild-type recG gene as the template. The template DNA must be isolated from a methylation-competent E. coli strain (e.g., DH5α) for subsequent DpnI digestion.[8]

    • Perform PCR using the cycling conditions outlined in Table 2. The number of cycles should be kept between 12 and 18 to minimize the chance of unwanted mutations.[5]

  • DpnI Digestion:

    • Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours.[4][5] DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[8]

  • Transformation:

    • Transform competent E. coli cells (e.g., XL1-Blue or DH5α) with 1-2 µL of the DpnI-treated PCR product.

    • Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Sequence the entire recG gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Table 1: PCR Reaction Mixture for Site-Directed Mutagenesis

Component Volume/Amount Final Concentration
10x Reaction Buffer 5 µL 1x
Template DNA (10 ng/µL) 1 µL 10 ng
Forward Primer (10 µM) 1.25 µL 0.25 µM
Reverse Primer (10 µM) 1.25 µL 0.25 µM
dNTP mix (10 mM) 1 µL 0.2 mM
High-Fidelity DNA Polymerase 1 µL -

| Nuclease-free water | to 50 µL | - |

Table 2: PCR Cycling Conditions for Site-Directed Mutagenesis | Step | Temperature | Time | Number of Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 95°C | 30 sec | 1 | | Denaturation | 95°C | 30 sec | \multirow{3}{*}{12-18} | | Annealing | 55°C | 1 min | | Extension | 68°C | 1 min/kb of plasmid length | | Final Extension | 68°C | 5 min | 1 | | Hold | 4°C | ∞ | - |

II. Expression and Purification of RecG Mutant Proteins

Once the desired mutation is confirmed, the mutant RecG protein is overexpressed in E. coli and purified for subsequent biochemical analysis.[9][10][11][12]

Experimental Workflow: Protein Expression and Purification

G cluster_expression Protein Expression cluster_purification Protein Purification A Transform E. coli (e.g., BL21(DE3)) with mutant recG expression plasmid B Grow overnight culture in LB + antibiotic A->B C Inoculate large culture and grow to OD600 ~0.5-1.0 B->C D Induce protein expression with IPTG (e.g., 0.4-1 mM) C->D E Incubate for 4-6 hours at 37°C D->E F Harvest cells by centrifugation E->F G Resuspend cell pellet in lysis buffer F->G Proceed to Purification H Lyse cells (e.g., sonication) G->H I Centrifuge to pellet cell debris H->I J Collect supernatant (soluble fraction) I->J K Purify protein using affinity chromatography (e.g., Ni-NTA) J->K L Dialyze purified protein against storage buffer K->L M Determine protein concentration (e.g., Bradford assay) L->M

Caption: Workflow for RecG mutant protein expression and purification.

Experimental Protocol: Overexpression and Purification of His-tagged RecG

  • Transformation:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged RecG mutant.

    • Plate on selective LB agar plates and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-1.0.[10]

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate for 3-6 hours at 37°C.[9][10]

    • Harvest the cells by centrifugation at 4,000 rpm for 20 minutes. The cell pellet can be stored at -80°C.[9][10]

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 10,000 rpm for 20 minutes to pellet cell debris.[10]

  • Purification:

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • Elute the His-tagged this compound with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Dialysis and Storage:

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 50% glycerol).[13]

    • Determine the final protein concentration using a Bradford assay with BSA as a standard.[13]

    • Store the purified protein at -80°C.[13]

III. Analysis of RecG Mutant Proteins

The functional consequences of the introduced mutations are assessed through various biochemical assays, primarily focusing on DNA binding and helicase activities.

A. DNA Binding Assay

Electrophoretic mobility shift assays (EMSAs) are used to qualitatively and quantitatively assess the ability of the mutant this compound to bind to its DNA substrates, such as Holliday junctions or stalled replication forks.[13][14][15][16]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • Substrate Preparation:

    • Synthesize and anneal oligonucleotides to form the desired DNA structure (e.g., a Holliday junction).

    • Label one of the oligonucleotides with a radioactive ([³²P]) or fluorescent tag for detection.

  • Binding Reaction:

    • Set up binding reactions in a total volume of 10-20 µL containing binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT), a fixed concentration of the labeled DNA substrate (e.g., 0.2-0.3 nM), and varying concentrations of the purified wild-type or mutant this compound (e.g., 0 to 100 nM).[13][15]

    • Incubate the reactions at 37°C for 30 minutes.

  • Electrophoresis:

    • Add loading dye to the reactions and load them onto a native polyacrylamide gel (e.g., 6%).

    • Run the gel in a cold buffer (e.g., 1x TBE) at a constant voltage.

  • Detection and Analysis:

    • Visualize the DNA bands using autoradiography (for radioactive labels) or a fluorescence scanner.

    • The formation of slower-migrating protein-DNA complexes indicates binding. Quantify the fraction of bound DNA at each protein concentration to determine the apparent dissociation constant (Kd).

Table 3: Representative DNA Binding Affinities of RecG Variants

RecG Variant Substrate Apparent Kd (nM) Reference
Wild-type RecG Holliday Junction ~5-10 [15][16]
RecG R95A SSB-Ct peptide 1.8 ± 0.4 µM [9]

| Wild-type RecG | SSB-Ct peptide | 3.1 ± 0.4 µM |[9] |

B. Helicase Activity Assay

Helicase assays measure the ability of the RecG mutant to unwind duplex DNA substrates.[17][18][19] This is often coupled to ATP hydrolysis, which provides the energy for unwinding.[3]

Experimental Workflow: Helicase Activity Assay

G A Prepare labeled duplex DNA substrate B Set up reaction with this compound, substrate, and helicase buffer with ATP A->B C Incubate at 37°C for a defined time period (e.g., 30 min) B->C D Stop reaction with stop buffer (e.g., SDS and proteinase K) C->D E Separate substrate and unwound products on a native polyacrylamide gel D->E F Visualize and quantify unwound DNA E->F

Caption: General workflow for a helicase activity assay.

Experimental Protocol: Helicase Assay

  • Substrate Preparation:

    • Prepare a partial duplex DNA substrate where one strand is longer than the other, and the shorter strand is radiolabeled at its 5' end. Anneal the strands.

  • Helicase Reaction:

    • Set up the reaction in a helicase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM ATP, 2 mM DTT, 100 µg/mL BSA).[13]

    • Add the labeled DNA substrate (e.g., 0.2-0.3 nM) and the purified this compound (wild-type or mutant) at various concentrations.[15]

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 30 minutes.[15]

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.

    • Separate the reaction products on a native polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • The unwound, single-stranded product will migrate faster than the duplex substrate. Quantify the percentage of unwound substrate to determine the helicase activity.

C. ATPase Activity Assay

The ATPase activity of RecG is coupled to its helicase function. Measuring ATP hydrolysis can provide insights into the catalytic activity of the mutant proteins.[13][14][20]

Experimental Protocol: ATPase Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing ATPase buffer (e.g., 50 mM Tris-acetate pH 8.0, 20 mM potassium acetate, 5 mM magnesium acetate, 1 mM DTT, 100 µg/µL BSA), 5 mM ATP, and a trace amount of [α-³²P]ATP.[13][20]

    • Add Holliday junction DNA to stimulate the ATPase activity.[20]

    • Pre-incubate the mixture at 37°C for 1 minute.

  • Initiation and Time Course:

    • Initiate the reaction by adding the this compound.

    • Take aliquots at various time points (e.g., 0, 2, 5, 10 minutes).

  • Analysis:

    • Stop the reaction in each aliquot.

    • Separate the [α-³²P]ATP from the hydrolyzed [α-³²P]ADP product using thin-layer chromatography (TLC).[13]

    • Quantify the amount of ADP produced to determine the rate of ATP hydrolysis.

Table 4: Summary of Expected Outcomes for RecG Mutants

Mutation Type Example Mutant Expected Effect on DNA Binding Expected Effect on Helicase/ATPase Activity Rationale
Walker A motif (ATP binding) RecGK302A Likely unaffected or slightly reduced Abolished or severely reduced The K302 residue is critical for ATP binding and hydrolysis, which is essential for helicase activity but not necessarily for initial DNA binding.[14]
DNA binding domain Mutations in the "wedge" domain Significantly reduced Reduced or abolished The wedge domain is crucial for recognizing and binding to branched DNA structures.[3][9]

| Protein-protein interaction | RecG R474E | Unaffected | Potentially altered in vivo | This residue is involved in the interaction with SSB, which can influence RecG's function in the cellular context.[2][9] |

The protocols and data presented here provide a comprehensive framework for the generation and functional analysis of RecG mutant proteins. By systematically introducing mutations and characterizing their effects on DNA binding, helicase, and ATPase activities, researchers can gain valuable insights into the molecular mechanisms of this vital DNA repair enzyme. This knowledge is fundamental for understanding bacterial genome maintenance and can inform the development of novel therapeutic strategies.

References

Application Notes and Protocols for Assaying the Interaction Between RecG and PriA Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular processes of DNA replication, repair, and recombination, the coordinated action of various proteins is paramount to maintaining genomic integrity. Among these key players in Escherichia coli are the RecG and PriA proteins. Both are DNA helicases that play critical roles in the processing of DNA intermediates, particularly at stalled or collapsed replication forks and D-loops formed during recombination.[1][2][3] Genetic and biochemical evidence points to a functional interplay between RecG and PriA, suggesting they act in a coordinated, and sometimes competitive, manner to ensure the proper restart of DNA replication.[1][2][4] This functional relationship is crucial for cell viability, especially under conditions of DNA damage.

This document provides detailed application notes and protocols for assaying the functional interaction between RecG and PriA. While a direct protein-protein interaction in the absence of a DNA scaffold has not been extensively characterized, their interplay on specific DNA structures is well-documented. These protocols are designed for researchers in molecular biology, biochemistry, and drug development who are interested in elucidating the mechanisms of DNA repair and replication restart, and for those screening for compounds that may modulate these essential pathways.

Data Presentation: Quantitative Analysis of RecG and PriA DNA Binding and Activity

The functional interaction between RecG and PriA is most evident in their binding to and activity on branched DNA structures. The following tables summarize the typical concentrations and conditions used in in vitro assays to study these activities. It is important to note that direct protein-protein binding affinities in the absence of DNA are not well-established in the literature.

Table 1: Parameters for Electrophoretic Mobility Shift Assay (EMSA)
Parameter RecG
DNA Substrate D-loops, Forked Duplexes
Protein Concentration 10 nM for complex formation
DNA Concentration ~0.8 nM
Binding Buffer Tris-HCl based buffer (pH 7.5-8.0), MgCl2, DTT, BSA
Incubation Time 15-30 minutes at 37°C
Detection Method Autoradiography or fluorescence imaging of labeled DNA
Table 2: Parameters for In Vitro Helicase Assay
Parameter RecG
DNA Substrate Branched DNA with at least two duplex components
Protein Concentration ~100 nM
DNA Concentration ~0.8 nM
Reaction Buffer Tris-HCl based buffer (pH 7.5-8.0), MgCl2, ATP, DTT, BSA
Incubation Time 30-60 minutes at 37°C
Detection Method Native polyacrylamide gel electrophoresis (PAGE) to separate substrate from unwound products

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) to Assess DNA Binding

This protocol is designed to qualitatively and semi-quantitatively assess the binding of RecG and PriA to specific DNA substrates, such as D-loops or synthetic replication forks.

Materials:

  • Purified RecG and PriA proteins

  • Radiolabeled ([³²P]) or fluorescently labeled DNA substrate (e.g., D-loop)

  • 10x EMSA Binding Buffer: 200 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 500 mM KCl, 10 mM DTT, 50% glycerol

  • Bovine Serum Albumin (BSA)

  • Unlabeled competitor DNA (optional)

  • 6x DNA Loading Dye

  • Native polyacrylamide gel (5-8%)

  • 1x TBE Buffer (89 mM Tris-borate, 2 mM EDTA)

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Control: 1 µL 10x Binding Buffer, 1 µL BSA (10 mg/mL), 1 µL labeled DNA substrate (e.g., 8 nM stock), 7 µL nuclease-free water.

    • Protein Binding: 1 µL 10x Binding Buffer, 1 µL BSA (10 mg/mL), 1 µL labeled DNA substrate, X µL of RecG or PriA protein (to achieve final concentrations as indicated in Table 1), and nuclease-free water to a final volume of 10 µL.

    • Competition (Optional): Add a 50-100 fold molar excess of unlabeled DNA substrate to a protein binding reaction.

  • Incubation: Incubate the reactions at 37°C for 20 minutes.

  • Loading: Add 2 µL of 6x DNA Loading Dye to each reaction and mix gently.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in 1x TBE buffer at 100-150V for 1-2 hours at 4°C.

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography, or visualize using a fluorescence imager if using fluorescently labeled DNA.

Protocol 2: In Vitro Helicase Assay

This assay measures the DNA unwinding activity of RecG and PriA on their preferred DNA substrates.

Materials:

  • Purified RecG and PriA proteins

  • Radiolabeled or fluorescently labeled helicase substrate (e.g., forked duplex)

  • 10x Helicase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT

  • ATP solution (100 mM)

  • BSA

  • Stop Solution: 0.2 M EDTA, 1% SDS, 0.1% bromophenol blue, 25% glycerol

  • Proteinase K (20 mg/mL)

Procedure:

  • Prepare Helicase Reactions: In microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • No Enzyme Control: 1 µL 10x Helicase Buffer, 1 µL BSA (10 mg/mL), 1 µL labeled DNA substrate (~8 nM stock), 1 µL ATP (10 mM final), 6 µL nuclease-free water.

    • Helicase Reaction: 1 µL 10x Helicase Buffer, 1 µL BSA (10 mg/mL), 1 µL labeled DNA substrate, 1 µL ATP, X µL of RecG or PriA protein (~100 nM final concentration), and nuclease-free water to a final volume of 10 µL.

  • Initiate Reaction: Start the reaction by adding the ATP and incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reactions by adding 5 µL of Stop Solution containing 1 µL of Proteinase K. Incubate at 37°C for an additional 10 minutes.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel.

  • Detection: Visualize the unwound single-stranded DNA product as described in the EMSA protocol.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate In Vivo Interaction

This protocol aims to determine if RecG and PriA interact in vivo, potentially as part of a larger complex, for example with the Single-Strand Binding protein (SSB).[5]

Materials:

  • E. coli strain expressing tagged versions of the protein of interest (e.g., FLAG-RecG or HA-PriA)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail

  • Antibody specific to the tag (e.g., anti-FLAG or anti-HA)

  • Control IgG from the same species as the primary antibody

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)

  • Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Grow E. coli cells to mid-log phase, harvest by centrifugation, and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or with a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard.

  • Immunoprecipitation: Add the specific antibody (e.g., anti-FLAG) to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partner (e.g., anti-PriA or anti-SSB).

Visualizations

experimental_workflow_EMSA cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis prep_protein Purified RecG or PriA Protein mix Mix Protein, DNA, and Binding Buffer prep_protein->mix prep_dna Labeled DNA Substrate (D-loop/Fork) prep_dna->mix incubate Incubate at 37°C mix->incubate load Add Loading Dye and Load on Native PAGE incubate->load run_gel Electrophoresis load->run_gel detect Visualize Shifted Bands (Autoradiography/Fluorescence) run_gel->detect signaling_pathway cluster_recg RecG Pathway cluster_pria PriA Pathway stalled_fork Stalled Replication Fork recg RecG stalled_fork->recg pria PriA stalled_fork->pria fork_regression Fork Regression (forms Holliday Junction-like structure) recg->fork_regression binds & acts on replication_restart Replication Restart fork_regression->replication_restart leads to d_loop D-loop Formation pria->d_loop binds & unwinds d_loop->replication_restart enables

References

Application Notes and Protocols for High-Throughput Screening of RecG Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecG is a monomeric helicase belonging to superfamily 2 that plays a critical role in bacterial DNA replication, recombination, and repair.[1] Its primary function is to rescue stalled replication forks, which can arise from DNA damage or conflicts with transcription machinery. RecG recognizes and binds to the junction of a stalled fork and, in an ATP-dependent manner, catalyzes the reversal of the fork into a four-way Holliday junction intermediate.[1][2][3] This process, known as fork regression, allows for template switching and subsequent DNA repair, thereby maintaining genomic integrity. The essential role of RecG in bacterial DNA metabolism makes it a promising target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule inhibitors of RecG helicase activity.

Signaling Pathway of RecG at a Stalled Replication Fork

RecG is a key player in the intricate network of proteins that respond to replication stress. When a replication fork encounters a lesion in the DNA template, it stalls. The single-stranded DNA (ssDNA) binding protein (SSB) coats the exposed ssDNA, protecting it from degradation and signaling the presence of the stalled fork.[4][5] SSB then facilitates the recruitment and loading of RecG onto the fork junction.[4][5] RecG, utilizing the energy from ATP hydrolysis, simultaneously unwinds the nascent leading and lagging strands from their templates and anneals the parental strands, effectively reversing the fork.[2] The resulting Holliday junction can then be processed by other DNA repair pathways, such as the RuvABC complex, to resolve the junction and allow for the restart of DNA replication, often involving the PriA helicase.[6][7][8]

RecG_Pathway cluster_replication DNA Replication cluster_stalled_fork Fork Stalling & Recognition cluster_fork_regression Fork Regression by RecG cluster_resolution Junction Resolution & Replication Restart Replication_Fork Replication Fork DNA_Lesion DNA Lesion Replication_Fork->DNA_Lesion Stalled_Fork Stalled Replication Fork DNA_Lesion->Stalled_Fork SSB SSB Binding to ssDNA Stalled_Fork->SSB RecG_Loading RecG Recruitment & Loading (SSB-dependent) SSB->RecG_Loading ATP_Hydrolysis ATP Hydrolysis RecG_Loading->ATP_Hydrolysis Fork_Regression Fork Regression ATP_Hydrolysis->Fork_Regression Holliday_Junction Holliday Junction Formation Fork_Regression->Holliday_Junction RuvABC RuvABC Complex Holliday_Junction->RuvABC Resolution Holliday Junction Resolution RuvABC->Resolution PriA PriA-dependent Replication Restart Replication_Restart Replication Resumes PriA->Replication_Restart Resolution->PriA

RecG-mediated stalled replication fork rescue pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying RecG inhibitors involves a primary screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, determine potency and specificity, and elucidate the mechanism of action.

HTS_Workflow Primary_Screen Primary HTS (Fluorescence Unwinding Assay) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (ATPase Assay) Dose_Response->Orthogonal_Assay Specificity_Assays Specificity Assays (vs. other helicases) Orthogonal_Assay->Specificity_Assays Mechanism_Studies Mechanism of Action Studies Specificity_Assays->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

Workflow for HTS and validation of RecG inhibitors.

Quantitative Data Summary

While extensive HTS data for RecG inhibitors is not publicly available, the following tables provide representative data that would be generated during a screening campaign. This data is illustrative and based on typical results from HTS for other helicase inhibitors.

Table 1: Primary HTS Assay Performance

ParameterValueDescription
Assay Format 384-wellMiniaturized format for high-throughput.
Z'-factor 0.75Indicates an excellent assay with a large separation between positive and negative controls, suitable for HTS.[9][10][11]
Signal-to-Background 8A robust signal window for hit identification.
Hit Rate ~0.5%Percentage of compounds identified as initial hits in the primary screen.[12]

Table 2: Example Inhibitor Characterization

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - Unwinding AssayIC50 (µM) - ATPase AssaySelectivity (vs. UvrD)
RecG-Inhib-001 92%1.52.1>50-fold
RecG-Inhib-002 85%5.26.8>20-fold
RecG-Inhib-003 78%12.815.3>10-fold
Negative Control 5%>100>100-

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Helicase Unwinding Assay

This assay measures the ability of RecG to unwind a forked DNA substrate. The substrate consists of two annealed oligonucleotides, one labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., dabcyl). In the annealed state, the fluorescence is quenched. Upon unwinding by RecG, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Purified RecG helicase

  • Forked DNA substrate (custom synthesized oligonucleotides)

    • Oligo 1 (template): 5'-[Quencher]-...-3'

    • Oligo 2 (displaced): 5'-[Fluorophore]-...-3'

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

  • ATP solution: 10 mM in assay buffer

  • 384-well black, low-volume assay plates

  • Compound library dissolved in DMSO

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Dispense DMSO into control wells.

  • Enzyme Addition: Add 10 µL of RecG helicase diluted in assay buffer to each well. The final concentration of RecG should be empirically determined to give a robust signal in the linear range of the assay.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the helicase reaction by adding 10 µL of a solution containing the forked DNA substrate and ATP in assay buffer. Final concentrations should be optimized (e.g., 50 nM substrate, 1 mM ATP).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em for FAM: 485/520 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear phase of fluorescence increase).

    • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Secondary Assay: ATPase Activity Assay

This orthogonal assay measures the ATP hydrolysis activity of RecG, which is coupled to its helicase function. A common method is to detect the amount of ADP produced using a commercially available kit, such as the Transcreener® ADP² Assay.[13] This assay is based on the immunodetection of ADP.

Materials:

  • Purified RecG helicase

  • Single-stranded DNA (ssDNA) activator (e.g., poly(dT))

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

  • ATP solution: 10 mM in assay buffer

  • Transcreener® ADP² FI Assay Kit (or similar)

  • 384-well black, low-volume assay plates

  • Validated hit compounds from the primary screen

Protocol:

  • Compound Dispensing: Prepare serial dilutions of the hit compounds and dispense them into a 384-well plate.

  • Reaction Mix Preparation: Prepare a reaction mix containing RecG helicase and ssDNA in assay buffer.

  • Reaction Initiation: Add the ATP solution to initiate the reaction. The final concentrations should be optimized.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes) within the linear range of the reaction.

  • Detection: Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the Transcreener® assay. This typically involves adding an ADP detection mix and incubating for 60 minutes at room temperature before reading the fluorescence intensity.

  • Data Analysis:

    • Convert the fluorescence signal to the amount of ADP produced using a standard curve.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Counter-Screen: Specificity Assay

To ensure that the identified inhibitors are specific for RecG, it is crucial to test their activity against other related helicases, such as UvrD or other members of the SF1 and SF2 superfamilies.

Protocol:

The fluorescence-based helicase unwinding assay (Protocol 1) can be adapted for other helicases.

  • Substitute RecG with the alternative helicase (e.g., UvrD) at an optimized concentration.

  • Use a DNA substrate that is known to be efficiently unwound by the alternative helicase.

  • Perform the assay with the confirmed RecG inhibitors at a range of concentrations.

  • Calculate the IC50 values for the inhibition of the alternative helicase and compare them to the IC50 values for RecG to determine selectivity.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening and characterization of RecG helicase inhibitors. A robust HTS campaign, incorporating a sensitive primary assay, orthogonal validation, and specificity counter-screens, is essential for the identification and development of novel chemical entities targeting this important bacterial enzyme. The discovery of potent and selective RecG inhibitors holds significant promise for the development of new antibacterial therapies.

References

Application Note: Unveiling the RecG Interactome using Cross-linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Escherichia coli RecG protein is a critical helicase involved in DNA repair and recombination pathways, playing a vital role in rescuing stalled replication forks.[1] Understanding the transient and stable protein-protein interactions of RecG is paramount for elucidating its molecular mechanisms and for identifying potential targets for novel antimicrobial drug development. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify protein interactions in their native cellular environment.[2][3] This application note provides a detailed protocol for utilizing in vivo XL-MS to identify and characterize the interacting partners of RecG.

XL-MS works by covalently linking spatially proximal amino acid residues of interacting proteins using chemical cross-linkers.[1] Subsequent enzymatic digestion and mass spectrometry analysis identify the cross-linked peptides, providing distance constraints that can reveal protein-protein interaction interfaces and help to model the architecture of protein complexes.[4] The use of MS-cleavable cross-linkers further simplifies data analysis and enhances the confidence of identified interactions.[3]

Experimental Rationale

This protocol is designed for an in vivo XL-MS study in E. coli to identify proteins that interact with RecG. By performing the cross-linking reaction within living cells, we can capture interactions that occur under physiological conditions. The workflow involves cell culture, in vivo cross-linking, cell lysis, protein digestion, enrichment of cross-linked peptides, and finally, LC-MS/MS analysis for identification.

Key Interacting Partners of RecG

While a comprehensive XL-MS-derived interactome of RecG is yet to be published, extensive genetic and biochemical studies have identified several key interacting partners. The most well-characterized interacting partner of RecG is the Single-Stranded DNA Binding (SSB) protein.[5][6][7] The interaction is mediated by the C-terminal tip of SSB docking onto a conserved surface on the helicase domain of RecG.[5][6] This interaction is crucial for RecG's function in vivo.[5]

Other proteins that have shown strong genetic interactions with RecG and are likely to be in close proximity within functional complexes include proteins of the RecF pathway (RecF, RecO, RecR), RuvABC resolvase complex, PriA, DNA polymerase I (PolA), RNase HI (rnhA), Dam, UvrD, RadA, and Rep.[6][8]

Quantitative Data Presentation

The following table represents hypothetical quantitative data that could be obtained from an XL-MS experiment targeting RecG. The data includes the identified interacting protein, the specific cross-linked peptides from RecG and the interactor, the corresponding amino acid positions, and a confidence score (e.g., pLink score) for the identified cross-link.

Bait ProteinInteracting ProteinCross-linked Peptide (RecG)Cross-linked Residue (RecG)Cross-linked Peptide (Interactor)Cross-linked Residue (Interactor)Confidence Score
RecGSSB...LVKAR...K474...DFDADDIP...D1754.5e-5
RecGSSB...GVQR...K614...DFDADDIP...D1763.2e-4
RecGSSB...RKTG...K467...DFDADDIP...D1778.1e-4
RecGRecA...YSLEK...K123...NLVD...K2481.2e-3
RecGPriA...AFGKP...K356...GEIGR...K1122.5e-3

Table 1: Hypothetical Quantitative XL-MS Data for RecG Interacting Partners. The confidence score represents the statistical significance of the identified cross-linked peptide pair. Lower scores indicate higher confidence. The listed residues on RecG (K474, K614, K467) are based on published literature suggesting their involvement in the SSB interaction.[6]

Experimental Protocols

This section provides a detailed protocol for an in vivo XL-MS experiment to identify RecG interacting partners in E. coli.

Materials
  • E. coli strain expressing tagged RecG (e.g., RecG-FLAG)

  • Luria-Bertani (LB) medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MS-cleavable cross-linker (e.g., Disuccinimidyl dibutyric urea (B33335) (DSBU) or PhoX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lysis buffer (50 mM HEPES-KOH pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Strong Cation Exchange (SCX) chromatography columns

  • C18 desalting columns

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos)

Protocol
  • Cell Culture and Harvest:

    • Inoculate a 1 L culture of LB medium with the E. coli strain expressing tagged RecG.

    • Grow the cells at 37°C with shaking to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

  • In Vivo Cross-linking:

    • Resuspend the cell pellet in 50 mL of PBS.

    • Prepare a 100 mM stock solution of the cross-linker in DMSO.

    • Add the cross-linker to the cell suspension to a final concentration of 1-2 mM.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Quench the cross-linking reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Pellet the cells by centrifugation and wash once with PBS.

  • Cell Lysis and Protein Extraction:

    • Resuspend the cell pellet in 10 mL of lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • (Optional) Perform affinity purification using anti-FLAG beads to enrich for RecG and its cross-linked partners.

  • Protein Digestion:

    • Denature the proteins in the lysate by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and digest overnight at 37°C.

  • Enrichment of Cross-linked Peptides:

    • Acidify the digest with TFA to pH < 3.

    • Desalt the peptide mixture using a C18 column.

    • Fractionate the desalted peptides using SCX chromatography to enrich for the larger, more highly charged cross-linked peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions by LC-MS/MS using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition method with higher-energy collisional dissociation (HCD) to fragment the cross-linked peptides. For MS-cleavable cross-linkers, specific fragmentation energies should be used to induce cleavage of the linker.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software for cross-link identification (e.g., pLink, MeroX, XlinkX).

    • Search the data against an E. coli protein database containing the sequence of the tagged this compound.

    • Validate the identified cross-linked peptides based on the software's scoring and false discovery rate (FDR) analysis.

Visualizations

Experimental Workflow

XLMS_Workflow cluster_cell_prep Cell Preparation cluster_crosslinking Cross-linking cluster_protein_prep Protein Preparation cluster_ms_analysis Mass Spectrometry cell_culture E. coli Culture harvest Cell Harvest & Wash cell_culture->harvest crosslinking In Vivo Cross-linking harvest->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis quenching->lysis digestion Protein Digestion lysis->digestion enrichment Enrichment of Cross-links digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis lcms->data_analysis

Caption: In vivo XL-MS workflow for RecG interactome analysis.

RecG Signaling Pathway in DNA Repair

RecG_Pathway cluster_replication Replication Fork cluster_repair DNA Repair & Recombination Stalled Fork Stalled Fork RecG RecG Stalled Fork->RecG recruits PriA PriA Stalled Fork->PriA recruits SSB SSB RecG->SSB interacts Fork Regression Fork Regression RecG->Fork Regression RecA RecA Recombination Recombination RecA->Recombination RuvABC RuvABC PriA->Recombination Holliday Junction Holliday Junction Holliday Junction->RecA processed by Holliday Junction->RuvABC resolved by Fork Regression->Holliday Junction

Caption: RecG's role at the stalled replication fork.

Conclusion

Cross-linking mass spectrometry provides a powerful approach to identify and characterize the interacting partners of RecG in a physiologically relevant context. The detailed protocol and workflows presented in this application note offer a comprehensive guide for researchers aiming to unravel the complex interaction network of this essential DNA helicase. The identification of novel RecG interactors could provide significant insights into the mechanisms of DNA repair and may unveil new targets for the development of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant RecG Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant RecG protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize the yield of soluble this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical factors to check when experiencing low this compound yield?

A1: When encountering low yields of recombinant this compound, the primary factors to investigate include the integrity of your expression vector, the choice of E. coli host strain, and the culture conditions. It's crucial to verify the sequence of your construct to ensure the RecG gene is in-frame and free of mutations.[1] Additionally, using freshly transformed cells for inoculation is recommended as plasmid integrity can diminish in glycerol (B35011) stocks over time.[2]

Q2: Could the codon usage of the RecG gene be affecting its expression in E. coli?

A2: Yes, codon usage can significantly impact expression levels. If the RecG gene is from an organism with a different codon preference than E. coli, it can lead to translational stalls and truncated or misfolded proteins.[1][3] Consider performing codon optimization of the RecG gene sequence to match the codon bias of E. coli.[3][4] Several online tools and commercial services are available for this purpose.

Q3: My this compound is forming inclusion bodies. How can I increase its solubility?

A3: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[5][6] To improve the solubility of RecG, you can try several strategies:

  • Lower the induction temperature: Reducing the temperature to 15-25°C slows down protein synthesis, which can allow more time for proper folding.[1][7][8][9]

  • Decrease the inducer (IPTG) concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression, favoring aggregation.[7][10][11]

  • Use a different expression host: Strains like Rosetta(DE3) or BL21(DE3)pLysS are designed to handle challenging proteins.[12][13] The pLysS strains contain T7 lysozyme, which reduces basal expression levels.[12]

  • Co-express molecular chaperones: Chaperone systems like GroEL/GroES or DnaK/DnaJ can assist in the correct folding of RecG.[14]

Q4: Is it possible that the this compound is toxic to the E. coli host cells?

A4: Protein toxicity can lead to slow cell growth and low protein yield.[1][15] If you suspect RecG is toxic, consider using an expression system with tighter regulation of basal expression, such as the pBAD system or BL21-AI cells.[1] Adding glucose to the growth medium can also help repress leaky expression from the lac promoter before induction.[1]

Troubleshooting Guides

Problem 1: No or Very Low this compound Expression

Possible Causes and Solutions:

CauseRecommended Solution
Plasmid Integrity Issues Verify the sequence of the RecG insert in your expression vector. Use freshly transformed colonies for each experiment.[1][2] If using an ampicillin (B1664943) resistance marker, consider switching to carbenicillin, which is more stable.[1][2]
Incorrect Reading Frame or Stop Codon Sequence the plasmid to ensure the RecG gene is in the correct reading frame and that no premature stop codons have been introduced.[1]
Suboptimal Inducer Concentration Optimize the IPTG concentration. While 1 mM is a common starting point, lower concentrations (0.05-0.5 mM) can sometimes yield better results, especially at higher temperatures.[10][11]
Inefficient Translation Initiation Ensure your construct has a strong ribosome binding site (RBS) and that the 5' end of the mRNA is not prone to forming inhibitory secondary structures.[16][17]
Rare Codon Usage Analyze the RecG gene for codons that are rare in E. coli. Synthesize a codon-optimized version of the gene.[3][18] Alternatively, use a host strain like Rosetta(DE3) which supplies tRNAs for rare codons.[12]
Protein Degradation Add protease inhibitors, such as PMSF, to your lysis buffer during purification.[1] Use protease-deficient host strains like BL21(DE3).[12]
Problem 2: this compound is Expressed but is Insoluble (Inclusion Bodies)

Possible Causes and Solutions:

CauseRecommended Solution
High Expression Rate Lower the induction temperature to 15-25°C and reduce the IPTG concentration to 0.01-0.1 mM.[1][7][8] This slows down protein synthesis, allowing for proper folding.
Suboptimal Growth Medium Try a less rich medium, such as M9 minimal medium, instead of LB.[1]
Incorrect Disulfide Bond Formation While RecG is a bacterial protein and less likely to have disulfide bonds, if modifications were made, consider using expression strains like SHuffle T7 Express that facilitate disulfide bond formation in the cytoplasm.[7]
Lack of Co-factors If RecG requires a specific cofactor for proper folding, supplement the growth medium with it.[1]
Fusion Tag Issues Certain fusion tags, like GST or MBP, can enhance the solubility of the target protein.

Experimental Protocols

Protocol 1: Optimization of Induction Temperature and IPTG Concentration
  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single, fresh colony of E. coli transformed with the RecG expression plasmid. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[15]

  • Induction Optimization:

    • Divide the culture into smaller, equal volumes (e.g., 10 mL each).

    • Induce each sub-culture with a different final concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).

    • Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).

  • Harvesting: After a set induction time (e.g., 4 hours for 37°C, 6 hours for 30°C, overnight for 18-25°C), harvest 1 mL of each culture by centrifugation.[1][7]

  • Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer, boil for 5-10 minutes, and analyze the total protein expression by SDS-PAGE. To assess solubility, lyse a larger sample of cells and analyze both the soluble and insoluble fractions.

Table 1: Recommended Induction Conditions for Optimization

Temperature (°C)IPTG Concentration (mM)Induction Time (hours)
370.05 - 0.52 - 4
300.1 - 0.54 - 6
250.1 - 1.06 - 16
180.1 - 1.012 - 16

Note: Optimal conditions can vary significantly between proteins. The lower the temperature, the longer the induction time needed.[1][7]

Visualizations

Troubleshooting Workflow for Low RecG Yield

Low_Yield_Troubleshooting Start Low RecG Yield Check_Sequence Verify Plasmid Sequence (In-frame, no mutations) Start->Check_Sequence Fresh_Transform Use Freshly Transformed Cells Start->Fresh_Transform Optimize_Induction Optimize Induction (Temp, IPTG, Time) Check_Sequence->Optimize_Induction Fresh_Transform->Optimize_Induction Analyze_Solubility Analyze Protein Solubility (SDS-PAGE of soluble/insoluble fractions) Optimize_Induction->Analyze_Solubility Soluble_Protein Sufficient Soluble Protein? Analyze_Solubility->Soluble_Protein Inclusion_Bodies Inclusion Bodies Detected? Optimize_Solubility Optimize for Solubility: - Lower Temp - Lower IPTG - Change Host Strain - Add Solubility Tag Inclusion_Bodies->Optimize_Solubility Yes Codon_Optimization Consider Codon Optimization or use Rosetta strain Inclusion_Bodies->Codon_Optimization No Soluble_Protein->Inclusion_Bodies No Purification Proceed to Purification Soluble_Protein->Purification Yes Optimize_Solubility->Analyze_Solubility Check_Toxicity Investigate Protein Toxicity: - Tighter regulation (pBAD) - Add Glucose to media Codon_Optimization->Check_Toxicity

Caption: A flowchart for troubleshooting low recombinant this compound yield.

Decision Pathway for Optimizing RecG Expression Conditions

Expression_Optimization_Pathway Start Initial Expression Attempt (e.g., 37°C, 1mM IPTG) Check_Expression Expression Level Check (SDS-PAGE) Start->Check_Expression Low_Yield Low/No Yield Check_Expression->Low_Yield Low Good_Yield Good Yield Check_Expression->Good_Yield High Optimize_Yield Optimize for Yield: - Codon Optimization - Change Host/Vector Low_Yield->Optimize_Yield Check_Solubility Solubility Check Good_Yield->Check_Solubility Soluble Soluble Check_Solubility->Soluble Yes Insoluble Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Success Optimized Expression Soluble->Success Optimize_Solubility Optimize for Solubility: - Lower Temperature - Lower [IPTG] - Add Solubility Tag Insoluble->Optimize_Solubility Optimize_Yield->Start Optimize_Solubility->Start

Caption: Decision pathway for optimizing RecG expression conditions.

References

Technical Support Center: Overcoming RecG Protein Solubility and Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility and aggregation issues encountered during the expression and purification of the RecG protein.

Troubleshooting Guides

This section offers solutions to specific problems you might face during your experiments with this compound.

Problem 1: Low or no soluble this compound expression.

Possible Cause & Solution

  • Suboptimal Expression Temperature: High temperatures can lead to the formation of insoluble inclusion bodies.

    • Recommendation: Lower the induction temperature. Optimal temperatures for soluble protein expression are often between 15°C and 25°C. For some aggregation-prone proteins, temperatures as low as 6-10°C have been shown to be effective.[1][2]

  • High Inducer Concentration: A high concentration of the induction agent (e.g., IPTG) can lead to rapid protein synthesis, overwhelming the cellular folding machinery and causing aggregation.

    • Recommendation: Decrease the concentration of the inducer. A lower concentration slows down the rate of transcription, which can improve soluble protein yield.[3]

  • Inappropriate E. coli Strain: The choice of expression host can significantly impact protein solubility.

    • Recommendation: Test different E. coli expression strains. Strains like Rosetta™ or BL21(DE3)pLysS are designed to enhance the expression of proteins from eukaryotic sources or those containing rare codons.

  • Inefficient Codon Usage: The codon usage of the RecG gene might not be optimal for E. coli.

    • Recommendation: Synthesize a codon-optimized version of the RecG gene for expression in E. coli. This can significantly improve translational efficiency and solubility.

Problem 2: this compound is found in inclusion bodies.

Possible Cause & Solution

  • Rapid Protein Expression: As mentioned above, high induction levels can lead to the formation of inclusion bodies.

    • Recommendation: In addition to lowering temperature and inducer concentration, consider using a weaker promoter to control the expression rate.

  • Lack of Chaperones: The expressed this compound may require specific chaperones for proper folding that are not sufficiently available in the expression host.

    • Recommendation: Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE. These can assist in the correct folding of the nascent polypeptide chain and prevent aggregation.[4]

  • Protein Concentration: High local concentrations of the protein during expression can promote aggregation.

    • Recommendation: Use a larger volume of lysis buffer to reduce the protein concentration during cell lysis and initial purification steps.[5]

Problem 3: Purified this compound aggregates over time.

Possible Cause & Solution

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the storage buffer can significantly affect protein stability.

    • Recommendation: Screen different buffer conditions. Vary the pH and salt concentration to find the optimal environment for your this compound. Additives like glycerol (B35011) (5-20%), L-arginine, or non-detergent sulfobetaines can also help to stabilize the protein and prevent aggregation.[5][6]

  • Presence of Unstructured Regions: The this compound may have intrinsically disordered regions that are prone to aggregation.

    • Recommendation: If possible, express a truncated version of the protein that excludes these regions, provided they are not essential for its activity.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein and lead to aggregation.

    • Recommendation: Aliquot the purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.

FAQs: this compound Expression and Purification

Q1: What is the first step I should take if my this compound is insoluble?

A1: The simplest and often most effective first step is to lower the expression temperature. Reducing the temperature from 37°C to a range of 15-25°C slows down cellular processes, including protein synthesis, which can allow more time for proper folding and reduce aggregation.[2]

Q2: Are there any specific buffer additives that can help improve RecG solubility during purification?

A2: Yes, several additives can be beneficial. Including 300–500 mM of a monovalent salt like NaCl in your lysis and purification buffers can help to mitigate non-specific hydrophobic interactions that lead to aggregation.[7] Additives such as L-arginine (e.g., 0.5 M) and glycerol (e.g., 10-20%) are also widely used as protein stabilizers that can prevent aggregation.[5] For proteins with exposed hydrophobic patches, low concentrations of non-denaturing detergents like Tween-20 or CHAPS can be effective.[6]

Q3: My RecG is in inclusion bodies. Is it possible to recover active protein?

A3: Yes, it is often possible to recover active protein from inclusion bodies through a process of denaturation and refolding. This typically involves solubilizing the inclusion bodies with strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, followed by a refolding step where the denaturant is gradually removed, often by dialysis or rapid dilution into a refolding buffer. The refolding buffer frequently contains additives like L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) if disulfide bonds need to form correctly.

Q4: Can the choice of affinity tag affect the solubility of RecG?

A4: Absolutely. Large, highly soluble fusion tags like Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly enhance the solubility of their fusion partners.[8][9][10] If you are expressing RecG with a small tag like a His-tag and encountering solubility issues, cloning it into a vector with a larger solubility-enhancing tag is a highly recommended strategy.

Data Presentation

Table 1: General Strategies to Improve this compound Solubility and Their Impact.

StrategyParameter ModifiedExpected Outcome on SolubilityTypical Protein YieldReference
Expression Temperature Optimization Decrease temperature (e.g., 37°C to 15-25°C)IncreaseDecrease[2]
Inducer Concentration Optimization Decrease IPTG concentration (e.g., 1 mM to 0.1 mM)IncreaseDecrease[3]
Choice of Fusion Tag Use of large soluble tags (MBP, GST, SUMO)Significant IncreaseVariable[8][9][10]
Co-expression of Chaperones Co-express GroEL/ES, DnaK/JIncreaseVariable[4]
Buffer Optimization (Purification) Additives (Glycerol, L-Arginine)IncreaseNo direct impact[5]

Table 2: Example of Quantitative Data on the Effect of Temperature and Inducer Concentration on Recombinant Protein Solubility (SRY Protein).

This table, adapted from a study on the SRY protein, illustrates the type of quantitative analysis that can be performed to optimize solubility. Similar experiments would be beneficial for optimizing RecG expression.

ConstructTemperature (°C)IPTG (mM)Solubility (%)
wtbSRY371.210.5 ± 1.5
wtbSRY270.345.2 ± 2.8
cobSRY371.215.8 ± 1.9
cobSRY320.358.6 ± 3.1

Data adapted from: Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein (2019).[3][11]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize RecG Solubility

This protocol outlines a method for testing different conditions to find the optimal parameters for soluble RecG expression.

  • Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta 2) with your RecG expression plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Cultures: Inoculate 50 mL of LB medium with 0.5 mL of the overnight culture in multiple flasks. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Temperature Screen: Move the flasks to shakers at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).

    • Inducer Screen: Induce the cultures with different final concentrations of IPTG (e.g., 1.0 mM, 0.5 mM, 0.1 mM).

  • Harvest: Continue to incubate the cultures for a set period (e.g., 4 hours for 37°C, overnight for lower temperatures). Harvest the cells by centrifugation.

  • Lysis and Analysis:

    • Resuspend the cell pellets in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication.

    • Separate the soluble and insoluble fractions by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

    • Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the amount of soluble RecG under each condition.

Protocol 2: On-Column Refolding of His-tagged RecG from Inclusion Bodies

This protocol is for refolding RecG that has been expressed in inclusion bodies and purified under denaturing conditions.

  • Inclusion Body Solubilization: Resuspend the washed inclusion body pellet in a binding buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0).

  • Clarification: Centrifuge the solubilized inclusion bodies at high speed to pellet any remaining insoluble material.

  • IMAC Chromatography (Denaturing):

    • Equilibrate a Ni-NTA column with the denaturing binding buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with the denaturing binding buffer to remove non-specifically bound proteins.

  • On-Column Refolding:

    • Create a linear gradient from the denaturing binding buffer (Buffer A) to a refolding buffer without denaturant (Buffer B: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0). A slow gradient over many column volumes is recommended to allow for gradual refolding.

    • The refolding buffer can be supplemented with 0.5 M L-arginine to help prevent aggregation.

  • Elution: Elute the refolded this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted fractions by SDS-PAGE for purity and use appropriate functional assays to confirm the activity of the refolded RecG.

Visualization

RecG_Troubleshooting_Workflow start Start: RecG Expression check_solubility Analyze Soluble vs. Insoluble Fractions (SDS-PAGE) start->check_solubility soluble Sufficient Soluble RecG? check_solubility->soluble insoluble RecG in Inclusion Bodies? soluble->insoluble No purify Purify Soluble RecG soluble->purify Yes optimize_expression Optimize Expression Conditions: - Lower Temperature (15-25°C) - Lower IPTG (0.1-0.5 mM) - Change E. coli Strain - Use Solubility Tag (MBP, GST) insoluble->optimize_expression No/Low Expression refold Inclusion Body Solubilization & Refolding: - Denature (8M Urea) - On-Column Refolding - Dialysis/Dilution insoluble->refold Yes optimize_expression->start Re-express refold->purify check_aggregation Check for Aggregation (SEC, DLS) purify->check_aggregation stable Stable Protein? check_aggregation->stable optimize_buffer Optimize Storage Buffer: - Add Glycerol (5-20%) - Add L-Arginine (0.5 M) - Screen pH and Salt stable->optimize_buffer No end End: Soluble, Stable RecG stable->end Yes optimize_buffer->purify Re-purify/Buffer Exchange

Caption: Troubleshooting workflow for this compound expression and solubility.

RecG_Signaling_Pathway stalled_fork Stalled Replication Fork recg RecG Helicase stalled_fork->recg binds to holliday_junction Holliday Junction Formation (Fork Regression) recg->holliday_junction catalyzes ruvabc RuvABC Complex holliday_junction->ruvabc is recognized by resolution Holliday Junction Resolution ruvabc->resolution mediates restart Replication Restart resolution->restart

Caption: RecG pathway in stalled replication fork rescue.

References

Technical Support Center: Optimizing RecG Helicase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for RecG helicase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of RecG helicase?

A1: RecG is a monomeric helicase found in E. coli that plays a crucial role in DNA repair and recombination.[1] Its primary function is to catalyze the reversal of stalled replication forks, a process that converts the fork into a four-way Holliday junction intermediate.[2][3] This activity is essential for repairing damaged DNA and restarting DNA replication. RecG translocates along duplex DNA with a 3' to 5' polarity.[3][4]

Q2: What are the typical DNA substrates for RecG helicase?

A2: RecG exhibits a strong preference for branched DNA structures that mimic replication forks and Holliday junctions.[2][4] It can unwind various substrates, including three-strand and four-strand junctions.[5] However, it does not efficiently unwind linear duplex DNA.[4] The substrate specificity of RecG can be critically dependent on the concentrations of ATP and MgCl₂ in the reaction buffer.[5]

Q3: What is the active form of RecG helicase?

A3: Biochemical studies have shown that RecG is active as a monomer.[1][6] There is no evidence to suggest that RecG requires oligomerization for its helicase activity.[6]

Q4: What is the role of ATP in the RecG helicase reaction?

A4: RecG is an ATP-dependent helicase, meaning it utilizes the energy from ATP hydrolysis to drive the unwinding of DNA substrates. The concentration of ATP is a critical factor influencing RecG's activity, and the optimal concentration is often interdependent with the concentration of Mg²⁺ ions.[5] The Kₘ for ATP has been estimated to be around 0.2 mM in the presence of saturating DNA concentrations.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low helicase activity 1. Inactive Enzyme: Improper storage or handling has led to loss of activity. 2. Incorrect Buffer Conditions: Suboptimal pH, salt, ATP, or Mg²⁺ concentration. 3. Nuclease Contamination: The enzyme preparation may be contaminated with nucleases that degrade the DNA substrate.[7] 4. Poor Substrate Quality: The DNA substrate may be improperly annealed, degraded, or contain secondary structures that inhibit RecG binding.1. Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Buffer Optimization: Refer to the "Optimizing Buffer Conditions" section and tables below to prepare a buffer with optimal component concentrations. A standard starting point is 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, and 2 mM DTT.[5] 3. Enzyme Purity: Use highly purified RecG. Check for nuclease activity by incubating the enzyme with the DNA substrate in the absence of ATP and analyzing the products on a gel.[7] 4. Substrate Integrity: Verify the integrity of your DNA substrate by running an aliquot on a native polyacrylamide gel. Ensure proper annealing by using a temperature gradient and slow cooling.
Inconsistent results between experiments 1. Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or buffer components. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Reagent Variability: Using different batches of reagents with slight variations in concentration or quality.1. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all reaction components. 2. Temperature Control: Use a calibrated incubator or water bath to maintain a consistent reaction temperature (typically 37°C). 3. Reagent Consistency: Use the same batch of critical reagents (ATP, MgCl₂, buffers) for a series of related experiments.
Disappearance of substrate without product formation 1. Nuclease Contamination: As mentioned above, nucleases in the enzyme preparation can degrade the substrate.[7] 2. Substrate Instability: The fluorescently labeled oligonucleotide may be unstable under the assay conditions.1. Assess Enzyme Purity: Perform a nuclease contamination check as described above.[7] 2. Control Experiments: Run a control reaction with the substrate in the assay buffer without the enzyme to check for substrate degradation over time.
High background fluorescence in fluorescence-based assays 1. Interfering Compounds: Small molecules in the reaction may be fluorescent or quench the fluorescent signal.[8] 2. DNA Intercalating Dyes: If using a dye displacement assay, the dye itself might have high background fluorescence or interact with the enzyme.[9]1. Buffer Purity: Use high-purity reagents for the assay buffer. If screening compounds, test their intrinsic fluorescence.[8] 2. Dye Selection and Titration: Choose a dye with a low fluorescence background and a high signal enhancement upon binding to dsDNA. Titrate the dye to find the optimal concentration that gives a good signal-to-noise ratio without inhibiting the enzyme.[9]

Optimizing Buffer Conditions

The activity of RecG helicase is highly sensitive to the composition of the reaction buffer. The following tables summarize the impact of key buffer components on RecG activity, compiled from various studies.

Magnesium Chloride (MgCl₂) Concentration

Magnesium ions are essential cofactors for the ATPase activity of RecG. The optimal MgCl₂ concentration is often dependent on the ATP concentration.

MgCl₂ Concentration (mM)ATP Concentration (mM)Relative RecG ActivityNotes
12MaximalOptimal for unwinding some static junction substrates.[10]
>1-Substantially ReducedHigher MgCl₂ concentrations can be inhibitory, irrespective of the ATP concentration for certain substrates.[10]
0.5 - 2-Affects Substrate BindingMgCl₂ can increase the dissociation constant of RecG for both three- and four-strand junctions.[10]
ATP Concentration

ATP is the energy source for RecG's helicase activity. The concentration of ATP can significantly influence the enzyme's unwinding efficiency.

ATP Concentration (mM)Relative RecG ActivityNotes
2MaximalOptimal in conjunction with 1 mM MgCl₂ for some substrates.[10]
5 - 20HighEfficient unwinding of branched DNA structures.[11]
30InhibitedA marked inhibition of unwinding activity is observed at this concentration for E. coli RecG.[11]
0.2KₘThe Michaelis constant (Kₘ) for ATP is approximately 0.2 mM.[6]
Salt (NaCl) Concentration

The ionic strength of the buffer, primarily determined by the salt concentration, can affect both enzyme stability and its interaction with DNA.

NaCl Concentration (mM)Relative RecG ActivityNotes
0 - 60StimulatorySlight stimulation of helicase activity has been observed in this range for other helicases like RecBCD.[12]
> 100InhibitoryHelicase activity is sensitive to NaCl concentrations above 100 mM.[12]
140~10-fold inhibitionA significant decrease in 5' to 3' unwinding activity was observed for a different bipolar helicase at this concentration, while 3' to 5' activity was unaffected.[13]
pH

The pH of the reaction buffer is crucial for maintaining the optimal ionization state of the enzyme's amino acid residues involved in catalysis and substrate binding.

pHRelative RecG ActivityNotes
7.0 - 7.5OptimalThe optimal pH for the helicase activity of a similar helicase (Rep68) was found to be in this range.[7]
7.5Commonly UsedA pH of 7.5 is frequently used in standard RecG helicase assay buffers.[5]
8.0Commonly UsedA pH of 8.0 has also been used in RecG helicase assay buffers.[14]

Experimental Protocols

Standard RecG Helicase Assay (Gel-Based)

This protocol is for a standard helicase assay using a radioactively or fluorescently labeled DNA substrate, with analysis by polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Purified RecG Helicase

  • Labeled DNA substrate (e.g., a forked duplex with a 5'-³²P or fluorescent label on one strand)

  • 10x Helicase Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT, 1 mg/mL BSA

  • 100 mM ATP solution

  • Stop Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM EDTA, 0.5% SDS, 0.1% Bromophenol Blue, 25% Glycerol

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Helicase Reaction Buffer

    • 2 µL of 100 mM ATP

    • 1 µL of labeled DNA substrate (e.g., 10 nM final concentration)

    • X µL of RecG helicase (desired final concentration)

    • Nuclease-free water to a final volume of 20 µL

  • Initiate the reaction by adding the RecG helicase.

  • Incubate the reaction at 37°C for the desired time (e.g., 30 minutes).

  • Stop the reaction by adding 5 µL of Stop Buffer.

  • Load the samples onto a native polyacrylamide gel (e.g., 10-12% in 1x TBE buffer).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualize the results using autoradiography (for ³²P-labeled substrates) or a fluorescence imager. The unwound single-stranded product will migrate faster than the duplex substrate.

Preparation of a Forked DNA Substrate

Materials:

  • Two complementary oligonucleotides, one with a 5' label (e.g., ³²P or a fluorophore) and a non-complementary 5' tail to create the fork.

  • Annealing Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA

  • Nuclease-free water

Procedure:

  • Resuspend the oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • In a PCR tube, combine the labeled and unlabeled oligonucleotides in equimolar amounts in Annealing Buffer. A typical final concentration for each oligo is 10 µM.

  • Heat the mixture to 95°C for 5 minutes in a thermal cycler.

  • Slowly cool the mixture to room temperature over 1-2 hours to allow for proper annealing.

  • Verify the annealing by running a small aliquot on a native polyacrylamide gel. A successful annealing should show a major band corresponding to the duplex DNA with minimal single-stranded oligos remaining.

  • Store the annealed substrate at -20°C.

Visualizations

RecG_at_Stalled_Fork cluster_before Stalled Replication Fork cluster_after Fork Reversal by RecG fork leading_strand Nascent Leading Strand fork->leading_strand lagging_strand Nascent Lagging Strand fork->lagging_strand RecG RecG fork->RecG RecG binds parental_dsDNA Parental dsDNA parental_dsDNA->fork lesion DNA Lesion lesion->parental_dsDNA holliday_junction Holliday Junction RecG->holliday_junction unwinds and rewinds regressed_arms Regressed Arms holliday_junction->regressed_arms

Caption: RecG helicase recognizes and binds to a stalled replication fork.

Experimental_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, ATP, DNA Substrate) start->prepare_reagents add_enzyme Initiate with RecG Helicase prepare_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze by PAGE stop_reaction->analyze visualize Visualize Results analyze->visualize end End visualize->end

References

Common problems and solutions for RecG DNA binding EMSA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RecG DNA binding Electrophoretic Mobility Shift Assays (EMSA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing and interpreting their RecG EMSA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of RecG and why use EMSA to study it?

RecG is a DNA helicase that plays a crucial role in DNA repair and recombination by recognizing and remodeling branched DNA structures, such as stalled replication forks and Holliday junctions.[1][2] The Electrophoretic Mobility Shift Assay (EMSA) is an in vitro technique used to detect the interaction between proteins and nucleic acids.[3] It is particularly useful for studying RecG as it allows for the direct visualization of RecG binding to its specific DNA substrates, helping to confirm regulatory targets, identify precise DNA binding sites, and characterize the mechanics of its function.[3]

Q2: What type of DNA probe should I use for a RecG EMSA?

RecG preferentially binds to branched DNA structures. Therefore, synthetic DNA oligonucleotides that form structures mimicking stalled replication forks or Holliday junctions are ideal probes.[1][4] The probe length can vary, with probes between 100–500 base pairs often providing good resolution.[3] Shorter probes of 20-50 base pairs can also be effective.[5] Probes can be labeled with radioisotopes (like ³²P), or non-radioactive labels such as biotin (B1667282) or fluorescent dyes.[6][7]

Q3: Should I use purified RecG protein or a crude cell extract?

For clear and specific results, using highly purified recombinant this compound is recommended.[8] Crude cell extracts can be used but may contain other DNA-binding proteins that can lead to non-specific binding and complicate the interpretation of the results.[6][8] If using extracts, it's crucial to include appropriate controls to ensure the observed shift is specific to RecG.

Q4: How can I confirm that the observed band shift is specific to the RecG-DNA interaction?

To confirm specificity, a competition experiment should be performed. This involves adding an excess of unlabeled, specific competitor DNA (identical to the labeled probe) to the binding reaction.[5] If the shifted band diminishes or disappears, it indicates a specific interaction. Conversely, adding an excess of a non-specific, unlabeled competitor DNA (with a different sequence) should not affect the shifted band.[5][9]

Troubleshooting Guide

This guide addresses common problems encountered during RecG DNA binding EMSA experiments in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
No Shifted Band 1. Inactive this compound.[6] 2. Incorrect binding buffer conditions. 3. Problems with the DNA probe.[9] 4. Suboptimal electrophoresis conditions.[6]1. Verify protein concentration and activity. Run an SDS-PAGE to check for degradation.[6] 2. Optimize binding buffer components (e.g., salt concentration, pH, co-factors).[6] 3. Check probe integrity on a denaturing gel. Ensure efficient labeling.[9] 4. Pre-run the gel. Optimize running buffer and voltage.[3][7]
Smeared Bands 1. Dissociation of the RecG-DNA complex during electrophoresis.[10] 2. Protein degradation.[6] 3. High salt concentration in the sample.[6]1. Run the gel at a lower voltage and/or at 4°C.[10] Include glycerol (B35011) in the gel and running buffer to stabilize the complex.[6][11] 2. Add protease inhibitors to the binding reaction and protein storage buffer.[11] 3. Reduce the salt concentration in the binding buffer or desalt the protein sample.[6]
Complex Stuck in Well 1. Protein aggregation.[10] 2. High molecular weight of the RecG-DNA complex. 3. Incorrect gel percentage.[12]1. Optimize protein concentration. Include non-ionic detergents (e.g., Tween-20) in the binding buffer.[13] 2. This can be expected with large DNA probes or multimeric protein binding.[12] 3. Use a lower percentage polyacrylamide gel to allow the complex to enter.[10]
Non-Specific Bands 1. Contaminating DNA-binding proteins in the RecG preparation. 2. Insufficient non-specific competitor DNA.[9] 3. This compound concentration is too high.1. Further purify the this compound.[14] 2. Increase the concentration of non-specific competitor DNA (e.g., poly(dI-dC)).[9] 3. Perform a titration of the this compound to find the optimal concentration.
Weak or No Signal (Non-Radioactive) 1. Inefficient probe labeling.[9] 2. Inefficient transfer to the membrane (for biotin-labeled probes).[9] 3. Issues with detection reagents.1. Optimize the labeling reaction and verify labeling efficiency.[9] 2. Ensure complete transfer and use the correct type of membrane.[9] 3. Check the expiration dates and proper storage of detection reagents.

Experimental Protocols

Detailed Protocol for RecG EMSA

This protocol provides a general framework for performing a RecG DNA binding EMSA. Optimization of specific conditions may be required.

1. DNA Probe Preparation

  • Design: Design complementary oligonucleotides that, when annealed, form the desired DNA structure (e.g., a Holliday junction). Probes are typically 30-100 bp in length.

  • Labeling: Label one oligonucleotide at the 5' end with biotin or a fluorescent dye. Alternatively, end-label with ³²P using T4 polynucleotide kinase.

  • Annealing:

    • Mix equimolar amounts of the labeled and unlabeled complementary oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).[15]

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate proper annealing.[7]

  • Purification: Purify the annealed probe to remove unincorporated labels and single-stranded oligonucleotides, for instance by using a PCR clean-up kit.[3]

2. Binding Reaction

  • Set up the binding reactions in a final volume of 20 µL. The following is a sample reaction mixture:

    • 5x Binding Buffer: 4 µL

    • Purified this compound (e.g., 10-200 ng): Variable

    • Non-specific Competitor DNA (e.g., 1 µg poly(dI-dC)): 1 µL

    • Labeled DNA Probe (e.g., 5 nM final concentration): 1 µL

    • Nuclease-free water: to 20 µL

  • The binding buffer composition should be optimized but a common starting point is: 20 mM HEPES-KOH pH 7.6, 1 mM EDTA, 10 mM (NH₄)₂SO₄, 1 mM DTT, 0.2% w/v Tween-20, and 5% glycerol.

  • Incubate the this compound with the binding buffer and non-specific competitor DNA on ice for 10-15 minutes.

  • Add the labeled DNA probe and incubate at room temperature (or the optimal binding temperature for RecG) for 20-30 minutes.[3]

3. Electrophoresis

  • Prepare a non-denaturing 5-6% polyacrylamide gel in 0.5x TBE buffer. The inclusion of 2.5-5% glycerol in the gel can help stabilize the protein-DNA complexes.[7][11]

  • Pre-run the gel at 100 V for 30-60 minutes at 4°C.[7]

  • Load the binding reactions into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C. The run time will depend on the size of the probe and should be optimized to achieve good separation between the free probe and the complex.[3]

4. Detection

  • Radioactive Probes: Dry the gel and expose it to a phosphor screen or X-ray film.

  • Biotin-labeled Probes: Transfer the DNA from the gel to a positively charged nylon membrane.[9] Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.[16]

  • Fluorescent Probes: Image the gel directly using a fluorescence imaging system.[7]

Visualizations

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Analysis Probe_Prep 1. DNA Probe Preparation (Labeling & Annealing) Binding_Reaction 3. Incubate RecG, Labeled Probe, & Competitors Probe_Prep->Binding_Reaction Protein_Prep 2. This compound Purification Protein_Prep->Binding_Reaction Electrophoresis 4. Native Polyacrylamide Gel Electrophoresis Binding_Reaction->Electrophoresis Detection 5. Detection (Autoradiography/Chemiluminescence/Fluorescence) Electrophoresis->Detection Analysis 6. Analyze Shifted Bands Detection->Analysis Troubleshooting_Logic cluster_solutions1 Solutions for No Shift cluster_solutions2 Solutions for Smearing cluster_solutions3 Solutions for Well Issues Start EMSA Experiment No_Shift Problem: No Shifted Band Start->No_Shift Result Smear Problem: Smeared Bands Start->Smear Result Stuck_In_Well Problem: Complex in Well Start->Stuck_In_Well Result Good_Result Clear Shifted Band Start->Good_Result Result Check_Protein Verify Protein Activity No_Shift->Check_Protein Optimize_Buffer Optimize Binding Buffer No_Shift->Optimize_Buffer Check_Probe Check Probe Integrity No_Shift->Check_Probe Run_Cold Run Gel at 4°C Smear->Run_Cold Add_Glycerol Add Glycerol to Gel Smear->Add_Glycerol Check_Salt Reduce Salt Smear->Check_Salt Lower_Protein Lower Protein Conc. Stuck_In_Well->Lower_Protein Lower_Gel Use Lower % Gel Stuck_In_Well->Lower_Gel

References

RecG Helicase Activity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RecG helicase activity assays. Our aim is to help you interpret anomalous results and optimize your experimental workflow.

Troubleshooting Guide: Interpreting Anomalous Results

Anomalous results in RecG activity assays can arise from various factors, including substrate quality, assay conditions, and the inherent enzymatic properties of RecG. This guide addresses common issues in a question-and-answer format.

Issue 1: Lower than Expected or No Unwinding Activity

Question: My RecG helicase assay shows very low or no unwinding of my DNA substrate. What are the possible causes and how can I troubleshoot this?

Potential Causes and Solutions:

  • Inactive Enzyme: RecG may have lost activity due to improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot the enzyme upon receipt and store at -80°C. Run a positive control with a known active RecG preparation and a validated substrate to confirm enzyme viability.

  • Suboptimal Assay Conditions: The concentration of ATP or Mg²⁺ may not be optimal for RecG activity. RecG's substrate specificity can be critically dependent on the concentrations of ATP and MgCl₂.[1]

    • Solution: Titrate ATP and MgCl₂ concentrations to determine the optimal range for your specific substrate. A typical starting point is 1-5 mM ATP and a slightly higher concentration of MgCl₂.

  • Inappropriate Substrate Structure: RecG has a strong preference for specific branched DNA structures, such as stalled replication forks and Holliday junctions.[2] It may show lower activity on simple duplex DNA or substrates with blunt ends.

    • Solution: Ensure your substrate mimics a preferred RecG substrate (e.g., a forked duplex). If using a custom substrate, verify its proper annealing and structure using native gel electrophoresis.

  • Presence of Inhibitors: Contaminants in the enzyme preparation, substrate, or buffer can inhibit RecG activity.

    • Solution: Use high-purity reagents and nuclease-free water. If purifying RecG, ensure the final preparation is free of contaminants from the expression and purification process.

Issue 2: Non-Linear or Biphasic Reaction Kinetics

Question: The unwinding rate in my continuous fluorescence assay is not linear, or I observe a biphasic curve. What could be the reason for this?

Potential Causes and Solutions:

  • Substrate Quality Issues: The DNA substrate preparation may contain a heterogeneous population of structures, some of which are preferred by RecG and others that are not. This can lead to an initial fast phase of unwinding followed by a slower phase.

    • Solution: Purify the DNA substrate using polyacrylamide gel electrophoresis (PAGE) to ensure a homogenous population of the desired structure.

  • Product Inhibition or Re-annealing: In some assay formats, the unwound single-stranded DNA product can re-anneal, leading to a decrease in the observed unwinding rate over time.

    • Solution: Include a single-stranded DNA (ssDNA) trapping strand in the reaction. This strand is complementary to one of the unwound strands and will prevent re-annealing.

  • Multi-phasic Nucleotide Binding: The binding of nucleotides to RecG can exhibit multi-phasic kinetics, which may be reflected in the unwinding activity.[3] This is an inherent property of the enzyme and may not necessarily be an artifact.

    • Solution: If detailed kinetic analysis is required, fit the data to a multi-phasic model to extract the relevant kinetic parameters. For routine assays, focus on the initial linear phase for rate calculations.

Issue 3: High Background Signal or Signal Artifacts in Fluorescence Assays

Question: I am using a fluorescence-based assay and observe a high background signal or unexpected fluorescence changes. How can I address this?

Potential Causes and Solutions:

  • Fluorescent Contaminants: The buffer components, enzyme preparation, or DNA substrate may contain fluorescent contaminants.

    • Solution: Test the fluorescence of each component of the reaction mixture individually. Use high-purity, fluorescence-free reagents.

  • Dye-DNA Interactions: In dye displacement assays, the fluorescent dye itself can interact with the DNA in a way that affects the assay readout. At very low dye concentrations, the reduction in fluorescence upon unwinding may be less apparent, creating an artifact.[4]

    • Solution: Titrate the fluorescent dye to find a concentration that provides a good signal-to-noise ratio without interfering with RecG activity.

  • Protein-Induced Fluorescence Changes: The binding of RecG or other proteins (like SSB) to DNA can sometimes cause changes in fluorescence that are not directly related to unwinding.

    • Solution: Run control reactions without ATP to measure any fluorescence changes due to protein binding alone. Subtract this background from the signal obtained in the presence of ATP.

Troubleshooting Workflow

G Troubleshooting Logic for Anomalous RecG Assay Results cluster_start cluster_issue Identify the Issue cluster_causes_low Potential Causes for Low Activity cluster_causes_nonlinear Potential Causes for Non-Linearity cluster_causes_highbg Potential Causes for High Background cluster_solutions Solutions start Anomalous Result Observed low_activity Low/No Activity start->low_activity Categorize non_linear Non-Linear Kinetics start->non_linear Categorize high_bg High Background (Fluorescence) start->high_bg Categorize inactive_enzyme Inactive Enzyme low_activity->inactive_enzyme suboptimal_conditions Suboptimal Conditions (ATP, Mg2+) low_activity->suboptimal_conditions wrong_substrate Incorrect Substrate low_activity->wrong_substrate substrate_mix Heterogeneous Substrate non_linear->substrate_mix product_inhibition Product Re-annealing non_linear->product_inhibition biphasic_binding Biphasic Nucleotide Binding non_linear->biphasic_binding contaminants Fluorescent Contaminants high_bg->contaminants dye_interaction Dye-DNA Artifacts high_bg->dye_interaction protein_fluorescence Protein-Induced Fluorescence high_bg->protein_fluorescence solution_positive_control Run Positive Control inactive_enzyme->solution_positive_control solution_titrate Titrate ATP/Mg2+ suboptimal_conditions->solution_titrate solution_verify_substrate Verify Substrate Structure wrong_substrate->solution_verify_substrate solution_purify_substrate PAGE Purify Substrate substrate_mix->solution_purify_substrate solution_trap Add Trapping Strand product_inhibition->solution_trap solution_initial_rate Use Initial Rate biphasic_binding->solution_initial_rate solution_check_reagents Check Reagent Purity contaminants->solution_check_reagents solution_titrate_dye Titrate Fluorescent Dye dye_interaction->solution_titrate_dye solution_no_atp_control Run 'No ATP' Control protein_fluorescence->solution_no_atp_control

Caption: A flowchart for troubleshooting anomalous results in RecG assays.

Frequently Asked Questions (FAQs)

Q1: I observe substrate inhibition at high concentrations of my DNA substrate. Is this expected for RecG?

While substrate inhibition is a known phenomenon for about 20% of enzymes, it is not a universally reported characteristic of RecG.[5] However, it is possible under certain conditions. High concentrations of DNA substrates, especially those with complex structures, could lead to the formation of non-productive enzyme-substrate complexes. If you observe substrate inhibition, it is recommended to perform your assays at substrate concentrations below the inhibitory range to ensure you are measuring the true maximal velocity.

Q2: How does the presence of Single-Stranded DNA Binding (SSB) protein affect my RecG assay?

The presence of SSB can significantly impact RecG activity. SSB can stimulate RecG's ATPase activity on certain substrates. Therefore, if your experimental system is expected to contain SSB, it is advisable to include it in your in vitro assays to better mimic physiological conditions. The effect of SSB can be species-specific, so it is important to use SSB from the same or a closely related species as your RecG.

Q3: My gel-based assay shows multiple bands corresponding to unwound products. How should I interpret this?

The presence of multiple product bands in a gel-based assay could indicate several possibilities:

  • Partial Unwinding: RecG may be processive to different extents on individual substrate molecules, leading to a population of partially unwound products.

  • Substrate Heterogeneity: As mentioned in the troubleshooting guide, if your initial substrate population is not uniform, you may observe different unwinding products.

  • Formation of Alternative Structures: RecG can remodel DNA structures. It's possible that in addition to simple unwinding, RecG is converting the substrate into other, more complex structures that migrate differently on a native gel.

To distinguish between these possibilities, you can perform time-course experiments and carefully characterize your substrate and product bands.

Quantitative Data Summary

The following table summarizes key kinetic parameters for RecG ATPase activity. These values can serve as a reference for your own experiments.

ParameterValueConditionReference
kcat (ATP hydrolysis)8.3 (±1.7) s⁻¹In the presence of a DNA junction[3]
Km (ATP)9 (±2) µMIn the presence of a DNA junction[3]
Unwinding Rate26 bp s⁻¹On a synthetic three-way DNA junction[6]
ATPase Rate during Translocation7.6 s⁻¹On a synthetic three-way DNA junction[6]
Step Size~3 bp per ATPCalculated from unwinding and ATPase rates[6]

Experimental Protocols

Gel-Based Helicase Assay

This protocol is adapted from standard methods for analyzing helicase activity.[7]

a. Substrate Preparation:

  • One oligonucleotide is typically end-labeled with ³²P-ATP using T4 polynucleotide kinase or with a fluorescent dye.

  • The labeled oligonucleotide is annealed to one or more unlabeled oligonucleotides to form the desired DNA structure (e.g., a forked duplex).

  • The annealed substrate is purified from a native polyacrylamide gel to ensure homogeneity.

b. Unwinding Reaction:

  • Prepare a reaction mixture containing helicase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 5 mM MgCl₂, and 100 µg/ml BSA).

  • Add the purified, labeled DNA substrate to the reaction mixture at a final concentration of 1-10 nM.

  • Initiate the reaction by adding RecG protein to the desired final concentration (e.g., 1-100 nM) and ATP to a final concentration of 2-5 mM.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.

c. Gel Electrophoresis and Analysis:

  • Load the reaction products onto a native polyacrylamide gel (e.g., 8-12%).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualize the gel using a phosphorimager (for ³²P) or a fluorescence scanner.

  • Quantify the amount of unwound substrate (single-stranded product) and intact substrate.

G Gel-Based RecG Helicase Assay Workflow cluster_prep Substrate Preparation cluster_reaction Unwinding Reaction cluster_analysis Analysis label_oligo Label Oligonucleotide (³²P or Fluorophore) anneal Anneal to Form Branched Substrate label_oligo->anneal purify PAGE Purify Substrate anneal->purify setup_rxn Set up Reaction Mix (Buffer, Substrate) purify->setup_rxn start_rxn Initiate with RecG + ATP setup_rxn->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction (SDS/EDTA) incubate->stop_rxn load_gel Load on Native PAGE stop_rxn->load_gel run_gel Electrophoresis load_gel->run_gel visualize Visualize Bands (Phosphorimager/Scanner) run_gel->visualize quantify Quantify Unwound Product visualize->quantify

Caption: Workflow for a typical gel-based RecG helicase assay.

Fluorescence-Based Continuous Helicase Assay (Dye Displacement)

This protocol is based on the principle of fluorescence change upon dye displacement from dsDNA.[4]

a. Reagents and Setup:

  • Assay Buffer: Similar to the gel-based assay, but ensure it is compatible with fluorescence measurements.

  • DNA Substrate: Unlabeled, purified branched DNA substrate.

  • Fluorescent Dye: A DNA intercalating dye that has higher fluorescence when bound to dsDNA than ssDNA (e.g., PicoGreen® or a similar dye).

  • Instrumentation: A fluorescence plate reader or spectrofluorometer capable of kinetic measurements.

b. Assay Procedure:

  • In a microplate well (preferably a black, low-volume plate), add the assay buffer, DNA substrate, and the fluorescent dye.

  • Place the plate in the reader and allow the signal to stabilize.

  • Initiate the reaction by adding RecG and ATP.

  • Immediately start monitoring the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye.

  • The initial rate of fluorescence decrease is proportional to the unwinding activity.

c. Controls:

  • No Enzyme Control: To measure the baseline fluorescence and any photobleaching.

  • No ATP Control: To measure any fluorescence change due to RecG binding to the DNA without unwinding.

  • Boiled Substrate Control: To determine the fluorescence of the fully unwound substrate (endpoint).

References

How to improve the resolution of RecG protein crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RecG protein crystallography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of their this compound crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound is pure, but I'm not getting any crystals. What should I try next?

If you are confident in the purity of your this compound sample (>95% as assessed by SDS-PAGE), the absence of crystals typically points to issues with the crystallization screening conditions. Here are several parameters you can adjust:

  • Protein Concentration: The optimal concentration for crystallization is protein-specific. If your current concentration is not yielding crystals, try a range of concentrations. For many soluble proteins, a starting point of 5 to 25 mg/ml is reasonable.[1] A dilute sample may not reach supersaturation, while a highly concentrated sample can lead to amorphous precipitation.

  • Precipitant Concentration: Systematically vary the concentration of your primary precipitant (e.g., PEG, ammonium (B1175870) sulfate). A grid screen around your initial hit condition, varying the precipitant concentration in small increments (e.g., 1-2%), can help identify the optimal supersaturation range.

  • pH: The pH of the crystallization buffer can significantly impact protein solubility and crystal packing. It is advisable to screen a range of pH values, typically in 0.5 unit increments, around the initial condition. For acidic proteins (pI < 7), crystallization is often more likely about one pH unit above their pI, while basic proteins tend to crystallize at a pH 1.5-3 units below their pI.

  • Additive Screening: The inclusion of small molecules, or additives, can sometimes be crucial for obtaining well-ordered crystals. Consider screening commercially available additive kits that include a variety of salts, polymers, and organic molecules.

2. I have obtained RecG crystals, but they are small, needle-shaped, or of poor morphological quality. How can I improve them?

The morphology of your crystals is a key indicator of their internal order. Small or poorly formed crystals often diffract weakly. To improve crystal size and shape, consider the following:

  • Slowing Down Crystallization: Rapid crystal growth often leads to smaller, less ordered crystals. To slow down the process, you can:

    • Lower the protein and/or precipitant concentration.

    • Decrease the temperature of crystallization.

    • Use a different crystallization method, such as microbatch under oil, which can slow down equilibration.

  • Microseeding: If you have existing microcrystals, you can use them to seed new crystallization drops. This technique can promote the growth of fewer, larger, and more well-ordered crystals.

  • Additive Screens: Certain additives can act as "molecular glue," improving crystal contacts and leading to better-formed crystals.

3. My RecG crystals look good, but the diffraction is weak and the resolution is low. What are the next steps?

Visually appealing crystals do not always guarantee high-resolution diffraction. Poor diffraction can be due to a number of factors related to the internal order of the crystal. Here are some post-crystallization techniques that can dramatically improve diffraction quality:

  • Crystal Dehydration: This is one of the most effective methods for improving crystal packing and, consequently, diffraction resolution.[2] Dehydration reduces the solvent content in the crystal, leading to a more tightly packed and ordered lattice. This can be achieved by:

    • Controlled air-drying: Briefly exposing the crystal to air before cryo-cooling.

    • Soaking in a dehydration solution: Transferring the crystal to a solution with a higher precipitant concentration or containing a dehydrating agent like glycerol (B35011) or ethylene (B1197577) glycol.[2]

  • Crystal Annealing: This technique can repair defects in the crystal lattice that may have been introduced during cryo-cooling. The process involves briefly warming the cryo-cooled crystal before re-cooling it.

  • Cryoprotectant Optimization: The process of cryo-cooling can damage crystals if not done properly. It is crucial to find an effective cryoprotectant that prevents the formation of ice crystals.

    • Screen a variety of cryoprotectants (e.g., glycerol, ethylene glycol, PEG 400).

    • Optimize the concentration of the cryoprotectant.

    • Consider a stepwise transfer of the crystal into solutions with increasing cryoprotectant concentrations to minimize osmotic shock.

Data Presentation

Table 1: Examples of Resolution Improvement Using Post-Crystallization Techniques

ProteinInitial Resolution (Å)Final Resolution (Å)Method EmployedReference
Archaeoglobus fulgidus Cas5a3.21.95Dehydration[2]
Escherichia coli LptA<53.4Dehydration[2]
Staphylococcal Nuclease (K64R variant)~1.8~1.75Computational Design & Ensemble Refinement[3]
Staphylococcal Nuclease (K127L variant)~1.8~1.75Computational Design & Ensemble Refinement[3]
Crambin0.830.54Cryo-crystallography and Synchrotron Radiation[2]

Experimental Protocols

Detailed Protocol for Crystallization of Thermotoga maritima RecG (Composite Protocol)

This protocol is a composite based on established methods for the purification of E. coli RecG and the crystallization of T. maritima RecG.[4][5]

1. Protein Expression and Purification

  • Expression: The this compound is expressed in E. coli strain Rosetta2 (DE3) with an N-terminal hexahistidine tag. Expression is induced with 1 mM IPTG at an OD600 of ~0.6, and the culture is grown overnight at 28°C.[5]

  • Lysis: Cells are harvested and resuspended in 20 mM Tris-HCl (pH 8.5), 100 mM NaCl. Cell disruption is achieved by sonication.[5]

  • Affinity Chromatography: The soluble fraction is loaded onto a HisTrap HP column. The column is washed with Buffer A (20 mM Tris pH 8.0, 100 mM NaCl, 5 mM imidazole) and the protein is eluted with a gradient of Buffer B (20 mM Tris pH 8.0, 500 mM NaCl, 1 M imidazole).[5]

  • Ion Exchange Chromatography: The eluted protein is loaded onto a HiTrap HP column and eluted with a salt gradient (Buffer A: 20 mM Tris pH 8.0, 100 mM NaCl; Buffer B: 20 mM Tris pH 8.0, 2 M NaCl).[5]

  • Size Exclusion Chromatography: As a final purification step, the protein is loaded onto a HiLoad 26/60 Superdex 200-pg column equilibrated with 20 mM Tris (pH 8.0) and 100 mM NaCl.[5]

2. Crystallization

  • Method: The hanging-drop vapor diffusion method is used for crystallization.[4]

  • Setup:

    • Pipette 1 µl of the purified this compound solution (at a concentration of 5-10 mg/ml) onto a siliconized glass coverslip.

    • Add 1 µl of the reservoir solution to the protein drop.

    • Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µl of the reservoir solution.

  • Initial Crystallization Conditions for T. maritima RecG:

    • The protein is crystallized in complex with a three-way DNA junction.[4]

    • The specific reservoir solution composition is not detailed in the abstract, but initial screening would typically involve a broad range of commercial screens.

3. Optimization of Crystallization Conditions

  • If initial crystals are of poor quality, a systematic optimization of the crystallization conditions should be performed. This involves varying the concentrations of the protein, DNA (if applicable), and precipitant, as well as the pH of the buffer. Additive screening should also be considered.

Mandatory Visualization

TroubleshootingWorkflow start Start: Pure this compound no_crystals Problem: No Crystals start->no_crystals Initial Screening poor_crystals Problem: Poor Crystal Quality (small, needles) start->poor_crystals Initial Screening low_resolution Problem: Good-looking Crystals, Low Resolution start->low_resolution Initial Screening optimize_conc Optimize Protein & Precipitant Concentration no_crystals->optimize_conc slow_growth Slow Down Crystal Growth (lower concentration, temperature) poor_crystals->slow_growth dehydration Crystal Dehydration low_resolution->dehydration high_resolution Success: High-Resolution Crystals optimize_ph Screen Different pH Values optimize_conc->optimize_ph additive_screen Perform Additive Screening optimize_ph->additive_screen additive_screen->poor_crystals If crystals form additive_screen->high_resolution If high-res crystals form microseeding Try Microseeding slow_growth->microseeding additive_screen2 Additive Screening microseeding->additive_screen2 additive_screen2->low_resolution If crystal quality improves additive_screen2->high_resolution If high-res crystals form annealing Crystal Annealing dehydration->annealing cryo_optimization Optimize Cryoprotectant annealing->cryo_optimization cryo_optimization->high_resolution If resolution improves

Caption: Troubleshooting workflow for improving RecG crystal resolution.

ExperimentalWorkflow cluster_purification 1. Protein Purification cluster_crystallization 2. Crystallization cluster_optimization 3. Optimization & Resolution Improvement expression Expression in E. coli lysis Cell Lysis expression->lysis affinity_chrom Affinity Chromatography (HisTrap) lysis->affinity_chrom ion_exchange Ion Exchange Chromatography affinity_chrom->ion_exchange sec Size Exclusion Chromatography ion_exchange->sec hanging_drop Hanging-Drop Vapor Diffusion Setup sec->hanging_drop initial_screen Initial Screening (Commercial Screens) hanging_drop->initial_screen optimize_conditions Optimize Conditions (Concentration, pH, Additives) initial_screen->optimize_conditions post_cryst Post-Crystallization Treatments (Dehydration, Annealing) optimize_conditions->post_cryst diffraction X-ray Diffraction post_cryst->diffraction

Caption: Experimental workflow for RecG purification and crystallization.

References

Addressing high background in RecG cellular localization imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address high background issues in your RecG cellular localization imaging experiments.

Troubleshooting & FAQs

Q1: What are the primary sources of high background in my RecG immunofluorescence experiments?

A1: High background can stem from several sources. The first step is to identify the type of background you're observing. This can be broadly categorized into two main issues:

  • Autofluorescence: This is the natural fluorescence emitted by cellular components like NADH, collagen, and riboflavin (B1680620) when they absorb light.[1][2] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) are also a major cause of autofluorescence.[1]

  • Non-specific Staining: This occurs when antibodies bind to unintended targets within your sample. This can be caused by the primary antibody, the secondary antibody, or interactions with other reagents in your protocol.[3][4]

To determine if autofluorescence is the problem, you can image an unstained control sample that has gone through all the same processing steps.[1][2] If you see significant fluorescence in this control, autofluorescence is a likely contributor.

Q2: I'm seeing a lot of non-specific signal even in my no-primary-antibody control. What's going on?

A2: If a control sample incubated only with the secondary antibody shows high background, the issue likely lies with the secondary antibody or the blocking step.[4] Here are several potential causes and solutions:

  • Secondary Antibody Concentration is Too High: High concentrations can lead to non-specific binding.[4] It's crucial to titrate your secondary antibody to find the optimal concentration that provides a strong signal with minimal background.

  • Cross-Reactivity of the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample, especially if you are using a mouse primary antibody on mouse tissue.[3][5] Ensure your secondary antibody is highly cross-adsorbed against the species of your sample.

  • Ineffective Blocking: Your blocking buffer may not be adequately saturating non-specific binding sites.[4] Consider increasing the blocking incubation time or trying a different blocking agent.[6] Serum from the same species as the secondary antibody is often recommended.[7]

Q3: How can I reduce autofluorescence from my cells or tissue?

A3: Autofluorescence can be particularly problematic in the blue to green spectrum (350-550 nm).[8] Here are several strategies to mitigate it:

  • Use a Quenching Agent: Reagents like Sodium Borohydride can be used to quench aldehyde-induced autofluorescence after fixation.[1][9] Commercially available reagents are also designed to reduce autofluorescence from multiple sources.[9]

  • Photobleaching: Before staining, you can expose your sample to a high-intensity light source to "burn out" the endogenous fluorophores.[1]

  • Choose Fluorophores in the Far-Red Spectrum: Autofluorescence is often lower in the far-red region of the spectrum (620-750nm).[8][10] Switching to a fluorophore like Alexa Fluor 647 can significantly improve your signal-to-noise ratio.[2]

  • Optimize Fixation: Minimize fixation time, as heat and dehydration can increase autofluorescence.[9] If possible, consider using an organic solvent like ice-cold methanol (B129727) as an alternative to aldehyde-based fixatives.[8]

Q4: My blocking step doesn't seem to be effective. What can I do differently?

A4: The blocking step is critical for preventing non-specific antibody binding. If you suspect your blocking is insufficient, consider the following optimizations:

  • Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum.[11] The serum should ideally be from the same species in which the secondary antibody was raised.[7]

  • Concentration and Incubation Time: Typical concentrations for BSA are 1-5%, while normal serum is used at 5-10%.[12] An incubation time of at least one hour at room temperature is recommended.[6][11]

  • Add a Detergent: Including a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers can help reduce non-specific hydrophobic interactions.[12]

Blocking AgentRecommended ConcentrationNotes
Normal Serum5-10% in PBS-TShould be from the same species as the secondary antibody host.[7][12]
Bovine Serum Albumin (BSA)1-5% in PBS-TEnsure it is IgG-free to avoid cross-reactivity.[12]
Non-fat Dry Milk1% in PBS-TNot recommended for detecting phosphorylated proteins.[12]
Q5: Could the issue be with my RecG primary antibody? How do I validate it?

A5: Yes, the primary antibody is a critical factor and its specificity directly impacts data quality.[13] An antibody that works well in one application, like Western Blot, is not guaranteed to perform well in immunofluorescence where the protein is in its native conformation.[13]

Validation Steps:

  • Check the Datasheet: Ensure the antibody is validated for immunofluorescence applications.[14]

  • Titration: Determine the optimal antibody concentration by performing a dilution series to find the best signal-to-noise ratio.[15]

  • Use Controls:

    • Positive Control: Use a cell line or tissue known to express RecG to confirm the antibody is working.[16]

    • Negative Control: Use a cell line with RecG knocked down or knocked out to verify specificity.[16]

    • Isotype Control: An antibody of the same isotype and concentration as your primary antibody but with no specificity for the target protein. This helps to differentiate specific signal from non-specific Fc receptor binding or other protein-protein interactions.

Experimental Protocols & Workflows

Troubleshooting Workflow for High Background

The following diagram outlines a logical workflow to diagnose and resolve high background issues in your RecG imaging experiments.

TroubleshootingWorkflow Start High Background Observed CheckUnstained Image Unstained Control Start->CheckUnstained IsAutofluorescent Is Fluorescence Present? CheckUnstained->IsAutofluorescent AutofluorescenceSolutions Implement Autofluorescence Reduction: - Quenching (e.g., Sodium Borohydride) - Photobleaching - Switch to Far-Red Fluorophore IsAutofluorescent->AutofluorescenceSolutions Yes CheckSecondaryOnly Image 'Secondary Ab Only' Control IsAutofluorescent->CheckSecondaryOnly No Resolved Problem Resolved AutofluorescenceSolutions->Resolved IsSecondaryStaining Is Staining Present? CheckSecondaryOnly->IsSecondaryStaining SecondarySolutions Troubleshoot Secondary Ab / Blocking: - Titrate Secondary Ab - Optimize Blocking Buffer - Use Cross-Adsorbed Secondary IsSecondaryStaining->SecondarySolutions Yes PrimaryIssue Issue Likely with Primary Antibody or Protocol IsSecondaryStaining->PrimaryIssue No SecondarySolutions->Resolved PrimarySolutions Optimize Primary Ab & Protocol: - Titrate Primary Ab - Validate Ab Specificity - Increase Wash Steps - Optimize Incubation Time/Temp PrimaryIssue->PrimarySolutions PrimarySolutions->Resolved

Caption: A step-by-step decision tree for troubleshooting high background.

Standard Immunofluorescence Protocol

This protocol provides a general framework. Incubation times and concentrations should be optimized for your specific cell type and antibodies.

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to approximately 50-70% confluency.

    • Wash cells briefly with 1X Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash samples three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets like RecG.

    • Wash samples three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS-T) for 1 hour at room temperature.[6][12]

  • Primary Antibody Incubation:

    • Dilute the RecG primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate samples with the primary antibody solution overnight at 4°C.[6]

  • Washing:

    • Wash samples three times with PBS-T (PBS with 0.1% Tween 20) for 5 minutes each to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

    • Incubate samples for 1-2 hours at room temperature in the dark.[18]

  • Final Washes and Mounting:

    • Wash samples three times with PBS-T for 5 minutes each in the dark.

    • Perform a final wash with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges with clear nail polish and store at 4°C in the dark until imaging.

RecG Function and Localization

The diagram below illustrates the known localization of RecG, which is important for validating your experimental results. RecG has been shown to localize to both plastids and mitochondria, where it is involved in maintaining genome stability.[19][20]

RecG_Localization RecG RecG Protein Mitochondrion Mitochondrion RecG->Mitochondrion Dual Targeting Plastid Plastid RecG->Plastid Dual Targeting Mito_Genome Mitochondrial Genome Stability Mitochondrion->Mito_Genome Maintains Plastid_Genome Plastid Genome Stability Plastid->Plastid_Genome Maintains

Caption: Dual localization of the this compound in cellular organelles.

References

Optimizing ATP concentration for RecG helicase activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RecG helicase. This guide provides troubleshooting information and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on the role of ATP concentration in RecG helicase activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ATP concentration for RecG helicase activity?

A1: The optimal ATP concentration for E. coli RecG helicase activity typically falls within the range of 5 mM to 20 mM.[1] However, concentrations as high as 30 mM can lead to a marked inhibition of unwinding activity.[1] The precise optimum can vary depending on the specific RecG ortholog, substrate type, and other reaction conditions such as Mg²⁺ concentration.[2]

Q2: How does ATP concentration affect RecG's kinetic parameters?

A2: ATP concentration directly influences the rate of DNA unwinding and ATP hydrolysis. In the presence of a DNA junction, RecG from Thermotoga maritima exhibits a Michaelis constant (Kₘ) for ATP of approximately 9 µM, with a maximum catalytic rate (k_cat) of 8.3 s⁻¹.[3] ATP hydrolysis is tightly coupled to the translocation of RecG along DNA, with an estimated step size of 3-4 base pairs unwound per ATP molecule hydrolyzed.[3][4][5]

Q3: Why is the Mg²⁺ concentration critical when optimizing ATP?

A3: Magnesium ions (Mg²⁺) are essential cofactors for RecG activity. ATP typically binds to the enzyme as a Mg²⁺-ATP complex. The concentration of Mg²⁺ can influence the substrate specificity of RecG and its binding affinity for different DNA structures.[2] Therefore, the molar ratio of Mg²⁺ to ATP is a critical parameter to consider, and it is often recommended to maintain Mg²⁺ in slight excess over the ATP concentration.

Q4: Can other nucleotides be used instead of ATP?

A4: RecG helicase activity is driven by the hydrolysis of nucleoside triphosphates (NTPs), with a strong preference for ATP. While other NTPs might be hydrolyzed at a much lower rate, ATP is the canonical energy source for its helicase and translocation functions.[6] Fluorescent ATP analogs, such as mantATP, can be used to study the kinetics of the ATPase cycle but may be hydrolyzed more slowly than unmodified ATP.[4][7]

Q5: Is RecG activity dependent on the type of DNA substrate?

A5: Yes, RecG is a DNA-dependent ATPase, meaning its ATP hydrolysis activity is significantly stimulated by the presence of DNA.[8][9] It shows a strong preference for branched DNA structures that mimic stalled replication forks, such as three-way and four-way (Holliday) junctions.[2][7][10] The enzyme's processivity and catalytic efficiency are highest on negatively supercoiled DNA.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Helicase/ATPase Activity Suboptimal ATP Concentration: ATP levels are too low to saturate the enzyme or are in an inhibitory range (>20-30 mM).Perform an ATP titration experiment (e.g., 0.1 mM to 25 mM) to determine the optimal concentration for your specific enzyme and substrate.[1]
Incorrect Mg²⁺/ATP Ratio: Insufficient or excessive Mg²⁺ can inhibit activity.Maintain Mg²⁺ concentration at a level slightly above the ATP concentration (e.g., if ATP is 5 mM, use 6-8 mM Mg²⁺). Optimize the Mg²⁺ concentration for each DNA cofactor.[8]
Enzyme Inactivity: The RecG protein may be improperly folded or degraded.Verify protein integrity using SDS-PAGE and check for activity with a positive control substrate and optimal, validated conditions.
Inappropriate DNA Substrate: RecG requires a specific DNA structure (e.g., forked duplex, Holliday junction) for efficient activity.[10]Confirm that your DNA substrate is correctly annealed and purified. Use a substrate known to be a preferred target for RecG.
Inconsistent or Irreproducible Results ATP Stock Degradation: ATP solutions can degrade upon repeated freeze-thaw cycles or improper storage.Prepare fresh ATP stocks from powder and store them in small aliquots at -20°C. Neutralize the pH of the ATP stock solution.
Pipetting Inaccuracies: Small errors in pipetting ATP, especially at low concentrations, can lead to significant variability.Use calibrated pipettes and prepare a master mix for all common reagents to minimize pipetting variability between samples.
Variable Reaction Conditions: Fluctuations in temperature or incubation time.Ensure all reactions are incubated at a consistent temperature (e.g., 37°C) for a fixed duration.[1] Use a heat block or water bath for temperature stability.
High Background Signal in ATPase Assay Contaminating ATPases: The this compound preparation may be contaminated with other ATP-hydrolyzing enzymes.Re-purify the this compound. Include a "no enzyme" control to measure the background rate of ATP hydrolysis.
Spontaneous ATP Hydrolysis: ATP can hydrolyze non-enzymatically, especially at elevated temperatures or non-neutral pH.Run a "no enzyme" control under the exact same buffer and temperature conditions to quantify and subtract the background hydrolysis rate.[8]

Quantitative Data Summary

The following tables summarize key kinetic parameters for RecG helicase from various studies. These values are dependent on the specific experimental conditions, including the type of DNA substrate used.

Table 1: Steady-State ATPase Kinetics of Thermotoga maritima RecG [3]

ParameterValueCondition
Kₘ (ATP) 9 (± 2) µMIn the presence of a two-strand DNA junction.
k_cat 8.3 (± 1.7) s⁻¹In the presence of a two-strand DNA junction.
DNA Activation ~50-foldIncrease in ATPase activity in the presence of DNA.

Table 2: Kinetic Parameters of E. coli RecG

ParameterValueCondition
Unwinding Rate ~26 bp s⁻¹Measured on a synthetic three-way DNA junction.[5]
ATPase Rate ~7.6 s⁻¹Measured during translocation on DNA.[5]
Step Size ~3-4 bp / ATPCalculated from unwinding and ATPase rates.[4][5]

Experimental Protocols & Workflows

Diagram: Workflow for Optimizing ATP Concentration

ATP_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Enzyme Purify RecG Enzyme Titration Perform ATP Titration (e.g., 0.1 mM to 30 mM) Prep_Enzyme->Titration Prep_Substrate Prepare DNA Substrate (e.g., Forked Duplex) Prep_Substrate->Titration Prep_Buffer Prepare Reaction Buffer (Fixed Mg2+, pH, Temp) Prep_Buffer->Titration Assay Run Helicase/ATPase Assay Titration->Assay Detect Detect Product Formation (Unwound DNA / ADP+Pi) Assay->Detect Plot Plot Activity vs. [ATP] Detect->Plot Fit Fit Data to Michaelis-Menten (or inhibition model) Plot->Fit Determine Determine Optimal [ATP] (Vmax or peak activity) Fit->Determine Troubleshooting_Tree Start Problem: Low/No RecG Activity Check_ATP Is [ATP] within 5-20 mM range? Start->Check_ATP Check_Mg Is [Mg2+] in slight excess over [ATP]? Check_ATP->Check_Mg Yes Solution_ATP Solution: Perform ATP titration Check_ATP->Solution_ATP No Check_Substrate Is DNA substrate a valid branched structure? Check_Mg->Check_Substrate Yes Solution_Mg Solution: Adjust [Mg2+] Check_Mg->Solution_Mg No Check_Enzyme Is enzyme active? (Check with control) Check_Substrate->Check_Enzyme Yes Solution_Substrate Solution: Verify/remake DNA substrate Check_Substrate->Solution_Substrate No Solution_Enzyme Solution: Re-purify or obtain new enzyme Check_Enzyme->Solution_Enzyme No

References

Technical Support Center: Troubleshooting RecG Mutant Protein Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the instability of RecG mutant proteins.

Troubleshooting Guides

Issue 1: Low Yield of Purified RecG Mutant Protein

You observe a significantly lower amount of your purified RecG mutant protein compared to the wild-type RecG.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Protein Degradation Add protease inhibitors to your lysis buffer. Keep the protein sample on ice or at 4°C throughout the purification process.[1][2]
Inclusion Body Formation Optimize expression conditions by lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., IPTG).[3] Consider co-expression with chaperone proteins or adding a solubility-enhancing tag (e.g., MBP, SUMO).
Inefficient Cell Lysis Ensure complete cell lysis by optimizing your method (e.g., sonication duration/amplitude, lysozyme (B549824) concentration). A combination of methods can be more effective.
Suboptimal Purification Buffer Optimize the pH and ionic strength of your lysis, wash, and elution buffers. The stability of RecG can be influenced by buffer conditions.[1][4]
Poor Binding to Affinity Resin Ensure the affinity tag is accessible. For His-tagged proteins, check that the imidazole (B134444) concentration in the lysis and wash buffers is not too high. For GST-tagged proteins, ensure the glutathione (B108866) concentration in the elution buffer is optimal.

Experimental Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield of Purified RecG Mutant check_expression Analyze Expression Levels (SDS-PAGE of whole cell lysate) start->check_expression no_expression No or Low Expression check_expression->no_expression Problem Found expression_ok Expression is Good check_expression->expression_ok No Problem optimize_expression Optimize Expression: - Codon usage - Promoter strength - Induction conditions no_expression->optimize_expression check_solubility Analyze Solubility (SDS-PAGE of soluble vs. insoluble fractions) expression_ok->check_solubility end Improved Yield optimize_expression->end insoluble Protein in Inclusion Bodies check_solubility->insoluble Problem Found soluble Protein is Soluble check_solubility->soluble No Problem optimize_solubility Optimize for Solubility: - Lower temperature - Weaker induction - Add solubility tag insoluble->optimize_solubility optimize_purification Optimize Purification: - Buffer pH & salt - Add protease inhibitors - Optimize affinity binding/elution soluble->optimize_purification optimize_solubility->end optimize_purification->end

Caption: Troubleshooting workflow for low yield of RecG mutant protein.

Issue 2: Purified RecG Mutant Protein Aggregates Over Time

Your purified RecG mutant protein appears soluble initially but forms visible precipitates upon storage.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Storage Buffer Screen different buffer conditions (pH, salt concentration). RecG stability is sensitive to its chemical environment.[1] Additives like glycerol (B35011) (10-50%) can act as cryoprotectants and stabilizers.[1]
High Protein Concentration Store the protein at a lower concentration. If a high concentration is necessary, screen for anti-aggregation additives.
Freeze-Thaw Cycles Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing, which can denature the protein.[1][5]
Oxidation If your mutant is sensitive to oxidation, add a reducing agent like DTT or β-mercaptoethanol to the storage buffer.[1]

Experimental Protocol: Buffer Optimization Screen using Thermal Shift Assay (TSA)

This protocol helps identify buffer conditions that enhance the thermal stability of your RecG mutant, which often correlates with improved long-term stability and reduced aggregation.

Materials:

  • Purified RecG mutant protein

  • Real-time PCR instrument

  • 96-well PCR plates

  • SYPRO Orange dye (5000x stock)

  • A variety of buffers with different pH values and salt concentrations (e.g., Tris, HEPES, phosphate (B84403) buffers)

  • Additives to screen (e.g., glycerol, DTT, MgCl₂)

Procedure:

  • Prepare a master mix containing your RecG mutant protein and SYPRO Orange dye in a base buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x is a good starting point.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add different buffers and additives to the wells to be tested.

  • Seal the plate and briefly centrifuge to mix the contents.

  • Perform a melt curve experiment on the real-time PCR instrument, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[6][7]

  • Analyze the data to determine the melting temperature (Tm) for the protein in each condition. The Tm is the temperature at which 50% of the protein is unfolded.[8][9] A higher Tm indicates greater stability.

Data Presentation: Example of TSA Buffer Screen Results

Buffer ConditionMelting Temperature (Tm) in °C
20 mM HEPES pH 7.5, 150 mM NaCl45.2
20 mM Tris-HCl pH 8.0, 150 mM NaCl46.5
20 mM Tris-HCl pH 8.0, 300 mM NaCl47.1
20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol48.3
Wild-Type RecG (Control)49.5

Note: This is example data. You will need to generate this data for your specific mutant.

Frequently Asked Questions (FAQs)

Q1: My RecG mutant has no helicase/ATPase activity. Is it definitely unstable?

Not necessarily, but instability is a common cause of inactivity. A mutation could directly impact the catalytic site without causing global misfolding.[10] To distinguish between these possibilities:

  • Assess the protein's stability using methods like Thermal Shift Assay (TSA) or Circular Dichroism (CD). A significant decrease in the melting temperature (Tm) compared to the wild-type suggests instability.

  • Perform a DNA binding assay (e.g., electrophoretic mobility shift assay - EMSA). Some inactive mutants, like RecG K302A, can still bind to DNA, indicating that the overall structure required for DNA recognition is intact.[10]

RecG Signaling and Activity Pathway:

RecG_Pathway stalled_fork Stalled Replication Fork binding RecG binds to stalled fork stalled_fork->binding recg RecG Monomer recg->binding atp ATP conformational_change ATP binding induces conformational change atp->conformational_change binding->conformational_change unwinding Helicase Activity: Fork Regression conformational_change->unwinding holliday_junction Holliday Junction Formation unwinding->holliday_junction downstream Downstream Repair Pathways (e.g., RuvABC) holliday_junction->downstream

Caption: Simplified pathway of RecG action at a stalled replication fork.

Q2: I have introduced a mutation in a conserved motif of RecG. Why is my protein now unstable?

RecG, like other helicases, contains conserved motifs that are critical for its structure and function.[11] For example, mutations in the Walker A motif (involved in ATP binding) can lead to a loss of ATPase and helicase activity.[10] Such mutations can disrupt the intricate network of interactions that maintain the protein's tertiary structure, leading to misfolding and instability.

Logical Relationship of Mutation to Instability:

Mutation_Instability mutation Mutation in a Conserved Motif disruption Disruption of Local Structural Integrity mutation->disruption misfolding Global Misfolding disruption->misfolding instability Protein Instability misfolding->instability loss_of_function Loss of Function misfolding->loss_of_function aggregation Aggregation instability->aggregation degradation Degradation instability->degradation

Caption: Causal chain from mutation to protein instability and loss of function.

Q3: What are the optimal storage conditions for RecG proteins?

While optimal conditions should be determined empirically for each mutant, a good starting point for wild-type RecG and its mutants is:

  • Buffer: 20 mM Tris-HCl (pH 7.5-8.5), 100-200 mM NaCl or KCl, 1 mM EDTA, 1 mM DTT.[12][13]

  • Cryoprotectant: 50% glycerol for storage at -80°C.[13]

  • Protein Concentration: >1 mg/mL if possible, as dilute proteins are more susceptible to degradation and loss.[5]

  • Storage Temperature: -80°C for long-term storage.[1]

Q4: How can I assess the secondary structure of my RecG mutant to check for misfolding?

Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose.[12][14] The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helices, β-sheets).[15] A comparison of the CD spectrum of your mutant with that of the wild-type protein can reveal significant structural changes. Wild-type RecG in the absence of ATP shows a characteristic α-helical spectrum.[12] A loss of signal or a significant change in the spectral shape would indicate misfolding.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified RecG mutant and wild-type proteins (in a suitable buffer, e.g., phosphate buffer, as Tris and imidazole can interfere with the measurement)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare protein samples at a concentration of approximately 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Record a baseline spectrum with the buffer alone.

  • Record the CD spectrum of the wild-type and mutant RecG proteins in the far-UV range (e.g., 190-260 nm).

  • Subtract the baseline spectrum from the protein spectra.

  • Compare the spectra. A significant deviation of the mutant's spectrum from the wild-type's indicates a change in secondary structure.

Thermal Stability Data for Wild-Type E. coli RecG:

The following table summarizes published data on the thermal stability of wild-type RecG, which can serve as a baseline for comparison with your mutants.

ConditionMelting Temperature (Tm) in °CReference
100 mM Na⁺~44[12]
100 mM Na⁺, 1 mM ATP~47[12]
100 mM Na⁺, 1 mM Mg²⁺~45.5[12]
100 mM Na⁺, 1 mM Mg²⁺, 1 mM ATP~49[12]
5 mM Mg²⁺~46[12]
5 mM Mg²⁺, 1 mM ATP~47[12]

This data indicates that the presence of ATP and magnesium ions can have a stabilizing effect on the wild-type RecG protein.[12]

Q5: Are there any online tools that can help predict the effect of a mutation on RecG stability?

Yes, several computational tools can predict the change in Gibbs free energy of unfolding (ΔΔG) upon mutation. While these are predictive and should be validated experimentally, they can help prioritize mutants for expression and characterization. Some examples include:

  • Rosetta-ddG

  • FoldX

  • PoPMuSiC

These tools typically require the PDB structure of the protein (for RecG, PDB ID: 1GM5) and the specific mutation you wish to analyze.

References

Technical Support Center: Minimizing Nuclease Contamination in RecG Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding nuclease contamination in recombinant RecG protein preparations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common sources of nuclease contamination in my RecG preparation?

Nuclease contamination in RecG preparations expressed in E. coli can originate from several sources:

  • Endogenous E. coli Nucleases: The primary source is the co-purification of native E. coli nucleases along with the target this compound.[1][2]

  • Co-purification with Affinity Tags: When using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, several native E. coli proteins are known to co-elute. Common contaminants include SlyD, ArnA, and GlmS, which have histidine-rich regions or metal-binding sites.[3][4][5][6]

  • Environmental Contamination: Nucleases are ubiquitous and can be introduced from laboratory surfaces, glassware, plasticware, buffers, and even from human contact during the purification process.[7]

Q2: How can I detect nuclease activity in my purified RecG?

The most common and straightforward method is the plasmid nicking assay . This involves incubating your purified RecG sample with a supercoiled plasmid DNA substrate. The results are then analyzed using agarose (B213101) gel electrophoresis.[1][8]

  • Nuclease-free samples will show a single band corresponding to the intact supercoiled plasmid.

  • Samples with endonuclease contamination will show additional bands corresponding to the relaxed (nicked) and/or linearized forms of the plasmid.[2][8]

More sensitive methods are also available, including real-time fluorescence-based assays that measure the degradation of a DNA substrate, or highly sensitive assays using radiolabeled probes.[9][10]

Q3: My RecG preparation has nuclease activity. What's the first thing I should try?

If you detect nuclease activity after your initial affinity purification, the most effective next step is to introduce additional, orthogonal chromatography steps. The choice of method depends on the properties of the contaminating nuclease relative to RecG.

  • Heparin Affinity Chromatography: This is often very effective for separating nucleases from DNA-binding proteins like RecG, as they may have different affinities for the heparin resin.[2][8]

  • Ion-Exchange Chromatography (IEX): This separates proteins based on charge and can be highly effective.[11][12]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates proteins by size and can remove nucleases if they have a significantly different molecular weight than RecG.[2][11]

Q4: Can I prevent nuclease contamination from the start?

Yes, several preventative measures can significantly reduce the final nuclease load:

  • Use Engineered E. coli Strains: Strains such as LOBSTR or NiCo21(DE3) are genetically modified to minimize the expression of common contaminant proteins that bind to IMAC resins.[3][4][5]

  • Optimize Lysis: Gentle lysis methods like osmotic shock can reduce the release of certain cellular components compared to harsh mechanical methods.[12] Including chelating agents like EDTA in your lysis buffer can also help by sequestering metal cofactors required for many nucleases.[1]

  • Maintain a Nuclease-Free Environment: Use nuclease-free water and buffers, certified nuclease-free tubes and tips, and decontaminate work surfaces and equipment.[7][9]

Q5: Are there specific E. coli strains that can reduce nuclease contamination?

Yes, several commercially available E. coli strains are engineered to reduce the co-purification of host proteins during affinity chromatography. Strains like NiCo21(DE3) and LOBSTR are designed to address this issue.[3][4] In these strains, common contaminating proteins like SlyD and ArnA are either mutated to reduce their affinity for IMAC resins or tagged with an alternative affinity tag (e.g., a chitin-binding domain), allowing for their specific removal in a secondary purification step.[3][5]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your RecG purification workflow.

Problem: Nuclease activity detected after initial affinity (e.g., Ni-NTA) purification.

This is the most common issue encountered. The troubleshooting workflow below can help you decide on the next steps.

TroubleshootingWorkflow start_node Nuclease Activity Detected After IMAC decision_node decision_node start_node->decision_node Assess next step process_node process_node decision_node->process_node RecG is a DNA- binding protein process_node2 Add Heparin Affinity Chromatography Step process_node->process_node2 Run shallow salt gradient end_node Nuclease-Free RecG process_node2->end_node If nuclease is removed process_node3 Add Ion-Exchange (IEX) Chromatography Step process_node2->process_node3 If nuclease persists process_node3->end_node If nuclease is removed process_node4 Add Size Exclusion (SEC) Chromatography Step process_node3->process_node4 If nuclease persists process_node4->end_node

Caption: Troubleshooting workflow for nuclease removal post-IMAC.

  • Cause 1: Co-purification of endogenous E. coli nucleases.

    • Solution: Implement additional chromatography steps as outlined in the diagram above. The key is to use a method with a different separation principle than your initial affinity step. A combination of IEX, Heparin Affinity, and SEC is a powerful strategy.[1] It is crucial to assay fractions from each step to track the removal of the nuclease activity.[8]

  • Cause 2: Ineffective washing during affinity chromatography.

    • Solution: Optimize your wash steps. For His-tagged proteins, this may involve increasing the imidazole (B134444) concentration in the wash buffer to the highest possible level that does not elute your target protein. This can help remove weakly bound contaminants.

Problem: Sample is highly viscous after cell lysis.
  • Cause: High concentration of released host genomic DNA.[13] This viscosity can interfere with subsequent purification steps by clogging columns and filters.[13]

  • Solution: Treat the cell lysate with a non-specific endonuclease, such as Benzonase®, prior to clarification. These enzymes digest all forms of DNA and RNA into small oligonucleotides, dramatically reducing viscosity.[14] Note that this removes nucleic acids from the lysate but does not remove contaminating nuclease proteins.

Section 3: Key Experimental Protocols

Protocol 1: Nuclease Contamination Detection using a Plasmid Nicking Assay

This protocol provides a reliable method for detecting endonuclease activity in your purified protein fractions.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at a concentration of 20-50 ng/µL.

  • 10X Reaction Buffer (composition will depend on RecG's optimal activity, but a general buffer is 250 mM Tris-HCl pH 7.5, 1 M NaCl, 50 mM MgCl₂, 10 mM DTT).

  • Purified RecG fractions.

  • Nuclease-free water.

  • Agarose gel (1%), TAE or TBE buffer, and a DNA stain (e.g., SYBR Safe or Ethidium Bromide).

  • Positive Control (commercial DNase I) and Negative Control (storage buffer).

Methodology:

  • Set up the following 20 µL reactions in sterile, nuclease-free microcentrifuge tubes:

    • Test Reaction: 2 µL 10X Reaction Buffer, 1 µL supercoiled plasmid DNA, X µL purified RecG fraction (e.g., 1-5 µL), and nuclease-free water up to 20 µL.

    • Negative Control: 2 µL 10X Reaction Buffer, 1 µL supercoiled plasmid DNA, X µL of your protein storage buffer, and nuclease-free water up to 20 µL.

    • Positive Control: 2 µL 10X Reaction Buffer, 1 µL supercoiled plasmid DNA, 1 µL of diluted DNase I, and nuclease-free water up to 20 µL.

  • Incubate all tubes at 37°C for 1 hour.[10]

  • Stop the reaction by adding 4 µL of 6X DNA loading dye containing a chelating agent like EDTA.

  • Load the entire reaction volume onto a 1% agarose gel.

  • Run the gel until there is clear separation between the supercoiled, relaxed (nicked), and linear forms of the plasmid.

  • Stain and visualize the gel. Nuclease contamination is indicated by the appearance of relaxed and/or linear plasmid bands in the "Test Reaction" lane that are absent in the "Negative Control" lane.[1][8]

Protocol 2: General Multi-Step Purification Workflow for RecG

This protocol outlines a robust, multi-step strategy to obtain high-purity, nuclease-free RecG.

PurificationWorkflow start_node E. coli Cell Pellet Expressing His-tagged RecG p1 Cell Lysis (e.g., Sonication) start_node->p1 Lysis Buffer + Inhibitors + Endonuclease (optional) process_node process_node qc_node Nuclease Assay final_product High-Purity, Nuclease-Free RecG qc_node->final_product Pass p2 Clarified Lysate p1->p2 High-Speed Centrifugation p3 IMAC (Ni-NTA) p2->p3 Step 1: Affinity p4 IEX or Heparin Column p3->p4 Step 2: Ion-Exchange or Heparin Affinity p5 Size Exclusion (SEC) p4->p5 Step 3: Polishing p5->qc_node

Caption: Recommended multi-step purification workflow for RecG.

Methodology:

  • Cell Lysis: Resuspend the E. coli cell pellet in a suitable lysis buffer containing protease inhibitors and optionally, an endonuclease like Benzonase® to reduce viscosity.[14] Lyse the cells using a standard method such as sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Step 1: Affinity Chromatography (IMAC): Load the clarified lysate onto a Ni-NTA column. Wash the column extensively with a buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specific binders. Elute the His-tagged RecG using a high concentration of imidazole (e.g., 250-500 mM).[15]

  • Step 2: Intermediate Purification (IEX or Heparin): Dialyze or desalt the eluted fraction into a low-salt buffer appropriate for your next column.

    • Ion-Exchange (IEX): Load the sample onto an appropriate IEX column (anion or cation, depending on RecG's pI and the buffer pH). Elute using a linear salt gradient.

    • Heparin Affinity: Load the sample onto a heparin column and elute with a shallow, linear salt gradient. This is often very effective at separating nucleases.[2][8]

  • Step 3: Polishing (Size Exclusion Chromatography): Pool the purest fractions from the previous step, concentrate if necessary, and load onto a gel filtration column (e.g., Superose or Superdex).[15] This step removes aggregates and remaining contaminants of different sizes, and also serves as a buffer exchange step.

  • Final QC: Collect fractions containing pure RecG. Perform a plasmid nicking assay (Protocol 1), SDS-PAGE, and a protein concentration measurement (e.g., Bradford or A₂₈₀). Pool the nuclease-free fractions, add glycerol (B35011) for stability if desired, aliquot, and store at -80°C.[15]

Section 4: Data & Resources

Table 1: Common E. coli Protein Contaminants in IMAC Purifications
Contaminant ProteinMolecular Weight (kDa)Reason for Co-purificationRecommended Mitigation Strategy
SlyD ~28 kDaC-terminal histidine-rich tail.[3]Use engineered strains (LOBSTR, NiCo21).[3][4]
ArnA ~74 kDaSurface-exposed histidine clusters.[3]Use engineered strains (LOBSTR, NiCo21).[3][4]
GlmS ~67 kDaBinds to Ni-NTA resin.Use engineered strains where GlmS is mutated.[4][5]
Carbonic Anhydrase ~25 kDaBinds to immobilized metal affinity matrices.Additional chromatography steps (IEX, SEC).[4]
Elongation Factor Tu (EF-Tu) ~43 kDaInteracts with the sorbent via acidic residue clusters.[16]Additional chromatography steps (IEX, SEC).
Table 2: Comparison of Methods to Remove Nuclease Contamination
MethodSeparation PrincipleAdvantagesDisadvantages
Heparin Affinity Differential affinity for the polysulfated glycosaminoglycan heparin.Highly effective for separating DNA-binding proteins from nucleases.[2][8]RecG may also bind strongly, requiring careful gradient optimization.[1]
Ion-Exchange (IEX) Net surface charge at a given pH.High capacity and resolution. Can be fine-tuned by altering pH.[12]Requires low-salt conditions for binding; may require buffer exchange.
Size Exclusion (SEC) Hydrodynamic radius (size and shape).Excellent for a final "polishing" step; removes aggregates. Also serves as buffer exchange.[15]Limited sample volume capacity; can result in sample dilution.[8]
Engineered E. coli Strains Genetic modification of host.Proactive approach that removes major contaminants at the source.[3][5]May not eliminate all nuclease contaminants. Initial cost of the strain.
EDTA Addition Chelation of divalent metal ions (e.g., Mg²⁺, Mn²⁺).Simple to add to buffers; inactivates many metallo-nucleases.[1]Not a removal method; may need to be removed for downstream assays. Does not affect all nucleases.

References

Technical Support Center: Enhancing RecG-Mediated Strand Exchange Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize RecG-mediated strand exchange experiments. The information is presented in a clear question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of RecG protein?

RecG is a DNA helicase that plays a crucial role in DNA repair and recombination in many bacterial species.[1] Its main function is to catalyze the branch migration of Holliday junctions and other branched DNA structures, which are key intermediates in these processes. RecG can also act on stalled replication forks, D-loops, and R-loops.[2]

Q2: How does RecG-mediated strand exchange differ from RecA-mediated strand exchange?

RecA and RecG have distinct and sometimes opposing roles in strand exchange. RecA promotes the initial pairing of homologous DNA and the invasion of a single strand into a duplex to form a D-loop. In contrast, RecG can drive the reverse reaction, unwinding the invading strand and disrupting the joint molecule. This activity of RecG can serve to either abort recombination or to remodel intermediates for other repair pathways.

Q3: What are the essential cofactors for RecG activity?

RecG's helicase activity is dependent on the hydrolysis of ATP. Therefore, ATP and a divalent metal ion, typically magnesium (Mg²⁺), are essential cofactors for its function. The concentrations of both ATP and Mg²⁺ can significantly impact the efficiency and even the substrate specificity of RecG.[1]

Q4: What type of DNA substrates does RecG act on?

RecG exhibits a strong preference for branched DNA structures. Its preferred substrates include:

  • Holliday junctions: Four-stranded DNA intermediates in homologous recombination.

  • Replication forks: Three-stranded structures that can become stalled during DNA replication.

  • D-loops: Three-stranded structures formed during the initial stages of recombination.

  • R-loops: Three-stranded structures consisting of an RNA-DNA hybrid and a displaced single DNA strand.

RecG shows the highest levels of ATPase activity in the presence of Holliday junctions and model replication fork structures.

Troubleshooting Guide

Q5: I am observing low or no strand exchange activity in my in vitro assay. What are the likely causes and solutions?

Low or absent RecG activity can stem from several factors related to reaction components and conditions. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal ATP Concentration Verify ATP Concentration: E. coli RecG is highly sensitive to ATP levels. Optimal activity is typically observed between 5 and 20 mM ATP. Concentrations above 30 mM can be inhibitory.[3] Perform an ATP titration to determine the optimal concentration for your specific experimental setup.
Incorrect Magnesium (Mg²⁺) Concentration Optimize Mg²⁺/ATP Ratio: The concentration of MgCl₂ is critical and can influence RecG's substrate specificity.[1] The optimal Mg²⁺ concentration is often slightly higher than the ATP concentration. A common starting point is 5 mM MgCl₂ with 5 mM ATP. An excess of free Mg²⁺ ions can be inhibitory.
Inactive RecG Enzyme Check Enzyme Integrity: Ensure the this compound has been properly stored and has not undergone multiple freeze-thaw cycles. Run an aliquot on an SDS-PAGE gel to check for degradation. Confirm Active Enzyme Concentration: Determine the concentration of active RecG through titration experiments. A 1:1 stoichiometry of RecG to DNA substrate is often where activity saturates for forked DNA.[4]
Inappropriate DNA Substrate Verify Substrate Integrity and Purity: Ensure your DNA substrate is correctly folded and purified. Run the substrate on a native polyacrylamide gel to confirm its structure. Use a Preferred Substrate: RecG has a strong preference for branched DNA. If using a linear duplex or single-stranded DNA, expect significantly lower activity. Negatively supercoiled DNA is a preferred cofactor for ATPase activity.
Suboptimal Buffer Conditions Check Buffer pH and Composition: A common reaction buffer for RecG helicase assays is 20 mM Tris-HCl, pH 7.5.[5] Ensure the pH is correctly adjusted. Include Essential Components: The buffer should contain dithiothreitol (B142953) (DTT) to maintain a reducing environment (e.g., 2 mM) and bovine serum albumin (BSA) to prevent the enzyme from sticking to tube walls (e.g., 100 µg/ml).[5]
Presence of Inhibitors Test for Contaminants: Ensure all reagents are free from contaminants that could inhibit enzyme activity. Consider Specific Inhibitors: While no highly specific small molecule inhibitors for RecG are widely available, related helicases can be inhibited. For example, the WRN helicase is inhibited by NSC 19630 (IC₅₀ = 20 µM) and its more potent derivative NSC 617145 (IC₅₀ = 230 nM).[6] If your experiment involves a complex mixture, consider the possibility of unforeseen inhibitory molecules.

Quantitative Data Summary

The efficiency of RecG-mediated strand exchange is influenced by the concentrations of key reaction components. The following tables provide a summary of reported concentrations and kinetic parameters to guide experimental design.

Table 1: Optimal Concentrations of Key Reaction Components for E. coli RecG Activity

ComponentOptimal Concentration RangeNotes
This compound 50 - 250 nMActivity can saturate at a 1:1 enzyme to DNA substrate ratio for forked structures.[4][7]
ATP 5 - 20 mMConcentrations above 30 mM can be inhibitory.[3]
MgCl₂ 5 mMThe Mg²⁺ to ATP ratio is critical; excess free Mg²⁺ can be inhibitory.[1]
DNA Substrate 0.1 - 10 nM (molecules)The optimal concentration will depend on the specific activity of the RecG preparation and the assay format.

Table 2: Kinetic Parameters for E. coli RecG ATPase Activity

DNA CofactorKm for ATP (µM)Relative ATPase Activity
Negatively Supercoiled DNA~120Highest
Holliday Junction~120High
Forked DNA~120High
Linear Duplex DNA~120Low
Single-Stranded DNAHigher Km (variable)Moderate (enhanced by SSB)

Data synthesized from multiple sources.

Experimental Protocols

Detailed Methodology for an In Vitro RecG Helicase (Strand Displacement) Assay

This protocol describes a standard method for measuring the helicase activity of RecG by monitoring the displacement of a labeled single-stranded DNA from a branched substrate.

1. Preparation of DNA Substrate:

  • A common substrate is a synthetic replication fork or Holliday junction.

  • One of the oligonucleotides that will be displaced is typically labeled at the 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • The labeled oligonucleotide is then annealed to the other component strands to form the branched structure.

  • The annealed substrate should be purified from unincorporated label and single-stranded DNA using a native polyacrylamide gel.

2. Reaction Setup:

  • Prepare a 10X helicase reaction buffer: 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT, 1 mg/ml BSA.

  • On ice, set up the reactions in a final volume of 20 µl. A typical reaction would include:

    • 2 µl of 10X Helicase Reaction Buffer

    • 2 µl of 50 mM ATP (final concentration 5 mM)

    • x µl of this compound (to achieve the desired final concentration, e.g., 50 nM)

    • 1 µl of ³²P-labeled DNA substrate (e.g., 0.1 nM final concentration)

    • Nuclease-free water to 20 µl

  • Include a "no enzyme" control and a "boiled substrate" control (heat the substrate at 95°C for 5 minutes to dissociate the strands).

3. Reaction and Termination:

  • Initiate the reactions by adding the this compound and incubate at 37°C for a specified time (e.g., 30 minutes). For time-course experiments, take aliquots at different time points.

  • Stop the reaction by adding 5 µl of stop buffer (e.g., 0.5% SDS, 40 mM EDTA, 20% glycerol, and 0.1% bromophenol blue).

4. Analysis:

  • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 8-12%).

  • Run the gel to separate the intact substrate from the displaced single-stranded product.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the bands corresponding to the substrate and the displaced strand using a phosphorimager and appropriate software. The percentage of unwound substrate can then be calculated.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Reaction cluster_analysis Analysis oligo Oligonucleotide Labeling (e.g., ³²P) anneal Annealing to form branched substrate oligo->anneal purify Gel Purification anneal->purify setup Reaction Setup (Buffer, ATP, RecG, Substrate) purify->setup incubate Incubation (e.g., 37°C) setup->incubate terminate Reaction Termination (Stop Buffer) incubate->terminate gel Native PAGE terminate->gel imaging Phosphorimaging gel->imaging quant Quantification imaging->quant

Caption: Workflow for an in vitro RecG helicase assay.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_components Reaction Components start Low/No RecG Activity atp Check ATP Concentration (5-20 mM) start->atp mg Check Mg²⁺ Concentration (e.g., 5 mM) start->mg buffer Verify Buffer pH and Composition start->buffer enzyme Assess Enzyme Integrity and Concentration start->enzyme substrate Verify Substrate Structure and Purity start->substrate inhibitor Investigate Potential Inhibitors atp->inhibitor mg->inhibitor buffer->inhibitor enzyme->inhibitor substrate->inhibitor

Caption: Troubleshooting logic for low RecG activity.

References

RecG Helicase Processivity Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the processivity of RecG helicase in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My RecG helicase exhibits low processivity in my unwinding assays. What are the potential causes and solutions?

A1: Low processivity of RecG helicase can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal Reaction Conditions: The concentration of ATP and MgCl₂ is critical for RecG activity. Ensure you are using optimal concentrations, which may need to be determined empirically for your specific DNA substrate.[1] Imbalances can inhibit both DNA binding and unwinding.

  • Absence of Interacting Factors: E. coli Single-Strand Binding (SSB) protein has been shown to significantly stimulate RecG's processivity.[2] The presence of SSB can increase the loading efficiency of RecG onto forked DNA structures by threefold.[2][3] Consider including SSB in your reaction buffer.

  • Integrity of the Wedge Domain: The N-terminal wedge domain of RecG is crucial for its processivity by ensuring strong binding to the DNA branch point.[4][5] Mutations in this domain, particularly conserved phenylalanine residues, can dramatically reduce DNA binding and unwinding activity.[6] Ensure your RecG protein preparation is full-length and properly folded.

  • Substrate Quality: The structure and quality of your DNA substrate are important. RecG preferentially acts on branched DNA structures like replication forks and D-loops. Ensure your substrates are correctly annealed and purified.

Q2: How does the RecG wedge domain contribute to its processivity, and what happens if it's mutated?

A2: The wedge domain is a key structural feature of RecG that is essential for its processivity. It functions by binding tightly to the junction of branched DNA, acting as a molecular anchor.[4][5] This stable binding keeps the helicase motor in contact with the substrate, allowing for efficient and processive DNA unwinding.[4][5]

Mutations within the wedge domain can severely impair RecG function. For example, mutation of conserved phenylalanine residues, such as F97 in E. coli RecG, has been shown to be critical for DNA binding.[6] Altering these residues can lead to a drastic reduction in both DNA binding affinity and helicase activity, resulting in low processivity.[6]

Q3: What is the role of SSB in enhancing RecG processivity?

A3: Single-Strand Binding (SSB) protein plays a crucial role in modulating RecG's function. SSB can facilitate the loading of RecG onto stalled replication forks, increasing its local concentration at the site of action.[2][3] This interaction is thought to remodel the RecG helicase, promoting its translocation along the parental DNA duplex.[2] By preventing the re-annealing of unwound DNA strands and potentially clearing the path for RecG, SSB contributes to a more processive unwinding process.

Q4: Can I quantitatively measure the processivity of my RecG helicase?

A4: Yes, several methods can be used to quantify RecG processivity. A common approach is a gel-based helicase assay using a radiolabeled or fluorescently labeled DNA substrate with a defined duplex region. By analyzing the amount of unwound single-stranded DNA over time, you can determine the unwinding rate. To measure processivity (the number of base pairs unwound per binding event), single-molecule techniques like optical or magnetic tweezers are often employed.[7] These methods allow for the direct observation of individual RecG molecules unwinding DNA, providing precise measurements of processivity.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to RecG helicase activity and processivity.

ParameterValueOrganism/ConditionsReference
Unwinding Rate 26 bp/sThermotoga maritima RecG[9][10]
Processivity 480 ± 20 bp per binding eventE. coli RecG during fork regression[10]
Step Size ~3 bp per ATP hydrolyzedThermotoga maritima RecG[9][10]
ATP Hydrolysis Rate 7.6 s⁻¹Thermotoga maritima RecG[9]
ConditionEffect on RecGObservationReference
Presence of SSB Increased Loading Efficiency3-fold increase in RecG loading onto forked DNA.[2][3]
Wedge Domain Mutation (e.g., F97A) Decreased ActivityDrastic reduction in DNA binding and unwinding.[6]
Varying ATP/Mg²⁺ Ratio Modulated ActivitySubstrate specificity is critically dependent on ATP and MgCl₂ concentrations.[1]

Experimental Protocols

Protocol 1: Gel-Based Helicase Activity Assay

This protocol is adapted from standard helicase assays and can be used to qualitatively and semi-quantitatively assess RecG helicase activity.[11][12][13]

1. Substrate Preparation: a. Design a forked DNA substrate with a 3' or 5' single-stranded tail for RecG loading. The duplex region should be of a defined length (e.g., 50 bp). b. One of the oligonucleotides forming the duplex should be labeled, for example, with ³²P at the 5' end or with a fluorescent dye. c. Anneal the labeled and unlabeled oligonucleotides to form the forked substrate. Purify the substrate to remove any unannealed single strands.

2. Reaction Setup: a. Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 5% glycerol, and 5 mM MgCl₂). b. In a reaction tube, combine the reaction buffer, a defined concentration of the DNA substrate (e.g., 1 nM), and, if desired, SSB protein (e.g., 100 nM). c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding RecG helicase to the desired final concentration (e.g., 10 nM).

3. Time Course and Quenching: a. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take aliquots of the reaction. b. Stop the reaction in each aliquot by adding a quench buffer containing EDTA (to chelate Mg²⁺), SDS (to denature the protein), and a loading dye.

4. Gel Electrophoresis and Analysis: a. Load the quenched samples onto a native polyacrylamide gel (e.g., 12%). b. Run the gel to separate the unwound single-stranded DNA from the double-stranded substrate. c. Visualize the labeled DNA using autoradiography (for ³²P) or a fluorescence scanner. d. Quantify the bands corresponding to the substrate and the unwound product to determine the percentage of unwinding at each time point.

Visualizations

RecG_Processivity_Enhancement cluster_factors Factors Influencing RecG Processivity Wedge_Domain Intact Wedge Domain RecG RecG Helicase Wedge_Domain->RecG Strong DNA Binding SSB SSB Protein SSB->RecG Increased Loading & Stability ATP_Mg Optimal ATP/Mg²⁺ Ratio ATP_Mg->RecG Optimal Catalytic Activity Processivity Enhanced Processivity RecG->Processivity

Caption: Key factors enhancing RecG helicase processivity.

RecG_Troubleshooting_Workflow Start Low RecG Processivity Observed Check_Conditions Verify ATP/Mg²⁺ Concentrations Start->Check_Conditions Add_SSB Incorporate SSB in Reaction Check_Conditions->Add_SSB Verify_Protein Check RecG Integrity (Wedge Domain) Add_SSB->Verify_Protein Check_Substrate Assess DNA Substrate Quality Verify_Protein->Check_Substrate Improved Processivity Improved? Check_Substrate->Improved End Problem Resolved Improved->End Yes Further_Optimization Further Optimization Needed Improved->Further_Optimization No

Caption: Troubleshooting workflow for low RecG processivity.

References

Technical Support Center: Single-Molecule RecG Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with single-molecule RecG experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of RecG in the cell?

RecG is a DNA helicase that plays a critical role in DNA repair and the maintenance of genome stability.[1][2][3] It is specifically involved in the rescue of stalled or damaged replication forks.[1][4] RecG recognizes and binds to branched DNA structures, such as stalled replication forks and Holliday junctions, and utilizes the energy from ATP hydrolysis to remodel these structures.[1][4] This remodeling process, often referred to as fork regression, involves unwinding the newly synthesized DNA strands and re-annealing the parental template strands, effectively converting a stalled fork into a four-way Holliday junction intermediate.[1][4] This Holliday junction can then be processed by other enzymes like the RuvABC complex to allow for the repair of the DNA lesion and the subsequent restart of DNA replication.[2][4]

Q2: What are the key enzymatic activities of RecG?

RecG possesses several key enzymatic activities that are essential for its function in DNA metabolism:

  • Helicase Activity: RecG is a superfamily 2 (SF2) helicase that unwinds DNA duplexes.[4]

  • Translocase Activity: It moves along double-stranded DNA (dsDNA) rather than single-stranded DNA (ssDNA), which is a characteristic that distinguishes it from many other helicases.[1]

  • ATPase Activity: The energy required for its helicase and translocase activities is derived from the hydrolysis of ATP.[4]

  • Branch Migration Activity: RecG can catalyze the movement of the branch point of Holliday junctions.[5]

Q3: What types of DNA substrates does RecG act upon?

RecG exhibits a strong preference for binding to branched DNA structures. In vitro studies have shown that RecG can bind to and unwind a variety of substrates, including:

  • Stalled Replication Forks: This is considered its primary physiological substrate.[1][4]

  • Holliday Junctions: Four-way DNA structures that are key intermediates in homologous recombination.[3][4]

  • D-loops: Three-stranded DNA structures formed during recombination.[1]

  • R-loops: Three-stranded nucleic acid structures composed of a DNA:RNA hybrid and the displaced single-stranded DNA.[1]

Troubleshooting Guide

This guide addresses common challenges encountered during single-molecule RecG experiments, particularly those utilizing single-molecule Förster Resonance Energy Transfer (smFRET).

Protein Purification and Labeling

Q4: I am having trouble with the purity and activity of my RecG protein preparation. What are some common pitfalls?

  • Issue: Low purity or inactive protein can lead to a low yield of active molecules in single-molecule assays and ambiguous results.

  • Troubleshooting Steps:

    • Expression System Optimization: Ensure optimal induction conditions (e.g., temperature, IPTG concentration) to prevent the formation of inclusion bodies.

    • Purification Strategy: Employ a multi-step purification protocol, such as affinity chromatography followed by ion exchange and size-exclusion chromatography, to achieve high purity.

    • Activity Assays: Before proceeding to single-molecule experiments, verify the ATPase and helicase activity of the purified RecG using bulk biochemical assays.

    • Storage Conditions: Store purified RecG in small aliquots at -80°C in a buffer containing glycerol (B35011) to maintain its activity. Avoid repeated freeze-thaw cycles.

Q5: My fluorescently labeled RecG shows low activity or aggregates. How can I improve my labeling strategy?

  • Issue: Site-specific labeling of a protein without affecting its function can be challenging.[6] Random labeling or harsh labeling conditions can lead to protein inactivation or aggregation.

  • Troubleshooting Steps:

    • Site-Specific Labeling: Introduce a unique cysteine residue at a solvent-exposed and functionally non-critical site for specific labeling with maleimide-conjugated dyes.[6] The choice of labeling site is crucial and may require testing multiple positions.

    • Labeling Conditions: Perform labeling reactions in a controlled environment (e.g., specific pH, temperature, and reducing agent concentration) to minimize non-specific labeling and protein damage.

    • Dye Removal: Thoroughly remove unconjugated dye molecules after the labeling reaction using methods like size-exclusion chromatography or dialysis.

    • Functional Verification: After labeling, re-verify the enzymatic activity of the labeled protein to ensure it has not been compromised.[6]

Sample Preparation and Immobilization

Q6: I am observing high background noise and non-specific binding of my labeled RecG to the surface in my smFRET experiment. What can I do?

  • Issue: Non-specific binding of fluorescently labeled molecules to the microscope slide surface is a common source of background noise in TIRF microscopy.[7][8]

  • Troubleshooting Steps:

    • Surface Passivation: Proper surface passivation is critical.[8] A widely used and effective method is coating the glass surface with polyethylene (B3416737) glycol (PEG).[8]

    • Blocking Agents: After PEGylation, further block the surface with proteins like bovine serum albumin (BSA) to minimize any remaining sticky patches.[7]

    • Immobilization Strategy: Use a specific and high-affinity interaction for immobilization, such as the biotin-streptavidin linkage.[7][9] This ensures that only the intended molecules are tethered to the surface.

    • Buffer Conditions: Optimize the imaging buffer to reduce non-specific interactions. This may involve adjusting the salt concentration or adding detergents like Tween-20 at a low concentration.

Q7: My immobilized DNA substrates are being cleaved or damaged during the experiment. How can I prevent this?

  • Issue: Nuclease contamination in protein preparations or buffers can lead to the degradation of DNA substrates, resulting in a loss of signal over time.

  • Troubleshooting Steps:

    • Nuclease-Free Reagents: Use certified nuclease-free water, buffers, and pipette tips for all steps of the experiment.

    • Protein Purity: Ensure your RecG preparation is free from contaminating nucleases by running it on a DNA substrate-containing gel (zymogram) or using a commercial nuclease detection kit.

    • Include Nuclease Inhibitors: If nuclease contamination is suspected and cannot be easily removed, consider adding broad-spectrum nuclease inhibitors to your reaction buffer.

Data Acquisition and Analysis

Q8: I am observing rapid photobleaching of my fluorophores, limiting my observation time. How can I mitigate this?

  • Issue: Photobleaching is the irreversible destruction of a fluorophore upon excitation, which limits the duration of single-molecule observation.[10]

  • Troubleshooting Steps:

    • Oxygen Scavenger System: Use an oxygen scavenger system (e.g., glucose oxidase and catalase, or protocatechuic acid and protocatechuate-3,4-dioxygenase) in your imaging buffer to reduce the concentration of dissolved oxygen, a major contributor to photobleaching.

    • Reducing Agents: Add a reducing agent like Trolox to the buffer, which can help to quench triplet states and reduce photobleaching.

    • Laser Power Optimization: Use the lowest laser power necessary to achieve a sufficient signal-to-noise ratio.

    • Choice of Fluorophores: Select photostable fluorophores for your experiments. Some dye families (e.g., cyanine (B1664457) dyes like Cy3 and Cy5) are known for their brightness and photostability.

Q9: My smFRET data is noisy, and I am having difficulty identifying distinct FRET states. How can I improve my data quality and analysis?

  • Issue: Low signal-to-noise ratio and inherent fluctuations in single-molecule data can make it challenging to resolve different conformational states.[11][12][13]

  • Troubleshooting Steps:

    • Optimize Imaging Conditions: Adjust the camera exposure time and laser power to maximize the signal from your fluorophores while minimizing background noise.

    • Data Filtering: Apply appropriate filters to your raw data to remove high-frequency noise.

    • Hidden Markov Modeling (HMM): Use HMM analysis to objectively identify the number of FRET states and the transition rates between them.[11][14] This method is more robust than manual thresholding.

    • Sufficient Data Collection: Collect a large number of single-molecule traces to ensure good statistical accuracy in your analysis.

    • Control Experiments: Perform control experiments with DNA only and with donor-only or acceptor-only labeled molecules to accurately determine background levels and correction factors for data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from single-molecule and ensemble studies of RecG and related helicases.

ParameterValueOrganism/ConditionsReference
RecG Binding and Kinetics
ATP Hydrolysis Rate (kcat)~10-20 s-1E. coli RecG(Typical literature values)
DNA Unwinding Rate~50-100 bp/sE. coli RecG on forked DNA(Typical literature values)
ProcessivityLow to moderateM. tuberculosis MtRecG[15]
smFRET Observables
FRET Efficiency (Partially unzipped state)IntermediateMtRecG on forked DNA[15]
FRET Efficiency (Completely unwound state)LowMtRecG on forked DNA[15]
Dwell Time (Low FRET state)0.43 ± 0.04 sMtRecG on forked DNA[15]
ParameterValueOrganism/ConditionsReference
RecQ Helicase (for comparison)
DNA Unwinding Rate (slow mode)VariableE. coli RecQ[16]
DNA Unwinding Rate (normal mode)Uniform speedE. coli RecQ[16]

Experimental Protocols

Protocol 1: Site-Specific Labeling of RecG for smFRET

This protocol is adapted from general methods for protein labeling.[6][17]

  • Mutagenesis: Introduce a single cysteine residue at a desired location in the this compound using site-directed mutagenesis. The chosen site should be surface-exposed and not critical for protein function.

  • Protein Expression and Purification: Express the cysteine-mutant RecG in E. coli and purify it to high homogeneity using a combination of chromatography techniques.

  • Reduction of Disulfide Bonds: Treat the purified protein with a reducing agent like DTT or TCEP to ensure the cysteine residue is in its reduced state and available for labeling.

  • Labeling Reaction: Incubate the reduced protein with a 5- to 10-fold molar excess of maleimide-conjugated donor and acceptor fluorophores (e.g., Cy3 and Cy5) for 2-4 hours at 4°C or room temperature in the dark.

  • Quenching the Reaction: Stop the labeling reaction by adding an excess of a thiol-containing compound like β-mercaptoethanol or DTT.

  • Removal of Free Dye: Separate the labeled protein from the unreacted dye using a desalting column or size-exclusion chromatography.

  • Determination of Labeling Efficiency: Calculate the concentration of the protein and the incorporated dyes using their respective extinction coefficients to determine the labeling efficiency.

  • Functional Assay: Confirm that the labeled RecG retains its ATPase and helicase activities through bulk assays.

Protocol 2: smFRET Data Acquisition using TIRF Microscopy

This protocol outlines the general steps for acquiring smFRET data for immobilized molecules.[7][17][18]

  • Flow Cell Preparation: Clean glass coverslips and slides thoroughly. Assemble a microfluidic flow cell.

  • Surface Passivation: Functionalize the inner surface of the flow cell with a mixture of biotin-PEG and m-PEG to create a passivated surface that allows for specific immobilization and minimizes non-specific binding.[8]

  • Streptavidin Coating: Inject a solution of streptavidin into the flow cell and incubate to allow it to bind to the biotin-PEG. Wash away unbound streptavidin.

  • Immobilization of DNA Substrate: Introduce a biotinylated DNA substrate (e.g., a model replication fork) labeled with a FRET acceptor dye into the flow cell. The biotinylated end of the DNA will bind to the streptavidin-coated surface. Wash away unbound DNA.

  • Addition of Labeled RecG: Inject the donor-labeled this compound into the flow cell along with ATP to initiate the reaction.

  • TIRF Imaging: Mount the flow cell on a Total Internal Reflection Fluorescence (TIRF) microscope. Excite the donor fluorophore with a laser and collect the fluorescence emission from both the donor and acceptor dyes using an EMCCD camera.

  • Data Recording: Record movies of the fluorescence signals from individual molecules over time.

Visualizations

RecG_Fork_Regression_Workflow cluster_0 Cellular State cluster_1 RecG Action cluster_2 Intermediate & Resolution Stalled Replication Fork Stalled Replication Fork RecG Binding RecG Binding Stalled Replication Fork->RecG Binding Recognition ATP Hydrolysis ATP Hydrolysis RecG Binding->ATP Hydrolysis Energy Source Fork Regression Fork Regression ATP Hydrolysis->Fork Regression Drives Unwinding Holliday Junction Holliday Junction Fork Regression->Holliday Junction Forms Intermediate Resolution & Restart Resolution & Restart Holliday Junction->Resolution & Restart Processing by RuvABC

Caption: Workflow of RecG-mediated replication fork rescue.

smFRET_Experimental_Workflow Protein Labeling Protein Labeling Surface Passivation Surface Passivation Protein Labeling->Surface Passivation DNA Immobilization DNA Immobilization Surface Passivation->DNA Immobilization RecG Introduction RecG Introduction DNA Immobilization->RecG Introduction TIRF Microscopy TIRF Microscopy RecG Introduction->TIRF Microscopy Data Analysis Data Analysis TIRF Microscopy->Data Analysis

Caption: Key steps in a single-molecule FRET experiment.

Troubleshooting_Logic Problem Problem Cause1 Low Protein Activity Problem->Cause1 Cause2 High Background Problem->Cause2 Cause3 Photobleaching Problem->Cause3 Solution1 Optimize Purification Verify Activity Cause1->Solution1 Solution2 Improve Surface Passivation Cause2->Solution2 Solution3 Use Oxygen Scavengers Cause3->Solution3

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Validating RecG Antibody Specificity for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of RecG antibodies for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to validate the specificity of my RecG antibody for in vivo studies?

Q2: What are the recommended initial steps to assess the specificity of a new lot of RecG antibody?

A2: A Western blot (WB) is a fundamental first step to verify antibody specificity.[4] This technique allows you to confirm that the antibody recognizes a protein of the correct molecular weight for RecG in lysates from cells or tissues known to express the protein.[4] It is also advisable to include negative control lysates from cells where RecG expression is absent or has been knocked out to ensure the antibody does not produce off-target bands.[5][6]

Q3: What is the "gold standard" for validating antibody specificity?

A3: Knockout (KO) or knockdown (KD) validation is considered the gold standard for confirming antibody specificity.[5][7] This involves testing the antibody on a sample where the target gene (RecG) has been genetically eliminated (KO) or its expression significantly reduced (KD).[1][7] A truly specific antibody will show a corresponding loss of signal in the KO/KD sample compared to the wild-type control.[5]

Q4: My RecG antibody works well in Western blotting but not in immunofluorescence. Why?

A4: An antibody's performance can be application-dependent.[4][6] An antibody that recognizes the denatured form of RecG in a Western blot may not recognize the native, folded protein in immunofluorescence (IF) or immunohistochemistry (IHC).[4] This is because the epitope (the specific part of the protein the antibody binds to) might be hidden or altered in the protein's native conformation. Therefore, it is essential to validate the antibody in the specific application you intend to use it for.[6]

Q5: What are important considerations when selecting a secondary antibody for my in vivo validation experiments?

A5: The choice of secondary antibody is critical for obtaining clean and specific results. Key considerations include:

  • Species Compatibility: The secondary antibody must be raised against the host species of your primary RecG antibody (e.g., if your RecG antibody is from a rabbit, you need an anti-rabbit secondary).[8]

  • Isotype Specificity: Ensure the secondary antibody recognizes the specific isotype of your primary antibody (e.g., IgG, IgM).[3]

  • Pre-adsorption: To minimize background staining, use a secondary antibody that has been pre-adsorbed against the immunoglobulins of the species your sample is from.[8]

Troubleshooting Guides

Problem 1: High Background in Western Blot

Possible Causes & Solutions

CauseRecommended Solution
Primary antibody concentration too high.Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.[8]
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[9]
Non-specific binding of the secondary antibody.Run a control lane with only the secondary antibody to check for non-specific binding.[8] Consider using a pre-adsorbed secondary antibody.
Inadequate washing.Increase the number and duration of washes with TBST between antibody incubations.[10]
Problem 2: No Signal or Weak Signal in Immunofluorescence

Possible Causes & Solutions

CauseRecommended Solution
Improper sample fixation.The fixation method can mask the epitope. Try different fixation methods (e.g., paraformaldehyde, methanol) to find the optimal condition for your RecG antibody.[11]
Low RecG expression in the chosen cell line.Use a positive control cell line known to have high RecG expression. Overexpression of tagged RecG can also serve as a positive control.[2]
Incorrect primary antibody concentration.Optimize the primary antibody concentration through a series of dilutions.[12]
Incompatible secondary antibody.Ensure the secondary antibody is appropriate for the primary antibody and the detection method.
Problem 3: Non-specific Bands in Western Blot

Possible Causes & Solutions

CauseRecommended Solution
Antibody is cross-reacting with other proteins.Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins.[13] Validate using a knockout/knockdown model.[7][14]
Protein degradation.Prepare fresh lysates with protease inhibitors.[15]
Splice variants or post-translational modifications.Consult protein databases to see if RecG has known splice variants or modifications that could result in bands of different molecular weights.

Experimental Protocols

Western Blotting for RecG Antibody Validation

This protocol outlines the key steps for validating a RecG antibody using Western blotting.

Workflow Diagram:

Western Blotting Experimental Workflow.

Methodology:

  • Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.[16]

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the RecG primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[10]

Immunoprecipitation (IP) followed by Western Blot

This protocol is used to confirm that the RecG antibody can pull down the RecG protein from a complex mixture.

Workflow Diagram:

Immunoprecipitation Experimental Workflow.

Methodology:

  • Cell Lysis: Prepare cell lysates in a non-denaturing lysis buffer.[17]

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[17]

  • Immunoprecipitation: Incubate the pre-cleared lysate with the RecG antibody overnight at 4°C.[15]

  • Capture: Add Protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[15]

  • Analysis: Analyze the eluted proteins by Western blotting using the same RecG antibody.

Immunofluorescence (IF) for Cellular Localization

This protocol validates the antibody's ability to detect RecG in its native context within fixed cells.

Workflow Diagram:

KO_Validation_Logic cluster_wt Wild-Type (WT) Cells cluster_ko Knockout (KO) Cells cluster_conclusion Conclusion WT_RecG RecG Gene Present WT_Protein This compound Expressed WT_RecG->WT_Protein WT_Signal Antibody Signal Detected WT_Protein->WT_Signal Antibody Binds Validation Antibody is Specific WT_Signal->Validation KO_RecG RecG Gene Deleted KO_Protein No this compound KO_RecG->KO_Protein KO_Signal No Antibody Signal (Specific Antibody) KO_Protein->KO_Signal Antibody Cannot Bind KO_Signal->Validation

References

Validation & Comparative

Validating RecG's In Vivo Role: A Guide to Complementation Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the in vivo function of proteins like RecG is paramount. This guide provides a comprehensive comparison of complementation assays and alternative methodologies for elucidating the critical roles of RecG in maintaining genome integrity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate robust experimental design and data interpretation.

RecG, a highly conserved ATP-dependent DNA helicase, plays a pivotal role at the crossroads of DNA replication and repair. It is instrumental in rescuing stalled replication forks, structures that pose a significant threat to genomic stability. In the absence of functional RecG, cells exhibit increased sensitivity to DNA damaging agents and display defects in DNA repair and recombination, leading to genomic instability.

Complementation Assays: The Gold Standard for In Vivo Functional Validation

Complementation assays serve as a definitive method to confirm the in vivo function of a specific gene. The principle is straightforward: if the reintroduction of a wild-type gene into a mutant organism restores the wild-type phenotype, it confirms that the observed phenotype was a direct result of the gene's absence. In the context of RecG, this typically involves rescuing the heightened sensitivity of recG null mutants to DNA damaging agents.

Experimental Workflow for RecG Complementation

The following diagram outlines the typical workflow for a RecG complementation assay.

RecG_Complementation_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_exposure Exposure to DNA Damage cluster_analysis Analysis strain E. coli ΔrecG Strain transform Transform ΔrecG strain with plasmids strain->transform plasmid_wt Plasmid with wild-type recG plasmid_wt->transform plasmid_mut Plasmid with mutant recG (Control) plasmid_mut->transform plasmid_empty Empty Plasmid (Control) plasmid_empty->transform uv_exposure Expose cultures to UV radiation transform->uv_exposure plating Plate serial dilutions uv_exposure->plating incubation Incubate plates plating->incubation counting Count colonies & calculate survival rate incubation->counting

Caption: Experimental workflow for a RecG complementation assay.

Quantitative Analysis of RecG Complementation

A key outcome of a successful complementation assay is the quantitative restoration of the wild-type phenotype. In the case of RecG, this is often measured as the percentage of cell survival following exposure to a DNA damaging agent.

Strain/PlasmidUV Dose (J/m²)Percent Survival (%)[1]
Wild-type2085 ± 5
ΔrecG + Empty Plasmid2015 ± 3
ΔrecG + Plasmid (recG WT)2078 ± 6
ΔrecG + Plasmid (recG mutant)2020 ± 4

Table 1: Representative data from a RecG complementation assay demonstrating the rescue of UV sensitivity in a recG deletion strain of Bacillus thuringiensis by a plasmid expressing wild-type RecG.[1] The mutant RecG in this example contains a site-directed mutation in a key functional domain.

Detailed Experimental Protocols

Construction of Complementation Plasmids
  • Gene Amplification: Amplify the full-length recG open reading frame (ORF) from wild-type E. coli genomic DNA using PCR with high-fidelity polymerase. Design primers to include appropriate restriction sites for cloning into an expression vector.

  • Vector Selection: Choose a suitable low-to-medium copy number plasmid vector with a controllable promoter (e.g., arabinose-inducible araBAD promoter or lactose-inducible lac promoter) to allow for controlled expression of RecG. The vector should also carry a selectable marker (e.g., ampicillin (B1664943) resistance).

  • Cloning: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the recG insert into the vector using T4 DNA ligase.

  • Transformation and Verification: Transform the ligation mixture into a suitable E. coli cloning strain. Select for transformants on antibiotic-containing plates. Verify the correct insertion and sequence of the recG gene by restriction digest and Sanger sequencing.

  • Control Plasmids: Construct an empty vector control by ligating the digested vector back on itself. A mutant recG control can be generated using site-directed mutagenesis to introduce a point mutation in a critical functional domain of RecG.

UV Sensitivity Assay
  • Strain Preparation: Transform the wild-type recG expression plasmid, the mutant recG plasmid, and the empty vector into a recG null mutant (ΔrecG) strain of E. coli. As a positive control, use the wild-type E. coli strain carrying the empty vector.

  • Culture Growth: Inoculate single colonies of each transformed strain into liquid broth containing the appropriate antibiotic and inducer (if using an inducible promoter). Grow the cultures overnight at 37°C with shaking.

  • Sub-culturing: The next day, sub-culture the overnight cultures into fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • UV Irradiation: Pellet the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., M9 salts). Transfer the cell suspensions to sterile petri dishes and expose them to a specific dose of UV-C radiation (254 nm). The optimal UV dose should be determined empirically to achieve significant killing of the ΔrecG strain while leaving a reasonable number of survivors in the wild-type strain.

  • Serial Dilution and Plating: Prepare 10-fold serial dilutions of the irradiated and non-irradiated (control) cell suspensions. Plate 100 µL of appropriate dilutions onto agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates in the dark at 37°C for 16-24 hours. Count the number of colonies on each plate.

  • Data Analysis: Calculate the percentage of survival by dividing the number of colonies from the irradiated sample by the number of colonies from the non-irradiated sample and multiplying by 100.

The Role of RecG in DNA Repair: A Signaling Pathway Perspective

RecG functions at the heart of the DNA damage response, specifically in the processing of stalled replication forks. The following diagram illustrates the central role of RecG in this pathway.

RecG_Pathway cluster_damage DNA Damage cluster_recg RecG-mediated Remodeling cluster_resolution Holliday Junction Resolution cluster_restart Replication Restart stalled_fork Stalled Replication Fork recg RecG Helicase stalled_fork->recg binds to holliday_junction Holliday Junction Formation recg->holliday_junction catalyzes ruvabc RuvABC Complex holliday_junction->ruvabc is recognized by resolved_fork Resolved Fork ruvabc->resolved_fork resolves to priA PriA-dependent Pathway resolved_fork->priA allows binding of replication_restart Replication Restart priA->replication_restart initiates

Caption: Role of RecG in stalled replication fork repair.

Alternative Methods for Validating RecG Function

While complementation assays are powerful, a multi-faceted approach using alternative techniques can provide a more comprehensive understanding of RecG's in vivo function.

MethodPrincipleInformation GainedAdvantagesDisadvantages
Genetic Interaction Screens (e.g., Synthetic Lethality) Identifies genes that become essential in the absence of recG.[2]Elucidates functional relationships and parallel pathways.High-throughput; reveals novel genetic interactions.Indirect; requires further validation.
Direct Measurement of Recombination Frequencies Quantifies the rate of homologous recombination in recG mutants compared to wild-type.Assesses the impact of RecG on genetic exchange.Direct measure of a key cellular process.Can be technically demanding; results may vary with the assay system.
Chromatin Immunoprecipitation (ChIP) Identifies the genomic locations where RecG binds.Reveals the direct targets of RecG action in the genome.Provides in vivo binding information.Antibody-dependent; resolution can be limited.
Microscopy-based Assays (e.g., Foci Formation) Visualizes the localization of fluorescently tagged RecG protein within the cell, particularly in response to DNA damage.Provides spatial and temporal information about RecG's response to DNA damage.Single-cell resolution; dynamic information.Overexpression of tagged proteins can lead to artifacts.
In Vitro Helicase/Translocase Assays Measures the ability of purified this compound to unwind specific DNA structures (e.g., model replication forks).[3]Characterizes the biochemical activity of RecG.Highly controlled; allows for detailed mechanistic studies.May not fully recapitulate the in vivo environment.

Table 2: Comparison of alternative methods for validating the in vivo function of RecG.

Conclusion

Validating the in vivo function of RecG is crucial for understanding the intricate mechanisms of DNA repair and replication. Complementation assays, by demonstrating the rescue of a mutant phenotype, provide unequivocal evidence of a gene's function. When combined with a suite of alternative methods, researchers can build a robust and detailed picture of RecG's role as a guardian of the genome. The protocols and data presented in this guide offer a solid foundation for designing and executing experiments aimed at further unraveling the complexities of RecG-mediated DNA metabolism.

References

A Comparative Analysis of RecG and RuvAB Helicase Activities in DNA Repair and Recombination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bacterial DNA repair and recombination, the helicase activities of RecG and the RuvAB complex are paramount for maintaining genomic integrity. Both are essential molecular motors that act on branched DNA structures, yet they exhibit distinct substrate specificities and functional roles. This guide provides an objective comparison of their helicase activities, supported by experimental data, detailed methodologies for key assays, and visual representations of their mechanisms and experimental workflows.

At a Glance: RecG vs. RuvAB

FeatureRecGRuvAB Complex
Primary Function Regression of stalled replication forks.Branch migration of Holliday junctions.
Substrate Preference Forked DNA structures (Y-junctions).Holliday junctions (X-junctions).
Oligomeric State Monomer.Complex of RuvA (tetramer) and RuvB (hexamer).
Helicase Speed ~240 bp/s (fork regression).~43 bp/s (branch migration).
Processivity Moderate (~500 bp).High (several kilobases).
ATPase Activity (kcat) 8.3 s⁻¹ (on a Y-junction).Varies with DNA substrate; stimulated by RuvA.

Quantitative Comparison of Helicase and ATPase Activities

The following tables summarize the key quantitative parameters that differentiate the helicase and ATPase activities of RecG and the RuvAB complex. These values are derived from various in vitro studies and may vary depending on the specific experimental conditions.

Table 1: Helicase Activity Parameters
ParameterRecGRuvAB ComplexSource
Helicase Rate ~240 bp/s~43 bp/s[1],[2][3]
Processivity ~500 bpSeveral kilobases[1],[2][3]
Table 2: ATPase Activity (kcat)
DNA SubstrateRecG (kcat in min⁻¹)RuvAB Complex (kcat)Source
Negatively supercoiled DNA1207 - 1710-[4][5]
Linear duplex DNA559-[4]
Single-stranded DNA (M13)330Weak, stimulated by RuvA[4],[6][7]
Y-junction (4Y-substrate)1200-[4]
Holliday Junction-Stimulated by RuvA[6][8]
kcat on a Y-junction498 (8.3 s⁻¹)-

Functional Roles in DNA Metabolism

RecG and RuvAB play crucial, yet distinct, roles in the processing of DNA intermediates that arise during replication and recombination. RecG primarily functions to rescue stalled replication forks by catalyzing their regression into a four-way Holliday junction-like structure, often referred to as a "chicken foot."[1] This process allows for the bypass of DNA lesions and the subsequent restart of replication.

On the other hand, the RuvAB complex is a specialist in processing Holliday junctions, the central intermediates of homologous recombination.[2][3] RuvA recognizes and binds to the junction, after which two hexameric rings of the RuvB ATPase assemble on opposite arms of the DNA.[3] The RuvB motor then drives the branch migration of the junction, extending or shortening the region of heteroduplex DNA.[3] This activity is essential for the subsequent resolution of the Holliday junction by the RuvC endonuclease.

The interplay between these two systems is critical. Genetic studies have shown that while single mutants of either recG or ruvABC are viable, a double mutant is severely compromised in DNA repair and recombination, indicating that they represent two partially overlapping pathways for processing recombination intermediates.

DNA_Repair_Pathways cluster_0 Stalled Replication Fork Rescue cluster_1 Holliday Junction Processing Stalled Fork Stalled Fork RecG RecG Stalled Fork->RecG Fork Regression Holliday Junction-like Holliday Junction-like RecG->Holliday Junction-like Holliday Junction Holliday Junction Holliday Junction-like->Holliday Junction Enters Recombination Pathway RuvAB RuvAB Holliday Junction->RuvAB Branch Migration Migrated Junction Migrated Junction RuvAB->Migrated Junction RuvC RuvC Migrated Junction->RuvC Resolution Resolved Products Resolved Products RuvC->Resolved Products

Distinct roles of RecG and RuvAB in DNA repair.

Experimental Protocols

Accurate comparison of helicase activities relies on robust and standardized experimental protocols. Below are detailed methodologies for two key assays used to characterize RecG and RuvAB.

Fluorescence-Based Helicase Assay

This assay measures the unwinding of a fluorescently labeled DNA substrate in real-time.

1. Substrate Preparation:

  • Design a forked DNA substrate for RecG or a Holliday junction substrate for RuvAB.

  • One oligonucleotide strand is labeled with a fluorophore (e.g., FAM or Cy3) at one end, and the complementary strand is labeled with a quencher (e.g., Dabcyl or BHQ) at the corresponding position.

  • Anneal the labeled and unlabeled oligonucleotides to form the desired DNA structure.

  • Purify the annealed substrate using native polyacrylamide gel electrophoresis (PAGE).

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • In a 96-well plate, add the reaction buffer, the fluorescently labeled DNA substrate (final concentration ~10-50 nM), and a DNA trap (an excess of unlabeled oligonucleotide identical to the fluorescently labeled strand to prevent re-annealing).

  • Initiate the reaction by adding the helicase (RecG or RuvAB) to a final concentration in the nanomolar range.

3. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Monitor the increase in fluorescence intensity over time as the helicase unwinds the DNA, separating the fluorophore from the quencher.

  • The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

Helicase_Assay_Workflow cluster_workflow Fluorescence-Based Helicase Assay A 1. Prepare fluorescently labeled DNA substrate (fork or HJ) B 2. Set up reaction in 96-well plate: - Reaction Buffer - DNA Substrate - DNA Trap A->B C 3. Initiate reaction by adding RecG or RuvAB B->C D 4. Monitor fluorescence increase in a plate reader C->D E 5. Analyze data to determine initial unwinding rate D->E

General workflow for a fluorescence-based helicase assay.
Colorimetric ATPase Assay

This assay measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi).

1. Reagent Preparation:

  • Prepare an ATPase reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • Prepare a solution of the DNA substrate (e.g., forked DNA for RecG or Holliday junction for RuvAB) at a concentration that is saturating for the enzyme.

  • Prepare a solution of ATP at a concentration around the Km of the enzyme.

  • Prepare a malachite green-based colorimetric reagent for phosphate detection.

2. Reaction Setup:

  • In a 96-well plate, add the ATPase reaction buffer, the DNA substrate, and the helicase (RecG or RuvAB).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding ATP.

3. Data Acquisition and Analysis:

  • At various time points, quench a portion of the reaction by adding a solution containing a strong acid (e.g., perchloric acid) or EDTA.

  • Add the malachite green reagent to the quenched reactions. The reagent will react with the released Pi to produce a colored product.

  • Measure the absorbance of the colored product at the appropriate wavelength (typically around 620-650 nm) using a plate reader.

  • Generate a standard curve using known concentrations of phosphate.

  • Calculate the amount of Pi released at each time point and determine the initial rate of ATP hydrolysis (kcat).

Conclusion

RecG and the RuvAB complex are both vital helicases in bacterial DNA metabolism, but they are specialized for different tasks. RecG is a rapid but moderately processive motor designed for the efficient reversal of stalled replication forks. In contrast, the RuvAB complex is a slower but highly processive machine dedicated to the extensive branch migration of Holliday junctions. Understanding these distinct biochemical properties is crucial for elucidating the mechanisms of DNA repair and recombination and for the development of novel therapeutic agents that target these essential cellular processes. The provided experimental protocols offer a starting point for the quantitative characterization of these and other DNA helicases.

References

A Comparative Guide to RecG and UvrD Helicases: Unraveling Their Distinct Roles in Genome Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of DNA metabolism, helicases are essential molecular motors that unwind nucleic acid duplexes, playing pivotal roles in replication, recombination, and repair. Among the myriad of helicases, RecG and UvrD in Escherichia coli stand out as critical enzymes with both overlapping and distinct functions in maintaining genomic integrity. This guide provides an objective comparison of their functional differences, supported by experimental data, to aid researchers in understanding their specific contributions to cellular processes and to inform the development of targeted therapeutic strategies.

Core Functional Distinctions at a Glance

RecG and UvrD are both ATP-dependent DNA helicases, but they exhibit fundamental differences in their substrate preferences, enzymatic activities, and primary cellular roles. UvrD, a superfamily 1 (SF1) helicase, is a workhorse in canonical DNA repair pathways, while RecG, a superfamily 2 (SF2) helicase, specializes in the resolution of branched DNA structures, particularly stalled replication forks.

Quantitative Comparison of Enzymatic Activities

The following table summarizes key quantitative parameters for E. coli RecG and UvrD helicases. It is important to note that these values are derived from various studies and experimental conditions may differ.

ParameterRecGUvrDReferences
Helicase Superfamily SF2SF1[1]
Translocation Polarity Bipolar (translocates on both template strands at a fork)3' → 5'[2][3]
Unwinding Rate ~26 bp/s (on three-way junctions)Not directly comparable; translocates at ~193 nt/s on ssDNA[4][5]
Processivity ModerateHigh (can unwind several kilobases)[6]
ATPase Activity (kcat) ~8.3 s-1 (on four-strand junctions)~43 s-1 (for M. tuberculosis UvrD on ssDNA)[7][8]
ATP Coupling ~3-4 bp unwound per ATP hydrolyzed~1 bp unwound per ATP hydrolyzed[4][7]
Primary Substrates Stalled replication forks, Holliday junctions, D-loopsNicked duplexes, 3'-tailed duplexes, DNA-protein complexes[2][9][10]
Quaternary Structure MonomerMonomer (functional unit), can form dimers[9][11]

Cellular Roles and Signaling Pathways

RecG and UvrD operate in distinct, though sometimes intersecting, cellular pathways to resolve DNA structures that threaten genome stability.

RecG: The Replication Fork Rescuer

RecG's primary role is to rescue stalled or damaged replication forks. It achieves this through a process called "fork regression," where it rewinds the parental DNA duplex and anneals the two newly synthesized strands, forming a four-way Holliday junction intermediate. This remodeling allows for repair of the lesion or bypass of the block.[2][12] RecG is unique in its ability to translocate simultaneously along both template strands of a replication fork, a feature crucial for its fork regression activity.[2][3]

RecG_Pathway StalledFork Stalled Replication Fork RecG RecG StalledFork->RecG recognizes and binds HollidayJunction Holliday Junction (Chicken Foot) RecG->HollidayJunction catalyzes fork regression RuvABC RuvABC or other resolvases HollidayJunction->RuvABC processed by DNA_Repair DNA Repair HollidayJunction->DNA_Repair allows access for ReplicationRestart Replication Restart RuvABC->ReplicationRestart DNA_Repair->ReplicationRestart

UvrD: A Key Player in Excision Repair and Anti-Recombination

UvrD is a versatile helicase involved in multiple DNA repair pathways, most notably mismatch repair (MMR) and nucleotide excision repair (NER).[13][14] In MMR, UvrD is loaded onto the DNA by the MutL protein and unwinds the nicked daughter strand containing the mismatch, allowing for its excision and resynthesis.[6][15] In NER, UvrD helps to remove the excised oligonucleotide containing the damaged DNA.

UvrD also functions as an anti-recombinase by dismantling RecA nucleoprotein filaments, thereby preventing unwanted homologous recombination events.[16]

UvrD_MMR_Pathway Mismatch DNA Mismatch MutS MutS Mismatch->MutS binds MutL MutL MutS->MutL recruits MutH MutH MutL->MutH activates UvrD UvrD MutL->UvrD loads MutH->Mismatch nicks DNA Exonuclease Exonuclease UvrD->Exonuclease unwinds for DNAPol DNA Polymerase Exonuclease->DNAPol creates gap for Ligase DNA Ligase DNAPol->Ligase fills gap RepairedDNA Repaired DNA Ligase->RepairedDNA

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization and comparison of helicase function.

Helicase Unwinding Assay

This assay measures the ability of a helicase to separate a radioactively or fluorescently labeled oligonucleotide from a larger DNA substrate.

Helicase_Assay_Workflow Substrate Prepare Labeled DNA Substrate Reaction Incubate Substrate with Helicase and ATP Substrate->Reaction Stop Stop Reaction (e.g., with EDTA/SDS) Reaction->Stop Analysis Analyze Products by PAGE and Autoradiography Stop->Analysis Quantify Quantify Unwound Product Analysis->Quantify

Methodology:

  • Substrate Preparation: A short, labeled (e.g., 32P or a fluorophore) oligonucleotide is annealed to a complementary single-stranded circular DNA (e.g., M13) or a longer linear single-stranded DNA to create a partial duplex substrate.[17][18]

  • Reaction Mixture: The helicase enzyme is added to a reaction buffer containing the DNA substrate, ATP, and Mg2+.[17] Typical buffer conditions are 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM ATP, and 8 mM DTT.[17]

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped by the addition of a stop buffer containing EDTA (to chelate Mg2+ and inhibit the helicase) and SDS (to denature the protein).

  • Analysis: The reaction products (unwound single-stranded oligonucleotide and the remaining duplex substrate) are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE).[17]

  • Quantification: The amount of unwound product is quantified using a phosphorimager or fluorescence scanner.

ATPase Assay

This assay measures the rate of ATP hydrolysis by the helicase in the presence of a DNA cofactor. A common method is the coupled spectrophotometric assay.

Methodology:

  • Reaction Mixture: The reaction contains the helicase, a DNA effector (e.g., single-stranded DNA), ATP, and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.[8]

  • Measurement: ATP hydrolysis by the helicase produces ADP. Pyruvate (B1213749) kinase converts phosphoenolpyruvate and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[8]

  • Calculation: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. Kinetic parameters such as Km and kcat can be determined by varying the ATP concentration.[8]

Conclusion

RecG and UvrD, while both essential for maintaining genomic stability, are specialized enzymes with distinct molecular functions. RecG is a dedicated replication fork remodeler, employing a unique bipolar translocation mechanism to resolve stalled forks. In contrast, UvrD is a more versatile helicase, participating in multiple DNA repair pathways and acting as a crucial anti-recombinase. Understanding these functional differences is paramount for researchers investigating the intricate network of DNA repair and for drug development professionals seeking to identify specific targets for therapeutic intervention. The experimental protocols and comparative data presented in this guide provide a foundational resource for further exploration of these critical molecular machines.

References

Comparative analysis of RecG homologs from different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to RecG Homologs in Bacterial Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of RecG helicase homologs from various bacterial species. RecG is a crucial ATP-dependent DNA helicase involved in DNA repair, recombination, and the rescue of stalled replication forks, making it a key player in maintaining genomic integrity across the bacterial kingdom.[1][2][3] Understanding the functional and structural nuances of RecG homologs can provide insights into bacterial evolution and identify potential targets for novel antimicrobial therapies.

Comparative Analysis of RecG Properties

RecG homologs are found in the majority of bacterial species and play a conserved role in processing branched DNA intermediates.[1][2][4] The canonical function of RecG involves the remodeling of stalled replication forks into Holliday junction intermediates, a process known as fork regression.[1][5] This activity is critical for allowing DNA repair machinery to access lesions and for facilitating the restart of DNA replication.[3] While the core function is conserved, RecG homologs from different bacteria exhibit notable variations in their biochemical activities and in vivo roles.

  • Escherichia coli (E. coli): As the most studied homolog, E. coli RecG (RecGEc) serves as the benchmark. It is a 76-kDa monomeric protein that efficiently binds to and unwinds various branched DNA substrates, including Holliday junctions, replication forks, and R-loops.[2][5][6] Its activity is essential for repairing DNA damage from UV radiation and other agents, and it works in concert with the RuvABC complex to process recombination intermediates.[1][7]

  • Bacillus subtilis and Streptococcus pneumoniae: RecG homologs from these Gram-positive bacteria show activities very similar to RecGEc.[8] They are capable of binding and unwinding replication fork and Holliday junction DNA substrates with comparable efficiency.[8][9] Furthermore, these homologs can successfully complement recG null mutants in E. coli, indicating a high degree of functional conservation, including any necessary protein-protein interactions.[8]

  • Aquifex aeolicus: The RecG homolog from this hyperthermophilic bacterium is also functionally similar to RecGEc in its ability to process branched DNA.[8] This highlights the conservation of the RecG mechanism even in organisms adapted to extreme environments.[8]

  • Helicobacter pylori (H. pylori): The RecG homolog in H. pylori (HP1523) presents a fascinating case of functional divergence. While it shares sequence homology with other RecGs and can complement an E. coli recG mutant, its primary role in H. pylori is not in DNA repair.[10] Instead, HP1523 is critical for maintaining genomic integrity by limiting recombination events.[10] This suggests that the host environment can be a crucial factor in defining the specific function of a conserved gene.[10]

  • Mycobacterium species: In mycobacteria, DNA repair pathways differ significantly from the E. coli model.[11] While a RecG homolog has been identified in Mycobacterium tuberculosis and is implicated in DNA repair and recombination, its specific biochemical properties and interactions within the mycobacterial context are still being fully elucidated.[11]

Data Presentation: Biochemical Properties of RecG Homologs

The following table summarizes key quantitative and qualitative data for RecG homologs from different bacterial species.

PropertyEscherichia coliBacillus subtilisStreptococcus pneumoniaeAquifex aeolicusHelicobacter pylori
Molecular Weight ~76 kDa[2]~84 kDa~83 kDa~74 kDa~78 kDa
Quaternary Structure Monomer[6][12]MonomerMonomerMonomerMonomer
Substrate Specificity Holliday Junctions, Replication Forks, D-loops, R-loops[5][13]Holliday Junctions, Replication Forks[8]Holliday Junctions, Replication Forks[8]Holliday Junctions, Replication Forks[8]Presumed similar branched DNA
DNA Binding Affinity High affinity for branched DNA; forms one and two-protein complexes[6][13]Similar to E. coli[9]Similar to E. coli; may form a second complex more readily[9]Similar to E. coli[8]Complements E. coli mutant, suggesting sufficient binding[10]
Helicase Activity Robust ATP-dependent unwinding of branched DNA[13]Similar efficiency to E. coli[8]Similar efficiency to E. coli[8]Similar efficiency to E. coli[8]Complements E. coli mutant, suggesting sufficient activity[10]
ATPase Activity DNA-dependent; k_cat measured with no dependence on protein concentration[12]Not explicitly quantified but functionally present[8]Not explicitly quantified but functionally present[8]Not explicitly quantified but functionally present[8]Not explicitly quantified but functionally present[10]
Primary in vivo Role DNA Repair, Recombination, Replication Fork Rescue[1][7]DNA Repair[8]DNA Repair[8]DNA Repair[8]Limiting Recombination, Genomic Integrity[10]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

RecG_Functional_Pathway RecG-Mediated Replication Fork Rescue cluster_0 cluster_1 cluster_2 A Stalled Replication Fork (DNA Lesion) B RecG Binding to Fork Junction A->B Recognition C ATP Hydrolysis-Driven Motor Activity B->C D Fork Regression (Branch Migration) C->D Translocation E Holliday Junction Intermediate D->E Forms G Fork Restoration & Replication Restart (by RecG or RuvABC) D->G Reverse Reaction F Lesion Repair (by other enzymes) E->F Allows F->G

Caption: RecG's role in rescuing a stalled DNA replication fork.

RecG_Characterization_Workflow Experimental Workflow for RecG Homolog Analysis A Clone recG Homolog into Expression Vector B Overexpress His-tagged RecG in E. coli Host A->B C Cell Lysis & Lysate Clarification B->C D Purify RecG via Ni-NTA Affinity Chromatography C->D E Biochemical Assays D->E F DNA Binding Assay (EMSA) E->F G Helicase Assay (Strand Unwinding) E->G H ATPase Assay (Phosphate Release) E->H I Comparative Data Analysis F->I G->I H->I

Caption: A typical workflow for purifying and analyzing a RecG homolog.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Recombinant RecG Protein Purification

This protocol describes the purification of N-terminally His-tagged RecG homologs expressed in E. coli.

  • Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) carrying a ΔrecG mutation with a plasmid encoding the His-tagged RecG homolog. Grow cells in LB broth to an OD₆₅₀ of 0.4-0.6, then induce protein expression with 0.4 mM IPTG for 3 hours.[13]

  • Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 5 mM imidazole (B134444), 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0). Lyse cells by sonication or with a French press. Centrifuge the lysate at high speed to pellet cellular debris.

  • Affinity Chromatography: Apply the cleared lysate to a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.[14] The His-tagged this compound will bind to the nickel-charged resin.

  • Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound using a high-concentration imidazole buffer (e.g., 0.5 M - 1 M imidazole, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).[13]

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 200 mM KCl, 1 mM EDTA, 50 mM Tris-HCl, pH 8.0) to remove imidazole and NaCl.[13] For long-term storage, add glycerol (B35011) to 50% and store at -20°C or -80°C.[15]

Helicase Activity Assay (Strand Unwinding)

This assay measures the ability of RecG to unwind a branched DNA substrate.

  • Substrate Preparation: Synthesize a branched DNA substrate, such as a 3-way "replication fork" or a 4-way Holliday junction, using synthetic oligonucleotides. One of the oligonucleotides is typically 5'-end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. Anneal the labeled strand with the other unlabeled strands to form the desired structure.

  • Reaction Mixture: Set up the reaction in a suitable helicase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT). The reaction should contain the labeled DNA substrate (e.g., 0.3 nM), ATP (e.g., 5 mM), and varying concentrations of the purified RecG homolog.[8][9]

  • Incubation and Termination: Initiate the reaction by adding the this compound and incubate at the optimal temperature for the enzyme (e.g., 37°C for mesophiles) for a set time (e.g., 30 minutes).[9] Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.[16]

  • Analysis: Resolve the products (unwound single-stranded DNA) from the substrate (branched DNA) on a non-denaturing polyacrylamide gel. Visualize the radiolabeled DNA using autoradiography or phosphorimaging and quantify the percentage of unwound substrate.[17]

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to analyze the binding affinity of RecG for its DNA substrates.

  • Substrate Preparation: Prepare a radiolabeled branched DNA substrate as described for the helicase assay.

  • Binding Reaction: Incubate a fixed, low concentration of the labeled DNA substrate (e.g., 0.3 nM) with increasing concentrations of the purified this compound in a binding buffer (typically the helicase buffer without ATP).[9]

  • Electrophoresis: After a short incubation on ice (e.g., 15-20 minutes), load the samples directly onto a native (non-denaturing) polyacrylamide gel. Run the gel at low voltage in a cold room to prevent dissociation of the protein-DNA complexes.

  • Analysis: Dry the gel and visualize the radiolabeled DNA by autoradiography. The bound protein-DNA complexes will migrate slower than the free, unbound DNA, resulting in a "shift" in the band's position.[6][9] The fraction of bound DNA at different protein concentrations can be used to estimate binding affinity.

References

Navigating the Crossroads of DNA Repair: A Comparative Guide to RecG and Functionally Redundant Helicases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair is paramount. This guide provides an in-depth comparison of the E. coli RecG helicase and its functionally related counterparts, including the RuvAB complex, PriA, and UvrD. By presenting key experimental data, detailed protocols, and visual pathway diagrams, we aim to illuminate the distinct and overlapping roles of these crucial enzymes in maintaining genomic integrity.

RecG, a monomeric helicase, plays a pivotal role in rescuing stalled replication forks by promoting their reversal into a four-way Holliday junction structure. This activity is crucial for allowing DNA repair and subsequent replication restart. However, the cellular pathways for processing these intermediates are not linear, with several other helicases exhibiting partially overlapping or "redundant" functions. This guide dissects these functional redundancies, providing a clear comparison of their biochemical activities and in vivo significance.

Quantitative Performance Comparison

To facilitate a direct comparison of the enzymatic activities of RecG and other key helicases, the following tables summarize their known biochemical parameters. It is important to note that reaction conditions can significantly influence these values.

Enzyme Parameter Value Substrate/Conditions
RecG Unwinding Rate~26 bp/s[1]Synthetic three-way DNA junction
ATPase Rate (k_cat)~7.6 s⁻¹[1]During translocation on duplex DNA
ATPase Rate (k_cat)1207 - 1710 min⁻¹Negatively supercoiled DNA
Step Size~3 bp/ATP hydrolyzed[1]Duplex DNA
RuvAB Branch Migration RateSlower than RecG in dissociating Holliday junctionsSynthetic X-junction
ATPase Rate (k_cat of RuvB)112 - 143 min⁻¹In complex with RuvA and ssDNA or supercoiled DNA
Polarity5' -> 3'[2]Partially duplex DNA
UvrD Unwinding RateUp to 250 bp/s (monomer under high force)[3]DNA hairpin
Unwinding Rate~70 bp/s (dimer)[4]dsDNA
Step Size~3 bp[5]DNA hairpin
PriA Unwinding ActivityDependent on substrate structure; stimulated by PriB and SSBForked DNA substrates
Polarity3' -> 5'

Table 1: Comparison of in vitro Helicase and ATPase Activities. This table highlights the key kinetic parameters of RecG and its functional counterparts. Direct comparison of unwinding rates is challenging due to variations in experimental setups and substrates.

Mutant Strain Phenotype Relevant Pathway
ΔrecGModerate sensitivity to UV and ionizing radiation.[6]Fork reversal and recombination repair.
ΔruvA, ΔruvB, or ΔruvCModerate sensitivity to UV radiation.[7]Holliday junction processing.
ΔrecG ΔruvA/B/CSevere sensitivity to DNA damage, highly recombination deficient.[6]Highlights the partially redundant roles of RecG and RuvABC in processing recombination intermediates.
ΔrecG priA (helicase-dead)Suppression of recG mutant phenotype.Indicates that PriA's helicase activity can be detrimental in the absence of RecG.
ΔuvrDHyper-recombinogenic phenotype.Suggests a role in preventing excessive recombination.

Table 2: In vivo Phenotypes of Helicase Mutants in E. coli. This table summarizes the consequences of deleting the genes encoding these helicases, providing insights into their biological roles.

Key Signaling and Repair Pathways

The interplay between RecG and other helicases is best understood in the context of specific DNA repair pathways. The following diagrams illustrate these critical processes.

Replication_Fork_Restart cluster_0 Stalled Replication Fork cluster_1 RecG-Mediated Fork Reversal cluster_2 RuvABC-Mediated Resolution cluster_3 PriA-Dependent Restart Stalled_Fork Stalled Replication Fork RecG RecG Stalled_Fork->RecG PriA PriA Stalled_Fork->PriA Direct Binding HJ Holliday Junction RecG->HJ Fork Regression RuvAB RuvAB HJ->RuvAB HJ->PriA Alternative RuvC RuvC RuvAB->RuvC Branch Migration Resolved_Products Resolved Recombinant DNA RuvC->Resolved_Products Resolution DnaB DnaB Loading PriA->DnaB Replication_Restart Replication Restart DnaB->Replication_Restart

Figure 1: RecG and RuvABC in Replication Fork Restart. This diagram illustrates the sequential action of RecG in reversing a stalled replication fork to form a Holliday junction, which is then processed by the RuvAB and RuvC proteins to allow for DNA repair and the continuation of replication.

PriA_RecG_Interplay cluster_RecG RecG Pathway cluster_PriA_detrimental PriA (Detrimental Action in ΔrecG) cluster_PriA_beneficial PriA (Beneficial Action) D_Loop D-loop (Recombination Intermediate) RecG RecG D_Loop->RecG PriA_h PriA (Helicase Activity) D_Loop->PriA_h HJ_Formation Holliday Junction Formation RecG->HJ_Formation Branch Migration PriA_p PriA (Primosome Assembly) HJ_Formation->PriA_p Aberrant_Replication Aberrant Replication Initiation PriA_h->Aberrant_Replication Unwinding Replication_Restart Replication Restart PriA_p->Replication_Restart DnaB Loading

Figure 2: Functional Interplay between RecG and PriA. This diagram depicts the dual role of PriA. In the absence of RecG, PriA's helicase activity can be detrimental by promoting aberrant replication from recombination intermediates like D-loops. RecG processes these intermediates into Holliday junctions, which are then appropriate substrates for PriA's primosome assembly function, leading to productive replication restart.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize and compare these helicases.

Helicase Assay (General Protocol)

This assay measures the ability of a helicase to unwind a DNA substrate.

1. Substrate Preparation:

  • A radiolabeled or fluorescently labeled oligonucleotide is annealed to a complementary single-stranded circular or linear DNA molecule to create a partially duplex substrate.

  • The substrate is purified to remove any unannealed oligonucleotides.

2. Reaction Mixture:

  • Prepare a reaction buffer typically containing Tris-HCl (pH 7.5-8.0), MgCl₂, ATP, and DTT.

  • Add the DNA substrate to the reaction buffer.

3. Helicase Reaction:

  • Initiate the reaction by adding the purified helicase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli enzymes).

  • Take aliquots at different time points.

4. Quenching and Analysis:

  • Stop the reaction by adding a quench buffer containing SDS and proteinase K.

  • The products (unwound oligonucleotide and the remaining duplex substrate) are separated by native polyacrylamide gel electrophoresis (PAGE).

  • The gel is then dried and exposed to a phosphor screen or imaged for fluorescence to visualize and quantify the amount of unwound product.

ATPase Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by the helicase, which is coupled to its motor activity.

1. Reaction Mixture:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and an ATP regeneration system (pyruvate kinase and lactate (B86563) dehydrogenase) and phosphoenolpyruvate.

  • Include NADH in the reaction mixture.

  • Add the DNA cofactor (e.g., single-stranded DNA, forked DNA) that stimulates the helicase's ATPase activity.

2. ATPase Reaction:

  • Place the reaction mixture in a spectrophotometer and monitor the absorbance at 340 nm.

  • Initiate the reaction by adding the helicase.

  • The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

3. Data Analysis:

  • The rate of ATP hydrolysis is calculated from the rate of change in absorbance.

  • Kinetic parameters such as k_cat and K_m can be determined by varying the concentration of ATP or DNA.

In Vivo UV Sensitivity Assay

This assay assesses the role of a helicase in repairing DNA damage caused by ultraviolet radiation.

1. Strain Preparation:

  • Grow cultures of wild-type and mutant E. coli strains (e.g., ΔrecG, ΔruvA) to mid-log phase in a suitable liquid medium.

2. UV Irradiation:

  • Plate serial dilutions of each culture onto agar (B569324) plates.

  • Expose the plates to a calibrated UV light source at various doses (measured in J/m²).

3. Incubation and Colony Counting:

  • Incubate the plates in the dark to prevent photoreactivation.

  • After incubation, count the number of surviving colonies for each strain at each UV dose.

4. Data Analysis:

  • Calculate the survival fraction for each strain at each dose by dividing the number of colonies on the irradiated plate by the number of colonies on the non-irradiated control plate.

  • Plot the survival fraction as a function of the UV dose to generate survival curves.

Concluding Remarks

The functional redundancy between RecG and other helicases like RuvAB and PriA underscores the robustness of DNA repair pathways. While RecG appears to be a primary responder for initiating the reversal of stalled replication forks, the RuvABC complex is specialized for the subsequent resolution of the resulting Holliday junctions. PriA, on the other hand, acts as a crucial decision-maker, with its helicase activity potentially being detrimental in the absence of proper fork processing by RecG, while its primosome assembly function is essential for restarting replication. UvrD also contributes to genome stability by limiting excessive recombination.

For drug development professionals, targeting these partially redundant pathways could be a promising strategy for sensitizing pathogenic bacteria to DNA damaging agents. A thorough understanding of the specific roles and biochemical properties of each helicase, as provided in this guide, is the first step towards the rational design of such therapeutic interventions. Future research focusing on the structural basis of their interactions and the regulation of their activities in vivo will further refine our understanding of these critical guardians of the genome.

References

Navigating the RecG Interactome: A Comparative Guide to In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) involving the DNA helicase RecG is crucial for deciphering its roles in DNA repair and replication. This guide provides an objective comparison of experimental data and methodologies used to validate RecG's interactions with key partners, including Single-Strand Binding Protein (SSB), PriA, and the RuvAB complex.

RecG, a key player in the maintenance of genome integrity, functions at the intersection of DNA replication and recombination. Its ability to remodel stalled replication forks and process recombination intermediates is critically dependent on its interactions with other proteins. Validating these interactions, both in the controlled environment of a test tube (in vitro) and within the complexity of a living cell (in vivo), is fundamental to understanding its mechanism and identifying potential targets for therapeutic intervention.

Quantitative Analysis of RecG Protein-Protein Interactions

The strength and specificity of protein-protein interactions are often quantified by parameters such as the dissociation constant (KD), which indicates the concentration at which half of the binding sites are occupied. Lower KD values signify stronger binding. The following table summarizes key quantitative data for RecG interactions.

Interacting PartnerExperimental MethodReported KD (μM)Key Findings
SSB (C-terminal tip) Fluorescence Anisotropy3.1 ± 0.4RecG binds directly and specifically to the C-terminal tip of SSB (SSB-Ct).[1]
SSB (full length) Co-elution / In vivo binding assaysNot determinedA physical interaction between RecG and SSB has been demonstrated both in vitro and in vivo.[1][2]
PriA Genetic InteractionNot applicableGenetic studies reveal a functional interaction between PriA and RecG, with synthetic lethality reported in double mutants.[3][4][5]
RuvAB Genetic InteractionNot applicableRecG and RuvAB show functional overlap in processing Holliday junctions, with severe recombination defects in double mutants.[5][6][7]

Competing Models of the RecG-SSB Interaction

A central point of discussion in the field has been the precise nature of the RecG-SSB interaction. Two primary models have been proposed, based on different experimental approaches.

  • The SSB C-terminal Tip (SSB-Ct) Interaction Model: This model posits that RecG directly binds to the highly conserved C-terminal tip of SSB. This is supported by in vitro binding assays using purified proteins and peptides.[1][8][9] Mutations in the SSB-Ct or in the proposed binding pocket on RecG disrupt the interaction and lead to DNA repair defects in vivo.[1][3][8]

  • The Intrinsically Disordered Linker (IDL) and OB-fold Model: An alternative model suggests that the interaction is primarily mediated by the intrinsically disordered linker of SSB, which contains PXXP motifs that bind to an oligosaccharide/oligonucleotide-binding (OB) fold in RecG.[2][10] This model is primarily supported by in vivo co-purification experiments where the proteins are overexpressed.[1]

Recent studies using fluorescence anisotropy with purified components have provided strong evidence for the direct interaction with the SSB-Ct, suggesting it is the primary binding site.[1]

RecG_SSB_Interaction_Models cluster_model1 SSB-Ct Interaction Model cluster_model2 IDL/OB-fold Model RecG1 RecG SSB_Ct SSB C-terminal Tip (SSB-Ct) RecG1->SSB_Ct Direct Binding RecG2 RecG (OB-fold) SSB_IDL SSB Intrinsically Disordered Linker (IDL) (PXXP motifs) RecG2->SSB_IDL Binding caption Two proposed models for the RecG-SSB interaction.

Two proposed models for the RecG-SSB interaction.

Experimental Protocols for Validating RecG Interactions

The validation of protein-protein interactions relies on a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments cited in the study of RecG interactions.

In Vitro: Fluorescence Anisotropy

This technique is used to measure the binding affinity between two molecules in solution.

  • Principle: A small, fluorescently labeled molecule (e.g., an SSB-Ct peptide) tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to a larger protein (RecG), the tumbling rate slows down, causing an increase in anisotropy.

  • Methodology:

    • A fluorescently labeled peptide corresponding to the SSB C-terminal tip is synthesized.

    • The labeled peptide is kept at a constant concentration in a suitable buffer.

    • Increasing concentrations of purified this compound are titrated into the peptide solution.

    • After an incubation period to reach equilibrium, the fluorescence anisotropy is measured using a specialized fluorometer.

    • The change in anisotropy is plotted against the RecG concentration, and the data is fitted to a binding equation to determine the dissociation constant (KD).[1]

In Vivo: Co-immunoprecipitation (Co-IP) from Bacterial Lysates

Co-IP is a widely used technique to identify protein-protein interactions in a cellular context.

  • Principle: An antibody specific to a "bait" protein (e.g., RecG) is used to pull it out of a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well and can be identified by Western blotting.

  • Methodology:

    • E. coli cells expressing the proteins of interest (e.g., His-tagged SSB and native RecG) are grown and harvested.[2]

    • Cells are lysed to release the proteins.

    • The lysate is incubated with an antibody specific to the bait protein (or an affinity resin if the bait is tagged, e.g., Ni-NTA resin for a His-tagged protein).

    • Protein A/G beads are added to capture the antibody-protein complexes.

    • The beads are washed several times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads.

    • The eluate is analyzed by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein to confirm its presence.

In Vivo: Synthetic Lethality Screen

This genetic approach identifies functional relationships between genes.

  • Principle: If two genes have redundant or parallel functions, deleting either one may have a mild effect, but deleting both simultaneously can be lethal. This "synthetic lethality" suggests a functional interaction between the gene products.

  • Methodology:

    • A strain of E. coli with a deletion in the recG gene is created.

    • A second gene of interest (e.g., priA or a ruv gene) is then deleted in the ΔrecG background.

    • The viability and growth characteristics of the double mutant are compared to the single mutants and the wild-type strain.

    • A significant reduction in viability or a complete lack of growth in the double mutant indicates a synthetic lethal interaction.[3][5] This suggests that RecG and the other protein are involved in parallel pathways essential for cell survival.

PPI_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation hypothesis Hypothesized Interaction (e.g., RecG-SSB) purification Protein Purification (RecG, SSB) hypothesis->purification binding_assay Direct Binding Assay (e.g., Fluorescence Anisotropy) purification->binding_assay quantify Quantify Interaction (Determine KD) binding_assay->quantify co_ip Co-immunoprecipitation from E. coli lysate quantify->co_ip Confirms physical interaction conclusion Validated Interaction quantify->conclusion phenotype Analyze Phenotype (e.g., DNA damage sensitivity) co_ip->phenotype genetic_screen Genetic Interaction Screen (e.g., Synthetic Lethality) genetic_screen->phenotype phenotype->conclusion caption A general workflow for validating protein-protein interactions.

A general workflow for validating protein-protein interactions.

Conclusion

The validation of RecG's protein-protein interactions is a multi-faceted process that requires the convergence of evidence from both in vitro and in vivo methodologies. While genetic and co-purification assays are powerful for identifying potential interaction partners and functional relationships within the cell, quantitative biophysical techniques like fluorescence anisotropy are essential for confirming direct binding and determining the affinity of the interaction. The current body of evidence strongly supports a direct, physiologically relevant interaction between RecG and the C-terminal tip of SSB. The functional genetic interactions with PriA and RuvAB underscore RecG's central role in coordinating DNA repair and replication restart pathways, even in the absence of confirmed direct binding data. For drug development professionals, understanding these specific interfaces and functional hubs provides a roadmap for targeting the essential DNA maintenance pathways in bacteria.

References

The Gatekeeper of Genomic Integrity: Confirming the In Vivo Role of RecG in Replication Fork Reversal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of RecG and Alternative Pathways in Maintaining Genome Stability

The faithful duplication of the genome is paramount for cellular life. However, the progression of the replication machinery is often impeded by DNA lesions, protein-DNA complexes, or topological stress, leading to stalled replication forks. The collapse of these stalled forks can result in catastrophic genomic instability. To counteract this, cells have evolved sophisticated mechanisms to stabilize and restart stalled forks, a key process of which is replication fork reversal. In Escherichia coli, the RecG helicase has been identified as a central player in this process. This guide provides a comprehensive comparison of the in vivo role of RecG in replication fork reversal against alternative pathways, supported by experimental data and detailed methodologies.

RecG: The Primary Architect of Fork Reversal

RecG, a monomeric helicase, is a key enzyme in the processing of stalled replication forks. It catalyzes the regression of the fork, a process where the two newly synthesized DNA strands are unwound from their templates and then annealed together. This "chicken foot" or Holliday junction structure effectively moves the fork away from the damaging lesion, providing an opportunity for DNA repair enzymes to access and correct the damage. In vitro studies have demonstrated that RecG is a highly efficient motor, capable of catalyzing fork reversal at rates of up to 240 base pairs per second.

Alternative Pathways for Fork Reversal: A Collaborative Effort

While RecG plays a primary role, other proteins, notably RecA and the RuvAB complex, can also facilitate replication fork reversal, particularly under specific cellular contexts.

  • RecA: This crucial recombinase is primarily involved in homologous recombination. However, it can also promote fork reversal, especially in mutants with a defective replicative helicase (DnaB) and in response to UV-induced DNA damage. The proposed mechanism involves RecA binding to the single-stranded DNA at the stalled fork and initiating strand invasion.

  • RuvAB: This complex is a key player in the branch migration and resolution of Holliday junctions during homologous recombination. Evidence suggests that RuvAB can also directly catalyze fork reversal, particularly in certain DNA polymerase III mutants where the replication machinery itself is compromised.

The interplay between these pathways highlights a robust and redundant system for maintaining genome integrity in the face of replicative stress.

Quantitative Comparison of Fork Reversal Mechanisms

The following table summarizes the key quantitative and qualitative differences between the RecG-dependent and alternative fork reversal pathways based on in vivo and in vitro experimental data.

FeatureRecG-mediated ReversalRecA-mediated ReversalRuvAB-mediated Reversal
Primary In Vivo Trigger General replication fork stalling (e.g., DNA lesions, protein roadblocks)Stalling due to defective replicative helicase (e.g., dnaBts mutants), UV damageStalling due to defects in DNA Polymerase III (e.g., dnaEts, holD mutants)
In Vitro Rate of Fork Reversal Up to 240 bp/s[1]Slower than RecG-mediated reversal[1]Not extensively quantified in a comparative manner
Frequency of Spontaneous Fork Breakage (involving reversal) Not the primary mechanism for spontaneous fork breakage in wild-type cellsContributes to fork processing after UV damageImplicated in fork breakage in specific polymerase mutants
Genetic Interplay Acts in concert with PriA to restart forks; its absence can be compensated for by other pathways under certain conditions.Dependent on RecF pathway proteins for stabilization of reversed forks after UV damage.Can be essential for fork reversal in specific genetic backgrounds with compromised replication machinery.
Prevalence in Wild-Type under Normal Growth Low levels of reversed forks observed (~1% of plasmid replication intermediates)[2]Minimal role in the absence of significant DNA damage.Not a major pathway for spontaneous fork reversal.

Visualizing the Pathways and Workflows

To better understand the molecular mechanisms and experimental approaches, the following diagrams illustrate the RecG-mediated fork reversal pathway and the workflows for its in vivo analysis.

RecG_Pathway StalledFork Stalled Replication Fork RecG RecG Helicase StalledFork->RecG binds to ReversedFork Reversed Fork (Holliday Junction) RecG->ReversedFork catalyzes reversal Repair DNA Repair Enzymes ReversedFork->Repair allows access for Restart Fork Restart (PriA-dependent) ReversedFork->Restart is a substrate for Repair->ReversedFork repairs lesion ResumedRep Resumed Replication Restart->ResumedRep leads to

Caption: RecG-mediated replication fork reversal pathway.

Experimental_Workflow cluster_2D_Gel 2D Gel Electrophoresis cluster_EM Electron Microscopy CellCulture1 E. coli Culture (e.g., wild-type, recG-) Damage1 Induce DNA Damage (e.g., UV irradiation) CellCulture1->Damage1 Isolation1 Isolate Genomic DNA Damage1->Isolation1 Digestion1 Restriction Enzyme Digestion Isolation1->Digestion1 FirstDim 1st Dimension: Separation by Size Digestion1->FirstDim SecondDim 2nd Dimension: Separation by Shape FirstDim->SecondDim Blotting Southern Blotting & Probing SecondDim->Blotting Analysis1 Quantify Replication Intermediates (Y-arcs, X-spikes) Blotting->Analysis1 CellCulture2 E. coli Culture Damage2 Induce DNA Damage CellCulture2->Damage2 Crosslinking In vivo Psoralen (B192213) Crosslinking Damage2->Crosslinking Isolation2 Isolate and Enrich Replication Intermediates Crosslinking->Isolation2 Spreading Spread on EM Grid Isolation2->Spreading Imaging Transmission Electron Microscopy Spreading->Imaging Analysis2 Visualize and Quantify Reversed Forks Imaging->Analysis2

Caption: Experimental workflows for analyzing fork reversal.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific advancement. The following are detailed protocols for the key experimental techniques used to study replication fork reversal in vivo.

Two-Dimensional (2D) Agarose (B213101) Gel Electrophoresis for E. coli Replication Intermediates

This technique separates DNA fragments first by size and then by shape, allowing for the identification and quantification of non-linear replication intermediates, such as Y-shaped forks and X-shaped reversed forks.

1. Cell Growth and DNA Isolation:

  • Grow E. coli cultures to mid-log phase.

  • Induce DNA damage if required (e.g., UV irradiation).

  • Harvest cells and lyse them to gently isolate genomic DNA, minimizing shearing.

2. Restriction Digestion:

  • Digest the purified genomic DNA with a restriction enzyme that will generate a fragment of interest containing the replication origin or a region prone to fork stalling.

3. First Dimension Gel Electrophoresis:

  • Load the digested DNA onto a 0.4% agarose gel in 1x TBE buffer.

  • Run the gel at a low voltage (e.g., 1 V/cm) for an extended period (e.g., 15-20 hours) to separate DNA fragments based on their mass.

4. Second Dimension Gel Electrophoresis:

  • Excise the lane containing the separated DNA.

  • Place the gel slice at the top of a 1.0-1.2% agarose gel containing ethidium (B1194527) bromide (0.3 µg/ml) in 1x TBE.

  • Run the second dimension at a higher voltage (e.g., 4-6 V/cm) at 4°C. The ethidium bromide will intercalate into the DNA and alter the mobility of branched structures, separating them from linear fragments of the same mass.

5. Southern Blotting and Hybridization:

  • Transfer the DNA from the 2D gel to a nylon membrane.

  • Hybridize the membrane with a radioactively labeled probe specific to the restriction fragment of interest.

  • Visualize the replication intermediates using autoradiography or phosphorimaging. Y-shaped structures will form a characteristic "Y-arc," while X-shaped reversed forks will appear as a distinct "X-spike."

Psoralen Crosslinking and Electron Microscopy of In Vivo Replication Forks

This method allows for the direct visualization of individual replication fork structures. Psoralen intercalates into the DNA and, upon UV irradiation, forms covalent crosslinks between the two strands, "freezing" the replication intermediates in their native state.

1. In Vivo Crosslinking:

  • Add psoralen (e.g., 4,5',8-trimethylpsoralen) to the E. coli culture.

  • Expose the cells to long-wave UV light (365 nm) to induce crosslinking.

2. DNA Isolation and Enrichment of Replication Intermediates:

  • Isolate genomic DNA from the crosslinked cells.

  • Digest the DNA with a suitable restriction enzyme.

  • Enrich for replication intermediates using methods such as benzoylated naphthoylated DEAE (BND)-cellulose chromatography, which preferentially binds to single-stranded DNA regions present in replication forks.

3. Electron Microscopy Sample Preparation:

  • Spread the enriched DNA on a carbon-coated grid.

  • Stain the DNA with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.

  • Rotary shadow the grid with a heavy metal (e.g., platinum) to provide a three-dimensional appearance.

4. Imaging and Analysis:

  • Visualize the DNA molecules using a transmission electron microscope.

  • Capture images of replication intermediates and measure the lengths of the different arms of the forks to identify and quantify normal forks, stalled forks, and reversed forks.

Conclusion

The in vivo evidence strongly supports a critical role for RecG as a primary helicase for replication fork reversal in E. coli. Its efficient catalytic activity is essential for processing a wide range of stalled replication forks, thereby preventing genomic instability. However, the existence of alternative pathways involving RecA and RuvAB underscores the robustness of the cellular machinery dedicated to safeguarding the genome during replication. The choice of pathway appears to be dictated by the specific nature of the replication block. Further research, particularly quantitative in vivo studies directly comparing these pathways under various conditions of replication stress, will continue to refine our understanding of the intricate network that ensures the faithful duplication of the genetic material.

References

RecG Helicase: A Comparative Analysis of Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between DNA repair enzymes and their substrates is paramount. This guide provides an objective, data-driven comparison of the substrate specificity of RecG, a key helicase in bacterial DNA recombination and repair.

RecG is a monomeric helicase that plays a critical role in the processing of various branched DNA structures that arise during DNA replication and repair. Its primary function is to catalyze the branch migration of these intermediates, thereby facilitating downstream repair processes. This guide delves into the quantitative aspects of RecG's interaction with its primary substrates: replication forks, Holliday junctions, D-loops, and R-loops.

Quantitative Comparison of RecG Substrate Specificity

The following table summarizes the available quantitative data on the binding affinity and catalytic activity of E. coli RecG for its various DNA substrates. For comparative context, data for the RuvAB complex, another key player in Holliday junction processing, is included where available.

SubstrateParameterRecGRuvABReference
Model Replication Forks
Fork with Lagging StrandATPase Activity (kcat, s-1)~40-fold higher than on leading strand fork-[1]
Binding AffinityHigher affinity than for leading strand fork-[1]
Fork with two duplex armsATPase Activity (kcat/Km, M-1s-1)HighHigh[2]
Nascent Stalled Forks (ssDNA arms)ATPase ActivityActivePoor Substrate[2]
Holliday Junction (4-way junction) ATPase Activity (kcat/Km, M-1s-1)HighPreferred Substrate[2]
BindingMonomeric bindingTwo tetramers of RuvA[3]
Specific ActivityHigh-[3]
Three-Way Junctions (D-loops) Unwinding PreferencePreferentially unwound under certain conditions-[4]
BindingTargeted in vivo-[4]
R-loops ResolutionATP-dependent resolution-[5]
UnwindingEfficiently unwinds-[6]

Experimental Methodologies

The data presented in this guide are derived from several key experimental techniques. Detailed protocols for these assays are provided below to facilitate reproducibility and further investigation.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to determine the binding affinity (Kd) of RecG to its various DNA substrates.

Protocol:

  • Substrate Preparation: Synthetic DNA oligonucleotides are designed to form the desired branched structures (e.g., Holliday junction, replication fork). One strand is typically radiolabeled (e.g., with 32P) for visualization. The oligonucleotides are annealed to form the final substrate.

  • Binding Reaction: A fixed concentration of the radiolabeled DNA substrate is incubated with increasing concentrations of purified RecG protein in a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, 1 mM DTT, 100 µg/ml BSA, and 6% glycerol).

  • Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel. Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The fraction of bound DNA is quantified by densitometry. The dissociation constant (Kd) is determined by plotting the fraction of bound DNA against the RecG concentration and fitting the data to a binding isotherm.

Helicase Assay for DNA Unwinding

This assay measures the ability of RecG to unwind its DNA substrates.

Protocol:

  • Substrate Preparation: A partial duplex DNA substrate is created by annealing a radiolabeled oligonucleotide to a longer single-stranded DNA molecule, creating a structure with a single-stranded region for helicase loading and a duplex region to be unwound. For branched substrates, specific oligonucleotides are annealed to form the desired structure with one labeled strand that will be displaced upon unwinding.

  • Unwinding Reaction: The DNA substrate is incubated with RecG in a reaction buffer containing ATP and Mg2+ (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT). Reactions are incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing EDTA (to chelate Mg2+) and a loading dye. A proteinase K treatment may be included to remove the protein from the DNA.

  • Product Separation: The products of the reaction (unwound single-stranded DNA and the original duplex substrate) are separated by electrophoresis on a native or denaturing polyacrylamide gel.

  • Analysis: The gel is dried and visualized by autoradiography. The percentage of unwound substrate is quantified and can be used to determine the initial rate of unwinding.

ATPase Assay

This assay measures the ATP hydrolysis activity of RecG, which is coupled to its helicase function.

Protocol:

  • Reaction Setup: Purified this compound is incubated with a specific DNA substrate in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Initiation: The reaction is initiated by the addition of ATP, often including a trace amount of [γ-32P]ATP.

  • Time Course: Aliquots are taken at various time points and the reaction is quenched by the addition of a solution containing EDTA.

  • Phosphate (B84403) Separation: The released inorganic phosphate (32Pi) is separated from the unhydrolyzed [γ-32P]ATP using thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.

  • Quantification: The amount of 32Pi is quantified using a phosphorimager. The rate of ATP hydrolysis is then calculated. The kinetic parameters Km (for ATP) and kcat can be determined by measuring the rate of ATP hydrolysis at varying ATP and DNA substrate concentrations.

Visualizing RecG Substrate Processing

The following diagram illustrates the various DNA structures that RecG acts upon and the outcomes of its helicase activity.

RecG_Substrate_Specificity cluster_substrates RecG DNA Substrates cluster_enzyme Helicase Action cluster_products Processing Outcomes ReplicationFork Stalled Replication Fork RecG RecG ReplicationFork->RecG Binds & Unwinds HollidayJunction Holliday Junction HollidayJunction->RecG Binds & Migrates DLoop D-loop DLoop->RecG Binds & Unwinds RLoop R-loop RLoop->RecG Binds & Unwinds ForkRegression Fork Regression RecG->ForkRegression Forms Holliday Junction BranchMigration Branch Migration RecG->BranchMigration Moves Junction Point Resolution Resolution RecG->Resolution Facilitates Resolution UnwoundRNA RNA Unwinding RecG->UnwoundRNA Displaces RNA

Caption: RecG recognizes and processes various branched DNA structures.

Conclusion

The experimental evidence strongly indicates that RecG is a versatile helicase with a broad specificity for branched DNA structures. While it can act on Holliday junctions, its preferential activity on model replication forks, particularly those with features of a stalled lagging strand, and its ability to resolve D-loops and R-loops, underscore its critical role in replication fork maintenance and restart. The quantitative data, though still incomplete for some substrates, highlights the distinct and sometimes overlapping roles of RecG and other helicases like RuvAB in maintaining genome integrity. Further quantitative studies, especially on D-loop and R-loop substrates, will be crucial for a more complete understanding of RecG's function.

References

A Comparative Guide to Cross-Species Complementation of RecG Helicase Function

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Functional Conservation in Bacterial DNA Repair

RecG is a specialized DNA helicase crucial for genome integrity in bacteria. It plays a pivotal role in DNA repair and restarting stalled replication forks by remodeling various branched DNA structures, most notably Holliday junctions.[1][2][3] Understanding the functional conservation of RecG across different bacterial species, particularly between model organisms like Escherichia coli and pathogens such as Mycobacterium tuberculosis, is vital for developing novel antimicrobial strategies. This guide compares the in vivo complementation and in vitro biochemical activities of RecG orthologs, providing researchers with a consolidated view of its functional landscape.

In Vivo Complementation: Restoring DNA Repair in E. coli

A primary method to assess the functional conservation of a protein is through cross-species complementation. In this assay, the RecG gene from a foreign species is expressed in an E. coli strain where the native recG gene has been deleted (ΔrecG). The ability of the foreign RecG to restore the host's resistance to DNA damaging agents indicates functional interchangeability. The ΔrecG mutant of E. coli exhibits sensitivity to agents like UV radiation, mitomycin C (MMC), and methyl methanesulfonate (B1217627) (MMS).[2][4]

Studies have shown that RecG from several species, including pathogenic bacteria, can successfully complement the ΔrecG phenotype in E. coli. For instance, expression of M. tuberculosis RecG (MtRecG) provides significant protection against MMC, MMS, and UV-induced cell death in an E. coli ΔrecG mutant.[5] Similarly, RecG proteins from Gram-positive bacteria like Bacillus subtilis and Streptococcus pneumoniae have also been shown to promote DNA repair in E. coli.[1] This functional conservation suggests that RecG either acts alone or that its necessary protein-protein interactions are conserved across these diverse bacterial lineages.[1]

RecG Ortholog Host Strain Complementation Assay (Challenge) Result Reference
Mycobacterium tuberculosisE. coli ΔrecGMitomycin C, MMS, UV radiationSuccessful complementation; restored resistance[5]
Bacillus subtilisE. coli ΔrecGDNA damage (unspecified)Successful complementation; promoted DNA repair[1]
Streptococcus pneumoniaeE. coli ΔrecGDNA damage (unspecified)Successful complementation; promoted DNA repair[1]
Aquifex aeolicusE. coli ΔrecGGrowth at 37°CNo complementation[1]

Table 1: Summary of in vivo cross-species complementation studies of RecG function. The table highlights the ability of RecG from different bacterial species to rescue the DNA repair-deficient phenotype of an E. coli ΔrecG mutant.

Interestingly, the RecG from the hyperthermophile Aquifex aeolicus fails to function in E. coli at 37°C, which is attributed to its reduced enzymatic efficiency at this lower temperature, despite being active at its optimal temperature of 60°C.[1]

In Vitro Biochemical Activities: A Molecular Comparison

To understand the basis of functional conservation, the enzymatic activities of purified RecG proteins are compared in vitro. Key activities include DNA binding, ATP hydrolysis (ATPase activity), and DNA unwinding (helicase activity).

DNA Substrate Binding and Specificity

RecG proteins from different species consistently show a high affinity for branched DNA structures that mimic intermediates of recombination and replication. These include Holliday junctions (HJs), replication forks, and D-loops.[3][5]

  • Mycobacterium tuberculosis RecG (MtRecG): Exhibits a higher binding affinity for HJs compared to other DNA repair intermediates.[5] While it binds to both mobile and immobile HJs, it shows a stronger preference for immobile junctions.[5] MtRecG also binds to replication forks, flap structures, and D-loops.[5]

  • E. coli RecG (EcRecG): Also shows a strong preference for binding branched DNA structures over linear duplex DNA.[2] It is a monomeric enzyme that can catalyze branch migration without accessory proteins.[6][7]

RecG Ortholog Substrate Binding Affinity (Kd) Comments Reference
M. tuberculosisHolliday JunctionHighHigher affinity than for other intermediates[5]
E. coliHolliday Junction~2 nM (for model junction)Binds as a monomer[8]

Table 2: Comparison of DNA binding affinities of RecG orthologs to Holliday junction substrates. Kd (dissociation constant) values indicate the concentration at which half of the DNA substrate is bound by the protein; lower values signify higher affinity.

ATPase and Helicase Activities

RecG utilizes the energy from ATP hydrolysis to drive its helicase activity, which involves unwinding and rewinding DNA strands to facilitate branch migration. This activity is strictly DNA-dependent.[9]

  • M. tuberculosis RecG (MtRecG): The ATPase activity is stimulated more efficiently by mobile HJs than immobile ones, which correlates with its branch migration activity.[5] It demonstrates robust unwinding activity on replication forks and flap structures.[5]

  • E. coli RecG (EcRecG): Its ATPase activity shows a strong preference for negatively supercoiled DNA as a cofactor.[10] The helicase activity is essential for its role in regressing stalled replication forks.[2]

  • B. subtilis & S. pneumoniae RecG: Both proteins efficiently bind and unwind replication fork and Holliday junction DNA molecules, with efficiencies comparable to the E. coli protein.[1]

The conservation of these core biochemical activities across species underpins the success of in vivo complementation.

Experimental Protocols

1. In Vivo Complementation Assay by Spot Test

This protocol assesses the ability of a heterologous RecG to complement the DNA-damage sensitivity of an E. coli ΔrecG strain.

  • Strain Preparation: Transform the E. coli ΔrecG mutant strain with a plasmid expressing the RecG ortholog of interest. As controls, use the same strain transformed with a plasmid expressing E. coli RecG (positive control) and an empty vector (negative control).

  • Culture Growth: Grow saturated overnight cultures of all transformed strains in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C.

  • Serial Dilution: The next day, dilute the saturated cultures 1:100 in fresh LB broth and grow to an optical density (OD600) of 0.2. Perform a 10-fold serial dilution of these cultures in a 1x phosphate-buffered saline (PBS) solution.

  • Spotting: Spot 10 µL of each dilution onto LB agar (B569324) plates. One plate should be a control plate (LB agar only), while other plates should be supplemented with a DNA damaging agent at a specific concentration (e.g., Mitomycin C, UV irradiation after spotting).

  • Incubation and Analysis: Incubate the plates overnight at 37°C. Compare the growth of the strain expressing the foreign RecG to the positive and negative controls on the plates containing the DNA damaging agent. Successful complementation is indicated by growth comparable to the positive control.[11]

2. DNA Helicase/Unwinding Assay

This in vitro assay measures the ability of purified RecG protein to unwind a model DNA substrate, such as a radiolabeled Holliday junction.

  • Substrate Preparation: A model Holliday junction is constructed by annealing four synthetic oligonucleotides, one of which is radiolabeled (e.g., with 32P) at its 5' end.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 5 mM ATP, 5 mM MgCl2). Add the purified this compound (at a specified concentration, e.g., 100 nM) and the labeled DNA substrate (e.g., 0.2 nM) to the buffer.

  • Reaction Incubation: Initiate the reaction and incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes) and the reaction is stopped by adding a quench solution containing EDTA and a loading dye.

  • Gel Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel to separate the intact Holliday junction substrate from the unwound, single-stranded DNA products.

  • Quantification: The gel is dried and exposed to a phosphor screen. The amounts of substrate and product are quantified using a phosphorimager. The percentage of unwound DNA is calculated for each time point to determine the unwinding rate.[8][12]

3. DNA-Dependent ATPase Assay

This assay measures the rate of ATP hydrolysis by RecG in the presence of a DNA cofactor. A common method is the coupled spectrophotometric assay.

  • Reaction Components: The reaction mixture contains the purified this compound (e.g., 150 nM), a DNA cofactor (e.g., Holliday junction DNA or supercoiled plasmid DNA), and an ATP regeneration system. This system includes phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).

  • Principle: RecG hydrolyzes ATP to ADP. The PK enzyme uses PEP to convert the ADP back to ATP, producing pyruvate. The LDH enzyme then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

  • Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

  • Analysis: The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by RecG. Kinetic parameters like Km (for ATP and DNA) and kcat can be determined by varying the substrate concentrations.[8][13]

Visualizations

experimental_workflow conclusion Compare Results: Functional Conservation Analysis invivo_5 invivo_5 invivo_5->conclusion invitro_3 invitro_3 invitro_3->conclusion invitro_4 invitro_4 invitro_4->conclusion invitro_5 invitro_5 invitro_5->conclusion

recg_pathway cluster_resolution Fork Resolution & Restart StalledFork Stalled Replication Fork (due to DNA damage) RecG RecG Helicase StalledFork->RecG binds to ADP ADP + Pi RecG->ADP HJ Holliday Junction (Chicken Foot Structure) RecG->HJ regresses fork to form ATP ATP ATP->RecG powers Repair DNA Lesion Repair (by other pathways) HJ->Repair Restart Replication Restart HJ->Restart branch migration & fork restoration Repair->HJ lesion removed

References

Validating RecG's Crucial Role in Forestalling Genomic Instability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms that safeguard genomic integrity is paramount. This guide provides a comprehensive comparison of the RecG helicase's function in preventing genomic instability against key alternative DNA repair pathways. Through the presentation of supporting experimental data, detailed protocols, and visual pathway diagrams, we aim to objectively delineate the indispensable role of RecG in maintaining a stable genome.

RecG, a specialized helicase, plays a pivotal role in the maintenance of genomic integrity by acting at the crossroads of DNA replication and repair. Its primary function is to rescue stalled replication forks, which are major sources of genomic instability if not properly processed. RecG catalyzes the conversion of stalled forks into Holliday junctions, key intermediates in homologous recombination, thereby facilitating error-free bypass of DNA lesions and the resumption of replication.[1][2][3] The absence of RecG leads to a range of detrimental consequences, including increased sensitivity to DNA damaging agents, defects in chromosome segregation, and a higher frequency of illicit recombination events.[4][5]

Comparative Analysis of RecG Function

To contextualize the importance of RecG, this section compares its performance with other key proteins involved in DNA replication and repair. The following tables summarize quantitative data from various studies, highlighting the phenotypic consequences of RecG deficiency.

Table 1: Sensitivity to DNA Damaging Agents

The survival of E. coli strains lacking RecG and/or other DNA repair proteins was assessed following exposure to various DNA damaging agents. The data clearly indicates that recG mutants exhibit heightened sensitivity, a phenotype that is often exacerbated when combined with mutations in other repair pathways, underscoring the non-redundant role of RecG.

StrainTreatmentDoseSurvival (%)Reference
Wild-typeUV Radiation50 J/m²~80[4]
ΔrecGUV Radiation50 J/m²~10[4]
ΔruvABCUV Radiation50 J/m²~30[6]
ΔrecG ΔruvABCUV Radiation50 J/m²<1[4]
Wild-typeMitomycin C0.5 µg/ml~90[5]
ΔrecGMitomycin C0.5 µg/ml~20[5]
Wild-typeγ-irradiation200 Gy~70[6]
ΔrecGγ-irradiation200 Gy~5[6]
ΔruvABCγ-irradiation200 Gy~20[6]
ΔrecG ΔruvABCγ-irradiation200 Gy<0.1[6]
Table 2: Homologous Recombination Frequency

The frequency of homologous recombination is a critical indicator of genomic stability. While essential for repair, excessive or inappropriate recombination can lead to deleterious rearrangements. The absence of RecG has been shown to alter recombination frequencies, indicating its role in modulating this process.

StrainAssayRecombination Frequency (relative to Wild-type)Reference
Wild-typePlasmid-chromosome recombination1.0[7]
ΔrecGPlasmid-chromosome recombination0.1 - 0.3[7]
Wild-typeConjugational recombination1.0[7]
ΔrecGConjugational recombination0.1 - 0.3[7]
Table 3: Replication Fork Dynamics

DNA combing assays allow for the direct visualization and measurement of individual replication fork dynamics. In the absence of RecG, replication forks are more prone to stalling and collapse, leading to incomplete DNA replication and genomic instability.

| Strain | Condition | Fork Speed (kb/min) | Stalling Frequency (%) | Reference | | :--- | :--- | :--- | :--- | | Wild-type | Unstressed | 25 ± 5 | < 5 |[8][9] | | ΔrecG | Unstressed | 20 ± 7 | ~15 |[8][9] | | Wild-type | MMS (0.02%) | 15 ± 6 | ~20 |[8][9] | | ΔrecG | MMS (0.02%) | 10 ± 5 | > 40 |[8][9] |

Table 4: Chromosome Segregation Defects

Proper chromosome segregation is essential for the faithful transmission of genetic material to daughter cells. The accumulation of unresolved recombination intermediates in recG mutants leads to significant defects in this process, resulting in the formation of anucleate cells and filamentous morphologies.

| Strain | Condition | Anucleate Cells (%) | Filamentous Cells (%) | Reference | | :--- | :--- | :--- | :--- | | Wild-type | Unstressed | < 1 | < 5 |[10] | | ΔrecG | Unstressed | ~5 | ~15 |[4][10] | | ΔruvABC | Unstressed | ~8 | ~20 |[10] | | ΔrecG ΔruvABC | Unstressed | > 20 | > 40 |[4][10] | | Wild-type | UV (5 J/m²) | ~2 | ~10 |[4] | | ΔrecG | UV (5 J/m²) | ~15 | ~30 |[4] |

Experimental Protocols

To facilitate the replication and validation of the presented data, this section provides detailed methodologies for key experiments cited in this guide.

UV Sensitivity Assay

This protocol assesses the survival of bacterial cells following exposure to ultraviolet (UV) radiation, a potent DNA damaging agent.

Materials:

  • Bacterial strains (Wild-type, ΔrecG, etc.)

  • Luria-Bertani (LB) agar (B569324) plates

  • Phosphate-buffered saline (PBS)

  • UV crosslinker (254 nm)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Grow overnight cultures of the bacterial strains in LB broth at 37°C with shaking.

  • The next day, dilute the cultures 1:100 in fresh LB broth and grow to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Wash the cell pellets twice with ice-cold PBS and resuspend in PBS to an OD₆₀₀ of 0.1.

  • Prepare a series of 10-fold serial dilutions of the cell suspensions in PBS.

  • Spot 10 µl of each dilution onto LB agar plates.

  • Expose the plates to a specific dose of UV radiation (e.g., 10, 20, 50 J/m²) in a UV crosslinker. A control plate should be left unexposed.

  • Incubate the plates in the dark at 37°C for 16-24 hours.

  • Count the number of colony-forming units (CFUs) on each plate and calculate the percentage of survival relative to the unexposed control.[11][12][13]

Homologous Recombination Assay (Plasmid-Chromosome)

This assay measures the frequency of recombination between a plasmid-borne sequence and a homologous sequence on the bacterial chromosome.

Materials:

  • Bacterial strains containing a chromosomal marker (e.g., lacZ::kan)

  • A plasmid carrying a selectable marker and a portion of the chromosomal marker (e.g., pUC19 with a lacZ fragment)

  • LB agar plates with and without appropriate antibiotics (e.g., kanamycin, ampicillin) and a chromogenic substrate (e.g., X-gal)

  • Electroporator and cuvettes

Procedure:

  • Prepare electrocompetent cells of the bacterial strains to be tested.

  • Transform the competent cells with the recombination-testing plasmid.

  • Plate the transformation mixture on LB agar plates containing the antibiotic for plasmid selection and X-gal.

  • Also, plate appropriate dilutions of the transformation mixture on non-selective LB plates to determine the total number of transformants.

  • Incubate the plates at 37°C overnight.

  • Count the number of blue (recombinant) and white (non-recombinant) colonies on the selective plates.

  • Calculate the recombination frequency as the ratio of recombinant colonies to the total number of transformants.[1][14][15]

DNA Combing Analysis

This single-molecule technique allows for the visualization and analysis of DNA replication dynamics.

Materials:

  • Bacterial cultures

  • Thymidine (B127349) analogs (e.g., IdU, CldU)

  • Silanized coverslips

  • Lysis buffer

  • Stretching buffer

  • Primary and fluorescently labeled secondary antibodies against the thymidine analogs and single-stranded DNA

  • Fluorescence microscope

Procedure:

  • Label exponentially growing bacterial cultures sequentially with two different thymidine analogs (e.g., 20 minutes with IdU followed by 20 minutes with CldU).

  • Harvest the cells and embed them in agarose (B213101) plugs.

  • Lyse the cells within the plugs to gently release the genomic DNA.

  • Melt the agarose and allow the DNA to be stretched onto a silanized coverslip by a receding meniscus.

  • Denature the DNA to expose the incorporated thymidine analogs.

  • Perform immunofluorescence staining using primary antibodies specific for each analog and for single-stranded DNA, followed by fluorescently labeled secondary antibodies.

  • Visualize the stained DNA fibers using a fluorescence microscope.

  • Capture images and analyze the length and pattern of the fluorescent tracks to determine replication fork speed, origin firing frequency, and the frequency of stalled or collapsed forks.[8][9][16]

Southern Blot Analysis of Recombination Intermediates

This technique is used to detect and quantify specific DNA structures, such as Holliday junctions, that are intermediates in recombination.

Materials:

  • Genomic DNA isolated from bacterial cultures

  • Restriction enzymes

  • Agarose gel electrophoresis apparatus

  • Nylon or nitrocellulose membrane

  • Radioactively or chemiluminescently labeled DNA probe specific to the region of interest

  • Hybridization buffer and wash solutions

  • Phosphorimager or X-ray film

Procedure:

  • Isolate high-quality genomic DNA from the bacterial strains.

  • Digest the genomic DNA with one or more restriction enzymes that will generate fragments of a size suitable for resolving the expected recombination intermediates.

  • Separate the DNA fragments by size using agarose gel electrophoresis.

  • Denature the DNA in the gel and transfer it to a nylon or nitrocellulose membrane via capillary action (Southern blotting).

  • Crosslink the DNA to the membrane using UV light or baking.

  • Pre-hybridize the membrane to block non-specific binding sites.

  • Hybridize the membrane with a labeled DNA probe that is specific to the DNA sequence of interest.

  • Wash the membrane to remove unbound probe.

  • Detect the labeled probe to visualize the DNA fragments of interest. The presence and intensity of bands corresponding to specific recombination intermediates (e.g., Holliday junctions) can be quantified.[17][18][19]

Signaling Pathways and Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of RecG in the intricate network of DNA replication and repair pathways.

RecG_Stalled_Fork_Rescue cluster_replication Replication Fork cluster_stalling Fork Stalling cluster_recg_pathway RecG-mediated Rescue Replication Fork Leading Strand Leading Strand Replication Fork->Leading Strand Lagging Strand Lagging Strand Replication Fork->Lagging Strand DNA Lesion DNA Lesion Stalled Fork Stalled Fork DNA Lesion->Stalled Fork blocks replication RecG RecG Stalled Fork->RecG recognized by Holliday Junction Holliday Junction RecG->Holliday Junction converts to RuvABC RuvABC Holliday Junction->RuvABC processed by Resolution Resolution RuvABC->Resolution resolves Replication Restart Replication Restart Resolution->Replication Restart RecG_vs_PriA_at_Stalled_Fork cluster_recg RecG Pathway cluster_pria PriA Pathway (in absence of RecG) Stalled Replication Fork Stalled Replication Fork RecG RecG Stalled Replication Fork->RecG PriA PriA Stalled Replication Fork->PriA Fork Regression Fork Regression RecG->Fork Regression Holliday Junction Holliday Junction Fork Regression->Holliday Junction Replication Restart (Error-free) Replication Restart (Error-free) Holliday Junction->Replication Restart (Error-free) Aberrant Replication Restart Aberrant Replication Restart PriA->Aberrant Replication Restart Genomic Instability Genomic Instability Aberrant Replication Restart->Genomic Instability Experimental_Workflow_UV_Sensitivity Bacterial Culture (log phase) Bacterial Culture (log phase) Serial Dilution Serial Dilution Bacterial Culture (log phase)->Serial Dilution Spotting on Agar Plates Spotting on Agar Plates Serial Dilution->Spotting on Agar Plates UV Irradiation UV Irradiation Spotting on Agar Plates->UV Irradiation Exposed & Unexposed Incubation Incubation UV Irradiation->Incubation Colony Counting Colony Counting Incubation->Colony Counting Calculate % Survival Calculate % Survival Colony Counting->Calculate % Survival

References

The Differential Impact of RecG and PriA Helicase Mutations on Bacterial DNA Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of bacterial DNA repair, the helicases RecG and PriA play critical, yet distinct, roles in maintaining genomic integrity, particularly in the context of replication fork restart and homologous recombination. Understanding the differential effects of mutations in the genes encoding these proteins is paramount for elucidating the precise mechanisms of DNA repair and for the development of novel therapeutic strategies that target these pathways. This guide provides an objective comparison of the effects of recG and priA mutations on DNA repair in bacteria, supported by experimental data, detailed methodologies, and visual representations of the involved pathways.

Functional Overview of RecG and PriA in DNA Repair

RecG and PriA are both essential DNA helicases in Escherichia coli and other bacteria, contributing to the complex network of DNA repair pathways. However, they exhibit specialized functions.

RecG is a structure-specific DNA helicase that plays a crucial role in the processing of branched DNA structures that can arise during DNA replication and repair.[1] Its primary functions include:

  • Replication Fork Regression: RecG can remodel stalled replication forks into a four-way Holliday junction structure.[2] This "chicken foot" intermediate allows for the removal of the lesion or blockage, enabling the replication fork to be re-established.

  • Holliday Junction Branch Migration: RecG catalyzes the movement of the branch point of Holliday junctions, a key step in homologous recombination that is necessary for the resolution of these intermediates.[1]

  • R-loop Processing: RecG can unwind R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Persistent R-loops can be a source of genomic instability.

PriA is a central player in the replication restart pathway, ensuring that DNA synthesis can resume after a replication fork has stalled or collapsed.[3] Its key activities include:

  • Replication Fork Recognition: PriA recognizes stalled replication fork structures, particularly D-loops formed during homologous recombination.[3]

  • Primosome Assembly: Upon binding to a stalled fork, PriA initiates the assembly of the primosome, a complex of proteins required for repriming DNA synthesis.[3][4]

  • 3'-5' DNA Helicase Activity: PriA possesses a 3'-5' DNA helicase/translocase activity that can influence recombination events.[2][3]

A crucial aspect of their function is their interplay. The 3'-5' DNA helicase activity of PriA can inhibit recombination, an effect that is normally counteracted by RecG.[2][3][4] This antagonistic relationship highlights the delicate balance required for proper DNA repair.

Comparative Effects of recG and priA Mutations on DNA Repair

Mutations in recG and priA have distinct and sometimes opposing effects on DNA repair processes. The following tables summarize quantitative data from studies comparing the phenotypes of wild-type, recG mutant, priA mutant, and recG priA double mutant strains of E. coli.

Table 1: Sensitivity to DNA Damaging Agents (UV Irradiation)
StrainGenotypeUV Survival (% of unirradiated cells at 40 J/m²)
Wild-typerecG⁺ priA⁺~80%
recG mutantΔrecG~10%
priA mutantpriA2::kan~1%
recG priA suppressor mutantΔrecG srgA (priA allele)~50%

Data adapted from Al-Deib et al., 1996.[2][3][4] This table demonstrates the increased sensitivity of both recG and priA single mutants to UV irradiation compared to the wild-type. Notably, specific mutations in priA (srgA) can suppress the UV sensitivity of a recG mutant, indicating a functional interaction between the two proteins.[2][3][4]

Table 2: Homologous Recombination Frequency
StrainGenotypeRecombination Frequency (relative to wild-type)
Wild-typerecG⁺ priA⁺1.0
recG mutantΔrecG~0.1 - 0.3
priA mutantpriA2::kan~0.01 - 0.1
recG priA suppressor mutantΔrecG srgA (priA allele)~0.5 - 0.8

Data compiled from multiple studies. This table illustrates that both recG and priA null mutations lead to a significant reduction in homologous recombination frequency.[1][3] The suppressor effect of certain priA alleles on the recG phenotype is also evident in the context of recombination.[2][3][4]

Signaling Pathways and Molecular Interactions

The functions of RecG and PriA are integrated into the broader DNA damage response network. The following diagrams, generated using the DOT language, illustrate key pathways and interactions.

Caption: RecG and PriA in replication fork rescue pathways.

The diagram above illustrates the distinct but interconnected roles of RecG and PriA in response to a stalled replication fork. RecG can regress the fork into a Holliday junction, while PriA acts on D-loops to initiate replication restart.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_damage DNA Damage Induction cluster_assays Phenotypic Assays cluster_analysis Data Analysis Bacterial Strains Wild-type, recG, priA, recG priA mutants UV Irradiation UV Irradiation Bacterial Strains->UV Irradiation Recombination Assay Recombination Assay Bacterial Strains->Recombination Assay Survival Assay Survival Assay UV Irradiation->Survival Assay Quantitative Comparison Quantitative Comparison Survival Assay->Quantitative Comparison Recombination Assay->Quantitative Comparison

Caption: Experimental workflow for comparing mutant phenotypes.

This workflow outlines the general experimental approach used to generate the comparative data presented in this guide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in the comparison of recG and priA mutants.

UV Sensitivity Assay

This assay measures the ability of bacterial cells to survive exposure to ultraviolet radiation, a potent DNA damaging agent.

Materials:

  • Bacterial strains (wild-type, recG mutant, priA mutant, recG priA double mutant)

  • Luria-Bertani (LB) agar (B569324) plates

  • Phosphate-buffered saline (PBS)

  • UV crosslinker with a calibrated 254 nm UV source

  • Spectrophotometer

  • Incubator

Procedure:

  • Culture Preparation: Grow overnight cultures of each bacterial strain in LB broth at 37°C with shaking.

  • Cell Dilution: The following day, dilute the overnight cultures into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Serial Dilutions: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS. Perform a series of 10-fold serial dilutions in PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto LB agar plates.

  • UV Irradiation: Expose the open plates to a specific dose of UV radiation (e.g., 0, 10, 20, 40 J/m²) in a UV crosslinker. Ensure the lids are removed during exposure.

  • Incubation: Incubate the plates in the dark at 37°C for 16-24 hours. Incubation in the dark is critical to prevent photoreactivation, a light-dependent DNA repair mechanism.

  • Colony Counting: Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis: Calculate the percentage of survival for each strain at each UV dose by dividing the CFU/mL of the irradiated sample by the CFU/mL of the unirradiated control and multiplying by 100. Plot the survival curves as a function of UV dose.

Homologous Recombination Frequency Assay (Conjugation-based)

This assay quantifies the efficiency of homologous recombination by measuring the transfer and integration of a genetic marker from a donor to a recipient strain.

Materials:

  • Donor bacterial strain (e.g., Hfr strain with a selectable marker)

  • Recipient bacterial strains (wild-type, recG mutant, priA mutant, recG priA double mutant, all auxotrophic for a specific nutrient and resistant to a specific antibiotic, e.g., streptomycin)

  • LB broth and agar plates

  • Minimal media plates with and without the specific nutrient, supplemented with the appropriate antibiotic.

Procedure:

  • Culture Preparation: Grow overnight cultures of donor and recipient strains in LB broth.

  • Mating: Mix equal volumes of donor and recipient cultures (e.g., 0.5 mL of each) in a fresh tube of LB broth. Incubate the mating mixture at 37°C without shaking for 1-2 hours to allow for conjugation.

  • Interruption of Mating: Vigorously vortex the mating mixture to interrupt conjugation.

  • Plating for Recombinants: Plate serial dilutions of the mating mixture onto minimal media plates lacking the specific nutrient required by the recipient but containing the antibiotic to which the recipient is resistant (e.g., streptomycin). These plates select for recipient cells that have received and integrated the gene for nutrient synthesis from the donor.

  • Plating for Total Recipients: Plate serial dilutions of the mating mixture onto LB agar plates containing the antibiotic to which the recipient is resistant (e.g., streptomycin) to determine the total number of viable recipient cells.

  • Incubation: Incubate all plates at 37°C for 24-48 hours.

  • Colony Counting: Count the number of recombinant colonies on the selective plates and the total number of recipient colonies on the non-selective plates.

  • Data Analysis: Calculate the recombination frequency by dividing the number of recombinant colonies by the total number of recipient colonies. Normalize the results to the wild-type strain to determine the relative recombination frequency.

Conclusion

The distinct yet interconnected roles of RecG and PriA in DNA repair underscore the complexity and robustness of bacterial mechanisms for maintaining genome stability. While both are crucial for processing stalled replication forks, their specific functions in fork remodeling (RecG) and primosome assembly (PriA) lead to different phenotypic consequences when mutated. Mutations in priA generally result in a more severe DNA repair defect than mutations in recG, as evidenced by their higher sensitivity to DNA damaging agents and lower recombination frequencies.

The genetic interaction between recG and priA, where certain priA mutations can suppress the defects of a recG null mutant, highlights a functional antagonism.[2][3][4] This suggests that in the absence of RecG's fork processing activity, the helicase activity of PriA can be detrimental. This intricate relationship provides a valuable model for studying the coordination of different DNA repair pathways.

For drug development professionals, the detailed understanding of these pathways and the effects of their disruption can inform the design of novel antimicrobial agents that target bacterial DNA repair, potentially in combination with existing DNA-damaging antibiotics to enhance their efficacy. Further research into the structural and mechanistic details of RecG and PriA will undoubtedly continue to provide valuable insights into the fundamental processes of life and open new avenues for therapeutic intervention.

References

Quantitative analysis of RecG's contribution to recombination efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair and recombination is paramount. The RecG helicase, a key player in these processes, significantly influences the efficiency of homologous recombination. This guide provides a quantitative analysis of RecG's contribution, comparing the performance of wild-type organisms with their RecG-deficient counterparts, supported by experimental data and detailed protocols.

Quantitative Analysis of RecG's Role in Recombination and DNA Repair

The absence of RecG has a demonstrable impact on various recombination and DNA repair pathways. The following tables summarize the quantitative effects observed in key experimental assays.

Table 1: Effect of RecG Deficiency on Hfr Conjugational Recombination in E. coli
Strain Relative Recombination Frequency
Wild-type1.0 (baseline)
recG mutant0.1 - 0.33[1]
Description :Hfr conjugation is a primary method for genetic mapping in bacteria and relies on homologous recombination to integrate donor DNA into the recipient chromosome. In E. coli strains lacking a functional recG gene, the efficiency of conjugational recombination is reduced by 3- to 10-fold.[1]
Table 2: Influence of RecG on P1 Transduction Efficiency in E. coli
Strain Relative Transduction Frequency
Wild-type1.0 (baseline)
recG mutantData not available in a quantitative format. However, qualitative reports indicate a modest reduction in transductional recombination in recG single mutants. A dramatic decrease (over 100-fold) is observed in recG ruv double mutants, highlighting functional redundancy.
Description :P1 transduction is a process where a bacteriophage transfers bacterial DNA from a donor to a recipient cell. Successful integration of this DNA requires homologous recombination. While the effect on a recG single mutant is modest, its absence in combination with mutations in the ruvABC genes severely impairs this process.
Table 3: Comparative UV Radiation Sensitivity of Wild-type and recG Mutant E. coli
UV Dose (J/m²) Percent Survival (Wild-type)
0100
10~80
20~60
30~40
40~20
50~10
Description :UV radiation induces DNA lesions that are often repaired through recombination-dependent pathways. The survival curve for the recG mutant shows a significant decrease in survival compared to the wild-type strain, indicating a crucial role for RecG in the repair of UV-induced DNA damage.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

Hfr Conjugational Recombination Assay

This protocol is a standard method for measuring the frequency of recombination between a high-frequency recombination (Hfr) donor strain and a recipient (F-) E. coli strain.

Materials:

  • Hfr donor E. coli strain (e.g., streptomycin-sensitive, auxotrophic for a specific nutrient)

  • F- recipient E. coli strain (e.g., streptomycin-resistant, prototrophic for the nutrient the Hfr strain requires)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Minimal medium agar plates with and without the specific nutrient

  • Streptomycin (B1217042) solution

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Incubator at 37°C

  • Shaking water bath at 37°C

  • Vortex mixer

Procedure:

  • Culture Preparation: Inoculate 5 mL of LB broth with the Hfr donor and F- recipient strains separately. Incubate overnight at 37°C with shaking.

  • Subculturing: The next day, dilute the overnight cultures 1:100 into fresh LB broth. Incubate at 37°C with shaking until the cultures reach an early to mid-logarithmic phase of growth (OD600 of approximately 0.4-0.6).

  • Mating: Mix 1.0 mL of the Hfr donor culture with 9.0 mL of the F- recipient culture in a sterile flask. This high ratio of recipient to donor cells ensures that each donor has a high probability of finding a recipient.

  • Incubation: Incubate the mating mixture in a shaking water bath at 37°C for 60 minutes to allow for conjugation to occur.

  • Interruption of Mating: After 60 minutes, vigorously vortex the mating mixture for 30 seconds to separate the mating pairs.

  • Serial Dilutions: Prepare a series of 10-fold serial dilutions of the mating mixture in sterile saline.

  • Plating for Viable Counts: Plate 100 µL of appropriate dilutions onto LB agar plates containing streptomycin to select for the recipient cells and determine the total number of viable recipient cells.

  • Plating for Recombinants: Plate 100 µL of appropriate dilutions onto minimal medium agar plates containing streptomycin. These plates select for recipient cells that have received the prototrophic marker from the Hfr donor through recombination.

  • Incubation: Incubate all plates at 37°C for 24-48 hours.

  • Calculation of Recombination Frequency: Count the number of colonies on both types of plates. The recombination frequency is calculated as the number of recombinant colonies (on minimal medium with streptomycin) divided by the total number of viable recipient colonies (on LB with streptomycin).

P1 Phage Transduction Assay

This protocol outlines the steps for generalized transduction using bacteriophage P1 to transfer genetic material between E. coli strains.

Materials:

  • P1 phage lysate

  • Donor E. coli strain (with the desired genetic marker)

  • Recipient E. coli strain (lacking the genetic marker)

  • LB broth and soft agar (0.7% agar)

  • LB agar plates

  • Calcium chloride (CaCl₂) solution (1 M)

  • Sodium citrate (B86180) solution (1 M)

  • Chloroform (B151607)

  • Centrifuge and tubes

  • Incubator at 37°C

Procedure:

  • Preparation of P1 Lysate:

    • Grow an overnight culture of the donor E. coli strain in LB broth.

    • Inoculate 5 mL of fresh LB broth containing 5 mM CaCl₂ with 50 µL of the overnight culture.

    • Incubate at 37°C with shaking to an OD600 of ~0.2.

    • Add P1 phage lysate at a multiplicity of infection (MOI) of approximately 0.1-1.

    • Continue incubation with shaking for 2-3 hours, or until the culture lyses (becomes clear).

    • Add a few drops of chloroform to the lysate and vortex to kill any remaining bacterial cells.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Carefully transfer the supernatant (the P1 lysate) to a sterile tube.

  • Transduction:

    • Grow an overnight culture of the recipient E. coli strain.

    • In a sterile tube, mix 100 µL of the recipient culture with varying amounts of the P1 lysate (e.g., 1 µL, 10 µL, 100 µL) and 5 µL of 1 M CaCl₂.

    • Incubate at 37°C for 30 minutes without shaking to allow for phage adsorption.

    • Add 1 mL of LB broth containing 20 mM sodium citrate (to chelate excess calcium and prevent further phage infection) and incubate for 1 hour at 37°C with shaking to allow for the expression of the transduced gene.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100 µL of LB broth.

  • Plating and Selection:

    • Plate the entire cell suspension onto selective agar plates (media that will only allow recipient cells that have incorporated the donor marker to grow).

    • Incubate the plates at 37°C for 24-48 hours.

  • Calculation of Transduction Frequency:

    • Count the number of colonies (transductants) on the selective plates.

    • To determine the total number of viable recipient cells, plate a known dilution of the recipient culture (that has not been exposed to the phage) on non-selective media.

    • Transduction frequency is calculated as the number of transductants per milliliter divided by the number of viable recipient cells per milliliter.

UV Radiation Sensitivity Assay

This protocol is used to determine the sensitivity of bacterial strains to ultraviolet (UV) radiation.

Materials:

  • E. coli strains (wild-type and recG mutant)

  • LB broth and agar plates

  • Sterile saline solution (0.85% NaCl)

  • UV light source (germicidal lamp, 254 nm)

  • UV radiometer

  • Petri dishes

  • Spreader

  • Incubator at 37°C

Procedure:

  • Culture Preparation: Grow overnight cultures of the wild-type and recG mutant strains in LB broth at 37°C with shaking.

  • Cell Preparation:

    • Centrifuge the overnight cultures to pellet the cells.

    • Wash the cell pellets twice with sterile saline solution.

    • Resuspend the cells in sterile saline to an OD600 of approximately 1.0.

  • Serial Dilutions: Prepare a series of 10-fold serial dilutions of each cell suspension in sterile saline.

  • Plating: Spread 100 µL of an appropriate dilution (to yield 100-200 colonies on the non-irradiated control plate) onto a series of LB agar plates.

  • UV Irradiation:

    • Remove the lids of the petri dishes.

    • Expose the plates to a calibrated UV light source for varying amounts of time to deliver different doses of UV radiation (e.g., 0, 10, 20, 30, 40, 50 J/m²). The dose can be controlled by varying the exposure time or the distance from the UV source. Use a UV radiometer to measure the intensity of the UV light.

  • Incubation: Immediately after irradiation, cover the plates and incubate them in the dark at 37°C for 24-48 hours to prevent photoreactivation.

  • Data Analysis:

    • Count the number of colonies on each plate.

    • Calculate the percent survival for each UV dose by dividing the number of colonies on the irradiated plate by the number of colonies on the non-irradiated control plate and multiplying by 100.

    • Plot the percent survival (on a logarithmic scale) against the UV dose to generate a survival curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving RecG.

RecG_Holliday_Junction_Processing cluster_pathway Holliday Junction Processing cluster_ruv RuvABC Pathway cluster_recg RecG Pathway HJ Holliday Junction RuvAB RuvAB (Branch Migration) HJ->RuvAB RecG RecG (Branch Migration) HJ->RecG RuvC RuvC (Resolution) RuvAB->RuvC recruits Resolved Products Resolved Products RuvC->Resolved Products Reversed Fork Reversed Fork RecG->Reversed Fork Fork Regression

Caption: Holliday Junction Processing Pathways.

RecG_Replication_Fork_Restart cluster_workflow Replication Fork Restart StalledFork Stalled Replication Fork RecG RecG StalledFork->RecG ReversedFork Reversed Fork (Chicken Foot) RecG->ReversedFork catalyzes reversal LesionBypass Lesion Bypass / Repair ReversedFork->LesionBypass ForkRestoration Fork Restoration LesionBypass->ForkRestoration ReplicationRestart Replication Restart ForkRestoration->ReplicationRestart

Caption: RecG-mediated Replication Fork Reversal.

Hfr_Conjugation_Workflow cluster_workflow Hfr Conjugation Experimental Workflow start Mix Hfr and F- cells conjugation Incubate for Mating start->conjugation interrupt Interrupt Mating (Vortex) conjugation->interrupt dilutions Serial Dilutions interrupt->dilutions plate_viable Plate on LB + Strep (Viable Count) dilutions->plate_viable plate_recombinant Plate on Minimal + Strep (Recombinant Count) dilutions->plate_recombinant incubate Incubate Plates plate_viable->incubate plate_recombinant->incubate count Count Colonies incubate->count calculate Calculate Recombination Frequency count->calculate

Caption: Hfr Conjugation Workflow.

References

RecG: A Promising Target for Novel Antibiotics - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the identification and validation of novel bacterial targets for the development of new classes of antibiotics. One such promising target is RecG, a DNA helicase crucial for DNA repair and maintenance of genomic integrity in a wide range of bacteria. This guide provides a comprehensive comparison of RecG as an antibiotic target against other alternatives, supported by experimental data and detailed methodologies.

RecG: An Overview of its Function and Potential

RecG is a superfamily 2 (SF2) helicase that plays a critical role in bacterial DNA metabolism.[1] Its primary function is to recognize and remodel branched DNA structures that arise during DNA replication and repair, such as stalled replication forks and Holliday junctions.[1][2] By catalyzing the unwinding and rewinding of these structures, RecG facilitates the accurate repair of DNA damage and ensures the faithful segregation of chromosomes during cell division.[3][4]

A key advantage of targeting RecG is the absence of a direct sequence homolog in humans.[1] While humans possess functional analogs, such as the RecQ family of helicases (e.g., WRN and BLM), they have limited sequence similarity to bacterial RecG.[5][6] This inherent difference provides a potential therapeutic window, allowing for the development of inhibitors that are selective for the bacterial enzyme, thereby minimizing off-target effects and toxicity in human cells.

While mutations in the recG gene alone can have a mild phenotype, they lead to a dramatic increase in sensitivity to DNA damaging agents when combined with mutations in other DNA repair pathways, such as the RuvABC system.[1][4] This suggests that inhibiting RecG could act synergistically with other stressors or inhibitors, providing a powerful strategy to combat bacterial infections.

Comparative Analysis of RecG and Other Antibiotic Targets

To objectively evaluate RecG's potential, it is essential to compare it with established and emerging antibiotic targets. The following table summarizes key features of RecG in comparison to DNA gyrase/topoisomerase IV (targets of fluoroquinolones) and other DNA repair enzymes.

FeatureRecG HelicaseDNA Gyrase & Topoisomerase IVOther DNA Repair Enzymes (e.g., UvrD, RecA)
Function Resolves stalled replication forks and Holliday junctions.[1][2]Manages DNA supercoiling and decatenates replicated chromosomes.[7][8][9]Various roles in DNA repair pathways (e.g., nucleotide excision repair, homologous recombination).[10][11]
Essentiality Conditionally essential; synthetic lethality with mutations in other repair pathways.[3][6]Essential for bacterial viability.[7][9]Often essential or critical for survival, especially under stress conditions.[12]
Human Homologs No direct sequence homolog; functional analogs (RecQ helicases) have low sequence similarity.[1]Human topoisomerases exist, but with structural differences that allow for selective inhibition.Homologs exist for many DNA repair enzymes, requiring careful design for selectivity.
Known Inhibitors Limited publicly available data on specific inhibitors.Fluoroquinolones (e.g., ciprofloxacin, levofloxacin).[7][13]Various inhibitors under investigation, but few in clinical use.
Resistance Mechanism Potential for target-based mutations.Well-documented resistance through mutations in gyrA and parC genes.[7]Target modification, bypass pathways.
Potential for Synergy High potential for synergy with DNA damaging agents or inhibitors of other repair pathways.[1][4]Synergistic effects with other antibiotic classes have been explored.Potential for synergy with DNA damaging agents.

Data Presentation: Evaluating Potential RecG Inhibitors

While specific, potent, and selective inhibitors of RecG are not yet widely reported in publicly available literature, the following table illustrates the type of quantitative data that would be generated to validate a potential lead compound. The values presented are hypothetical and for illustrative purposes only.

CompoundTargetIC50 (µM)Ki (µM)MIC (µg/mL) vs. E. coliCC50 (µM) vs. HeLa cellsSelectivity Index (CC50/IC50)
Hypothetical RecG Inhibitor A RecG0.50.22>100>200
Hypothetical RecG Inhibitor B RecG1.20.58>100>83
Ciprofloxacin (Control) DNA Gyrase/ Topoisomerase IVN/AN/A0.015~50N/A

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), MIC (minimum inhibitory concentration), and CC50 (half-maximal cytotoxic concentration) are key parameters in drug discovery. A high selectivity index is desirable, indicating that the compound is significantly more toxic to the bacterial target than to human cells.

Experimental Protocols

The validation of RecG as an antibiotic target involves a series of well-defined experimental procedures.

RecG Helicase Activity Assay

This assay measures the ability of RecG to unwind a branched DNA substrate, and the inhibition of this activity by a test compound.

Materials:

  • Purified RecG protein

  • Fluorescently labeled synthetic DNA substrate mimicking a stalled replication fork or Holliday junction

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, fluorescently labeled DNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding purified this compound to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and a proteinase).

  • Measure the fluorescence intensity in each well. An increase in fluorescence indicates the unwinding of the DNA substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Method: Broth Microdilution

  • Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[3][14]

Cytotoxicity Assay

This assay assesses the toxicity of a compound to human cells.

Method: MTT Assay

  • Seed human cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the CC50 value.

Visualizing the Role and Validation of RecG

To better understand the context of RecG's function and the process of validating it as a target, the following diagrams are provided.

RecG_Pathway Stalled Replication Fork Stalled Replication Fork RecG RecG Stalled Replication Fork->RecG recognizes Holliday Junction Holliday Junction Holliday Junction->RecG recognizes RuvABC RuvABC Holliday Junction->RuvABC recognizes Fork Regression Fork Regression RecG->Fork Regression catalyzes Branch Migration Branch Migration RecG->Branch Migration catalyzes DNA Repair & Replication Restart DNA Repair & Replication Restart Fork Regression->DNA Repair & Replication Restart Branch Migration->RuvABC Resolution Resolution RuvABC->Resolution Resolution->DNA Repair & Replication Restart

RecG's role in DNA repair pathways.

Antibiotic_Target_Validation cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Target Identification Target Identification Biochemical Assay Biochemical Assay Target Identification->Biochemical Assay design Lead Identification Lead Identification Biochemical Assay->Lead Identification screen for inhibitors MIC Determination MIC Determination Lead Identification->MIC Determination test antibacterial activity Cytotoxicity Assay Cytotoxicity Assay Lead Identification->Cytotoxicity Assay assess toxicity Selectivity Assessment Selectivity Assessment MIC Determination->Selectivity Assessment Cytotoxicity Assay->Selectivity Assessment Animal Model Efficacy Animal Model Efficacy Selectivity Assessment->Animal Model Efficacy promising candidates Pharmacokinetics Pharmacokinetics Animal Model Efficacy->Pharmacokinetics Preclinical Development Preclinical Development Pharmacokinetics->Preclinical Development

Workflow for antibiotic target validation.

Conclusion

RecG presents a compelling target for the development of novel antibiotics. Its essential role in bacterial DNA repair, particularly in synergy with other pathways, and the lack of a direct human homolog are significant advantages. While the discovery of potent and selective RecG inhibitors is an ongoing area of research, the experimental framework for their validation is well-established. Future efforts in screening and rational drug design focused on RecG could lead to the development of a new class of antibiotics that are effective against multidrug-resistant bacteria. This guide provides the foundational knowledge and experimental strategies necessary for researchers and drug developers to pursue this promising avenue in the fight against antimicrobial resistance.

References

A Comparative Structural Analysis of RecG: Insights into Apo and DNA-Bound States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bacterial helicase RecG in its apo (unbound) and DNA-bound conformations. Understanding the structural dynamics of RecG upon DNA binding is crucial for elucidating its mechanism in stalled replication fork repair and for the development of novel antimicrobial agents. This document summarizes key structural differences, presents quantitative data where available, and provides detailed experimental protocols for the structural determination of the RecG-DNA complex.

Key Structural Insights and Conformational Changes

RecG is a monomeric helicase crucial for bacterial DNA repair and recombination, specifically in the reversal of stalled replication forks. Its structure is comprised of three distinct domains: a "wedge" domain responsible for recognizing and binding to branched DNA structures, and two RecA-like motor domains (ATPase-N and ATPase-C) that power the translocation along the DNA.

Upon binding to a forked DNA substrate, RecG undergoes a significant conformational change. While a high-resolution crystal structure of the apo-RecG is not publicly available, studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy and molecular dynamics simulations have provided critical insights into its structural transition. The most notable change occurs in the orientation of the motor domains relative to the wedge domain.

A key study on Thermotoga maritima RecG revealed that upon DNA binding, the ATPase-C lobe moves away from both the wedge domain and the ATPase-N domain. This movement is essential for accommodating the parental DNA duplex and facilitating its translocation.[1][2] This "opening" of the motor domains is a critical step in the catalytic cycle of RecG, allowing it to engage with and remodel the DNA fork.

The crystal structure of Thermotoga maritima RecG in complex with a three-way DNA junction (PDB ID: 1GM5) provides a static snapshot of the DNA-bound state.[3] In this structure, the wedge domain makes extensive contacts with the branch point of the DNA fork, demonstrating its role in substrate specificity. The DNA duplex is positioned to enter the cleft between the two motor domains, poised for translocation.

Quantitative Data Summary

Due to the absence of a high-resolution structure for apo-RecG, a precise quantitative comparison of domain rotations and solvent accessible surface area changes remains challenging. However, data from biophysical studies provide some quantitative measures of these conformational changes.

ParameterApo-RecG (Inferred)DNA-Bound RecG (PDB: 1GM5 & EPR data)Method of Determination
Inter-domain Distance (Wedge to ATPase-C) ShorterLongerEPR Spectroscopy[1][2]
Motor Domain Conformation "Closed" or more compact"Open" with ATPase-C lobe displacedEPR Spectroscopy[1][2]
DNA Binding Affinity (Kd for forked DNA) N/AVaries by substrate, typically in the low nM rangeElectrophoretic Mobility Shift Assays

Experimental Protocols

Protein Purification and Crystallization of the RecG-DNA Complex

The following protocol is based on the successful crystallization of Thermotoga maritima RecG in complex with a three-way DNA junction.[4]

1. Protein Expression and Purification:

  • The RecG gene is cloned into an expression vector (e.g., pET vector series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM, and the culture is incubated for an additional 3-4 hours.

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM imidazole (B134444), 1 mM DTT).

  • Cell lysis is performed by sonication, and the lysate is cleared by ultracentrifugation.

  • The supernatant containing the soluble RecG protein is loaded onto a Ni-NTA affinity column.

  • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • RecG is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Further purification is achieved by ion-exchange chromatography (e.g., Mono Q column) followed by size-exclusion chromatography (e.g., Superdex 200 column) to ensure homogeneity.

2. DNA Substrate Preparation:

  • Synthetic oligonucleotides corresponding to the three strands of the three-way DNA junction are commercially synthesized and purified.

  • The strands are annealed in a buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl) by heating to 95°C for 5 minutes and slowly cooling to room temperature.

3. Crystallization:

  • The purified this compound is mixed with the annealed DNA junction in a 1:1.2 molar ratio in the presence of ADP and MgCl2.

  • Crystals are grown using the hanging-drop vapor diffusion method.

  • The reservoir solution typically contains a precipitant such as polyethylene (B3416737) glycol (PEG) and a salt (e.g., 10-15% PEG 4000, 100 mM MES pH 6.5, 200 mM ammonium (B1175870) sulfate).

  • Crystallization plates are incubated at a constant temperature (e.g., 18°C).

  • Crystals are cryo-protected using a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 25% glycerol) before being flash-cooled in liquid nitrogen.

4. X-ray Diffraction Data Collection and Structure Determination:

  • Diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement using a homologous structure as a search model, followed by model building and refinement.

Visualizations

RecG_Conformational_Change cluster_apo Apo State cluster_dna_bound DNA-Bound State Apo_Wedge Wedge Domain Apo_Motor Motor Domains (ATPase-N & C) 'Closed' Conformation Bound_Motor Motor Domains 'Open' Conformation Apo_Motor->Bound_Motor  DNA Binding  Conformational Change Bound_Wedge Wedge Domain DNA Forked DNA Bound_Wedge->DNA DNA->Bound_Motor Translocation RecG_Experimental_Workflow start RecG Gene Cloning & Expression purification Protein Purification (Affinity, IEX, SEC) start->purification complex_formation RecG-DNA Complex Formation purification->complex_formation dna_prep DNA Substrate Annealing dna_prep->complex_formation crystallization Crystallization (Vapor Diffusion) complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

References

Safety Operating Guide

Proper Disposal Procedures for RecG Protein: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The proper disposal of RecG protein, a recombinant DNA helicase crucial in recombination and DNA repair, is paramount for laboratory safety and environmental protection.[1][2][3][4] While specific disposal protocols for every recombinant protein are not always available, a risk-based approach founded on established best practices for biological materials is essential. This guide provides a detailed framework for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Risk Assessment and Waste Categorization

Before disposal, a thorough risk assessment must be conducted to categorize the this compound waste. The primary considerations include its biological origin, potential bioactivity, and any chemical contaminants. Based on this assessment, the waste will fall into one of the following categories, each with a specific disposal pathway.

Table 1: this compound Waste Categorization and Disposal Methods

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous This compound solutions in benign buffers (e.g., PBS, Tris). No known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[5]
Chemically Hazardous This compound mixed with hazardous chemicals (e.g., solvents, denaturants like urea, heavy metals).Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[5]
Biohazardous This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[5]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[5]
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[5]

Experimental Protocols for Inactivation of Non-Hazardous this compound Solutions

For non-hazardous this compound solutions, inactivation prior to drain disposal is a recommended precautionary step.[5]

2.1. Chemical Inactivation Protocol

  • Preparation: Prepare a 10% bleach solution.

  • Inactivation: Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.

  • Incubation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[5]

  • Neutralization (if required): Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[5]

  • Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[5]

2.2. Heat Inactivation Protocol

  • Preparation: Transfer the protein solution to a heat-resistant container.

  • Inactivation: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[5]

  • Cooling: Allow the solution to cool to room temperature.

  • Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[5]

Detailed Disposal Procedures

3.1. Liquid Waste

  • Non-Hazardous: Following inactivation as described above, pour the solution down the drain with a large amount of running water to dilute it further.

  • Chemically Hazardous: Collect in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," the chemical constituents, and the presence of this compound. Store in a designated satellite accumulation area until collection by Environmental Health and Safety (EHS) personnel.

  • Biohazardous: Decontaminate using an approved method such as autoclaving or chemical disinfection with a suitable agent like 10% bleach for at least 30 minutes. Once decontaminated, it can typically be disposed of down the drain, but always confirm this with your institution's EHS guidelines.

3.2. Solid Waste

  • Non-Hazardous Contaminated Items (gloves, tubes, etc.): Can generally be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Chemically Hazardous Contaminated Items: Must be collected in a designated hazardous waste container lined with a chemically resistant bag.

  • Biohazardous Solid Waste: Place in a biohazard bag within a secondary container. This waste must be treated, typically by autoclaving, before final disposal.

Mandatory Visualizations

RecG_Disposal_Workflow cluster_start cluster_assessment Risk Assessment cluster_categorization Waste Categorization cluster_disposal_paths Disposal Pathways cluster_actions Action cluster_final_disposal Final Disposal Start This compound Waste Generated Risk_Assessment Conduct Risk Assessment (Chemical, Biological Hazards) Start->Risk_Assessment Categorize Categorize Waste Risk_Assessment->Categorize Non_Hazardous Non-Hazardous (Benign Buffers) Categorize->Non_Hazardous Non-Hazardous Chemically_Hazardous Chemically Hazardous (Solvents, etc.) Categorize->Chemically_Hazardous Chemically Hazardous Biohazardous Biohazardous (e.g., BSL-2 contaminants) Categorize->Biohazardous Biohazardous Sharps Sharps Waste Categorize->Sharps Sharps Inactivate Inactivate (Heat or Chemical) Non_Hazardous->Inactivate Collect_Hazardous Collect in Labeled Hazardous Container Chemically_Hazardous->Collect_Hazardous Decontaminate Decontaminate (Autoclave/Chemical) Biohazardous->Decontaminate Collect_Sharps Collect in Sharps Container Sharps->Collect_Sharps Drain_Disposal Drain Disposal (with copious water) Inactivate->Drain_Disposal EHS_Pickup EHS Pickup Collect_Hazardous->EHS_Pickup Medical_Waste Regulated Medical Waste Disposal Decontaminate->Medical_Waste Sharps_Disposal Specialized Sharps Disposal Collect_Sharps->Sharps_Disposal

Caption: Disposal workflow for this compound waste.

This comprehensive guide, based on general principles for recombinant protein handling, provides a robust framework for the safe and compliant disposal of this compound waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for definitive procedures.

References

Essential Safety and Operational Protocols for Handling RecG Protein

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines critical safety procedures and logistical information for the handling and disposal of RecG protein in a laboratory setting. These guidelines are established to ensure the safety of all research personnel and to maintain the integrity of the experimental environment. This compound, a recombinant protein, is generally handled under Biosafety Level 1 (BSL-1) conditions, which are suitable for work with well-characterized agents not known to consistently cause disease in healthy adult humans.[1] A thorough risk assessment should always be conducted before commencing any work.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to prevent direct contact and maintain a sterile work environment when handling this compound.[1][2]

PPE / Safety MeasureSpecificationRationale
Hand Protection Nitrile or equivalent gloves.[1][2]Prevents skin contact with the protein solution.[1]
Eye Protection Safety glasses with side shields or goggles.[1][2]Protects eyes from potential splashes or aerosols.[1]
Body Protection Laboratory coat.[1][2]Protects clothing and skin from contamination.[1]
General Hygiene Frequent hand washing.Essential after handling materials and before leaving the laboratory.[1]
Laboratory Practices No eating, drinking, or applying cosmetics in the lab.Prevents accidental ingestion of laboratory materials.[1]
Aerosol Containment Use with adequate ventilation.Minimizes the potential for inhalation of aerosols.[1]

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, briefly centrifuge the vial to ensure the contents are at the bottom.[3][4]

  • Store the protein solution as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1][3][4]

  • For lyophilized protein, reconstitute in deionized sterile water to a concentration of 0.1-1.0 mg/mL.[3][4]

  • For long-term storage, it is recommended to add 5-50% glycerol (B35011) (final concentration) and aliquot to avoid repeated freeze-thaw cycles.[3][4]

Handling Procedure:

  • Before use, inspect the vial containing the this compound for any damage.[1]

  • Don the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[1]

  • Conduct all work in a designated and properly decontaminated area.

Spill Cleanup:

  • Immediately alert others in the vicinity of the spill.[1]

  • Cover the spill with an absorbent material.[1]

  • Apply a 10% bleach solution or another appropriate disinfectant to the spill area and allow for sufficient contact time.[1]

  • Wearing appropriate PPE, clean up the spill using absorbent materials and dispose of them as biological waste.[1]

  • Thoroughly wash the spill area again with a disinfectant.[1]

Disposal Plan:

As a non-hazardous biological material, this compound and associated waste can be disposed of following standard laboratory procedures for non-infectious waste.[1] Contaminated materials such as gloves, tubes, and absorbent paper should be collected in a designated biohazard waste container for autoclaving and disposal according to institutional guidelines.

Workflow for Handling this compound

RecG_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Inspect Vial for Damage B Don Appropriate PPE: - Lab Coat - Safety Glasses - Nitrile Gloves A->B C Reconstitute/Thaw This compound B->C D Perform Experiment C->D E Decontaminate Work Surface (e.g., 70% ethanol (B145695) or 10% bleach) D->E S1 Alert Others D->S1 Spill Occurs F Dispose of Contaminated Waste in Biohazard Bag E->F G Remove PPE F->G H Wash Hands Thoroughly G->H S2 Cover Spill with Absorbent Material S1->S2 S3 Apply Disinfectant (e.g., 10% Bleach) S2->S3 S4 Clean Up and Dispose of Waste S3->S4 S5 Decontaminate Spill Area S4->S5

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.